(1H-Imidazol-4-yl)methanamine hydrochloride
Description
Propriétés
IUPAC Name |
1H-imidazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLIZRHKYQLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672547 | |
| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66247-84-5 | |
| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Imidazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Histamine H3 Receptor Modulation: A Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride
Abstract
(1H-Imidazol-4-yl)methanamine hydrochloride represents a foundational chemical scaffold of significant interest to researchers and drug development professionals in neuropharmacology and immunology. While not a potent therapeutic agent in its own right, its core structure, featuring the essential imidazole ring, is a critical pharmacophore for a diverse range of high-affinity histamine H3 receptor (H3R) modulators. This technical guide elucidates the mechanism of action not of the compound itself, but of the potent agonists and antagonists derived from it. We will explore the pivotal role of the H3 receptor, its downstream signaling cascades, and the detailed experimental methodologies required to characterize the affinity and functional activity of novel ligands based on the (1H-Imidazol-4-yl)methanamine framework.
Introduction: A Building Block of Potency
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a key synthetic precursor for a multitude of histaminergic ligands.[1] Its structure is deceptively simple, yet it contains the fundamental components for interaction with histamine receptors: the imidazole ring, crucial for receptor binding, and a reactive aminomethyl group that allows for the construction of more complex molecules.[1] The primary utility of this compound in modern drug discovery is as a starting point for developing selective modulators of the histamine H3 receptor, a critical therapeutic target for a range of neurological conditions.
The Histamine H3 Receptor: A Master Regulator
The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[2] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[2] Furthermore, the H3 receptor acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] This positions the H3 receptor as a master regulator of various physiological processes, including wakefulness, cognition, and neuronal function.
The Dominant Signaling Pathway: Gi/o Protein Coupling
The H3 receptor exerts its inhibitory effects primarily through its coupling to the Gi/o family of G proteins.[2] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and other downstream effectors. The Gβγ dimer can also contribute to the inhibitory effects by modulating the activity of N-type voltage-gated calcium channels, which reduces calcium influx and, consequently, neurotransmitter release.[2]
Beyond the canonical cAMP pathway, H3 receptor activation has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3]
Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.
From Scaffold to Specificity: The Genesis of Agonists and Antagonists
The versatility of the (1H-Imidazol-4-yl)methanamine scaffold lies in its capacity to be chemically modified to produce ligands with distinct pharmacological profiles. The imidazole ring and the adjacent basic nitrogen are generally considered essential for high-affinity binding to the H3 receptor. The differentiation between agonist and antagonist activity is often determined by the nature of the substituents appended to the core structure.
-
Agonists: Typically, potent H3R agonists are developed by extending the aminomethyl group with a second basic moiety, often a piperidine ring. A prime example is 4-(1H-imidazol-4-ylmethyl)piperidine , a potent and selective H3 receptor agonist. Another highly selective agonist is Immethridine , where a pyridine ring is used instead of piperidine.[3][4][5]
-
Antagonists: The conversion of an agonist scaffold to an antagonist often involves the introduction of a lipophilic group. For instance, substituting the piperidine ring of 4-(1H-imidazol-4-ylmethyl)piperidine with lipophilic functional groups can yield some of the most potent H3 receptor antagonists.[6] These lipophilic extensions are thought to occupy a hydrophobic pocket in the receptor, preventing the conformational change required for receptor activation.
| Compound Name | Class | Affinity (Ki) / Potency (pA2/pD2) | Reference(s) |
| 4-(1H-imidazol-4-ylmethyl)piperidine | Agonist | Ki = 0.3 nM, pD2 = 8.0 | |
| Immethridine | Agonist | >300-fold selective for H3R | [3][4][5] |
| Compound 7 (from ref.) | Antagonist | pA2 = 10.10 | |
| 4-(ω-phenylpentyl)-1H-imidazole | Antagonist | pA2 = 7.8 | [7] |
Table 1: Representative examples of H3 receptor modulators derived from the (1H-Imidazol-4-yl)methanamine scaffold.
Experimental Protocols for Mechanistic Characterization
To determine the precise mechanism of action of novel compounds based on the (1H-Imidazol-4-yl)methanamine structure, a combination of binding and functional assays is essential.
Protocol 1: H3 Receptor Competitive Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound.
Materials:
-
Membrane preparation from cells expressing the H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine.
-
Test Compound.
-
Non-specific binding control: A high concentration of a known H3 ligand (e.g., 10 µM Thioperamide).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific control, and membrane preparation.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate for 60-120 minutes at 25°C with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for the H3 Receptor Competitive Binding Assay.
Protocol 2: Functional cAMP Assay for Gi-Coupled Receptors
This assay determines the functional activity of a test compound by measuring its effect on cAMP production in whole cells.
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at the H3 receptor.
Materials:
-
Whole cells expressing the H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell culture medium and plates.
Step-by-Step Methodology:
-
Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions. A decrease in cAMP indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known H3R agonist at its EC80 concentration to stimulate the receptor.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels. A reversal of the agonist-induced cAMP decrease indicates antagonist activity.
-
-
Data Analysis:
-
For agonists: Plot the cAMP response against the log concentration of the compound to determine the EC50.
-
For antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
Figure 3: Workflow for the Functional cAMP Assay.
Conclusion
This compound is not merely a chemical reagent but a cornerstone for the rational design of potent and selective histamine H3 receptor modulators. Understanding its structural significance provides a gateway to manipulating a key neuroregulatory system. The primary mechanism of action for ligands derived from this scaffold is the modulation of the Gi/o-coupled H3 receptor, leading to changes in intracellular cAMP levels and the fine-tuning of neurotransmitter release in the CNS. The robust binding and functional assays detailed herein are the essential tools for any researcher or drug development professional seeking to unlock the therapeutic potential of this versatile chemical framework.
References
- Stark, H., et al. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(1), 3-8. [Link]
- Apodaca, R., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 13(24), 4475-4478. [Link]
- Schwartz, J. C. The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists. Agents and Actions Supplements, 33, 55-67. [Link]
- Leurs, R., et al. Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 16(10), 341-345. [Link]
- Apodaca, R., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 13(24), 4475-4478. [Link]
- Shi, Y., et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]
- Shi, Y., et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. 2017 Sep 26;8(43):75038-75049. [Link]
- Vollinga, R. C., et al. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
- Wikipedia. Histamine H3 receptor. [Link]
- Kathmann, M., et al. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 516-521. [Link]
- ResearchGate. Immethridine, Histamine H3-Receptor (H3R) Agonist. [Link]
- Semantic Scholar. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. [Link]
Sources
- 1. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Histamine Analogue and Key Building Block
(1H-Imidazol-4-yl)methanamine hydrochloride, with the CAS number 66247-84-5 , is a pivotal intermediate in medicinal chemistry and neuropharmacology.[1][2][3] Structurally, it is a primary amine derivative of imidazole, closely related to the biogenic amine histamine. This compound serves as a crucial building block for the synthesis of a wide array of more complex molecules, particularly those targeting histamine receptors.[4] Its significance lies in the unique combination of the imidazole ring, which is essential for binding to various biological targets, and a reactive aminomethyl group that allows for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, analytical characterization, applications in drug development, and essential safety protocols, tailored for professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66247-84-5 | [1][2][3] |
| Molecular Formula | C₄H₈ClN₃ | [1] |
| Molecular Weight | 133.58 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97.0% (typical) | [5] |
| Storage Temperature | Room temperature, protect from light | [5] |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. A common and effective route involves the reductive amination of 4-imidazolecarboxaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step synthesis: the formation of the free base, (1H-imidazol-4-yl)methanamine, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of (1H-imidazol-4-yl)methanamine (Free Base)
This step involves the formation of an oxime from 4-imidazolecarboxaldehyde, followed by its reduction to the primary amine.
-
Materials:
-
4-imidazolecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Distilled water
-
Methanol
-
Acetyl chloride
-
Palladium on carbon (5%)
-
Celite
-
-
Procedure:
-
To a stirred solution of 4-imidazolecarboxaldehyde (800 mg, 8.3 mmol) and sodium carbonate (445 mg, 4.2 mmol) in distilled water (14 ml), add hydroxylamine hydrochloride (1.27 g, 18.3 mmol).
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Concentrate the reaction mixture in vacuo to approximately 3 ml and cool in an ice bath to induce precipitation.
-
Collect the solid oxime by filtration, and recrystallize from ethanol to yield 1H-imidazole-4-carbaldehyde oxime as a colorless powder.[6]
-
In a separate flask, add acetyl chloride (1.06 ml) dropwise to methanol (39 ml) at 0 °C under a nitrogen atmosphere and stir for 30 minutes.
-
Add the previously synthesized oxime to this solution, followed by the addition of 5% palladium on carbon (296 mg, 2.40 mmol).
-
Hydrogenate the mixture at atmospheric pressure overnight.
-
Filter the resulting mixture through a celite pad, washing with methanol (30 ml).
-
Collect the filtrate, which contains the desired (1H-imidazol-4-yl)methanamine.[6]
-
Step 2: Formation of the Hydrochloride Salt
The crude free base from Step 1 is converted to its more stable and handleable hydrochloride salt.
-
Materials:
-
Crude (1H-imidazol-4-yl)methanamine solution in methanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)
-
Diethyl ether (or other suitable non-polar solvent for precipitation)
-
-
Procedure:
-
Take the methanolic solution of (1H-imidazol-4-yl)methanamine obtained from the previous step.
-
Slowly add a solution of hydrochloric acid dropwise with vigorous stirring. The amount of acid should be stoichiometric to the amine.
-
The hydrochloride salt will precipitate out of the solution. The addition of a non-polar solvent like diethyl ether can aid in complete precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold diethyl ether to remove any remaining impurities.
-
Dry the final product, this compound, under vacuum.[7]
-
Purification
For applications requiring high purity, the crude hydrochloride salt can be further purified by recrystallization. A common solvent system for recrystallization is ethanol. The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly, which facilitates the formation of well-defined crystals.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the imidazole ring protons, the methylene protons adjacent to the amine, and the amine protons. The chemical shifts and coupling constants are characteristic of the molecular structure.
-
¹³C NMR: Reveals the number and types of carbon atoms. Distinct signals for the imidazole ring carbons and the methylene carbon are expected.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base, (1H-imidazol-4-yl)methanamine.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amine and the imidazole ring, C-H stretching, and C=N and C=C stretching of the imidazole ring would be observed.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities. A single, sharp peak indicates a high degree of purity.
Caption: Analytical workflow for the characterization of the title compound.
Applications in Drug Development: A Precursor to Histamine H₃ Receptor Antagonists
The primary application of this compound in drug development is as a key precursor for the synthesis of histamine H₃ receptor antagonists.[9] The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[10] Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[10]
Mechanism of Action of H₃ Receptor Antagonists
H₃ receptor antagonists work by blocking the inhibitory effect of histamine on its own release. This leads to an increased concentration of histamine in the synaptic cleft, which in turn enhances the activity of other neurotransmitter systems, such as those involving acetylcholine and dopamine.[11] This modulation of neurotransmitter release is believed to be the basis for the cognitive-enhancing and wake-promoting effects of H₃ receptor antagonists.[10]
Role in the Synthesis of H₃ Receptor Antagonists
This compound provides the essential imidazole-methylamine pharmacophore required for potent H₃ receptor antagonism. The primary amine group serves as a versatile handle for the introduction of various lipophilic side chains, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. For instance, it can be used as a starting material for the synthesis of compounds based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, which has proven to be a fruitful template for the discovery of potent H₃ receptor antagonists.[9]
Caption: Mechanism of action of H₃ receptor antagonists derived from the title compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions to minimize risk.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel therapeutic agents, particularly histamine H₃ receptor antagonists. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its successful application in the laboratory. This guide provides a solid foundation for professionals working with this important chemical intermediate.
References
- H3 receptor antagonist - Wikipedia. (n.d.).
- (1H-IMidazol-4-yl)MethanaMine, HCl - ChemBK. (n.d.).
- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed. (n.d.).
- Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. (2022, April 19).
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed. (n.d.).
- Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PubMed. (n.d.).
- This compound | CAS 66247-84-5 - American Elements. (n.d.).
- 5-Aminoimidazole-4-carboxamide hydrochloride | C4H7ClN4O | CID 66146 - PubChem. (n.d.).
- (1h-imidazol-4-yl)methanamine dihydrochloride (C4H7N3) - PubChemLite. (n.d.).
- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed. (n.d.).
- Synthesis and Pharmacological Studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- Yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a Novel Antiarrhythmic Agent With Class II and Class III Activities - PubMed. (n.d.).
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023, January 23).
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (n.d.).
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23).
- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed. (n.d.).
- (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2025, August 7).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022, January 10).
- Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. (n.d.).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024, September 5).
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of (1H-Imidazol-4-yl)methanamine hydrochloride
An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanamine Hydrochloride
Abstract
(1H-Imidazol-4-yl)methanamine, a structural isomer of the crucial biogenic amine histamine, serves as a valuable building block in medicinal chemistry and drug development. Its imidazole core is a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview for the synthesis of (1H-Imidazol-4-yl)methanamine as its stable hydrochloride salt. We will focus on a robust and widely-used synthetic pathway starting from 4-imidazolecarboxaldehyde, detailing the experimental protocol, exploring the underlying reaction mechanisms, and outlining methods for product characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.
Introduction: Significance and Context
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in a vast array of natural products and pharmaceuticals, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] The biological importance of these molecules underscores the utility of substituted imidazoles as key intermediates in drug discovery.
(1H-Imidazol-4-yl)methanamine is of particular interest due to its structural similarity to histamine. Histamine is synthesized in the body from histidine via decarboxylation and is a critical mediator in allergic responses, gastric acid secretion, and neurotransmission.[4][5][6] The target compound, by presenting the same imidazole and ethylamine backbone but with a different connectivity (4-substituted vs. 2-substituted in histamine's biological precursor), provides a unique scaffold for developing selective agonists or antagonists for histamine receptors and other biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for further synthetic manipulations and formulation studies.
Overview of Synthetic Strategies
The synthesis of substituted imidazoles can be approached through two primary strategies:
-
De Novo Ring Construction: Building the imidazole ring from acyclic precursors. Classic methods like the Debus synthesis (from a dicarbonyl compound, an aldehyde, and ammonia) or the Radziszewski synthesis offer routes to variously substituted imidazoles.[3][7] While powerful, these methods may require optimization to achieve the specific substitution pattern of the target molecule with high regioselectivity.[8]
-
Functional Group Interconversion on a Pre-formed Imidazole Ring: This is often the more direct and efficient approach when a suitable imidazole starting material is commercially available. For (1H-Imidazol-4-yl)methanamine, the readily accessible 4-imidazolecarboxaldehyde provides an ideal starting point for introducing the aminomethyl group.
This guide will focus on the second strategy, which offers a reliable, high-yield, and scalable pathway to the desired product.
Recommended Synthetic Pathway: From 4-Imidazolecarboxaldehyde
The chosen pathway is a two-step process involving the conversion of an aldehyde to an oxime, followed by the reduction of the oxime to the primary amine. This method is well-documented and avoids the use of more hazardous reagents like cyanides or azides.
Principle of the Synthesis
The synthesis proceeds via two key transformations:
-
Oxime Formation: 4-Imidazolecarboxaldehyde is reacted with hydroxylamine hydrochloride. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield the corresponding 1H-imidazole-4-carbaldehyde oxime.
-
Catalytic Hydrogenation: The C=N double bond of the oxime is reduced to a C-N single bond to form the primary amine. This is efficiently achieved using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting free amine is then converted in situ or in a subsequent step to its hydrochloride salt for stability and ease of isolation.[9]
Overall Synthetic Workflow
The following diagram illustrates the complete workflow from starting material to the final, purified hydrochloride salt.
Caption: High-level workflow for the synthesis of (1H-Imidazol-4-yl)methanamine HCl.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.3.1 Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Quantity | Role |
| 4-Imidazolecarboxaldehyde | C₄H₄N₂O | 96.09 | 8.3 | 800 mg | Starting Material |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 18.3 | 1.27 g | Oxime Formation |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 4.2 | 445 mg | Base |
| Distilled Water | H₂O | 18.02 | - | 14 mL | Solvent |
| Methanol | CH₃OH | 32.04 | - | 39 mL | Solvent |
| Acetyl Chloride | CH₃COCl | 78.50 | - | 1.06 mL | HCl Source |
| Palladium on Carbon (5%) | Pd/C | - | 2.40 | 296 mg | Catalyst |
| Celite® | - | - | - | - | Filtration Aid |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization |
3.3.2 Step 1: Synthesis of 1H-Imidazole-4-carbaldehyde Oxime
-
To a suitable round-bottom flask, add 4-imidazolecarboxaldehyde (800 mg, 8.3 mmol), sodium carbonate (445 mg, 4.2 mmol), and distilled water (14 mL).
-
Stir the mixture to form a suspension.
-
Add hydroxylamine hydrochloride (1.27 g, 18.3 mmol) to the mixture.
-
Seal the flask and stir the reaction at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to a volume of approximately 3 mL.
-
Cool the concentrated mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by vacuum filtration.
-
Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool, inducing recrystallization to afford the purified oxime as a colorless powder.
3.3.3 Step 2: Reduction and Formation of Hydrochloride Salt
-
Caution: This step involves hydrogen gas and a pyrophoric catalyst. Ensure the setup is properly assembled for hydrogenation and purged with an inert gas (Nitrogen or Argon) before introducing hydrogen.
-
In a separate round-bottom flask, carefully add acetyl chloride (1.06 mL) dropwise to anhydrous methanol (39 mL) at 0 °C (ice bath) under a nitrogen atmosphere. Stir for 30 minutes. This generates a solution of HCl in methanol.
-
To this acidic methanol solution, add the dried 1H-imidazole-4-carbaldehyde oxime (e.g., 330 mg from the previous step).
-
Carefully add 5% Palladium on Carbon (296 mg) to the reaction mixture.
-
Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at atmospheric pressure overnight.
-
Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Note: The filter cake is flammable and should be quenched carefully with water.
-
Wash the Celite® pad with additional methanol (30 mL) to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound salt.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol, to yield the final product.
Mechanistic Insights
Understanding the reaction mechanisms provides a rationale for the experimental conditions and potential side reactions.
Sources
- 1. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Histamine synthesis and lessons learned from histidine decarboxylase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Regulation of Histamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
An In-depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride: A Key Building Block for Histamine Receptor Ligands
This guide provides a comprehensive technical overview of (1H-Imidazol-4-yl)methanamine hydrochloride, a pivotal building block in medicinal chemistry, particularly in the development of histamine H3 and H4 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.
Introduction: The Significance of the 4-(Aminomethyl)imidazole Scaffold
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a structural analog of histamine, a fundamental biogenic amine. The presence of the imidazole ring and the ethylamine side chain in histamine is crucial for its interaction with its four receptor subtypes (H1, H2, H3, and H4). By modifying this basic scaffold, medicinal chemists can design ligands with tailored selectivity and activity at these receptors. This compound serves as a stable, readily available starting material for such synthetic endeavors, particularly in the quest for novel therapeutics targeting the histamine H3 and H4 receptors, which are implicated in a range of neurological and inflammatory disorders.[1][2]
Physicochemical Properties
The hydrochloride salt of (1H-Imidazol-4-yl)methanamine is typically a solid, which enhances its stability and ease of handling compared to the free base.[3] While experimental data for the hydrochloride salt is not extensively reported in the literature, the following table summarizes its key chemical identifiers and predicted properties of the free base.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 4-(Aminomethyl)imidazole hydrochloride, C-(1H-Imidazol-4-yl)-methylamine hydrochloride | [4] |
| CAS Number | 66247-84-5 | [5][6] |
| Molecular Formula | C₄H₈ClN₃ | [5] |
| Molecular Weight | 133.58 g/mol | [5] |
| Appearance | Predicted to be a solid | General knowledge of hydrochloride salts |
| Boiling Point (Free Base) | 341.9 ± 17.0 °C (Predicted) | [4] |
| Density (Free Base) | 1.199 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Free Base) | 14.33 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a two-step process starting from 4-imidazolecarboxaldehyde. This involves the formation of an oxime intermediate, followed by its reduction to the primary amine and subsequent conversion to the hydrochloride salt.
Synthetic Pathway
Sources
- 1. 4H-Imidazole - Explore the Science & Experts | ideXlab [idexlab.com]
- 2. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. parchem.com [parchem.com]
An In-Depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride for Histamine Receptor Research
Introduction: The Role of Imidazole Scaffolds in Histamine Receptor Modulation
Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are critical drug targets for conditions ranging from allergic rhinitis (H1 antagonists) and gastric ulcers (H2 antagonists) to neurological disorders and chronic inflammation (H3 and H4 antagonists/inverse agonists).[1][2] The endogenous ligand, histamine, features a characteristic imidazole ring, making imidazole-based compounds prime candidates for development as selective agonists and antagonists to probe receptor function and create novel therapeutics.
(1H-Imidazol-4-yl)methanamine, a structural analog of histamine, represents a core chemical scaffold for investigating histamine receptor pharmacology. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to systematically characterize the activity of (1H-Imidazol-4-yl)methanamine hydrochloride and similar compounds across the full panel of histamine receptors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for in vitro and in vivo characterization, and illustrate the underlying signaling pathways.
Section 1: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is the foundation of reproducible pharmacological research. This compound is the salt form of the parent amine, typically used to improve stability and solubility in aqueous solutions for experimental use.
Compound Identification and Properties
| Property | Value | Source |
| Compound Name | This compound | [3][4] |
| Synonyms | 4-(Aminomethyl)imidazole hydrochloride, C-(1H-Imidazol-4-yl)-methylamine HCl | [5] |
| CAS Number | 66247-84-5 | [3][4] |
| Molecular Formula | C₄H₈ClN₃ | [3] |
| Molecular Weight | 133.58 g/mol | [3] |
| Appearance | Solid (Predicted) | - |
| Storage Temperature | 2-8°C | [5] |
Chemical Synthesis Overview
The synthesis of the parent compound, (1H-imidazol-4-yl)methanamine, can be achieved through a reductive amination pathway starting from 4-imidazolecarboxaldehyde. A common route involves the formation of an oxime intermediate, followed by hydrogenation.[5]
Synthesis Steps:
-
Reaction of 4-imidazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form 1H-imidazole-4-carbaldehyde oxime.[5]
-
Hydrogenation of the resulting oxime using a catalyst such as Palladium on carbon (Pd/C) in a methanolic hydrogen chloride solution.[5]
-
The final product, (1H-imidazol-4-yl)methanamine, is obtained as its hydrochloride salt after filtration and purification.[5]
This process provides a reliable method for obtaining the necessary starting material for pharmacological evaluation.
Section 2: Histamine Receptor Signaling Pathways
Understanding the canonical signaling cascades initiated by each histamine receptor is crucial for designing appropriate functional assays and interpreting results. Each receptor subtype preferentially couples to a specific class of heterotrimeric G proteins, triggering distinct downstream events.[1]
-
H1 Receptor (H1R): Couples primarily to Gαq/11 proteins. Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][6]
-
H2 Receptor (H2R): Couples to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[7][8]
-
H3 Receptor (H3R) & H4 Receptor (H4R): Both couple to Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits released upon Gαi activation can also modulate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][6]
Section 3: In Vitro Characterization Workflow
A systematic in vitro evaluation is essential to determine a compound's affinity, potency, and functional activity at each histamine receptor subtype. The following workflow provides a self-validating system to build a comprehensive pharmacological profile.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for each human histamine receptor subtype by measuring its ability to compete with a specific high-affinity radioligand.
Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Ki value indicates high binding affinity. By testing across all four receptor subtypes, we can establish the compound's selectivity profile.
| Parameter | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Cell Line | HEK293 cells expressing hH1R | CHO or HEK293 cells expressing hH2R | CHO or HEK293 cells expressing hH3R | HEK293 or SK-N-MC cells expressing hH4R |
| Radioligand | [³H]Mepyramine | [¹²⁵I]Iodoaminopotentidine | [³H]Nα-methylhistamine | [³H]Histamine |
| Non-specific | 10 µM Mianserin | 1 µM Tiotidine | 100 µM Clobenpropit | 10 µM JNJ7777120 |
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human histamine receptor of interest to ~90% confluency.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL. Store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, add in order: assay buffer, varying concentrations of the test compound ((1H-Imidazol-4-yl)methanamine HCl), a fixed concentration of the appropriate radioligand (at its approximate Kd value), and the cell membrane preparation.
-
For determining non-specific binding, add the corresponding non-specific ligand instead of the test compound. For total binding, add buffer.
-
-
Incubation:
-
Incubate the plate at room temperature (or 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This traps the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assays
Objective: To determine the functional activity (potency, EC50; and efficacy, Emax) of the compound at receptors where it shows significant binding affinity (e.g., Ki < 1 µM). This will classify it as an agonist, antagonist, or inverse agonist.
Causality: Since H1R signals via Gq to release intracellular calcium, measuring the transient increase in cytosolic calcium provides a direct readout of receptor activation.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells expressing hH1R into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well and incubate for 24 hours.[9]
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist (like histamine) plus varying concentrations of the test compound (for antagonist mode).
-
Measure the fluorescence intensity over time (typically 90-180 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.
-
For antagonist mode, perform the agonist dose-response in the presence of the test compound to determine the IC50 and calculate the pA2 value.
-
Causality: H2R signals via Gs to increase cAMP levels. Measuring the accumulation of cAMP is a direct measure of H2R agonism.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells expressing hH2R.
-
Assay Procedure:
-
Harvest and resuspend cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells in a 96-well plate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[10]
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Plot the cAMP level against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 and Emax relative to a full agonist like histamine or amthamine.
-
Causality: Gi-coupled receptors, like H3R and H4R, facilitate the exchange of GDP for GTP on the Gα subunit upon activation. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation, a proximal step to receptor agonism.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing hH3R or hH4R as described in the radioligand binding protocol.
-
Assay Reaction:
-
In a 96-well plate, incubate the membranes with assay buffer containing GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
To test for antagonist activity, include a fixed concentration of a known agonist (e.g., (R)-α-methylhistamine) along with varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for nucleotide exchange.
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the G-protein-bound [³⁵S]GTPγS.
-
Wash the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax for agonist activity.
-
Section 4: In Vivo Characterization
Objective: To assess the compound's effect on central nervous system histamine dynamics, a key physiological function modulated by the H3 autoreceptor.
Sources
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a cloned rat histamine H2 receptor mediating inhibition of arachidonate release and activation of cAMP accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. parchem.com [parchem.com]
- 5. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
A-In-depth-Technical-Guide-on-the-Structure-Activity-Relationship-of-(1H-Imidazol-4-yl)methanamine-hydrochloride
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
(1H-Imidazol-4-yl)methanamine, the core of the hydrochloride salt, is a foundational scaffold in medicinal chemistry, primarily due to its structural analogy to endogenous histamine. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with its biological targets, with a particular focus on the histamine receptor family. We will deconstruct the molecule into its key pharmacophoric elements: the imidazole ring, the methylene linker, and the terminal amino group. For each component, we will explore how structural modifications—such as substitution, bioisosteric replacement, and conformational constraint—modulate receptor affinity, selectivity, and functional activity. This analysis is grounded in established principles of medicinal chemistry and supported by data from seminal studies. The guide includes detailed experimental protocols for synthesizing analogs and for conducting in vitro receptor binding assays, providing researchers with the practical tools needed to navigate the complexities of SAR-driven drug discovery.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle that holds a privileged position in medicinal chemistry.[1] Its unique electronic properties and ability to participate in diverse biological interactions have established it as a critical component in a multitude of therapeutic agents.[2][3] The imidazole nucleus is a fundamental part of the essential amino acid histidine and the neurotransmitter histamine, underscoring its intrinsic biological relevance.[1][2] Its amphoteric nature, with a pKa around 7, allows it to function as both a hydrogen bond donor and acceptor at physiological pH, a critical feature for molecular recognition at biological targets.[1]
(1H-Imidazol-4-yl)methanamine is a simple yet potent derivative of histamine. Its structure presents the essential pharmacophoric features required for interaction with histamine receptors: a heterocyclic ring capable of specific tautomeric and hydrogen bonding interactions, and a protonatable amino group that provides a cationic center for electrostatic interactions. Understanding the SAR of this scaffold is paramount for the rational design of novel ligands with tailored potency, selectivity, and pharmacokinetic profiles for targets like the histamine H1, H2, H3, and H4 receptors.[4][5]
The (1H-Imidazol-4-yl)methanamine Pharmacophore
To systematically analyze the SAR, we must first define the core pharmacophoric features of the molecule. These are the essential structural elements and their spatial arrangement that are recognized by the receptor and are responsible for the molecule's biological activity.
Caption: Core pharmacophoric elements of (1H-Imidazol-4-yl)methanamine.
The key features are:
-
The Imidazole Ring: Acts as a versatile hydrogen bond donor and acceptor. Its tautomeric states (Nτ-H vs. Nπ-H) can be critical for receptor recognition.
-
The Methylene Linker: Provides conformational flexibility, determining the spatial relationship between the imidazole ring and the amino group.
-
The Terminal Amino Group: At physiological pH, this group is protonated, forming a cationic center that typically engages in a crucial electrostatic or salt-bridge interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[6]
Systematic Structure-Activity Relationship (SAR) Analysis
The following sections will dissect the SAR of the (1H-Imidazol-4-yl)methanamine scaffold by examining the impact of structural modifications at each pharmacophoric feature. The discussion will focus primarily on interactions with the histamine H3 receptor, a G-protein coupled receptor (GPCR) that has been a significant target for drug discovery in neurology and beyond.[7][8]
The Imidazole Ring: The Recognition Element
The imidazole ring is often considered the primary recognition element for histamine receptors. Modifications here can profoundly impact affinity and selectivity.
-
Substitution at C2 and C5: Introduction of small alkyl groups at the C2 or C5 positions can be tolerated but often leads to a decrease in potency. This suggests these positions may be sterically constrained within the binding pocket. However, specific substitutions can sometimes enhance selectivity for one receptor subtype over others.
-
Substitution at the Nitrogen Atoms (Nτ and Nπ): The ability of the ring to act as a hydrogen bond donor is crucial. Alkylation of the ring nitrogens, preventing this interaction, generally abolishes activity. The specific tautomer (Nτ-H or Nπ-H) recognized by the receptor is a key determinant of binding.
-
Bioisosteric Replacement: Replacing the imidazole ring with other heterocycles is a common strategy to modulate properties like pKa, metabolic stability, and receptor selectivity. While replacing the imidazole ring with a piperidine moiety has been successful for some classes of H3 antagonists, it often leads to a loss of affinity in many scaffolds, highlighting the specific importance of the imidazole's electronic and hydrogen-bonding characteristics.[9] Other heterocycles like thiazoles have also been explored, with some thiazole-based ligands showing potent H3 receptor binding affinities in the nanomolar range.[10]
The Methylene Linker: The Spacer
The linker connecting the imidazole ring to the basic nitrogen determines the distance and relative orientation of these two key binding groups.
-
Linker Length: For histamine H3 receptor antagonists, a linker of 3 to 4 atoms (e.g., a propyl or butyl chain) is often optimal. This contrasts with histamine itself, which has a two-carbon (ethyl) linker. This difference is a cornerstone of selectivity between agonists and antagonists. For instance, many potent H3 antagonists feature a 4-(3-phenoxypropyl)-1H-imidazole structure.[11]
-
Conformational Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system (e.g., piperidine), can lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. This strategy has been used to develop potent H3 antagonists.[12]
The Terminal Amino Group: The Anchor
The basic amino group is the primary anchoring point for most histamine receptor ligands, forming a strong ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.[6]
-
Basicity (pKa): The pKa of the amino group is critical. It must be sufficiently basic to be protonated at physiological pH (around 7.4).
-
Substitution:
-
Primary vs. Secondary vs. Tertiary Amines: While the primary amine of (1H-Imidazol-4-yl)methanamine is a good starting point, SAR studies for H3 antagonists have shown that secondary and tertiary amines, often incorporated into a cyclic structure like a pyrrolidine or piperidine ring, can lead to significantly higher potency.[10][13]
-
Bulky Substituents: The space around the cationic binding site can accommodate specific substituents. The nature and size of these groups can fine-tune affinity and selectivity across the histamine receptor family.
-
SAR Summary Table: Imidazole-Based Histamine H3 Antagonists
| Compound Class | Modification | Key SAR Finding | Resulting Affinity (Ki) |
| Imidazole-Alkylamines | Lengthening ethyl linker to propyl/butyl | Increases H3 antagonist potency | nM to sub-nM[11] |
| Proxifans | para-substitution on phenoxy ring | Carbonyl substitutions significantly increase potency | Sub-nM[11] |
| Piperidine Analogues | Replacement of imidazole with piperidine | Generally reduces affinity, but effective in some ether derivatives | nM[9] |
| Thiazole Analogues | Replacement of imidazole with thiazole | Potent ligands, especially with piperidine/pyrrolidine basic heads | nM[10] |
Experimental Workflows for SAR Determination
A robust SAR campaign relies on systematic chemical synthesis and precise biological evaluation.
General Synthesis of Analogs
The synthesis of analogs of (1H-Imidazol-4-yl)methanamine often involves standard heterocyclic chemistry. A common approach for creating a library of analogs involves coupling a functionalized imidazole core with various side chains.
Caption: A generalized workflow for the synthesis of (1H-Imidazol-4-yl)methanamine analogs.
Protocol 1: General Synthesis of N-Substituted (1H-Imidazol-4-yl)methanamine Analogs
-
Protection: Protect the imidazole nitrogen (e.g., with a trityl or tosyl group) if it interferes with subsequent reactions.
-
Amine Formation: Start with 4-(chloromethyl)-1H-imidazole or 4-formyl-1H-imidazole. For the formyl derivative, perform reductive amination with a desired primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Deprotection: Remove the protecting group from the imidazole nitrogen under appropriate conditions (e.g., acid treatment for trityl).
-
Purification: Purify the final compound using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation: Receptor Binding Assay
The primary method for quantifying the affinity of a new analog for its target is the competitive radioligand binding assay. This assay measures how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.[7]
Protocol 2: Histamine H3 Receptor Competition Binding Assay
This protocol is adapted from standard methodologies used in the field.[7]
-
Materials & Reagents:
-
Receptor Source: Membrane preparations from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[7]
-
Radioligand: A high-affinity H3 receptor antagonist, such as [³H]Nα-methylhistamine.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3 ligand like Thioperamide or Clobenpropit.[7]
-
Test Compounds: Serial dilutions of the newly synthesized analogs.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]
-
Detection: Scintillation counter and scintillation cocktail.[7]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer, radioligand, membranes), Non-specific Binding (buffer, radioligand, membranes, non-specific control), and Competition Binding (buffer, radioligand, membranes, and serial dilutions of the test compound).
-
Incubation: Add the components to the wells. Initiate the binding reaction by adding the membrane preparation. Incubate the plate with gentle agitation for 60-120 minutes at room temperature.[7]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Ki (inhibition constant), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[7]
-
Conclusion and Future Directions
The (1H-Imidazol-4-yl)methanamine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological relevance and synthetic tractability make it an enduring starting point for the development of novel therapeutics. A thorough understanding of its structure-activity relationship is the critical first step in this endeavor. By systematically modifying the imidazole ring, the linker, and the basic amine, researchers can rationally design ligands with desired pharmacological profiles.
Future efforts will likely focus on developing ligands with improved subtype selectivity, particularly between the highly homologous H3 and H4 receptors.[8] Furthermore, optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) remains a key challenge. Strategies such as incorporating metabolic blockers or modulating physicochemical properties will be crucial for translating high in vitro potency into in vivo efficacy. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they continue to explore the vast therapeutic potential of this versatile chemical scaffold.
References
- BenchChem. The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://www.benchchem.com/technical-guides/the-imidazole-scaffold-a-cornerstone-of-modern-medicinal-chemistry][1]
- Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Oriental Journal of Chemistry, 39(3). [URL: https://dx.doi.org/10.13005/bpj/2696][2]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3245–3266. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329171/][3]
- BenchChem. Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. [URL: https://www.benchchem.com/application-notes/h3-receptor-binding-assay-using-bavisant][7]
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. [URL: https://www.researchgate.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34354342/][15]
- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884848/][8]
- De Esch, I. J., et al. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry, 44(10), 1545-1551. [URL: https://pubmed.ncbi.nlm.nih.gov/11356102/][16]
- Ter Laak, A. M., et al. (1995). The Histamine H1-Receptor Antagonist Binding Site. A Stereoselective Pharmacophoric Model Based upon (Semi-)Rigid H1-Antagonists and Including a Known Interaction Site on the Receptor. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00017a019][17]
- Ter Laak, A. M., et al. (1995). The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7650688/][18]
- Kaczor, A. A., & Selent, J. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1759. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003613/][6]
- Fox, G. B., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [URL: https://pubmed.ncbi.nlm.nih.gov/16675200/][12]
- Bhanuprakash, G. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 3. YouTube. [URL: https://www.youtube.
- Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 44(19), 3169-3175. [URL: https://pubmed.ncbi.nlm.nih.gov/11543739/][9]
- Meier, G., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 43(21), 3987-3994. [URL: https://pubmed.ncbi.nlm.nih.gov/11052802/][11]
- Liu, H., et al. (2004). Development of a homogeneous binding assay for histamine receptors. Analytical Biochemistry, 335(1), 126-132. [URL: https://pubmed.ncbi.nlm.nih.gov/15519569/][5]
- Ly, K. S., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 893-896. [URL: https://pubmed.ncbi.nlm.nih.gov/19119007/][13]
- de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(17), 7425-7437. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00854][19]
- Innoprot. Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/en/products/gpcr-functional-assays/histamine-h1-receptor-assay][20]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-histamine-receptor-functional-assay-service.htm][21]
- Deng, H., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [URL: https://pubmed.ncbi.nlm.nih.gov/21130635/][22]
- Smits, R. A., et al. (2008). Fragment Based Design of New H4 Receptor−Ligands with Anti-inflammatory Properties in Vivo. Journal of Medicinal Chemistry, 51(8), 2457-2467. [URL: https://pubs.acs.org/doi/10.1021/jm7014217][23]
- Heydasch, U., et al. (2021). Structure-activity relationship and mode of action studies highlight 1-(4-biphenylylmethyl)-1H-imidazole derived small molecules as potent CYP121 inhibitors. ChemMedChem, 16(15), 2419-2430. [URL: https://pubmed.ncbi.nlm.nih.gov/34010508/][24]
- da Silva, F. de A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [URL: https://www.researchgate.net/publication/367503463_Imidazole_Synthesis_Functionalization_and_Physicochemical_Properties_of_a_Privileged_Structure_in_Medicinal_Chemistry][25]
- Tutone, M., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. International Journal of Molecular Sciences, 22(24), 13327. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8702871/][26]
- ResearchGate. Structure–activity relationship of synthesized compounds. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-synthesized-compounds_fig2_346430751][27]
- BenchChem. (1H-Imidazol-4-YL)methanamine | High-Purity Reagent. [URL: https://www.benchchem.com/product/b081767][28]
- Khanfar, M. A., Reiner, D., Hagenow, S., & Stark, H. (2018). Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry, 26(14), 4034-4046. [URL: https://www.ku-forskning.ku.dk/portal/en/publications/design-synthesis-and-biological-evaluation-of-novel-oxadiazole-and-thiazolebased-histamine-h3r-ligands(a5b8a0e0-e3e7-4c4f-9e7f-5d2f6f5904d9).html][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(1H-Imidazol-4-yl)methanamine Hydrochloride: A Technical Guide to its Role as a Histamine H4 Receptor Agonist Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The histamine H4 receptor (H4R) has emerged as a significant therapeutic target for a spectrum of inflammatory and immune-mediated disorders. As the fourth identified histamine receptor subtype, its preferential expression on hematopoietic cells positions it as a critical regulator of immune responses. (1H-Imidazol-4-yl)methanamine hydrochloride, a small molecule featuring the core imidazole structure pivotal for histaminergic activity, serves as a foundational agonist for probing H4R function. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacology, and experimental evaluation of (1H-Imidazol-4-yl)methanamine and related imidazole-based agonists at the H4 receptor. We delve into the intricacies of H4R signaling, detailing both canonical G-protein dependent pathways and non-canonical β-arrestin-mediated mechanisms. Furthermore, this guide offers detailed, field-proven protocols for essential in vitro assays, including receptor binding, functional assessments of cellular signaling, and mast cell responses, alongside a discussion of relevant in vivo models. This document is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively investigate the therapeutic potential of H4R agonists.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in bone marrow and white blood cells.[1] Its discovery has illuminated new avenues for therapeutic intervention in a variety of inflammatory conditions, including asthma, allergic rhinitis, atopic dermatitis, and autoimmune diseases.[2][3] Activation of the H4R has been shown to mediate a range of cellular responses, including chemotaxis of mast cells and eosinophils, cytokine and chemokine release, and modulation of T-cell differentiation.[3][4] These actions are primarily driven by the receptor's coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
The Imidazole Core: A Key to H4R Agonism
The imidazole ring is a fundamental structural motif for many histamine receptor ligands. In the case of (1H-Imidazol-4-yl)methanamine, this core structure provides the necessary interactions with key amino acid residues within the H4R binding pocket, initiating the conformational changes required for receptor activation.
Synthesis of this compound
A common synthetic route to (1H-imidazol-4-yl)methanamine involves the reduction of an oxime precursor derived from 4-imidazolecarboxaldehyde.[4]
Experimental Protocol:
-
Oxime Formation: To a stirred solution of 4-imidazolecarboxaldehyde (8.3 mmol) and sodium carbonate (4.2 mmol) in distilled water (14 ml), add hydroxylamine hydrochloride (18.3 mmol). The reaction is stirred overnight at room temperature. The resulting mixture is concentrated in vacuo, and the precipitate is collected by filtration and recrystallized from ethanol to yield 1H-imidazole-4-carbaldehyde oxime.[4]
-
Reduction to the Amine: Acetyl chloride (1.06 ml) is added dropwise to methanol (39 ml) at 0 °C under a nitrogen atmosphere and stirred for 30 minutes. The oxime from the previous step is then added, followed by 5% palladium on carbon (2.40 mmol). The mixture is hydrogenated at atmospheric pressure overnight.[4]
-
Isolation of the Hydrochloride Salt: The reaction mixture is filtered through celite, and the filtrate is collected and concentrated to yield (1H-imidazol-4-yl)methanamine. The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid in an appropriate solvent, followed by precipitation and drying.
Pharmacology of Imidazole-Based H4R Agonists
While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, the activity of closely related and well-characterized imidazole-based agonists, such as 4-methylhistamine, provides a valuable framework for understanding its expected properties.
| Compound | H4R Ki (nM) | H4R pEC50 | H1R Affinity | H2R Affinity | H3R Affinity | Reference |
| Histamine | ~8.1 | 7.1 | μM range | μM range | High | [5][6] |
| 4-Methylhistamine | 50 | 7.4 | Low | Moderate | Low | [7] |
| VUF 8430 | ~32 | 7.3 | Inactive | Inactive | Moderate | [8][9] |
Table 1: Comparative pharmacology of selected histamine H4 receptor agonists. Ki represents the binding affinity, and pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
H4 Receptor Signaling Pathways
Activation of the H4R by an agonist like this compound initiates a complex network of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin-dependent pathways.[2]
Gαi/o-Coupled Signaling
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[2]
Caption: β-arrestin-mediated signaling pathway of the H4 receptor.
Experimental Protocols for H4R Agonist Evaluation
A thorough characterization of an H4R agonist requires a battery of in vitro assays to determine its binding affinity, functional potency, and effects on relevant immune cells.
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the H4 receptor.
Principle: A radiolabeled ligand with known affinity for the H4R is incubated with cell membranes expressing the receptor. The ability of the unlabeled test compound to displace the radioligand is measured, from which the inhibitory constant (Ki) is calculated. [11] Detailed Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human H4 receptor in ice-cold buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. [12]2. Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Histamine), and varying concentrations of the test compound. [12]3. Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [12]4. Separation and Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter. [11]5. Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of H4R activation on a key downstream signaling molecule.
Principle: As the H4R is Gαi/o-coupled, its activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various commercially available assay kits (e.g., HTRF, ELISA, or reporter gene assays). [9][13] Detailed Methodology:
-
Cell Culture: Plate cells expressing the H4 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate.
-
Agonist Stimulation: Treat the cells with varying concentrations of the H4R agonist in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of the H4R agonist to trigger calcium release from intracellular stores.
Principle: H4R activation leads to PLC-mediated IP3 production, which in turn mobilizes calcium from the endoplasmic reticulum. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye. [14][15] Detailed Methodology:
-
Cell Preparation: Plate H4R-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. [15]2. Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence before injecting varying concentrations of the H4R agonist. [14]3. Data Acquisition: Continuously monitor the change in fluorescence over time to capture the peak calcium response. [15]4. Data Analysis: Calculate the EC50 value from the dose-response curve of peak fluorescence intensity versus agonist concentration.
Mast Cell Chemotaxis Assay
This assay evaluates the ability of the H4R agonist to induce the migration of mast cells.
Principle: The Boyden chamber or Transwell assay is used to measure the directed migration of cells along a chemoattractant gradient. [2][16] Detailed Methodology:
-
Assay Setup: Place Transwell inserts (typically with 5 or 8 µm pores) into a 24-well plate. Add assay buffer containing various concentrations of the H4R agonist to the lower wells. [2]2. Cell Seeding: Resuspend mast cells (e.g., bone marrow-derived mast cells or a mast cell line) in assay buffer and add them to the upper chamber of the Transwell inserts. [2]3. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. [2]4. Quantification: Count the cells that have migrated through the porous membrane into the lower chamber using a hemocytometer or flow cytometry. [16]5. Data Analysis: Plot the number of migrated cells against the chemoattractant concentration.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay determines if the H4R agonist induces the release of inflammatory mediators from mast cell granules.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Its release into the supernatant upon degranulation is quantified by measuring its enzymatic activity on a chromogenic substrate. [17] Detailed Methodology:
-
Cell Stimulation: Incubate mast cells with varying concentrations of the H4R agonist. Include positive (e.g., ionomycin) and negative (buffer) controls. [1]2. Supernatant Collection: Centrifuge the cells and collect the supernatant. [1]3. Enzymatic Reaction: Add the supernatant to a solution containing the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate at 37°C. 4. Measurement: Stop the reaction with a high pH solution and measure the absorbance at 405 nm. [1]5. Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells).
In Vivo Models for Assessing H4R Agonist Activity
The therapeutic potential of H4R agonists can be further investigated in animal models of inflammation and pruritus.
-
Models of Pruritus (Itch): Intradermal injection of an H4R agonist in mice can induce scratching behavior, which can be quantified. This model is useful for evaluating the pro-pruritic effects of agonists and the anti-pruritic effects of antagonists. [14][18]* Models of Allergic Inflammation: In models of allergic asthma or atopic dermatitis, the administration of an H4R agonist can be assessed for its ability to modulate inflammatory cell infiltration (e.g., eosinophils and mast cells) and cytokine production in the affected tissues. [3][12]
Conclusion
This compound, with its core imidazole structure, represents a valuable tool for the study of the histamine H4 receptor. Understanding its synthesis, pharmacology, and the intricate signaling pathways it modulates is crucial for advancing our knowledge of H4R biology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize this and other H4R agonists, ultimately facilitating the development of novel therapeutics for a range of inflammatory and immune disorders. The multifaceted signaling of the H4R, encompassing both G-protein and β-arrestin pathways, presents a rich landscape for the discovery of biased agonists that may offer improved therapeutic profiles.
References
- Rosethorne, E. M., & Charlton, S. J. (2011). Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins. Molecular Pharmacology, 79(4), 749-757.
- Wifling, D., et al. (2015). Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands. British Journal of Pharmacology, 172(11), 2733-2746.
- Wikipedia. (2023). Histamine H4 receptor.
- BenchChem. (2025).
- Gilfillan, A. M., & Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, Chapter 7, Unit 7.39.
- Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65.
- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the hunt for a dual-acting antagonist. Nature Reviews Drug Discovery, 7(1), 41-53.
- Dunford, P. J., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology, 119(1), 176-183.
- Lassen, L. H., et al. (2016). β-arrestin-biased signaling of the G-protein-coupled receptor GPR183/EBI2 is determined by the ligand's structure. Science Signaling, 9(431), ra58.
- Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24-33.
- ChemicalBook. (n.d.). (1H-IMIDAZOL-4-YL)METHANAMINE Usage And Synthesis.
- Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.
- GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line.
- ResearchGate. (n.d.). Mapping histamine H4 receptor–ligand binding modes.
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Nordemann, U., et al. (2013). Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLoS ONE, 8(9), e73961.
- Dráber, P., & Dráberová, L. (2012). Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways. Frontiers in Immunology, 3, 178.
- ResearchGate. (n.d.). Calcium mobilization in mast cells. The h 4 R agonists induce mouse...
- BenchChem. (2025). Application Notes and Protocols for Calcium Imaging Assays Using Histaprodifen.
- Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.
- MDPI. (2021). dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
- ResearchGate. (n.d.).
- QIAGEN GeneGlobe. (n.d.). Gαi Signaling.
- Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34-43.
- Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 34-43.
- Gbahou, F., et al. (2004). Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain. Inflammation Research, 53(Supplement 1), S43-S44.
- Al-Gonaiah, M. A., et al. (2023). Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model. International Journal of Molecular Sciences, 24(16), 12991.
- MedchemExpress.com. (n.d.). H4 Receptor antagonist 1.
- Tulp, M. T., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(12), 1647-1659.
- Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 334(8-9), 253-260.
- Stark, H. (2010). Histamine H4 receptor agonists. Current Topics in Medicinal Chemistry, 10(15), 1507-1518.
- Abcam. (n.d.). A 943931 dihydrochloride, H4 receptor antagonist (CAS 1227675-50-4).
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685.
- ChEMBL. (n.d.). Document: Histamine H4 receptor agonists. (CHEMBL1629428).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H4 receptor agonist [otavachemicals.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. marinbio.com [marinbio.com]
- 12. mdpi.com [mdpi.com]
- 13. New Developments in the Use of Histamine and Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View of Histamine H4 Receptor mediates interleukin-;8 and TNF-α release in human mast cells via multiple signaling pathways [cellmolbiol.org]
- 17. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
An In-depth Technical Guide to the Downstream Signaling Pathways of Histamine H3 Receptor Agonists
This guide provides a comprehensive exploration of the molecular signaling cascades initiated by the activation of the Histamine H3 (H3) receptor, a critical G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). While the specific compound (1H-Imidazol-4-yl)methanamine hydrochloride is not extensively characterized in the scientific literature, its structural similarity to histamine suggests activity at histamine receptors. This guide will focus on the well-established downstream signaling pathways of potent and selective H3 receptor agonists, such as Imetit and R-α-methylhistamine, which serve as archetypes for understanding the functional consequences of H3 receptor activation.
The H3 receptor's role as a presynaptic autoreceptor and heteroreceptor makes it a compelling therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD)[1][2][3]. A thorough understanding of its signaling mechanisms is paramount for the rational design and development of novel therapeutics targeting this receptor.
Part 1: The Core Signaling Axis of the Histamine H3 Receptor: Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway of the H3 receptor involves its coupling to the inhibitory G-protein, Gαi/o[1][2][4]. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its dissociation from the βγ-dimer.
The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels[1][2][4]. The reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling. This cascade of events ultimately modulates gene expression and cellular function by altering the phosphorylation state of various substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB)[5].
Visualizing the Canonical H3 Receptor Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the Histamine H3 receptor.
Part 2: Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the canonical adenylyl cyclase inhibition, H3 receptor activation also modulates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2) cascade[1][6][7]. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
The activation of ERK1/2 by H3 receptor agonists is often mediated by the Gβγ subunits of the dissociated G-protein[6]. This can occur through several mechanisms, including the activation of phospholipase C (PLC), which leads to the production of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC)[6]. PKC can then, through a series of intermediates, lead to the activation of the Ras-Raf-MEK-ERK cascade. Additionally, H3 receptor activation has been shown to involve the transactivation of the epidermal growth factor receptor (EGFR)[6].
The functional consequences of H3 receptor-mediated ERK1/2 activation are context-dependent and can vary between different cell types and neuronal populations[8].
Visualizing the H3 Receptor-MAPK Pathway
Caption: H3 receptor-mediated activation of the MAPK/ERK signaling pathway.
Part 3: Experimental Protocols for Pathway Elucidation
The following section details standardized protocols for investigating the key signaling events downstream of H3 receptor activation.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity of this compound or other ligands to the H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the H3 receptor[9][10].
-
Competition Binding: Incubate the membranes with a constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]N-α-methylhistamine) and varying concentrations of the unlabeled test compound[10][11].
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value |
| Radioligand | [3H]N-α-methylhistamine | 0.3 nM[11] |
| Incubation Time | 2 hours | [9] |
| Incubation Temp. | 25°C | [9] |
| Non-specific Binding | Determined with 10 µM clobenpropit | [9] |
cAMP Accumulation Assay
This assay measures the ability of an H3 receptor agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells expressing the H3 receptor in a suitable multi-well plate.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the H3 receptor agonist[12][13].
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay[12][14].
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value (concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Treatment: Treat cells expressing the H3 receptor with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[15][16].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane[15].
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST)[15][16].
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate[17].
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading[15][17].
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20-30 µg per lane | [15] |
| Blocking Buffer | 5% BSA in TBST | [16] |
| Primary Antibody (p-ERK) | e.g., Cell Signaling Technology, #4370 | [15] |
| Primary Antibody (Total ERK) | e.g., Cell Signaling Technology, #4695 | [15] |
Part 4: Broader Signaling Landscape and Future Directions
In addition to the primary pathways detailed above, H3 receptor activation has been shown to influence other signaling molecules and cellular processes:
-
Phospholipase A2 (PLA2): Activation of PLA2, leading to the release of arachidonic acid[18].
-
Akt/GSK-3β Pathway: Modulation of the Akt/glycogen synthase kinase-3β axis, which is involved in cell survival and metabolism[1][18].
-
Ion Channels: Interaction with N-type voltage-gated calcium channels, leading to a reduction in calcium influx and subsequent inhibition of neurotransmitter release[2].
The intricate signaling network of the H3 receptor underscores its potential for fine-tuning neuronal activity. Future research should focus on elucidating the cell-type specific signaling signatures of H3 receptor activation and how these pathways are integrated to produce specific physiological and behavioral outcomes. The development of biased agonists that selectively activate certain downstream pathways over others could offer a new generation of more precise and effective therapeutics.
References
- The histamine H3 receptor: an attractive target for the tre
- Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed.
- Application Note: Western Blot Protocol for Phosphorylated ERK (pERK)
- Antagonist Affinity Measurements at Gi-coupled Human Histamine H3 Receptor. Medscape.
- Histamine H3 receptor. Wikipedia.
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
- Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride. Sigma-Aldrich.
- Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PMC.
- Dopamine D1-histamine H3 receptor heteromers provide a selective link to MAPK signaling in GABAergic neurons of the direct striatal p
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- (A) Radioligand competition binding assay validates hits at the H 3...
- Dopamine D1-histamine H3 Receptor Heteromers Provide a Selective Link to MAPK Signaling in GABAergic Neurons of the Direct Striatal P
- Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
- Signaling pathways associated with the histamine H3 receptor. The...
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- What are H3 receptor modulators and how do they work?.
- How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
- Application Notes and Protocols for XL-999: Western Blot Analysis of Phosphoryl
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- 4-Methylhistamine dihydrochloride | Histamine 4 Receptor Agonist. MedChemExpress.
- G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conform
- The histamine H3 receptor differentially modulates MAPK and Akt signaling in striatonigral and striatopallidal neurons.
- 4-Methylhistamine dihydrochloride | CAS:36376-47-3 | H4 receptor agonist. BioCrick.
- Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction. PMC.
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
- (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method.
- Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central.
- 4-Methylhistamine dihydrochloride - Potent H4 Receptor Agonist. APExBIO.
- Western blot for phosphoryl
- Western blot band for Erk and phopho(p).
- 4-Methylhistamine dihydrochloride | Histamine H4 Receptor Agonists. R&D Systems.
- Histamine H3 receptors mediate inhibition of noradrenaline release
- 4-Methylhistamine dihydrochloride | Histamine H4 Receptors. Tocris Bioscience.
- (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. PubChem.
- (1H-imidazol-4-yl)methanamine dihydrochloride. PubChem.
- (1H-Imidazol-4-Yl)Methanamine, Hcl (Cas 66247-84-5). Parchem.
- H3 receptor antagonist. Wikipedia.
- Cardioprotective Effect of Histamine H3-Receptor Activation: Pivotal Role of Gβγ-Dependent Inhibition of Voltage-Oper
- Histamine H3 receptor-mediated inhibition of noradrenaline release in the human brain.
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride AldrichCPR. Sigma-Aldrich.
- Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. PMC.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1-histamine H3 receptor heteromers provide a selective link to MAPK signaling in GABAergic neurons of the direct striatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of (1H-Imidazol-4-yl)methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Executive Summary
(1H-Imidazol-4-yl)methanamine hydrochloride, a key histamine analogue, serves as a valuable pharmacological tool for investigating the histamine H3 receptor (H3R). As a potent agonist, its primary mechanism of action is the activation of presynaptic H3 autoreceptors and heteroreceptors, leading to the inhibition of histamine and other neurotransmitter release in the central nervous system. This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and a framework for its pharmacokinetic characterization. Detailed experimental protocols and illustrative data are presented to empower researchers in their exploration of H3R pharmacology.
Introduction: The Significance of (1H-Imidazol-4-yl)methanamine in Histamine Research
The imidazole core is a recurring motif in biologically active molecules, and (1H-Imidazol-4-yl)methanamine is a foundational structure in the study of histaminergic systems.[1] Its structural similarity to histamine, the endogenous ligand for histamine receptors, makes it a critical probe for dissecting the roles of these receptors in health and disease. This guide focuses on the hydrochloride salt of (1H-Imidazol-4-yl)methanamine, a stable and water-soluble form amenable to a wide range of experimental paradigms.
The primary pharmacological target of (1H-Imidazol-4-yl)methanamine is the histamine H3 receptor, a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor and heteroreceptor.[2] By activating these receptors, this compound modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions it as a valuable tool for studying the physiological and pathophysiological processes governed by these neuronal circuits.
Mechanism of Action: A Deep Dive into H3 Receptor Agonism
This compound exerts its effects by binding to and activating the histamine H3 receptor. The H3 receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits.
The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of ion channels, such as N-type voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, a decrease in neurotransmitter release.[2]
The following diagram illustrates the canonical signaling pathway activated by this compound at the H3 receptor.
Sources
An In-Depth Technical Guide to the Safe Handling of (1H-Imidazol-4-yl)methanamine hydrochloride for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1H-Imidazol-4-yl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Understanding the Compound: A Prerequisite for Safety
This compound is a member of the imidazole family, a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Its structural similarity to histamine and other biologically active molecules necessitates a cautious and informed approach to its handling. The hydrochloride salt form generally improves stability and solubility but also introduces specific considerations, such as the potential for the release of hydrogen chloride gas upon thermal decomposition. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of related imidazole derivatives warrant a high degree of care.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.
Table 1: GHS Hazard Classification for this compound and Related Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale and Implications for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, and smoking in the laboratory is critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Direct contact can cause redness, itching, and inflammation. The use of appropriate gloves and a lab coat is mandatory. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | The compound can cause significant and potentially lasting damage to the eyes. Eye protection is non-negotiable. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid should be performed in a certified chemical fume hood. |
Engineering Controls and Personal Protective Equipment (PPE): The First and Second Lines of Defense
A multi-layered approach to exposure control is essential. Engineering controls are designed to isolate the hazard from the operator, while PPE provides a final barrier.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a properly functioning and certified chemical fume hood. This is to prevent the inhalation of airborne particles and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested. All personnel should be aware of their location and trained in their use.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against accidental splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory | Not typically required when handling small quantities in a fume hood. For larger quantities or in the absence of adequate engineering controls, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust or aerosols. |
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the integrity of the compound.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
Emergency Procedures: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is vital.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Response:
The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline for handling a small chemical spill within a laboratory setting.
Caption: Workflow for handling a small chemical spill.
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Segregation: As a halogenated organic compound, it should be segregated from non-halogenated waste streams. This is crucial for proper disposal via high-temperature incineration.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By fostering a deep understanding of the compound's properties, potential hazards, and the rationale for safety protocols, research organizations can empower their scientists to work not only effectively but also with the highest commitment to their own safety and the safety of their colleagues. This guide serves as a foundational document to be integrated into your laboratory's specific safety operating procedures.
References
Sources
The Imidazole Scaffold: A Versatile Pharmacophore for Neurological Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Imidazole Ring in Neuropharmacology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry due to its unique physicochemical properties.[1][2][3][4] Its electron-rich nature, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2][3][4] This inherent versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[4][5][6][7][8] In the realm of neurology, the imidazole scaffold has emerged as a particularly promising pharmacophore for tackling the complexities of various central nervous system (CNS) disorders.[9][10]
This guide provides a comprehensive technical overview of the therapeutic potential of imidazole-based compounds in neurology. It delves into their multifaceted mechanisms of action, explores their application in key neurological diseases, outlines synthetic and experimental methodologies, and provides insights into their preclinical evaluation.
Core Mechanisms of Action in Neurological Disorders
The therapeutic efficacy of imidazole-based compounds in the CNS stems from their ability to modulate a range of neurological targets. Their unique structural features allow for diverse biological activities based on the substitutions on the imidazole core.[10]
Modulation of Histamine H3 Receptors
A primary and extensively studied mechanism of action for many neurologically active imidazole compounds is their potent antagonism or inverse agonism at the histamine H3 receptor (H3R).[11][12][13] The H3R is predominantly expressed in the CNS, acting as a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[12][14] It also functions as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and glutamate.[12][13][14]
By blocking the H3R, imidazole-based antagonists increase the synaptic levels of these neurotransmitters, leading to enhanced cognitive function, wakefulness, and alertness.[11][14] This pro-cognitive effect provides a strong rationale for their investigation in disorders characterized by cognitive deficits, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[11]
Caption: A typical workflow for the in vitro evaluation of synthesized imidazole compounds, starting from primary binding and functional assays to cellular models of neuroprotection.
Detailed Protocol for MTT Assay for Neuroprotection:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or HT-22) in a 96-well plate at a suitable density and allow them to adhere overnight. [15]2. Compound Treatment: Pre-treat the cells with various concentrations of the test imidazole compound for 1-2 hours.
-
Induction of Toxicity: Expose the cells to a neurotoxin relevant to the disease model (e.g., Aβ peptide for AD, 6-hydroxydopamine for PD) for 24 hours. [15][16]4. MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
In Vivo Evaluation
Promising lead compounds from in vitro studies are advanced to in vivo testing in animal models of neurological diseases.
Table 1: Representative In Vivo Models for Neurological Disorders
| Disease Model | Animal | Key Pathological Features & Behavioral Readouts |
| Alzheimer's Disease | 5xFAD Transgenic Mice | Aβ plaques, neuroinflammation, cognitive deficits (Morris water maze, Y-maze) [16][17] |
| Parkinson's Disease | MPTP-induced Mice | Dopaminergic neuron loss, motor deficits (rotarod test, pole test) [18] |
| Epilepsy | Maximal Electroshock (MES) in Mice/Rats | Tonic-clonic seizures (assessment of seizure protection) [19][20] |
| Stroke | Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats | Chronic cerebral hypoperfusion, cognitive impairment (Morris water maze) [21] |
Pharmacokinetic Studies:
A crucial aspect of in vivo evaluation is determining the pharmacokinetic profile of the compounds, particularly their ability to cross the blood-brain barrier (BBB). This is essential for CNS-targeting drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used to measure compound concentrations in plasma and brain tissue over time. [16]
Quantitative Data Summary
The following table summarizes representative quantitative data for selected imidazole-based compounds from the literature.
Table 2: Biological Activity of Selected Imidazole-Based Compounds
| Compound | Target/Model | Activity | Reference |
| LSL33 | Imidazoline I2 Receptor (I2-IR) | Ki = 27 nM | [16] |
| 5xFAD Mouse Model of AD (2 mg/kg) | Ameliorated cognitive impairment and reduced neuroinflammation | [16] | |
| Pitolisant | Histamine H3 Receptor (H3R) | Approved for narcolepsy; showed efficacy in photosensitive epilepsy | [13][20] |
| Compound 2-18 | MES-induced seizures in mice | Significant protection at 60 mg/kg | [20] |
| Diarylimidazoles | Microtubule stabilization | Active at 1-10 µM in cell-based assays | [22] |
| COX/5-LOX inhibition | Active in the low µM range | [22] | |
| IEM-2295 | Haloperidol-induced catalepsy in rats | Reduced catalepsy at 30 mg/kg | [23] |
Conclusion and Future Directions
The imidazole scaffold is a remarkably versatile and privileged structure in the design of novel therapeutics for a wide range of neurological disorders. Its ability to interact with multiple key targets, including histamine H3 receptors, imidazoline I2 receptors, and enzymes involved in neuroinflammation and protein aggregation, underscores its significant potential. The multi-target nature of many imidazole derivatives makes them particularly attractive for complex diseases like Alzheimer's and Parkinson's.
Future research should focus on:
-
Optimizing BBB Penetration: Enhancing the ability of these compounds to reach their CNS targets is critical.
-
Improving Target Selectivity: Fine-tuning the structure of imidazole derivatives to enhance selectivity for specific receptor subtypes or enzyme isoforms will help minimize off-target effects.
-
Elucidating Mechanisms of Action: Further investigation into the precise molecular mechanisms underlying the neuroprotective and anticonvulsant effects of imidazole compounds is warranted.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials is the ultimate goal to validate their therapeutic efficacy in humans.
The continued exploration of the rich chemical space around the imidazole nucleus holds great promise for the development of the next generation of effective and safe treatments for debilitating neurological diseases.
References
- Mini Reviews in Medicinal Chemistry. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease.
- PubMed Central. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse.
- MDPI. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.
- ResearchGate. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease.
- ResearchGate. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.
- University of Barcelona. (2025). New candidate compounds show promise for Alzheimer's and pain treatment.
- PubMed. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus.
- ResearchGate. (2022). Imidazole as an anti-epileptic: An overview.
- ResearchGate. (2022). Histamine H3 receptor antagonists – Roles in neurological and endocrine diseases and diabetes mellitus.
- PubMed Central. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.
- DergiPark. Preliminary Studies on a New Group of Imidazole Derivatives with Anticonvulsant Activity.
- PubMed Central. (2020). Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments.
- ResearchGate. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives.
- Bentham Science. (2012). Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives.
- PubMed. (2017). Pharmacological tools based on imidazole scaffold proved the utility of PDE10A inhibitors for Parkinson's disease.
- ResearchGate. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases.
- PubMed Central. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.
- National Institutes of Health. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases.
- Research Results in Pharmacology. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Dove Medical Press. (2018). Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice.
- PubMed Central. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation.
- Research Results in Pharmacology. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy.
- PubMed. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs.
- MDPI. (2023). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications.
- PubMed. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry.
- Semantic Scholar. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Biomedical and Pharmacology Journal. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Semantic Scholar. Synthesis and therapeutic potential of imidazole containing compounds.
- ResearchGate. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
- PubMed. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- ResearchGate. Divers Pharmacological Significance of Imidazole Derivatives- A Review.
- Taylor & Francis Online. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.
- PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- ResearchGate. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats.
- PubMed. (2024). Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach.
- ResearchGate. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
Sources
- 1. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. dovepress.com [dovepress.com]
- 21. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rrpharmacology.ru [rrpharmacology.ru]
The Histamine H3 Receptor: A Presynaptic Gatekeeper in Neurotransmitter Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The histamine H3 receptor (H3R) stands as a pivotal regulator of neurotransmission throughout the central and peripheral nervous systems. First described in 1983 as a presynaptic autoreceptor controlling histamine synthesis and release, its role has expanded to that of a crucial heteroreceptor, modulating the release of a wide array of key neurotransmitters.[1][2] This guide provides a comprehensive overview of the H3 receptor's function, its intricate signaling mechanisms, and its profound impact on the release of various neurotransmitters. We will delve into the established experimental methodologies used to probe H3R function, offering field-proven insights into experimental design and interpretation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target this versatile receptor.
The Histamine H3 Receptor: Molecular and Pharmacological Profile
The H3 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[3] Unlike the H1 and H2 receptors, the H3 receptor exhibits a high degree of constitutive activity, meaning it can signal independently of an agonist.[1] This intrinsic activity has significant implications for the pharmacology of H3R ligands, with many classified as inverse agonists rather than neutral antagonists.
Isoforms and Distribution
Multiple splice variants of the H3 receptor have been identified in various species, which may contribute to the diversity of its pharmacological and signaling properties.[1] H3 receptors are predominantly expressed in the central nervous system (CNS), with particularly high densities in the cerebral cortex, hippocampus, striatum, and hypothalamus.[4] Their localization is primarily on presynaptic nerve terminals, positioning them as ideal modulators of neurotransmitter release.[5][6]
Pharmacology: Agonists and Antagonists/Inverse Agonists
The study of H3 receptors has been greatly facilitated by the development of selective ligands.
-
Agonists: Prototypical H3R agonists include histamine itself, and more selective compounds like (R)-α-methylhistamine (RAMH), imetit, and immepip.[7] These agents mimic the action of endogenous histamine at the H3 receptor, leading to an inhibition of neurotransmitter release.[8]
-
Antagonists/Inverse Agonists: A vast number of H3R antagonists have been developed, many of which also exhibit inverse agonist properties due to the receptor's constitutive activity.[9] Thioperamide is a classic example, while newer, more selective compounds like pitolisant have reached clinical use.[10] These compounds block the effects of agonists and, as inverse agonists, can increase neurotransmitter release above basal levels.[1][10]
Signaling Pathways of the Histamine H3 Receptor
The H3 receptor primarily couples to the inhibitory Gαi/o family of G-proteins.[11][12] Activation of the H3R initiates a cascade of intracellular events that ultimately culminate in the modulation of neurotransmitter release.
Canonical Gαi/o Signaling
Upon agonist binding, the Gαi/o protein is activated, leading to:
Caption: H3 Receptor Signaling Pathway.
Non-Canonical Signaling Pathways
Beyond the canonical Gαi/o pathway, H3R activation has been shown to engage other signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The H3R can activate the MAPK/ERK pathway, which is involved in cellular processes like gene expression and plasticity.[1]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway by H3Rs is implicated in cell survival and neuroprotection.[11]
-
Phospholipase A2 (PLA2): H3R stimulation can lead to the activation of PLA2 and the subsequent release of arachidonic acid.[11][16]
The engagement of these diverse signaling pathways underscores the complexity of H3R function and its ability to exert pleiotropic effects within the nervous system.
H3 Receptors as Modulators of Neurotransmitter Release
The presynaptic localization of H3 receptors on both histaminergic (autoreceptors) and non-histaminergic (heteroreceptors) nerve terminals allows for a powerful and widespread regulation of neurotransmission.[5][6][17]
Autoreceptor Function: Regulation of Histamine Release
As an autoreceptor, the H3R provides a negative feedback mechanism for the synthesis and release of histamine.[1][18] When histamine concentrations in the synaptic cleft rise, it binds to presynaptic H3 autoreceptors, which in turn inhibits further histamine release.[8] Conversely, H3R antagonists/inverse agonists block this feedback loop, leading to an increase in histamine release.[1][19]
Heteroreceptor Function: A Panoply of Neurotransmitter Regulation
The role of the H3R as a heteroreceptor is extensive, influencing the release of most major neurotransmitter systems.[7][17][20]
| Neurotransmitter | Effect of H3R Agonist | Brain Regions Implicated | Key Findings |
| Acetylcholine (ACh) | Inhibition of release | Entorhinal cortex, striatum | H3R agonists inhibit K⁺-evoked ACh release from brain slices.[21][22] This effect is reversed by H3R antagonists. Some evidence suggests these H3Rs may not be located directly on cholinergic terminals.[22][23] |
| Dopamine (DA) | Inhibition of release | Striatum, nucleus accumbens, prefrontal cortex | The modulation is complex. H3Rs can directly inhibit DA release from presynaptic terminals.[[“]] They also indirectly decrease DA release by reducing the activity of cholinergic interneurons in the striatum.[[“]][25] Furthermore, H3Rs can form heteromers with D1 and D2 receptors, influencing their signaling.[4][[“]][26] |
| Norepinephrine (NE) | Inhibition of release | Cerebral cortex, heart, intestine | H3R activation inhibits electrically-evoked NE release from brain slices and peripheral sympathetic nerves.[7][20][27] This is mediated by Gαi/o proteins and a reduction in Ca²⁺ availability at the nerve terminal.[20] H3Rs can also inhibit carrier-mediated NE release during ischemia.[28][29][30] |
| Serotonin (5-HT) | Inhibition of release | Cerebral cortex, substantia nigra | H3R agonists decrease the electrically-evoked release of 5-HT from brain slices.[31][32][33] This inhibitory effect is blocked by H3R antagonists.[31] |
| Glutamate | Inhibition of release | Striatum, insular cortex | Activation of H3Rs on corticostriatal terminals inhibits glutamate release.[14][34] This is achieved by inhibiting CaV2.1 (P/Q-type) calcium channels and activating GIRK potassium channels.[15] H3Rs can suppress both excitatory and inhibitory synaptic transmission.[35] |
| GABA | Inhibition of release | Substantia nigra, insular cortex | H3R activation can reduce the release of GABA from presynaptic terminals.[31][35] |
Experimental Methodologies for Studying H3 Receptor Function
A variety of in vitro and in vivo techniques are employed to investigate the role of H3Rs in neurotransmitter release. The choice of methodology is critical and should be guided by the specific scientific question being addressed.
In Vitro Neurotransmitter Release Assays
These assays provide a controlled environment to study the direct effects of H3R ligands on neurotransmitter release from isolated brain tissue.
Protocol: K⁺-Evoked [³H]-Neurotransmitter Release from Brain Slices
This is a classic and robust method to assess presynaptic receptor function.
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for dopamine release, cortex for acetylcholine release) in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick slices using a vibratome. This thickness preserves neuronal circuitry while allowing for adequate diffusion of substances.
-
-
Radiolabeling:
-
Incubate the slices with a tritiated precursor of the neurotransmitter of interest (e.g., [³H]-choline for acetylcholine, [³H]-dopamine for dopamine). This allows for the specific labeling of the neurotransmitter pool within the respective nerve terminals.
-
Wash the slices thoroughly with aCSF to remove excess radiolabel.
-
-
Superfusion:
-
Transfer individual slices to a superfusion chamber.
-
Continuously perfuse the slices with aCSF at a constant flow rate (e.g., 1 mL/min) and temperature (37°C).
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
-
Stimulation and Drug Application:
-
After a baseline period, stimulate neurotransmitter release by briefly switching to a high-potassium (e.g., 25 mM K⁺) aCSF. This depolarization mimics the arrival of an action potential.
-
Apply a second stimulation period (S2) after a washout period.
-
Introduce H3R agonists or antagonists into the superfusion medium before and during the second stimulation period.
-
-
Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release of tritium for each stimulation period.
-
Express the effect of the drug as the ratio of the second stimulation (S2) to the first stimulation (S1). A decrease in the S2/S1 ratio in the presence of an H3R agonist indicates inhibition of release.
-
Causality and Self-Validation: The use of two stimulation periods (S1 and S2) in the same tissue sample allows for internal control, minimizing variability between slices. The specificity of the effect is confirmed by its reversal with a selective H3R antagonist.
Caption: Workflow for Neurotransmitter Release Assay.
In Vivo Microdialysis
Microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. This technique provides a more physiologically relevant assessment of H3R function.
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the target brain region of a stereotaxically restrained animal.
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Pharmacological Manipulation:
-
After establishing a stable baseline of neurotransmitter levels, administer H3R ligands either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
-
Analysis:
-
Analyze the concentration of the neurotransmitter in the dialysate samples using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Express the results as a percentage change from the baseline levels.
-
Causality and Self-Validation: Each animal serves as its own control, with drug effects compared to the stable baseline period. The specificity of the response can be confirmed by co-administering an H3R antagonist to block the effects of an agonist.
Therapeutic Implications and Future Directions
The widespread modulatory role of the H3 receptor on various neurotransmitter systems has made it an attractive target for the treatment of a range of neurological and psychiatric disorders.[36][37]
-
Cognitive Disorders: By increasing the release of pro-cognitive neurotransmitters like acetylcholine and histamine, H3R antagonists/inverse agonists have been investigated for the treatment of cognitive deficits in Alzheimer's disease, schizophrenia, and ADHD.[1][37][38]
-
Sleep-Wake Disorders: The H3R antagonist/inverse agonist pitolisant is approved for the treatment of narcolepsy, where it promotes wakefulness by increasing histamine levels in the brain.[10][39]
-
Other Potential Indications: The complex interplay of H3Rs with dopamine and other neurotransmitters suggests potential therapeutic applications in substance abuse, pain, and epilepsy.[4][37]
The future of H3R research lies in further elucidating the roles of different receptor isoforms, understanding the nuances of H3R signaling in specific neuronal populations, and developing ligands with improved selectivity and pharmacokinetic profiles. The development of multi-target drugs that combine H3R antagonism with other pharmacological actions is also a promising avenue of investigation.[40]
Conclusion
The histamine H3 receptor is a master regulator of neurotransmission, acting as a presynaptic brake on the release of histamine and a diverse array of other critical neurotransmitters. Its unique pharmacology, characterized by high constitutive activity, and its complex signaling pathways offer a rich landscape for both fundamental neuroscience research and therapeutic innovation. A thorough understanding of the methodologies used to study H3R function is paramount for advancing our knowledge of this versatile receptor and harnessing its therapeutic potential.
References
- Consensus. (n.d.). How do histamine H3 receptors affect dopamine release in the ventral striatum?
- Brioni, J. D., Esbenshade, T. A., Garrison, T. R., & Cowart, M. D. (2011). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 164(6), 1643–1659.
- Coruzzi, G., Poli, E., & Bertaccini, G. (1999). Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves. British Journal of Pharmacology, 127(3), 647–654.
- Clapham, J., & Kilpatrick, G. J. (1994). Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes. British Journal of Pharmacology, 113(3), 849–856.
- Imamura, M., Hatta, E., & Levi, R. (1997). Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors.
- Threlfell, S., Cragg, S. J., Kalló, I., Turi, G. F., Coen, C. W., & Greenfield, S. A. (2004). Histamine H3 Receptors Inhibit Serotonin Release in Substantia Nigra Pars Reticulata. Journal of Neuroscience, 24(40), 8704–8710.
- Imamura, M., Hatta, E., & Levi, R. (1997). Activation of Histamine H3-Receptors Inhibits Carrier-Mediated Norepinephrine Release During Protracted Myocardial Ischemia.
- Leurs, R., Arrang, J. M., Drutel, G., & Schwartz, J. C. (1994). Characterization of Histamine H3 Receptors Regulating Acetylcholine Release in Rat Entorhinal Cortex. British Journal of Pharmacology, 112(3), 847–852.
- Molina-Hernández, A., Díaz, N. F., & Arias-Montaño, J. A. (2001). Histamine H3 Receptor Activation Inhibits Glutamate Release From Rat Striatal Synaptosomes. Neuropharmacology, 41(8), 928–934.
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
- ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways.
- Leurs, R., Arrang, J. M., Drutel, G., & Schwartz, J. C. (1994). Characterization of histamine H3 receptors regulating acetylcholine release in rat entorhinal cortex. British Journal of Pharmacology, 112(3), 847–852.
- Hatta, E., Yasuda, Y., & Levi, R. (2000). Activation of histamine H3 receptors inhibits carrier-mediated norepinephrine release in a human model of protracted myocardial ischemia. Journal of Pharmacology and Experimental Therapeutics, 293(2), 585–590.
- Prast, H., Tran, M. H., Labouta, I., & Fischer, H. P. (2001). Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(3), 337–344.
- Barral, J., Galarraga, E., & Bargas, J. (2020). Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels. Cellular and Molecular Neurobiology, 41(4), 817–832.
- Ellenbroek, B. A. (2013). Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction. British Journal of Pharmacology, 170(1), 42–55.
- ResearchGate. (n.d.). Histamine H3 receptor can act either as an autoreceptor or as a heteroreceptor.
- Sanchez-Soto, M., Guzman-Vaca, F., & Trudeau, L. E. (2018). Histamine H3 Receptors Decrease Dopamine Release in the Ventral Striatum by Reducing the Activity of Striatal Cholinergic Interneurons. Neuroscience, 376, 188–203.
- Ferrada, C., Canals, M., & Ferre, S. (2012). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Neuropharmacology, 63(5), 899–908.
- Nuutinen, S., Panula, P., & Ebneth, A. (2015). Histamine H3 receptor activation inhibits dopamine synthesis but not release or uptake in rat nucleus accumbens.
- Schlicker, E., Fink, K., & Göthert, M. (1994). H3 receptor-mediated inhibition of noradrenaline release: an investigation into the involvement of Ca2+ and K+ ions, G protein and adenylate cyclase. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(1), 34–41.
- Schlicker, E., Betz, R., & Göthert, M. (1988). Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(5), 588–590.
- Wikipedia. (n.d.). Histamine H3 receptor.
- Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?
- Schlicker, E., Malinowska, B., & Göthert, M. (1994). Modulation of neurotransmitter release via histamine H3 heteroreceptors. Fundamental & Clinical Pharmacology, 8(2), 128–137.
- ResearchGate. (n.d.). Histamine Receptors and Neurotransmitter Release.
- Naganawa, M., et al. (2022). Histamine-3 Receptor Availability and Glutamate Levels in the Brain: A PET-1H-MRS Study of Patients With Schizophrenia and Healthy Controls. Schizophrenia Bulletin, 48(5), 1120–1129. [Link]
- Barral, J., Galarraga, E., & Bargas, J. (2020). Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels. Cellular and Molecular Neurobiology, 41(4), 817–832.
- Threlfell, S., Cragg, S. J., Kalló, I., Turi, G. F., Coen, C. W., & Greenfield, S. A. (2004). Histamine H3 Receptors Inhibit Serotonin Release in Substantia Nigra Pars Reticulata. Journal of Neuroscience, 24(40), 8704–8710. [Link]
- de Esch, I. J. P., et al. (2005). Histamine H3 receptor ligands break ground in a remarkable plethora of therapeutic areas. Trends in Pharmacological Sciences, 26(9), 458–465. [Link]
- Vohora, D., & Bhowmik, M. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72.
- ResearchGate. (n.d.). H3 receptors functioning as auto- and heteroreceptors.
- Passani, M. B., & Blandina, P. (2011). Pre-Synaptic Control by Histamine H3 Receptors of Neurotransmitter Release.
- Sergejeva, S., et al. (2004).
- Dr. G Bhanu Prakash. (2018, September 29). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3 [Video]. YouTube. [Link]
- Sadek, B., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacology & Therapeutics, 200, 69–84.
- Sata, R., et al. (2018). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 12, 367.
- Stasiak, A., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 26(11), 3171.
- RxList. (2021, July 13). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names.
- Singh, M., & Singh, A. (2018). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Journal of Psychopharmacology, 32(12), 1287–1306.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721.
- Taylor & Francis. (n.d.). Heteroreceptor – Knowledge and References.
- Jiang, X., et al. (2017). Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex. Frontiers in Cellular Neuroscience, 11, 351.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of histamine H3 receptors regulating acetylcholine release in rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of histamine H3 receptors regulating acetylcholine release in rat entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. consensus.app [consensus.app]
- 25. Histamine H3 Receptors Decrease Dopamine Release in the Ventral Striatum by Reducing the Activity of Striatal Cholinergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. H3 receptor-mediated inhibition of noradrenaline release: an investigation into the involvement of Ca2+ and K+ ions, G protein and adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. Activation of histamine H3 receptors inhibits carrier-mediated norepinephrine release in a human model of protracted myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Histamine H3 Receptors Inhibit Serotonin Release in Substantia Nigra Pars Reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scilit.com [scilit.com]
- 33. jneurosci.org [jneurosci.org]
- 34. Histamine H3 receptor activation inhibits glutamate release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]
- 36. Histamine H3 receptor ligands break ground in a remarkable plethora of therapeutic areas | Semantic Scholar [semanticscholar.org]
- 37. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 38. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 39. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 40. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
An In-depth Technical Guide to the Discovery of Novel Histamine Receptor Ligands
Foreword: The Evolving Landscape of Histaminergic Drug Discovery
The quest for novel histamine receptor ligands is a journey into the intricate signaling landscapes that govern everything from allergic reactions and gastric acid secretion to neurotransmission and immune modulation.[1][2][3] For decades, the therapeutic landscape was dominated by antagonists for the H1 and H2 receptors, which became blockbuster drugs for allergies and gastric ulcers, respectively.[4] However, the subsequent discovery and characterization of the H3 and H4 receptors have unveiled a new frontier, presenting immense therapeutic potential for a host of complex disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers.[5][6]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in this dynamic field. It eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative, and multi-faceted process of modern drug discovery. We will journey from the foundational principles of target identification to the sophisticated methodologies of hit validation and lead optimization, grounding each step in established scientific principles and field-proven insights. As your guide, my focus is not merely on the "how" but on the "why"—the strategic rationale that underpins every experimental choice, ensuring a robust and self-validating discovery cascade.
Part 1: Strategic Foundations for Ligand Discovery
The initial phase of any drug discovery campaign is defined by the strategic approach to identifying chemical starting points. For histamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily, these strategies have been revolutionized by advancements in structural biology and computational chemistry.[7][8][9]
The Rise of Structure-Based Drug Design (SBDD)
For many years, the absence of high-resolution crystal structures for histamine receptors was a significant barrier to SBDD.[10][11] Researchers relied heavily on homology models, using templates like bovine rhodopsin or the β2-adrenergic receptor.[6][12] The publication of the first crystal structure of the histamine H1 receptor in 2011, and more recently the cryo-EM structures of the H4 receptor, marked a pivotal moment.[12][13][14] These structures provide an atomic-level blueprint of the ligand-binding pocket, enabling a more rational and precise approach to drug design.
Causality in Action: An experimental structure is superior to a homology model because it eliminates uncertainties in the precise orientation of key amino acid side chains within the binding pocket. This accuracy is paramount for computational techniques like molecular docking, where even minor atomic deviations can lead to false predictions. The H1R structure, for instance, revealed a deep binding pocket with critical residues like Trp428(6.48) that directly interact with ligands, providing a clear target for in silico screening.[13]
Key Methodologies in Ligand Identification
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target.[7] For histamine receptors, structure-based virtual screening (SBVS) has become a cornerstone of hit identification.[15]
-
Mechanism: SBVS uses a docking algorithm to predict the binding pose and affinity of a compound within the receptor's binding site. Millions of compounds can be screened computationally, prioritizing a manageable number for experimental validation.[15]
-
Expert Insight: The success of a VS campaign hinges on the quality of the receptor model and the rigor of the screening workflow. When a crystal structure is unavailable (as is still the case for H2R and H3R in certain conformations), creating high-quality homology models is essential.[10][16] Furthermore, a multi-stage filtering process, combining docking scores with analyses of molecular interaction fingerprints, can significantly improve the hit rate.[16]
FBDD offers an alternative to traditional high-throughput screening (HTS). Instead of screening large, drug-like molecules, FBDD identifies very small, low-complexity molecules ("fragments") that bind weakly to the target.[17]
-
Mechanism: Because of their small size, fragments can explore chemical space more efficiently and often exhibit higher "hit rates" than HTS campaigns.[17] Once a fragment hit is identified and its binding mode is confirmed (ideally through structural biology), it serves as a starting point for chemical elaboration into a more potent, lead-like molecule.[9][18]
-
Expert Insight: FBDD is particularly powerful for GPCRs because fragments can uncover interactions in less-conserved secondary binding pockets, which can be exploited to achieve greater subtype selectivity—a critical challenge in histamine receptor pharmacology.[19] The evolution of a fragment from a weak binder to a potent lead requires a close synergy between computational chemists, medicinal chemists, and structural biologists.[18]
The overall workflow for modern ligand discovery integrates these computational and experimental approaches in a cyclical, iterative process.
Caption: High-level workflow for discovering novel histamine receptor ligands.
Part 2: Core Experimental Protocols for Ligand Characterization
Once virtual hits are identified, they must be subjected to rigorous experimental validation. This process is not merely about confirming activity but about building a comprehensive pharmacological profile for each compound. The trustworthiness of your data is paramount, and that begins with robust, well-controlled assays.
Radioligand Binding Assays: Quantifying Affinity (Ki)
The first gate for any virtual hit is to confirm that it physically interacts with the target receptor. The competitive radioligand binding assay remains the gold standard for determining a compound's binding affinity (Ki).[15][20]
Principle of Self-Validation: This assay's validity rests on the specific, saturable binding of a well-characterized radioligand. By measuring the ability of your test compound to displace this known ligand, you can derive its affinity. The inclusion of non-specific binding controls (using a high concentration of a known unlabeled ligand) is critical for accurate data interpretation.
Step-by-Step Methodology:
-
Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine receptor subtype of interest.[20]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R, [³H]-histamine for H4R), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Functional Assays: Determining Efficacy (Agonist vs. Antagonist)
A compound that binds is not necessarily a useful drug. It is essential to determine its functional effect: does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? The choice of functional assay depends directly on the G protein coupling of the histamine receptor subtype.[21]
The H1 receptor primarily signals through the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[20]
Caption: Simplified H1 Receptor signaling pathway.
Step-by-Step Methodology:
-
Cell Plating: Plate cells expressing the H1 receptor in a clear-bottom, black-walled 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: Use an automated liquid handler (e.g., FLIPR, FlexStation) to add the test compounds to the wells.
-
To test for antagonist activity: Add the test compound first and incubate for a set period. Then, add a sub-maximal concentration (EC80) of histamine and measure the inhibitory effect.
-
To test for agonist activity: Add the test compound directly and measure any increase in fluorescence.
-
-
Signal Detection: Monitor the fluorescence intensity in real-time immediately before and after compound/agonist addition.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. For antagonists, calculate the IC50 from a concentration-response curve. For agonists, calculate the EC50.
H2 receptors couple to Gs to stimulate cyclic AMP (cAMP) production, while H3 and H4 receptors couple to Gi/o to inhibit it.[21][22] These opposing effects can be measured using a variety of commercially available cAMP detection kits (e.g., HTRF, AlphaScreen, LANCE).
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Advances in histamine pharmacology reveal new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Virtual Screening for Ligands of G Protein-Coupled Receptors: What Can Molecular Docking Do for You? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCRVS - AI-driven Decision Support System for GPCR Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based and fragment-based GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based discovery and binding site analysis of histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Fragment-based design of selective GPCR ligands guided by free energy simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-based design of selective GPCR ligands guided by free energy simulations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Fragment evolution for GPCRs: the role of secondary binding sites in optimization - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04636E [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on (1H-Imidazol-4-yl)methanamine Hydrochloride and Its Role in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation, a critical underlying factor in a spectrum of neurodegenerative and neuropsychiatric disorders, presents a formidable challenge in modern therapeutics. The central nervous system's histaminergic system has emerged as a key regulator of these inflammatory processes. This technical guide provides an in-depth exploration of (1H-Imidazol-4-yl)methanamine hydrochloride, also known as Imetit, a potent modulator of the histamine H3 receptor (H3R). We will dissect its mechanism of action, focusing on its role as an H3R inverse agonist, and its subsequent impact on microglia-mediated neuroinflammatory cascades. This document furnishes detailed experimental protocols for in vitro and in vivo models, data interpretation guidelines, and a mechanistic overview to empower researchers in harnessing this compound for investigating and potentially treating neuroinflammatory conditions.
Introduction: The Neuroinflammation Challenge and the Histaminergic Solution
Chronic activation of the brain's resident immune cells, microglia and astrocytes, is a pathological hallmark of diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[1][2] This sustained inflammatory state, termed neuroinflammation, leads to the release of cytotoxic mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species, which contribute to neuronal damage and cognitive decline.[3][4] Consequently, strategies to modulate microglial activation and suppress the production of these inflammatory molecules are of paramount therapeutic interest.[1][5]
The histaminergic system, once primarily associated with wakefulness and cognition, is now recognized as a vital modulator of the brain's immune response.[1][2] Histamine exerts its effects through four distinct G protein-coupled receptors (H1R-H4R). Of these, the histamine H3 receptor (H3R) is of particular interest. Predominantly located presynaptically on neurons, it acts as an autoreceptor to inhibit histamine synthesis and release. However, H3Rs are also expressed on glial cells, including microglia, where they play a crucial role in regulating inflammatory functions.[1][6]
This compound (Imetit) is a potent and selective H3R ligand. By acting as an inverse agonist, it not only blocks the receptor but also reduces its basal, constitutive activity. This action has been shown to suppress key microglial functions such as chemotaxis, phagocytosis, and the production of pro-inflammatory mediators, suggesting a powerful anti-neuroinflammatory potential.[1][6] This guide will provide the technical foundation for exploring this potential.
Section 1: The Molecular Target - Histamine H3 Receptor (H3R) in Neuroinflammation
The H3R is a Gαi/o-coupled receptor. Its activation in the central nervous system leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1]
Critically, H3Rs are expressed on microglia, the brain's primary immune effector cells.[1] Activation of microglial H3R has been shown to suppress essential immune functions.[1] Conversely, blocking these receptors with antagonists or inverse agonists can inhibit excessive microglial activation.[1][5] This provides a direct pharmacological target to shift microglia from a pro-inflammatory (M1) state to an anti-inflammatory and neuroprotective (M2) state, thereby reducing the production of harmful inflammatory biomarkers.[1][2]
Section 2: Mechanism of Action - How Imetit Modulates Neuroinflammation
Imetit, as an H3R inverse agonist, fundamentally alters the neuroinflammatory signaling landscape. By binding to H3Rs on microglia, it prevents the downstream signaling cascade typically initiated by histamine. More importantly, its inverse agonism reduces the receptor's intrinsic activity, actively suppressing inflammatory pathways.
The primary mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a master transcription factor for pro-inflammatory genes. In resting cells, it is held inactive in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and drive the transcription of cytokines like TNF-α and IL-6.[7][8] H3R inverse agonists have been shown to interfere with this process, inhibiting the phosphorylation of IκB and subsequent nuclear translocation of p65, effectively shutting down the pro-inflammatory gene expression program.[7][9]
Section 4: Data Interpretation & Expected Outcomes
The following tables summarize hypothetical, yet expected, quantitative data from the described experiments, illustrating the potential anti-neuroinflammatory effects of this compound.
Table 1: Effect of Imetit on Pro-inflammatory Cytokine Levels in LPS-Treated Mouse Hippocampus (ELISA)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | 15.2 ± 3.1 | 8.5 ± 2.2 |
| LPS (0.5 mg/kg) | 245.8 ± 25.6 | 180.4 ± 19.7 |
| Imetit (5 mg/kg) + LPS | 98.5 ± 12.1 | 75.3 ± 9.8 |
| Imetit only | 16.1 ± 2.9 | 9.1 ± 2.5 |
| *Data are presented as Mean ± SEM. p < 0.01 compared to LPS only group. |
Table 2: Densitometric Analysis of NF-κB Pathway Activation (Western Blot)
| Treatment Group | p-p65 / total p65 Ratio | p-IκBα / total IκBα Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS (0.5 mg/kg) | 4.75 ± 0.51 | 5.21 ± 0.60 |
| Imetit (5 mg/kg) + LPS | 1.89 ± 0.23 | 2.05 ± 0.28 |
| *Data are presented as fold change relative to Vehicle Control (Mean ± SEM). p < 0.01 compared to LPS only group. |
Interpretation: Successful intervention with this compound is expected to yield a significant reduction in LPS-induced outcomes. In IHC analysis, the Imetit + LPS group should show a visible decrease in the number and amoeboid morphology of Iba1-positive microglia and reduced GFAP immunoreactivity compared to the LPS-only group. [10][11]Biochemically, this would be corroborated by significantly lower levels of TNF-α and IL-1β (Table 1) and attenuated phosphorylation of p65 and IκBα (Table 2), indicating suppression of the NF-κB pathway. [8][9]
Conclusion and Future Directions
This compound represents a promising pharmacological tool for dissecting and modulating the role of the histaminergic system in neuroinflammation. Its action as a histamine H3 receptor inverse agonist provides a direct mechanism for suppressing microglia-driven inflammatory cascades, primarily through the inhibition of the NF-κB signaling pathway. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate its efficacy in various models of CNS disorders.
Future research should aim to:
-
Explore the efficacy of this compound in chronic neurodegenerative disease models (e.g., 5xFAD mice for Alzheimer's disease).
-
Investigate its potential to modulate astrocyte reactivity and the formation of the glial scar.
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery to the CNS.
-
Assess its impact on behavioral outcomes associated with neuroinflammation, such as cognitive deficits and sickness behavior.
By leveraging the methodologies and mechanistic understanding outlined herein, the scientific community can further elucidate the therapeutic potential of targeting the H3 receptor to combat the devastating impact of neuroinflammation.
References
- Khan, A., et al. (2024). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. MDPI.
- Liddelow, S. A., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols.
- Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Bio-protocol.
- Jovanova-Nesic, K., & Prostran, M. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
- Iida, T., et al. (2017). JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice. Biochemical and Biophysical Research Communications.
- ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.
- ResearchGate. (n.d.). Immunohistochemistry for GFAP and Iba-1 in the hippocampus and amygdala. ResearchGate.
- Szałaj, N., et al. (2021). Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation. PubMed Central.
- Dantzer, R. (2018). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. PubMed Central.
- Boos, J., et al. (2021). Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies. Frontiers in Veterinary Science.
- Romero-Sandoval, A., et al. (2008). A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain. PubMed Central.
- ResearchGate. (n.d.). IHC staining of GFAP and IBA1 in the prefrontal cortex (PFC) and hippocampal regions CA1 and DG. ResearchGate.
- Kigerl, K. A., et al. (2021). Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury. PubMed Central.
- Voloboueva, L. A., et al. (2013). Redox Regulation of NF-κB p50 and M1 Polarization in Microglia. PubMed Central.
- Khan, A., et al. (2024). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. PubMed.
- Zhang, Y., et al. (2020). Histamine 2/3 receptor agonists alleviate perioperative neurocognitive disorders by inhibiting microglia activation through the PI3K/AKT/FoxO1 pathway in aged rats. Journal of Neuroinflammation.
- ResearchGate. (n.d.). LPS activates NF-κB pathway in microglial cells. (A, B, C) Western blot... ResearchGate.
- ResearchGate. (n.d.). Western blot analysis of primary microglia and BV2 microglia cell lysates (A) Intracellular CypA. ResearchGate.
- Li, M., et al. (2023). Asiatic Acid Attenuates Salmonella typhimurium-Induced Neuroinflammation and Neuronal Damage by Inhibiting the TLR2/Notch and NF-κB Pathway in Microglia. MDPI.
- Nemmar, A., et al. (1998). Modulatory effect of imetit, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro. British Journal of Pharmacology.
- Pecova, R., et al. (2015). Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. PubMed Central.
- Felger, J. C., & Miller, A. H. (2012). Cytokine Targets in the Brain: Impact on Neurotransmitters and Neurocircuits. PubMed Central.
- López-Serrano, L., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PubMed Central.
- Singh, M. J., et al. (2015). Cardioprotective role of H₃R agonist imetit on isoproterenol-induced hemodynamic changes and oxidative stress in rats. Human & Experimental Toxicology.
- Kottke, T., et al. (2002). omega-(Imidazol-4-yl)alkane-1-sulfonamides: a new series of potent histamine H(3) receptor antagonists. Bioorganic & Medicinal Chemistry.
- Al-Hayani, A. A., & Davies, W. I. L. (2022). Neuroprotective and Immunomodulatory Action of the Endocannabinoid System under Neuroinflammation. MDPI.
- Konsman, J. P. (2019). Cytokines in the Brain and Neuroinflammation: We Didn't Starve the Fire! MDPI.
- Harvard Medical School. (2025). Inflammation and the Brain: How Immune Activity Can Alter Mood and Fuel Anxiety. Harvard Medical School News.
- Dunn, A. J. (2000). Effects of cytokines and infections on brain neurochemistry. PubMed Central.
- Vezzani, A., & Viviani, B. (2015). Cytokines and brain excitability. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Asiatic Acid Attenuates Salmonella typhimurium-Induced Neuroinflammation and Neuronal Damage by Inhibiting the TLR2/Notch and NF-κB Pathway in Microglia [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Protocols for (1H-Imidazol-4-yl)methanamine hydrochloride: A Guide for Drug Discovery Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of (1H-Imidazol-4-yl)methanamine hydrochloride. This compound, a structural analog of histamine, is a valuable tool for investigating the pharmacology of histamine receptors. This guide will delve into the core principles and detailed protocols for assays crucial to defining its biological activity, focusing on the histamine H3 and H4 receptors, which are key targets in neuroinflammatory and immune regulation.[1]
Introduction: The Significance of this compound
(1H-Imidazol-4-yl)methanamine, also known as 4-aminomethylimidazole, belongs to a class of compounds that interact with histamine receptors, a family of G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathological processes.[2] Specifically, the histamine H3 and H4 receptors have emerged as promising therapeutic targets for a variety of disorders.
The histamine H3 receptor (H3R) is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[3][4] This role makes H3R antagonists a focus for treating neurological conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[3]
The histamine H4 receptor (H4R) is primarily found on cells of hematopoietic origin, including mast cells and eosinophils, and is a key player in inflammatory and immune responses.[5][6] Consequently, H4R is a target for novel anti-inflammatory and anti-allergic therapies.[5][6]
This guide provides detailed protocols for two fundamental in vitro assays to characterize the interaction of this compound with these receptors:
-
Radioligand Receptor Binding Assay: To determine the binding affinity (Ki) of the compound for the human histamine H3 receptor.
-
Functional cAMP Assay: To measure the functional activity (EC50/IC50) of the compound at the human histamine H4 receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Safety and Handling Precautions
This compound and related imidazole compounds require careful handling. Users should consult the specific Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere at 2-8°C.[8]
Histamine H3 Receptor (H3R) Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the H3R by measuring its ability to displace a known radiolabeled ligand.
Principle and Rationale
The assay relies on the competition between the unlabeled test compound (this compound) and a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to H3Rs expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By performing the assay with increasing concentrations of the test compound, an inhibition curve can be generated to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
Caption: Workflow for the H3R Radioligand Binding Assay.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Specifications |
| Cell Line | HEK293 cells stably expressing the human H3R |
| Radioligand | [³H]Nα-methylhistamine ([³H]-NAMH) |
| Test Compound | This compound |
| Non-specific Control | 10 µM Clobenpropit or Thioperamide |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Equipment | 96-well plates, cell harvester, scintillation counter |
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to ~80-90% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration, and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or non-specific control)
-
Radioligand (e.g., 2 nM [³H]-NAMH)
-
Membrane preparation (to initiate the reaction)
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Exemplary Data
| Compound | Ki (nM) at hH3R |
| (1H-Imidazol-4-yl)methanamine HCl (Exemplary) | 50 |
| Histamine | 8[9] |
| Imetit (Agonist) | 0.32[9] |
| Pitolisant (Inverse Agonist) | 2.1 |
Note: The Ki value for this compound is exemplary, based on the affinity of related imidazole-based agonists.
Histamine H4 Receptor (H4R) Functional cAMP Assay
This assay measures the ability of this compound to modulate intracellular cAMP levels, providing a quantitative measure of its functional activity at the H4R.
Principle and Rationale
The H4R is coupled to the Gi/o family of G proteins.[5] Activation of Gi/o-coupled receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] To measure this decrease, the basal level of cAMP is first artificially elevated using forskolin , a direct activator of most adenylyl cyclase isoforms.[10][11] The addition of an H4R agonist will then cause a measurable reduction in the forskolin-stimulated cAMP concentration. Some protocols may also include a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP, thereby amplifying the signal window.[12] This change in cAMP is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[13]
Signaling Pathway
Caption: H4R Signaling Pathway and Assay Intervention Points.
Detailed Protocol (HTRF-based)
Materials and Reagents:
| Reagent/Material | Specifications |
| Cell Line | CHO or HEK293 cells stably expressing the human H4R |
| Test Compound | This compound |
| cAMP Inducer | Forskolin |
| PDE Inhibitor (Optional) | 3-isobutyl-1-methylxanthine (IBMX) |
| Assay Kit | HTRF cAMP assay kit (e.g., from Cisbio, Revvity)[13][14] |
| Equipment | 384-well low-volume plates, HTRF-compatible plate reader |
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture CHO-hH4R or HEK293-hH4R cells.
-
Harvest and resuspend cells in assay buffer to the desired density (optimization is required).
-
-
Agonist Mode Assay:
-
Dispense cells into a 384-well plate.
-
Add the test compound (this compound) at various concentrations.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except negative controls) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.[15]
-
-
cAMP Detection (Lysis and Reagent Addition):
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and the Delta F % according to the kit manufacturer's instructions.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP).
-
Exemplary Data
| Compound | Functional Assay | Activity | pIC50 (Inhibition) |
| (1H-Imidazol-4-yl)methanamine HCl (Exemplary) | cAMP Inhibition | Agonist | 7.5 |
| 4-Methylhistamine (Agonist) | cAMP Inhibition | Agonist | 7.4 |
| JNJ 7777120 (Antagonist) | cAMP Inhibition | Antagonist | 7.8 (pA2) |
Note: The pIC50 value for this compound is exemplary, based on the potency of related H4R agonists.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. The radioligand binding assay is essential for determining the compound's affinity at the H3 receptor, while the functional cAMP assay elucidates its potency and efficacy at the H4 receptor. By employing these self-validating systems, researchers can confidently profile this and other novel compounds, contributing to the development of new therapeutics targeting the histamine receptor family. Careful optimization of assay conditions, including cell density and reagent concentrations, is paramount for generating high-quality, reproducible data.
References
- HISTAMINE H3 AND H4 RECEPTORS AS A NEUROIMMUNE CONTROL AXIS: INTEGRATING SYNAPTIC SIGNALING WITH IMMUNE INFLAMMATION. (2025).
- Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]
- The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2016). Frontiers in Immunology. [Link]
- A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. (1994). Journal of Medicinal Chemistry. [Link]
- Histamine H4 receptor. (n.d.). Wikipedia. [Link]
- H3 receptor antagonist. (n.d.). Wikipedia. [Link]
- Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot. (2006). Molecular Pharmacology. [Link]
- HTRF® package insert cAMP HiRange. (2007). Cisbio. [Link]
- How to run a cAMP HTRF assay. (2024). YouTube. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]
- Elevation of intracellular cAMP with forskolin/IBMX or 8-CPT-cAMP... (n.d.).
- In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. (2009).
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1995). Archiv der Pharmazie. [Link]
- Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
- [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. (2007).
- Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. (2009). British Journal of Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride | 1394838-42-6 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 12. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. revvity.com [revvity.com]
- 15. youtube.com [youtube.com]
Application Note & Protocol: In Vivo Study Design for (1H-Imidazol-4-yl)methanamine hydrochloride
Introduction
(1H-Imidazol-4-yl)methanamine hydrochloride, a structural analog of histamine, is a potent agonist of the histamine H4 receptor (H4R).[1] The H4R is the most recently identified histamine receptor and is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2][3] Its activation is intrinsically linked to immunomodulatory and inflammatory responses.[3] Specifically, H4R activation mediates the chemotaxis of mast cells and eosinophils, key effector cells in allergic inflammation, and modulates cytokine production.[3][4] This positions the H4R as a compelling therapeutic target for a range of inflammatory and autoimmune disorders, such as asthma, allergic dermatitis, and chronic pruritus.[3]
This document provides a comprehensive framework for designing and executing robust in vivo studies to investigate the pharmacological effects of this compound. We will delve into the critical aspects of study design, from molecular mechanism to a detailed protocol for a relevant disease model, providing researchers with the necessary tools to generate reliable and translatable preclinical data.
Section 1: Compound Profile & Mechanism of Action
This compound acts as a full agonist at the H4R.[5][6] The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of heterotrimeric G proteins.[2] Ligand binding initiates two major signaling cascades:
-
Gαi-Dependent Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the released Gβγ subunits activate phospholipase C (PLC), which results in the mobilization of intracellular calcium (Ca²⁺). This calcium flux is a critical signal for cellular responses like mast cell chemotaxis.[2][3]
-
β-Arrestin-Dependent Pathway: Following agonist binding, the H4R can be phosphorylated, leading to the recruitment of β-arrestins. This pathway is crucial for receptor desensitization and internalization, but also for activating distinct downstream effectors, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2).[2][7]
These pathways converge to regulate a host of cellular functions central to the inflammatory response. Understanding this dual signaling capacity is vital for interpreting in vivo outcomes.
Caption: Simplified signaling pathway of the Histamine H4 Receptor (H4R).
Section 2: Preclinical In Vivo Study Design Considerations
A well-designed in vivo study is paramount for obtaining meaningful results.[8][9] Poor design can lead to wasted resources and inconclusive data.[8]
2.1. Defining the Research Question The first step is to formulate a clear, testable hypothesis.[8] Examples include:
-
Efficacy: "Does this compound reduce eosinophilic infiltration in a mouse model of allergic asthma?"
-
Mechanism: "Does the anti-inflammatory effect of this compound depend on mast cell recruitment?"
-
Safety: "What is the maximum tolerated dose of this compound following 14-day repeated administration in BALB/c mice?"
2.2. Animal Model Selection The choice of animal model is critical and should mimic the human condition as closely as possible.[10] Given the H4R's role in allergy and inflammation, murine models are frequently used.[11][12][13]
-
Allergic Asthma: Ovalbumin (OVA) or house dust mite (HDM) sensitization and challenge models in BALB/c mice are standard.[12][13][14] These models reproduce key features like airway hyperresponsiveness (AHR), eosinophilia, and Th2 cytokine production.[11][12]
-
Atopic Dermatitis (AD): Models involving epicutaneous sensitization with allergens like OVA or dust mites, or chemical irritants like oxazolone, are commonly used to induce AD-like skin inflammation.
-
Pruritus (Itch): Compound 48/80 or substance P-induced scratching behavior models can be used to assess the anti-pruritic effects of H4R modulation.
2.3. Ethical Considerations & The 3Rs All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed to minimize animal use and suffering.
2.4. Formulation and Route of Administration
-
Vehicle Selection: The compound is a hydrochloride salt, suggesting good solubility in aqueous solutions. A sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) solution is a suitable starting vehicle. A pilot study to confirm solubility and stability at the desired concentrations is essential.
-
Route of Administration: The choice depends on the study objective.
-
Intraperitoneal (i.p.): For systemic exposure and ease of administration.
-
Oral (p.o.): To assess oral bioavailability and clinical relevance.
-
Subcutaneous (s.c.): For sustained systemic exposure.
-
Intranasal/Aerosol: For local delivery in respiratory models.[15]
-
2.5. Dose Selection and Study Groups A dose-response study is crucial. A typical design includes:
| Group | Treatment | Dose | Rationale |
|---|---|---|---|
| 1 | Vehicle Control | - | To establish the baseline response of the model. |
| 2 | Test Article (Low Dose) | e.g., 1 mg/kg | To determine the minimum effective dose. |
| 3 | Test Article (Mid Dose) | e.g., 10 mg/kg | To assess dose-dependent efficacy. |
| 4 | Test Article (High Dose) | e.g., 30 mg/kg | To identify the maximally effective dose and potential toxicity. |
| 5 | Positive Control | Varies by model | To validate the experimental model (e.g., Dexamethasone in an inflammation model). |
Note: Doses are illustrative. A literature review for similar H4R agonists and a pilot dose-finding study are required to determine the optimal dose range.
Section 3: Protocol - Efficacy in a Murine Model of OVA-Induced Allergic Airway Inflammation
This protocol describes an acute model of allergic asthma, a hallmark Th2-driven inflammatory disease.[11][12]
3.1. Materials and Reagents
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile 0.9% Saline
-
Dexamethasone (Positive Control)
-
8-10 week old female BALB/c mice
3.2. Experimental Workflow
Caption: Experimental timeline for the OVA-induced allergic airway inflammation model.
3.3. Step-by-Step Procedure
-
Sensitization (Days 0 and 14):
-
Prepare the sensitization solution: 20 µg OVA and 2 mg Alum in 200 µL of sterile saline per mouse.
-
Administer 200 µL of the solution via intraperitoneal (i.p.) injection to each mouse on Day 0 and again on Day 14.
-
-
Treatment Administration (Days 21-23):
-
Prepare fresh solutions of the vehicle, positive control (e.g., Dexamethasone 1 mg/kg), and this compound at the desired doses.
-
Administer the assigned treatment to each group via the chosen route (e.g., i.p.) once daily, starting 1 hour before the first challenge.
-
-
Aerosol Challenge (Days 21-23):
-
Place mice in a whole-body exposure chamber.
-
Expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final challenge, proceed with endpoint measurements.
-
Section 4: Pharmacodynamic & Biomarker Analysis
4.1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Humanely euthanize mice and perform a lung lavage with 1 mL of cold PBS.
-
Centrifuge the collected BAL fluid.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) via ELISA.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
4.2. Lung Histology:
-
Perfuse the lungs and fix in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Use Periodic acid-Schiff (PAS) staining to quantify goblet cell hyperplasia and mucus production.
4.3. Gene Expression Analysis:
-
Isolate RNA from lung tissue homogenates.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of key genes, such as Il4, Il5, Il13, and Ccl11 (eotaxin).
Section 5: Data Analysis & Interpretation
-
Statistical Analysis: Use appropriate statistical tests. For comparing multiple groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. Data should be presented as mean ± SEM. A p-value of <0.05 is typically considered statistically significant.
-
Interpretation: A significant reduction in BAL eosinophil counts, Th2 cytokine levels (IL-4, IL-5, IL-13), and inflammatory scores in lung histology in the compound-treated groups compared to the vehicle group would indicate efficacy. The results will help elucidate the in vivo immunomodulatory role of H4R agonism by this compound.
References
- Renzi, P. M., et al. (1996). An in vivo model of allergic inflammation: pulmonary human cell infiltrate in allergen-challenged allergic Hu-SCID mice. Journal of Immunology.
- Geyer, R., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Journal of Receptors and Signal Transduction.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology.
- Tsay, W. C., & Tsetseng, T. (2020). General Principles of Preclinical Study Design. National Center for Biotechnology Information.
- Ahmad, S. F., et al. (2024). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy.
- Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic allergen challenge. Disease Models & Mechanisms.
- Thurmond, R. L., et al. (2008). The role of histamine H4 receptor in immune and inflammatory disorders. Journal of Pharmacology and Experimental Therapeutics.
- Kennedy, L., & Thurmond, R. L. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology.
- Otava Chemicals. Histamine H4 receptor agonist. Otava Chemicals Catalog.
- Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: Acute and chronic allergen challenge. ResearchGate.
- Wikipedia. Histamine H4 receptor. Wikipedia.
- Royce, S. G., & Tang, M. L. K. (2015). Animal Models of Allergic Airways Disease: Where Are We and Where to Next?. Current Opinion in Allergy and Clinical Immunology.
- Cardoso, C. D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- Cardoso, C. D., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate.
- Cardoso, C. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
- Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry.
- NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA Resources.
Sources
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor agonist [otavachemicals.com]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. namsa.com [namsa.com]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Allergic Airways Disease: Where Are We and Where to Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo model of allergic inflammation: pulmonary human cell infiltrate in allergen-challenged allergic Hu-SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterizing Histamine Receptor Ligands Derived from (1H-Imidazol-4-yl)methanamine using Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive guide to characterizing the binding affinity of novel compounds derived from the (1H-Imidazol-4-yl)methanamine scaffold for histamine H3 (H3R) and H4 (H4R) receptors. (1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a crucial building block for synthesizing ligands targeting the histamine receptor family due to its structural similarity to the endogenous ligand, histamine.[1][2][3] This guide details the principles of competitive radioligand binding assays, provides step-by-step protocols for determining the inhibition constant (Kᵢ) of test compounds at human H3 and H4 receptors, and explains the rationale behind critical experimental steps.
Introduction: The Scientific Rationale
The imidazole ring is a cornerstone of histamine pharmacology. (1H-Imidazol-4-yl)methanamine hydrochloride provides a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) at histamine receptors.[1] The histamine H3 and H4 receptors, both G protein-coupled receptors (GPCRs), are significant therapeutic targets for a range of pathophysiological conditions.
-
Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), the H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine).[2][4] This makes H3R antagonists and inverse agonists promising therapeutic agents for neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and Parkinson's disease.[4][5] The approval of the H3R inverse agonist Pitolisant for narcolepsy underscores the therapeutic value of targeting this receptor.[5]
-
Histamine H4 Receptor (H4R): The H4R is predominantly found on hematopoietic cells, such as mast cells, eosinophils, and leukocytes.[6] Its activation is linked to inflammatory responses and immune modulation. Consequently, the H4R is a key target for treating inflammatory and allergic conditions like asthma, atopic dermatitis, and pruritus.[6][7]
Determining the binding affinity (Kᵢ) of novel compounds for these receptors is a critical first step in the drug discovery pipeline. The competitive radioligand binding assay is the gold-standard method for this purpose, offering high sensitivity and reproducibility.[8]
Principle of the Competitive Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope, typically tritium [³H]) for binding to a specific receptor. The experiment is performed with a fixed concentration of receptor-containing cell membranes and radioligand, alongside varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.[8][9][10] The data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]
Signaling Pathways & Assay Workflow Visualization
Histamine H3 & H4 Receptor Signaling
Both H3R and H4R couple to the Gᵢ/ₒ family of G proteins. Upon agonist binding, the G protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This fundamental mechanism is central to their physiological roles.
Caption: Simplified Gᵢ/ₒ signaling pathway for H3 and H4 receptors.
Experimental Workflow Diagram
The following diagram outlines the key stages of the competitive radioligand binding assay.
Caption: Step-by-step workflow for the competitive radioligand binding assay.[9]
Detailed Experimental Protocols
This section provides distinct protocols for assessing compound affinity at human H3 and H4 receptors expressed in mammalian cell lines (e.g., HEK293 or CHO).
PART A: Histamine H3 Receptor (H3R) Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human H3R.
1. Materials & Reagents
| Reagent | Details & Typical Concentration | Supplier Example |
| Receptor Source | Cell membranes from HEK293 cells stably expressing human H3R. | Available commercially or produced in-house. |
| Radioligand | [³H]-Nα-methylhistamine ([³H]-NAMH). | PerkinElmer, ARC |
| Unlabeled Ligand | Test compound derived from (1H-Imidazol-4-yl)methanamine. | Synthesized in-house. |
| Positive Control | Histamine, Imetit, or Pitolisant. | Sigma-Aldrich, Tocris |
| Non-Specific Binding | Clobenpropit (10 µM) or high concentration of Histamine (100 µM). | Sigma-Aldrich, Tocris |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. | Prepare from stock. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | Prepare from stock. |
| Filtration Mat | 96-well glass fiber filter mat (e.g., GF/B or GF/C). | Whatman, Millipore |
| Scintillation Cocktail | Liquid scintillation fluid suitable for microplates. | PerkinElmer, RPI Corp |
| Equipment | 96-well microplate, liquid scintillation counter, rapid filtration harvester. | N/A |
2. Membrane Preparation
-
Rationale: To isolate the fraction of the cell containing the membrane-bound receptors.
-
Culture HEK293-hH3R cells to ~90% confluency.
-
Harvest cells in ice-cold PBS and centrifuge at ~2000 x g for 10 minutes at 4°C.[4]
-
Resuspend the cell pellet in ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer or disrupt by sonication (e.g., 5-second pulse).[4][5]
-
Centrifuge the homogenate at ~40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Rationale: To establish a competitive equilibrium between the radioligand and the test compound at the receptor binding site.
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-NAMH + 150 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Clobenpropit (10 µM final) + 50 µL [³H]-NAMH + 150 µL Membrane Suspension.[4]
-
Test Compound: 50 µL Test Compound Dilution + 50 µL [³H]-NAMH + 150 µL Membrane Suspension.
-
-
The final concentration of [³H]-NAMH should be close to its Kₔ value (typically 0.3 - 2 nM).[5][13] The amount of membrane protein per well is typically 20-40 µg.[13]
-
Incubate the plate for 90-120 minutes at 25°C (room temperature) with gentle agitation to reach equilibrium.[4][5][13]
-
Terminate the reaction by rapid filtration over a pre-soaked glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mat completely.
-
Add ~50 µL of scintillation cocktail to each well and quantify the bound radioactivity using a liquid scintillation counter (measuring Counts Per Minute, CPM).
PART B: Histamine H4 Receptor (H4R) Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human H4R.
1. Materials & Reagents
| Reagent | Details & Typical Concentration | Supplier Example |
| Receptor Source | Cell membranes from HEK293 or SK-N-MC cells stably expressing human H4R. | Available commercially or produced in-house. |
| Radioligand | [³H]-Histamine. | PerkinElmer, ARC |
| Unlabeled Ligand | Test compound derived from (1H-Imidazol-4-yl)methanamine. | Synthesized in-house. |
| Positive Control | 4-Methylhistamine, VUF 8430.[6][14][15] | Sigma-Aldrich, Tocris |
| Non-Specific Binding | Thioperamide (10 µM) or high concentration of unlabeled Histamine. | Sigma-Aldrich, Tocris |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. | Prepare from stock. |
| All other reagents | Same as for H3R protocol. | N/A |
2. Membrane Preparation
-
The protocol is identical to the one described for H3R, using the appropriate H4R-expressing cell line.
3. Assay Procedure
-
The procedure is analogous to the H3R protocol with specific modifications for the H4R target.
-
Prepare serial dilutions of the test compound and positive control (e.g., 4-Methylhistamine).
-
In a 96-well plate, set up wells for Total Binding, Non-Specific Binding (using Thioperamide), and Test Compound dilutions as described for the H3R assay.
-
The final concentration of [³H]-Histamine should be near its Kₔ for the H4R (typically 5-15 nM). The amount of membrane protein is generally 50-100 µg per well.
-
Incubate the plate for 60 minutes at 25°C.[9]
-
Terminate, wash, and quantify radioactivity as detailed in the H3R protocol.
Data Analysis and Interpretation
1. Calculation of Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
This calculation isolates the radioactivity corresponding to ligand bound specifically to the target receptor.
2. Generation of Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
The resulting curve will be sigmoidal. Use a non-linear regression analysis (e.g., "log(inhibitor) vs. response -- Variable slope" in GraphPad Prism) to fit the curve and determine the IC₅₀ value.
3. Calculation of Inhibition Constant (Kᵢ):
-
The Kᵢ provides a standardized measure of the compound's affinity, independent of assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation :[9]
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
Where:
-
IC₅₀ is the experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from literature for the specific batch of membranes).
-
4. Interpretation of Results:
-
A lower Kᵢ value signifies a higher binding affinity of the test compound for the receptor.
-
By comparing the Kᵢ values for H3R and H4R, the selectivity of the compound can be determined. For example, a compound with a Kᵢ of 10 nM for H4R and 1000 nM for H3R is 100-fold selective for the H4R.[6]
References
- Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.
- de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology.
- Stelzer, T., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- Universität Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg.
- Frandsen, I. O., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports.
- Stark, H., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry.
- de Graaf, C., et al. (2012). Mapping histamine H4 receptor–ligand binding modes. Molecular Pharmacology.
- Frandsen, I. O., et al. (2017). (A) Radioligand competition binding assay validates hits at the H 3... ResearchGate.
- Liu, C., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics.
- Sapa, J., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences.
- Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs.
- Ye, Y., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters.
- Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology.
- Elz, S., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie.
- Hulme, E. C. (1999). Radioligand binding assays and their analysis. Current Protocols in Pharmacology.
- National Center for Biotechnology Information. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. PubChem Compound Summary.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry.
- Shafiee, A., et al. (2008). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GTPγS Binding Assay with (1H-Imidazol-4-yl)methanamine hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of the GTPγS binding assay, with a specific focus on utilizing (1H-Imidazol-4-yl)methanamine hydrochloride (histamine) to study G protein-coupled receptor (GPCR) activation.
Foundational Principles: GPCR Activation and the GTPγS Binding Assay
G protein-coupled receptors constitute the largest family of cell surface receptors in the human genome, playing a pivotal role in transducing extracellular signals into intracellular responses.[1] They are integral to a vast array of physiological processes, making them prominent targets for therapeutic drug development.[2] The activation of a GPCR by an agonist, such as histamine, initiates a conformational change in the receptor.[3] This altered conformation facilitates the interaction with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits), promoting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[3][4] The GTP-bound Gα subunit then dissociates from the Gβγ dimer, and both entities proceed to modulate downstream effector proteins, propagating the cellular signal.[3][4]
The GTPγS binding assay is a powerful in vitro functional assay that directly measures this initial step of G protein activation.[5][6][7] It utilizes a non-hydrolyzable analog of GTP, guanosine 5'-O-(3-thiotriphosphate), commonly labeled with sulfur-35 ([³⁵S]GTPγS).[5][8] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates in activated G proteins.[5][8][9] The amount of incorporated radioactivity is therefore directly proportional to the extent of GPCR activation by an agonist.[5][9] This assay is invaluable for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists, as well as characterizing antagonists and inverse agonists.[5][10] A key advantage of the GTPγS binding assay is that it measures a proximal event in the signaling cascade, making it less susceptible to signal amplification that can occur in downstream second messenger assays.[5][7][8][11]
dot
Caption: GPCR Activation by an Agonist.
Methodological Approach: [³⁵S]GTPγS Binding Assay
The most common format for the GTPγS binding assay involves the use of [³⁵S]GTPγS and cell membranes expressing the receptor of interest. The assay can be performed in a filtration format or a homogeneous format, such as the Scintillation Proximity Assay (SPA).[5][12] The filtration method, detailed below, is a robust and widely used technique.
Essential Reagents and Equipment
| Reagent/Equipment | Purpose | Recommended Specifications |
| Cell Membranes | Source of the GPCR and G proteins. | Prepared from cells or tissues endogenously or recombinantly expressing the histamine receptor of interest. |
| This compound | Agonist for histamine receptors. | High purity (>98%). |
| [³⁵S]GTPγS | Radiolabeled, non-hydrolyzable GTP analog. | High specific activity. |
| Unlabeled GTPγS | For determining non-specific binding. | High purity. |
| GDP | Promotes the inactive state of G proteins. | High purity. |
| Assay Buffer | Maintains physiological pH and ionic strength. | Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA. |
| Scintillation Cocktail | For detecting radioactivity. | Compatible with your scintillation counter. |
| 96-well Filter Plates | For separating bound from free radioligand. | Glass fiber filters (e.g., GF/C). |
| Vacuum Manifold/Cell Harvester | For rapid filtration. | |
| Scintillation Counter | For quantifying radioactivity. |
Step-by-Step Protocol for Filtration-Based [³⁵S]GTPγS Binding Assay
A. Membrane Preparation:
-
Cell Culture and Lysis: Culture cells expressing the histamine receptor of interest to an appropriate density. Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[13]
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice to release the cell membranes.[13]
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.[13]
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.[13]
-
Final Preparation and Storage: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[13][14]
B. Assay Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, unlabeled GTPγS, and GDP in the assay buffer. Prepare a working solution of [³⁵S]GTPγS by diluting the stock in the assay buffer to the desired final concentration (typically 0.05-0.5 nM).[7]
-
Assay Plate Setup: In a 96-well plate, add the following components in the specified order:
-
Addition of Membranes and GDP: Add the cell membrane preparation (typically 5-20 µg of protein per well) and GDP (final concentration to be optimized, often 1-100 µM) to all wells.[14]
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes with gentle agitation.[7][14]
-
Initiation of Reaction: Add the [³⁵S]GTPγS working solution to all wells to initiate the binding reaction.[7][14]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through a 96-well filter plate using a cell harvester. Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.[7][14]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and measure the radioactivity using a scintillation counter.[14]
dot
Caption: GTPγS Binding Assay Workflow.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding CPM.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Concentration-Response Curves: Plot the specific binding (often expressed as a percentage of the maximal response of a standard full agonist) against the logarithm of the this compound concentration.
-
Determine Pharmacological Parameters: Fit the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[14]
| Parameter | Description | Significance |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect. | A measure of the agonist's potency. A lower EC₅₀ indicates higher potency. |
| Eₘₐₓ | The maximum response achievable by an agonist. | A measure of the agonist's efficacy. Full agonists elicit a maximal response, while partial agonists produce a submaximal response. |
Advanced Considerations and Alternative Formats
Scintillation Proximity Assay (SPA)
For higher throughput applications, the SPA format offers a homogeneous alternative that eliminates the need for filtration.[5][10][15][16][17] In this method, cell membranes are captured onto SPA beads coated with a capture molecule like wheat germ agglutinin (WGA).[10][15] When [³⁵S]GTPγS binds to the G proteins on the membranes, the radioisotope is brought into close proximity to the scintillant embedded in the beads, generating a light signal. Unbound [³⁵S]GTPγS in the solution is too distant to produce a signal.[12]
Non-Radioactive Formats
To circumvent the challenges associated with handling radioactivity, non-radioactive GTPγS binding assays have been developed.[18] A common approach utilizes a europium-labeled GTP analog (Eu-GTP).[6][18][19][20] The binding of Eu-GTP is detected using time-resolved fluorescence (TRF), offering a sensitive and robust alternative to the traditional radioassay.[18][20]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Non-specific binding of [³⁵S]GTPγS to filters or other components.[21]- High constitutive activity of the receptor.[13]- Suboptimal GDP concentration.[13] | - Increase the number of wash steps.[5]- Consider using an inverse agonist to reduce basal activity.[13]- Titrate the GDP concentration to find the optimal level.[13] |
| Low Signal-to-Noise Ratio | - Low receptor expression in the membrane preparation.- Inactive G proteins.- Suboptimal assay conditions (e.g., Mg²⁺ concentration, incubation time). | - Use a cell line with higher receptor expression.- Ensure the integrity of the membrane preparation.- Optimize assay buffer components and incubation parameters.[22][23] |
| High Variability Between Replicates | - Inconsistent pipetting.- Inefficient washing during filtration.[5]- Edge effects in the 96-well plate. | - Use calibrated pipettes and practice consistent technique.- Ensure uniform and thorough washing of all wells.- Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The GTPγS binding assay is a cornerstone technique in GPCR pharmacology. By directly measuring the initial step of G protein activation, it provides a reliable and quantitative method to characterize the functional activity of ligands such as this compound. Understanding the principles behind the assay and meticulously optimizing the protocol are crucial for obtaining high-quality, reproducible data that can confidently guide drug discovery and development efforts.
References
- Creative Bioarray. GTPγS Binding Assay. [Link]
- Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The molecular basis of G protein–coupled receptor activation.
- Su, M., et al. (2022). The mechanism for ligand activation of the GPCR–G protein complex. Proceedings of the National Academy of Sciences, 119(18), e2120096119. [Link]
- Venkatakrishnan, A. J., et al. (2019). Common activation mechanism of class A GPCRs. eLife, 8, e45147. [Link]
- Creative Diagnostics.
- Zhang, J. H., & Xie, X. (2012). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Assay and drug development technologies, 10(5), 444-451. [Link]
- Strange, P. G. (2010). Kinetics and Mechanisms of GPCR Activation. In G Protein-Coupled Receptors: From Structure to Function. The Royal Society of Chemistry. [Link]
- Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]
- Strange, P. G. (2010). Use of the GTPγS ([(35)S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 161(6), 1238-1249. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
- Singh, A., et al. (2012). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Journal of analytical & bioanalytical techniques, 3(6). [Link]
- Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]
- Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
- Strange, P. G. (2010). Use of the GTPγS ([(35)S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 161(6), 1238–1249. [Link]
- Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of visualized experiments : JoVE, (124), 55561. [Link]
- Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]
- Zhang, J. H., & Xie, X. (2012). Nonradioactive GTP binding assay to monitor activation of G protein-coupled receptors. ASSAY and Drug Development Technologies, 10(5), 444-451. [Link]
- Strange, P. G. (2010). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Methods in Molecular Biology. Humana Press. [Link]
- Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 58(4), 843-851. [Link]
- Sittampalam, G. S., et al. (2005). Scintillation proximity assay. Current protocols in neuroscience, Chapter 7, Unit 7.15. [Link]
- Acevedo-Fuentes, A., et al. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. International journal of molecular sciences, 22(23), 12798. [Link]
- Strasser, A., et al. (2021). Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors. International journal of molecular sciences, 22(18), 9739. [Link]
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332-333. [Link]
- National Center for Biotechnology Information. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether.
- Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310-1321. [Link]
- Smits, R. A., et al. (2006). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. The Journal of pharmacology and experimental therapeutics, 319(1), 237-243. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pnas.org [pnas.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 12. revvity.com [revvity.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revvity.com [revvity.com]
- 16. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 17. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cAMP Levels in Response to (1H-Imidazol-4-yl)methanamine Hydrochloride Analogs: An Application Note and Protocol
Introduction: The Central Role of cAMP in Histaminergic Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in transducing a vast array of extracellular signals into intracellular responses.[1][2] The production of cAMP is dynamically regulated by the activity of adenylyl cyclase, an enzyme that is, in turn, controlled by G protein-coupled receptors (GPCRs), a major target class for drug discovery.[3][4] (1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, serves as a crucial chemical scaffold for the synthesis of histamine and its analogs.[5] Histamine, a key biogenic amine, exerts its pleiotropic effects by activating four distinct GPCR subtypes: H1, H2, H3, and H4 receptors.[6][7]
These receptors are differentially coupled to heterotrimeric G proteins, leading to distinct downstream signaling cascades.[6][8] Of particular importance to this guide, the histamine H2 receptor is canonically coupled to the Gs alpha subunit (Gαs).[1][6] Activation of the H2 receptor by an agonist, such as histamine or a synthetic analog derived from (1H-Imidazol-4-yl)methanamine, stimulates adenylyl cyclase, resulting in a measurable increase in intracellular cAMP levels.[1][9] Conversely, histamine H3 and H4 receptors are coupled to the Gi/o alpha subunit (Gαi/o), which inhibits adenylyl cyclase, leading to a decrease in cAMP production.[6][8][10]
The quantification of these changes in cAMP is fundamental for:
-
Characterizing the pharmacology of novel ligands targeting histamine receptors.
-
Screening compound libraries for agonists, antagonists, or allosteric modulators.
-
Elucidating the downstream physiological and pathological effects of histaminergic signaling.
This document provides a detailed guide for researchers, scientists, and drug development professionals on measuring cAMP levels in response to stimulation by histamine receptor ligands, with a focus on a robust and sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
The Histamine-cAMP Signaling Axis
The interplay between histamine receptors and cAMP signaling is a well-established paradigm in cellular pharmacology. The specific G protein coupling of each receptor subtype dictates the cellular cAMP response.
Caption: Histamine receptor signaling pathways modulating intracellular cAMP levels.
Principle of the LANCE® Ultra TR-FRET cAMP Assay
For quantifying intracellular cAMP, homogeneous assays that do not require wash steps are highly desirable for their speed and suitability for high-throughput screening. The LANCE® (Lanthanide-based Acetylacetonate) Ultra cAMP assay is a competitive immunoassay based on the principle of TR-FRET.[11][12]
The assay is built upon the competition between endogenously produced cAMP from cell lysates and a Europium (Eu)-labeled cAMP tracer for binding to a specific monoclonal anti-cAMP antibody labeled with a ULight™ dye.[11][12]
-
In the absence of cellular cAMP (Low cAMP): The Eu-cAMP tracer binds to the ULight-anti-cAMP antibody, bringing the Europium donor and the ULight acceptor into close proximity. Excitation of the Europium chelate at 320 or 340 nm results in energy transfer (FRET) to the ULight acceptor, which then emits a specific signal at 665 nm. This results in a high TR-FRET signal.[11][12]
-
In the presence of cellular cAMP (High cAMP): The unlabeled cAMP produced by the cells competes with the Eu-cAMP tracer for the binding sites on the ULight-anti-cAMP antibody. This competition displaces the tracer, increasing the distance between the donor and acceptor molecules. Consequently, FRET is disrupted, leading to a decrease in the light emission at 665 nm. The resulting signal is inversely proportional to the concentration of cAMP in the sample.[11]
Caption: Competitive binding principle of the TR-FRET cAMP immunoassay.
Experimental Protocols
The following protocols provide a robust framework for measuring cAMP levels. It is imperative to optimize parameters such as cell number and agonist/antagonist concentrations for each specific cell line and experimental condition.
PART 1: Assay Optimization
Before proceeding to screen compounds, key assay parameters must be optimized to ensure a robust assay window and meaningful pharmacological data.
-
Cell Number Titration: The optimal cell number is one that yields a response to a maximal concentration of a control agonist (e.g., histamine for H2R, or forskolin, a direct adenylyl cyclase activator) that falls within the dynamic range of the cAMP standard curve.[12]
-
Plate a range of cell densities (e.g., 250 to 10,000 cells/well).
-
Stimulate with a high concentration of a known agonist or forskolin.
-
The optimal cell number will provide a large signal-to-background ratio without saturating the detection system.[13]
-
-
Agonist (e.g., Histamine) Concentration-Response Curve:
-
Using the optimized cell number, perform a concentration-response curve for the reference agonist. This will determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
-
Forskolin Titration (for Gi-coupled receptors):
-
For studying Gi-coupled receptors like H3R and H4R, it is necessary to first stimulate cAMP production with forskolin so that inhibition can be measured.[3][14]
-
Determine the concentration of forskolin that produces approximately 80% of its maximal cAMP response (EC80). This concentration will be used to assess the inhibitory effect of Gi-coupled receptor agonists.
-
PART 2: Protocol for Measuring Agonist-Induced (Gs) cAMP Accumulation
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.
Required Materials:
-
Cells expressing the histamine receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing H2R).
-
(1H-Imidazol-4-yl)methanamine hydrochloride derived test compounds.
-
Histamine (as a reference agonist).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[11][15]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[16]
-
White, opaque 384-well microplates.
-
TR-FRET-capable plate reader.
Workflow Diagram:
Caption: Step-by-step workflow for a Gs-coupled cAMP accumulation assay.
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 384-well white opaque plate at the predetermined optimal density in their respective culture medium. For suspension cells, they can be added directly on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of your this compound analogs and the reference agonist (histamine) at 4 times the final desired concentration in Stimulation Buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells (for adherent cells).
-
Add 15 µL of Stimulation Buffer to each well.
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 5 µL of Stimulation Buffer alone (basal) or with the reference agonist (maximal stimulation).
-
Incubate the plate at room temperature for 30 minutes. The optimal stimulation time may need to be determined empirically.[11]
-
-
Detection Reagent Preparation: During the stimulation incubation, prepare the 4X Detection Mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the cAMP Detection Buffer provided with the kit, according to the manufacturer's protocol.[12][16]
-
Cell Lysis and Detection:
-
Add 10 µL of the 4X Detection Mix to all wells. This step combines cell lysis and addition of the detection reagents.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 615 nm (for ratio calculation) following excitation at ~340 nm.
PART 3: Data Analysis
-
Ratio Calculation: The primary data is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
cAMP Standard Curve: A cAMP standard curve must be run in parallel with every experiment.[3] This is used to convert the ratiometric signal from the experimental wells into absolute cAMP concentrations (nM).
-
Plot the signal ratio (Y-axis) against the known cAMP concentrations (X-axis) and fit the data using a four-parameter logistic (sigmoidal dose-response) model.
-
-
Concentration-Response Curves:
-
Convert the ratio values from the compound-treated wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration (Y-axis) against the log of the agonist concentration (X-axis).
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response with variable slope) to determine pharmacological parameters like EC50 and Emax.
-
Data Presentation:
Summarize the pharmacological data in a clear, tabular format.
| Compound | Target Receptor | EC50 (nM) | pEC50 (-logEC50) | Emax (% of Histamine) |
| Histamine | H2R | 150 | 6.82 | 100% |
| Compound A | H2R | 75 | 7.12 | 110% (Full Agonist) |
| Compound B | H2R | 250 | 6.60 | 65% (Partial Agonist) |
| Compound C | H2R | >10,000 | < 5.0 | No activity |
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your results, incorporate the following validation steps into every assay:
-
Positive Control: Always include a known reference agonist (e.g., histamine for H2R) to confirm that the cells are responsive and the assay system is performing as expected.
-
Negative Control: Wells containing only cells and Stimulation Buffer (basal level) are essential to define the bottom of the assay window.
-
Z'-Factor Calculation: For screening campaigns, the Z'-factor is a statistical parameter used to evaluate the quality of the assay.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
-
Where "high" refers to the maximal stimulation control and "low" refers to the basal control.
-
-
Pharmacological Consistency: The potency (EC50) of reference compounds should be consistent with established literature values and remain stable across experiments.
By adhering to these principles of rigorous optimization, detailed protocol execution, and built-in validation, researchers can confidently measure cAMP modulation by novel compounds derived from this compound, generating high-quality data for advancing drug discovery and development programs.
References
- Cisbio. (n.d.). HTRF® package insert cAMP HiRange.
- Haasen, D., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information.
- Jutel, M., Blaser, K., & Akdis, C. A. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S118–S127.
- Sedor, J. R., & Abboud, H. E. (1985). Histamine Modulates Contraction and Cyclic Nucleotides in Cultured Rat Mesangial Cells. Differential Effects Mediated by Histamine H1 and H2 Receptors. The Journal of Clinical Investigation, 75(5), 1679–1689.
- Thangam, E. B., et al. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. Molecules, 23(7), 1788.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 9. Histamine modulates contraction and cyclic nucleotides in cultured rat mesangial cells. Differential effects mediated by histamine H1 and H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bioline.ru [bioline.ru]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blossombio.com [blossombio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Utilizing (1H-Imidazol-4-yl)methanamine hydrochloride to Modulate Neuronal Function in vitro
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Neuromodulatory Potential of (1H-Imidazol-4-yl)methanamine hydrochloride
This compound, a structural analog of histamine, is a valuable pharmacological tool for investigating the intricate roles of the histamine H3 receptor (H3R) in the central nervous system. The H3R is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1] This positions the H3R as a significant target for therapeutic interventions in a range of neurological and psychiatric disorders, such as sleep disorders, cognitive impairments, and attention deficit hyperactivity disorder (ADHD).[1] This application note provides a comprehensive guide for the use of this compound in cultured neurons, detailing its mechanism of action, protocols for its application, and methods for assessing its downstream effects.
Mechanism of Action: A Presynaptic Brake on Neurotransmission
This compound acts as an agonist at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist like this compound, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular events that collectively lead to a reduction in neurotransmitter release from the presynaptic terminal.
The key signaling pathways activated by H3R agonism include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various proteins that facilitate neurotransmitter release.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of voltage-gated calcium channels (CaV) and inwardly rectifying potassium channels (GIRKs). Its interaction with CaV leads to a reduction in calcium influx into the presynaptic terminal upon depolarization, a critical step for triggering vesicle fusion and neurotransmitter release.[3] Simultaneously, activation of GIRK channels can lead to hyperpolarization of the presynaptic membrane, further reducing the likelihood of action potential-induced neurotransmitter release.
This multifaceted mechanism makes this compound a potent tool for probing the inhibitory control of neurotransmission mediated by the H3 receptor.
Figure 1: Signaling pathway of this compound via the H3 receptor.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary neuronal cultures. Optimization may be required depending on the specific neuronal cell type and experimental endpoint.
Part 1: Preparation of this compound Stock Solution
The hydrochloride salt of (1H-Imidazol-4-yl)methanamine is generally more water-soluble than the free base. However, for cell culture applications, preparing a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (DMSO) or sterile water is recommended to minimize the volume added to the culture medium.
Materials:
-
High-purity, sterile DMSO or sterile, nuclease-free water
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Imidazole compounds can be susceptible to degradation, so protecting them from light is crucial.[7]
Table 1: Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent | Sterile DMSO or nuclease-free water | Ensures sterility and compatibility with cell culture. DMSO aids in the dissolution of many organic compounds. |
| Stock Concentration | 10 mM - 100 mM | A high concentration minimizes the volume of solvent added to the cell culture medium, reducing potential solvent toxicity. |
| Storage | -20°C or -80°C in light-protected aliquots | Prevents degradation from light and repeated freeze-thaw cycles. |
Part 2: Primary Neuronal Culture
This protocol describes the general procedure for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents. Specific details may vary based on institutional guidelines and the specific brain region of interest.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat culture vessels with an appropriate attachment factor like poly-D-lysine or poly-L-ornithine overnight at 37°C. Aspirate the coating solution and wash with sterile water before use.
-
Dissection and Dissociation: Euthanize the pregnant animal according to approved institutional protocols. Dissect the desired brain region (e.g., cortex or hippocampus) from the embryos in cold dissection medium. Mince the tissue and incubate in the enzymatic dissociation solution at 37°C.
-
Trituration and Plating: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells onto the coated culture vessels at the desired density in pre-warmed neuronal culture medium.
-
Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days.
Sources
- 1. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of neurotransmitter release by synthetic proline-rich peptides shows that the N-terminal domain of vesicle-associated membrane protein/synaptobrevin is critical for neuro-exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
experimental dose of (1H-Imidazol-4-yl)methanamine hydrochloride for animal models
An Application Note and Protocol for the In Vivo Administration of (1H-Imidazol-4-yl)methanamine Hydrochloride (Histamine Dihydrochloride) in Animal Models
Introduction
This compound, widely known in biological contexts as histamine dihydrochloride, is the salt form of histamine, a fundamental biogenic amine. As a key endogenous mediator, histamine exerts a wide spectrum of physiological and pathophysiological effects. Its actions are critical in local immune responses, the inflammatory cascade, the regulation of gastric acid secretion, and as a neurotransmitter in the central nervous system.[1][2] The pleiotropic effects of histamine are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.
The administration of exogenous histamine to animal models is an indispensable tool for elucidating its complex roles in health and disease. These models are crucial for investigating the pathophysiology of allergic reactions, inflammation, peptic ulcers, and neurological disorders. Furthermore, they serve as a primary platform for the preclinical evaluation of novel therapeutic agents, particularly histamine receptor antagonists (antihistamines).[3][4][5] This guide provides senior researchers, scientists, and drug development professionals with a set of detailed, field-proven insights and protocols for the effective and ethical use of this compound in various animal models.
Section 1: Scientific Background and Mechanism of Action
Pharmacology: The Four Histamine Receptors
The diverse functions of histamine are dictated by its interaction with four receptor subtypes, each coupled to a different G-protein and initiating distinct intracellular signaling cascades.[3][4] The differential expression of these receptors across various tissues underpins histamine's multifaceted biological activities.
-
H1 Receptor (H1R): Primarily coupled to Gq/11, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). H1Rs are highly expressed on smooth muscle cells, endothelial cells, and neurons in the central nervous system. Their activation is responsible for the classic symptoms of allergy and inflammation, including vasodilation, increased vascular permeability (leading to edema), and bronchoconstriction.[1][3]
-
H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating protein kinase A (PKA).[6] H2Rs are famously located on parietal cells in the stomach, where they are the primary drivers of gastric acid secretion.[2] They are also found on cardiac tissue and immune cells, where they can modulate immune responses, often by inhibiting pro-inflammatory processes.[4][6]
-
H3 Receptor (H3R): This receptor is coupled to Gi/o, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels. Predominantly expressed in the CNS, H3Rs function as presynaptic autoreceptors on histaminergic neurons, providing a negative feedback loop to inhibit histamine synthesis and release.[2][7] They also act as heteroreceptors, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and serotonin.
-
H4 Receptor (H4R): Like H3R, the H4 receptor is coupled to Gi/o. It is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and dendritic cells.[3][4] H4R activation is strongly implicated in immunomodulation and chemotaxis, playing a significant role in recruiting inflammatory cells to sites of allergic inflammation.[4]
Caption: Signaling pathways of the four histamine receptor subtypes.
Rationale for Use in Animal Models
The administration of histamine is foundational for creating robust and reproducible animal models to study a variety of physiological and pathological conditions.
-
Inflammation and Allergy: Histamine is used to induce acute inflammatory responses, such as increased vascular permeability (measured via Evans blue dye extravasation), paw edema, and airway inflammation in models of asthma.[1][8]
-
Pain and Nociception: Central or peripheral administration of histamine can modulate pain responses. Depending on the dose and location, it can produce both antinociceptive and hyperalgesic effects, making it a valuable tool for studying pain pathways.[7][9]
-
Cardiovascular Function: Intravenous histamine induces dose-dependent hypotension, providing a classic model to study vascular reactivity and to test the efficacy of H1 and H2 receptor antagonists on the cardiovascular system.[10]
-
Gastrointestinal Physiology: Histamine is a potent secretagogue used to stimulate gastric acid secretion in models designed to test anti-ulcer therapies, particularly H2 receptor antagonists.[11]
Section 2: Pre-Experimental Considerations
Animal Model and Ethical Approval
The choice of animal species is paramount and depends on the research question. Mice and rats are most common for inflammation and pain studies, while guinea pigs, with their highly sensitive bronchial smooth muscle, are classic models for bronchoconstriction.[12] Dogs have been used extensively in cardiovascular and gastric secretion studies.[10][13][14] All procedures must be detailed in a protocol approved by the institution's Institutional Animal Care and Use Committee (IACUC), with clear humane endpoints established to minimize animal distress.
Reagent Preparation and Handling
Scientific integrity begins with proper reagent handling. The stability and purity of the histamine solution are critical for reproducible results.
Protocol 2.2.1: Preparation of Stock and Dosing Solutions
-
Causality: this compound is freely soluble in aqueous solutions. Using a sterile, isotonic vehicle at a physiological pH is crucial to prevent injection site irritation, osmotic shock, and experimental artifacts. Histamine may adhere to glass, so using polypropylene or other plastic labware is a critical best practice to ensure accurate dosing concentrations.[15][16]
Step-by-Step Methodology:
-
Materials:
-
This compound (histamine dihydrochloride) powder
-
Sterile 0.9% sodium chloride (saline) or sterile phosphate-buffered saline (PBS)
-
Sterile polypropylene tubes and pipette tips
-
0.22 µm sterile syringe filter
-
-
Stock Solution (e.g., 10 mg/mL):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of histamine dihydrochloride powder.
-
Dissolve the powder in the chosen sterile vehicle (saline or PBS) in a polypropylene tube to the desired final concentration.
-
Vortex gently until fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile polypropylene tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Dosing Solution (Working Dilution):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration for injection using the same sterile vehicle.
-
Keep the dosing solution on ice until administration. Prepare fresh and discard any unused portion at the end of the day.
-
Section 3: Dosing and Administration Protocols
The Imperative of Dose-Range Finding
Published doses provide a valuable starting point, but they are not a substitute for conducting a dose-range finding (DRF) study. The biological response to histamine can vary significantly based on the animal strain, sex, age, and the specific experimental endpoint. A DRF study is a self-validating step that establishes the optimal dose-response curve for your specific model, ensuring that the observed effects are robust and not at the threshold or plateau of the curve.
Recommended Doses and Routes of Administration
The choice of administration route fundamentally alters the pharmacokinetic and pharmacodynamic profile of histamine. Intravenous (IV) administration provides rapid, systemic effects, ideal for cardiovascular studies. Subcutaneous (SC) and intraperitoneal (IP) routes offer slower absorption and are common in inflammation models. Intracerebroventricular (ICV) administration is a specialized technique used to bypass the blood-brain barrier and study central effects directly.[7]
| Animal Model | Route | Dose Range | Intended Effect / Model | Reference |
| Rat | ICV | 0.5 - 2 µ g/rat | Antinociception (Formalin Test) | [7][17] |
| Rat | ICV | 5 - 100 µ g/rat | Antinociception (Paw Pressure) | [9] |
| Mouse | ICV | 0.1 - 1 µ g/mouse | Hyperalgesia (Hot Plate Test) | [9] |
| Dog | IV | 1x10⁻⁹ - 1x10⁻⁷ mol/kg | Hypotension | [10] |
| Cat | IV | 1x10⁻⁹ - 1x10⁻⁷ mol/kg | Hypotension | [10] |
Note: Doses are highly model-dependent. This table is a guide and must be confirmed by a DRF study.
Experimental Workflow and Administration
Caption: General experimental workflow for in vivo studies using histamine.
Protocol 3.3.1: Subcutaneous (s.c.) Injection
-
Animal Restraint: Manually restrain the mouse or rat.
-
Injection Site: Lift the loose skin on the back between the shoulder blades to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Ensure the needle has not pierced through the other side.
-
Administration: Inject the formulation. The injected volume should form a small bleb under the skin.
Protocol 3.3.2: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Manually restrain the animal, ensuring it is tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: Target the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 23-25 gauge needle at a shallow angle (10-20 degrees).
-
Administration: Gently aspirate to ensure no fluid (urine, blood) or intestinal contents are drawn, then inject the solution.
Section 4: Monitoring, Safety, and Endpoint Analysis
Pharmacodynamic Monitoring
Post-administration monitoring is critical for data collection. The parameters measured are specific to the model:
-
Inflammation: Caliper measurements for paw edema, spectrophotometric analysis of Evans blue dye extravasation in tissues.
-
Cardiovascular: Continuous blood pressure monitoring via telemetry or arterial catheter.
-
Pain: Behavioral scoring using methods like the von Frey test, hot plate test, or formalin test.[7]
-
Respiratory: Measurement of airway resistance in anesthetized, ventilated animals.[13]
Safety and Toxicity
Histamine is a potent vasoactive agent. High doses can induce systemic anaphylactic-like reactions, including severe bronchoconstriction, profound hypotension, and cardiovascular collapse. Researchers must be vigilant for signs of distress, such as labored breathing, cyanosis, or loss of righting reflex. These should be defined as humane endpoints in the IACUC protocol. In repeated-dose studies with related imidazole compounds, neurological and reproductive toxicity have been observed at high concentrations, although this is less relevant for acute histamine administration.[18]
Section 5: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High variability in response | Inconsistent injection technique; animal stress; incorrect dose calculation; solution instability. | Standardize handling and injection procedures. Ensure proper animal acclimation. Prepare fresh dosing solutions daily from validated stock. |
| Lack of expected response | Dose too low; degraded histamine solution; incorrect route of administration for desired effect. | Perform a full dose-response curve. Confirm stock solution integrity and preparation protocol. Verify the chosen route is appropriate for the target tissue. |
| Unexpected adverse events | Dose too high; rapid IV push causing bolus effect; animal strain sensitivity. | Reduce the dose. For IV administration, consider a slower infusion rate instead of a bolus injection. Review literature for strain-specific sensitivities. |
References
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
- Histamine-releasing Factor Has a Proinflammatory Role in Mouse Models of Asthma and Allergy. PubMed. [Link]
- Analysis of Histamine Receptor Knockout Mice in Models of Inflammation.
- In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcircul
- Role of Histamine in Modulating the Immune Response and Inflamm
- Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in r
- Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized r
- A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues. MDPI. [Link]
- Role of histamine in rodent antinociception. PubMed. [Link]
- The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions. PMC - PubMed Central. [Link]
- A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues. PMC - PubMed Central. [Link]
- Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PMC - PubMed Central. [Link]
- HISTAMINE Assay Procedure. Megazyme. [Link]
- Novel histamine H3 receptor antagonist improves cognition in vivo. BioWorld. [Link]
- Histamine in the Nervous System. Physiological Reviews. [Link]
- Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in rats.
- Histamine release during antigen inhalation in experimental asthma in dogs. PubMed. [Link]
- Veratox® for Histamine - Testing Procedure. YouTube. [Link]
- An analysis of the depressor responses to histamine in the cat and dog: involvement of both H1- and H2-receptors. PMC - NIH. [Link]
- Pharmacokinetics Studies in Mice or R
- 1H-Imidazole, 4-methyl-: Human health tier II assessment. NICNAS. [Link]
- The use of H1-antihistamines in veterinary medicine.
- BIOASSAY OF HISTAMINE BY USING ISOLATED CHICKEN ILEUM. Semantic Scholar. [Link]
- Bioassay of histamine using guinea pig ileum by m
- Pharmacokinetics of 4-methylimidazole in sheep. PubMed. [Link]
- Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library. [Link]
- Preclinical pharmacokinetics of benznidazole. PubMed. [Link]
- Antihistamines in Animals. Merck Veterinary Manual. [Link]
- Histamine concentration is involved in canine valvular disease. PAGEPress. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine-releasing factor has a proinflammatory role in mouse models of asthma and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis of the depressor responses to histamine in the cat and dog: involvement of both H1- and H2-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Histamine release during antigen inhalation in experimental asthma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pagepress.org [pagepress.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
Mastering the Preparation of (1H-Imidazol-4-yl)methanamine Hydrochloride Stock Solutions: A Technical Guide for Researchers
(1H-Imidazol-4-yl)methanamine hydrochloride is a crucial building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. Its imidazole core is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The precise and accurate preparation of stock solutions from this solid compound is a fundamental yet critical step that dictates the reliability and reproducibility of downstream experimental results.
This comprehensive guide provides a detailed protocol for the preparation of stock solutions of this compound, grounded in established chemical principles and laboratory best practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively, ensuring the integrity of their research.
Chemical and Physical Properties Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling and use. The hydrochloride salt form significantly enhances the aqueous solubility compared to its free base, a common strategy employed in pharmaceutical sciences to improve bioavailability and ease of formulation.[1]
| Property | Value | Source |
| CAS Number | 66247-84-5 | [2][3][4] |
| Molecular Formula | C₄H₈ClN₃ | [2][4] |
| Molecular Weight | 133.58 g/mol | [2][4] |
| Appearance | Solid | |
| Solubility (General) | Hydrochloride salts of similar imidazole compounds are generally water-soluble. | [1] |
| Storage Temperature | 2-8°C |
Safety Precautions and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1] Adherence to institutional and national safety guidelines is mandatory.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[1] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the solid powder.
Protocol for Preparation of a 100 mM Aqueous Stock Solution
The high polarity of the hydrochloride salt suggests that sterile, deionized water or a suitable buffer should be the primary solvent choice. The following protocol details the preparation of a 100 mM aqueous stock solution, a common starting concentration for many biological assays.
Materials
-
This compound (CAS 66247-84-5)
-
Sterile, deionized water (or buffer of choice, e.g., PBS)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes and pipette aid
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Sterile syringes (optional)
-
Sterile storage vials (e.g., cryovials)
Step-by-Step Procedure
-
Don Personal Protective Equipment (PPE): Before starting, ensure you are wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Perform Calculations:
-
To prepare 10 mL of a 100 mM stock solution, you will need to weigh out 13.36 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.010 L x 0.1 mol/L x 133.58 g/mol = 0.013358 g = 13.36 mg
-
-
Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of the compound onto a piece of weighing paper or directly into a sterile conical tube.
-
Dissolution:
-
Add approximately 8 mL of sterile, deionized water (or your chosen buffer) to the conical tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. Imidazole hydrochloride salts are generally highly soluble in aqueous solutions.[5]
-
-
Adjust to Final Volume: Once the solid is completely dissolved, add the remaining 2 mL of solvent to bring the total volume to 10 mL.
-
Final Mixing: Invert the tube several times to ensure a homogenous solution.
-
Sterilization (Optional but Recommended): For long-term storage and use in cell-based assays, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For long-term storage, it is recommended to store the aliquots at -20°C or -80°C, protected from light, to maintain stability.[1]
-
Caption: Workflow for Aqueous Stock Solution Preparation.
Protocol for Preparation of a 10 mM DMSO Stock Solution
For applications requiring a non-aqueous solvent or for compounds that may exhibit limited long-term stability in aqueous solutions, Dimethyl Sulfoxide (DMSO) is a common alternative.
Materials
-
This compound (CAS 66247-84-5)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile conical tubes
-
Sterile serological pipettes and pipette aid
-
Vortex mixer
-
Sterile storage vials (e.g., cryovials)
Step-by-Step Procedure
-
Adhere to Safety Precautions: Work in a chemical fume hood and wear appropriate PPE.
-
Calculate the Required Mass:
-
To prepare 10 mL of a 10 mM stock solution in DMSO, you will need to weigh out 1.34 mg of the compound.
-
Calculation: 0.010 L x 0.01 mol/L x 133.58 g/mol = 0.0013358 g = 1.34 mg
-
-
Weigh the Compound: Carefully weigh the calculated amount into a sterile conical tube.
-
Dissolution in DMSO:
-
Add the full 10 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 2-3 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense into single-use aliquots in sterile cryovials suitable for DMSO storage.
-
Label each vial clearly.
-
Store at -20°C or -80°C, protected from light. Ensure the vials are tightly sealed as DMSO is hygroscopic.
-
Caption: Workflow for DMSO Stock Solution Preparation.
Scientific Rationale and Best Practices
-
Choice of Solvent: The hydrochloride salt structure is designed to enhance aqueous solubility.[1] Water is the preferred solvent for most biological applications. DMSO is a powerful organic solvent suitable for creating high-concentration stocks, but the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Aliquoting: This is a critical step to preserve the integrity of the stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound and the introduction of water into DMSO stocks.
-
Storage Conditions: Storing at low temperatures (-20°C or -80°C) minimizes the rate of chemical degradation. Protection from light is also crucial as imidazole-containing compounds can be light-sensitive.
-
pH Considerations: The imidazole ring has a pKa of approximately 7, meaning its charge state is pH-dependent.[6] When using buffered solutions, ensure the pH is compatible with the experimental system and does not cause precipitation of the compound.
By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare accurate and stable stock solutions of this compound, thereby ensuring the quality and reliability of their scientific investigations.
References
- ChemBK. (n.d.). (1H-IMidazol-4-yl)MethanaMine, HCl.
- American Elements. (n.d.). This compound.
- American Elements. (2022, January 15). Safety Data Sheet: this compound.
- ChemSrc. (2023, August 23). 1H-Imidazole hydrochloride.
- Solubility of Things. (n.d.). Imidazole.
- ResearchGate. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity.
- Chemistry Stack Exchange. (2015, July 31). Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?.
- Wikipedia. (n.d.). Imidazole.
- PubChem. (n.d.). Imidazole.
- PubChem. (n.d.). (1H-imidazol-4-yl)methanamine dihydrochloride.
Sources
Application Notes and Protocols: Cell-Based Functional Assays for Histamine Agonists
Abstract
Histamine is a critical biogenic amine that modulates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] These receptors represent important therapeutic targets for a variety of conditions, including allergies, gastric ulcers, and neurological and inflammatory disorders.[3][4][5] The characterization of novel histamine receptor agonists requires robust and reliable functional assays that can quantify the cellular response to receptor activation. This guide provides an in-depth overview of the primary signaling pathways associated with each histamine receptor subtype and presents detailed, field-proven protocols for the most pertinent cell-based functional assays. We delve into the causality behind experimental design, enabling researchers to select, optimize, and execute assays for calcium flux, cyclic AMP modulation, reporter gene activation, and receptor internalization with confidence.
Introduction to Histamine Receptor Signaling
Understanding the specific intracellular signaling cascade initiated by each histamine receptor is fundamental to selecting an appropriate functional assay. Each receptor subtype preferentially couples to a distinct class of heterotrimeric G proteins, triggering a unique downstream second messenger response.[1][5]
-
Histamine H1 Receptor (H1R): Primarily couples to Gαq/11 proteins.[3][6] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 subsequently binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This transient increase in intracellular Ca2+ is the hallmark of H1R activation.[7][8]
-
Histamine H2 Receptor (H2R): Canonically couples to Gαs proteins.[5][9] Agonist stimulation activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11] This accumulation of intracellular cAMP is the primary readout for H2R agonist activity.
The following diagrams illustrate these canonical signaling pathways.
Diagram 1: H1 Receptor Signaling Pathway
Caption: Canonical Gq-protein coupled signaling pathway of the H1 receptor.
Diagram 2: H2 Receptor Signaling Pathway
Caption: Canonical Gs-protein coupled signaling pathway of the H2 receptor.
Diagram 3: H3 & H4 Receptor Signaling Pathway
Caption: Canonical Gi/o-protein coupled signaling pathway of H3 and H4 receptors.
Principles and Selection of Functional Assays
A variety of cell-based assays have been developed to measure the functional consequences of GPCR activation.[16][17] They can be broadly categorized by where they interrogate the signaling cascade: proximal second messenger events or more distal downstream responses.
Table 1: Comparison of Common Functional Assay Formats
| Assay Type | Principle | Readout | Pros | Cons |
| Calcium Flux | Measures the transient increase in intracellular calcium ([Ca²⁺]i) following Gq activation.[7] | Fluorescence or Luminescence | Real-time kinetic data, high signal-to-background, robust.[18] | Primarily for Gq-coupled receptors; transient signal requires precise timing. |
| cAMP | Measures the accumulation (Gs) or inhibition (Gi) of intracellular cyclic AMP.[19] | Luminescence (e.g., HTRF, LANCE, AlphaScreen) or Fluorescence | Direct measure of Gs/Gi activity; highly sensitive and specific. | Endpoint assay; requires cell lysis; Gi assays require AC stimulation (e.g., with forskolin). |
| Reporter Gene | Measures the transcriptional activation of a reporter gene (e.g., Luciferase, β-galactosidase) linked to a response element (e.g., CRE for cAMP, NFAT for Ca²⁺).[20][21][22] | Luminescence or Colorimetric | High signal amplification; endpoint assay is amenable to high-throughput screening. | Indirect measure of receptor activation; long incubation times (hours); potential for off-target effects.[20] |
| Receptor Internalization / β-Arrestin | Measures the agonist-induced translocation of the receptor from the cell surface into the cell, often mediated by β-arrestin.[23][24] | Imaging, Resonance Energy Transfer (BRET, DERET), or Enzyme Complementation.[16][25] | G protein-independent pathway analysis; useful for studying biased agonism and receptor desensitization.[26] | May require engineered cell lines or tagged proteins; more complex assay setup. |
Assay Selection Guide
The choice of assay is dictated by the receptor subtype.
-
For H1R Agonists: The primary and most direct functional assay is Calcium Flux .
-
For H2R Agonists: The standard assay is cAMP Accumulation .
-
For H3R & H4R Agonists: The standard assay is cAMP Inhibition .
-
For All Receptors: Reporter Gene and Receptor Internalization assays can be used as orthogonal approaches or to investigate downstream signaling and regulatory mechanisms like biased agonism.[26]
Detailed Protocols and Methodologies
The following protocols provide a robust framework for assay execution. They are designed for a 96-well plate format but can be adapted. As a best practice, use host cell lines with low to no endogenous expression of the target histamine receptor, such as HEK293 or CHO-K1 cells, stably or transiently transfected with the human receptor of interest.[27][28]
Protocol 1: H1R Agonist-Induced Calcium Flux Assay
This protocol measures the rapid increase in intracellular calcium following H1R activation.[6][29]
Principle: Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).[7][18] Upon agonist stimulation, Gq activation leads to Ca²⁺ release from the ER, causing a significant increase in the dye's fluorescence, which is measured in real-time by a plate reader.[7]
Diagram 4: Calcium Flux Assay Workflow
Caption: General experimental workflow for a calcium flux assay.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human H1R.
-
Assay Plate: 96-well, black-walled, clear-bottom tissue culture plate.
-
Compound Plate: 96-well plate for serial dilutions of agonist.
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW, Cal-520 Probenecid is often included to prevent dye extrusion).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Histamine.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[7]
Step-by-Step Methodology:
-
Cell Plating: Seed H1R-expressing cells into the 96-well assay plate at a density of 30,000–50,000 cells/well in 100 µL of culture medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare serial dilutions of test agonists and histamine (positive control) in Assay Buffer at 2X the final desired concentration.
-
Dye Loading: The next day, remove the culture medium from the assay plate. Prepare the dye-loading solution according to the manufacturer’s protocol (typically in Assay Buffer). Add 100 µL of dye-loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark. Causality: This two-step incubation ensures complete de-esterification of the AM ester dye, trapping it inside the cells.
-
Assay Execution:
-
Place both the assay plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) at 1-second intervals.
-
Establish a stable baseline reading for 15–20 seconds.
-
The instrument's liquid handler will then add 100 µL from the compound plate to the assay plate.
-
Continue recording the fluorescence signal for an additional 90–180 seconds to capture the peak response and subsequent decay.[18]
-
-
Data Analysis:
-
For each well, determine the maximal fluorescence response after compound addition and subtract the average baseline fluorescence.
-
Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of histamine as 100%.
-
Plot the normalized response versus the log of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Table 2: Example Agonist Potency at the H1 Receptor
| Compound | Assay Type | Reported EC₅₀ | Reference |
| Histamine | Calcium Flux | ~69.3 nM | [6] |
| 2-Pyridylethylamine | Calcium Flux & Inward Current | Partial Agonist | [30] |
| 2-(3-TFMP)histamine | Calcium Flux & Inward Current | ~34 µM | [30] |
Protocol 2: Gs/Gi-Coupled cAMP Modulation Assay
This protocol can be used to measure cAMP accumulation (H2R) or inhibition (H3R, H4R).
Principle: This is typically a competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence). In the assay, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of cAMP produced. For Gi-coupled receptors, cells are first treated with forskolin to stimulate cAMP production, and the ability of an agonist to inhibit this production is measured.
Diagram 5: cAMP Assay Workflow (Gi-Coupled Example)
Caption: General workflow for a Gi-coupled cAMP inhibition assay.
Materials:
-
HEK293 or CHO-K1 cells expressing H2R, H3R, or H4R.
-
Assay Plate: 384- or 96-well, low-volume, white plate.
-
cAMP Assay Kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).
-
Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi assays).
-
Positive Controls: Histamine (for H4R), Amthamine (for H2R).
-
Instrumentation: HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the assay plate (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Agonist Stimulation:
-
Remove culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Causality: PDE inhibitors prevent the enzymatic degradation of cAMP, amplifying the signal and increasing the assay window.
-
Add various concentrations of the test agonist.
-
For Gs (H2R): Incubate for 30 minutes at room temperature.
-
For Gi (H3R, H4R): Pre-incubate with the agonist for 15 minutes. Then, add forskolin (to a final concentration of 1-10 µM) to stimulate cAMP production and incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the stimulation incubation, add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP-cryptate antibody) in lysis buffer, as per the manufacturer's protocol. This step simultaneously lyses the cells and initiates the competitive binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (cryptate reference).
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data.
-
For Gs: Set buffer response to 0% and maximal response to a reference agonist as 100%.
-
For Gi: Set the response to forskolin alone as 100% and a maximal inhibitory response as 0%.
-
Plot the normalized response versus log[agonist] and fit to a four-parameter logistic equation to determine EC₅₀ (for Gs) or IC₅₀ (for Gi).
-
Protocol 3: CRE-Luciferase Reporter Gene Assay
This protocol is adaptable for all histamine receptors by measuring downstream transcriptional activation.
Principle: Cells are co-transfected with the histamine receptor of interest and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE).[21][22] Activation of Gs (H2R) or inhibition of Gi (H3R, H4R) modulates cAMP levels, which in turn regulates CRE-driven luciferase expression. Gq (H1R) activation can also lead to CRE activation through Ca²⁺/PKC pathways.[31] The amount of light produced upon addition of luciferin substrate is proportional to reporter gene activity.
Materials:
-
HEK293T cells (highly transfectable).
-
Plasmids: Expression vector for the histamine receptor and a CRE-luciferase reporter vector. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Assay Plate: 96-well, white-walled, clear-bottom tissue culture plate.
-
Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System).
-
Instrumentation: Luminescence plate reader.
Step-by-Step Methodology:
-
Transfection: In a T-75 flask, co-transfect HEK293T cells with the receptor plasmid, CRE-luciferase plasmid, and the normalization control plasmid.
-
Cell Plating: After 24 hours, detach the transfected cells and seed them into the 96-well assay plate at 30,000–40,000 cells/well. Incubate for another 18-24 hours.
-
Agonist Stimulation:
-
Remove the culture medium and replace it with 100 µL of serum-free medium containing serial dilutions of the test agonist.
-
Incubate the plate for 4–6 hours at 37°C, 5% CO₂. Causality: This extended incubation is required for transcription and translation of the luciferase enzyme to occur.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent according to the manufacturer’s protocol (e.g., 75 µL of Dual-Glo® Luciferase Reagent). This lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes and read the firefly luminescence.
-
If using a normalization control, add the second reagent (e.g., 75 µL of Stop & Glo® Reagent), incubate for 10 minutes, and read the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Normalize the ratio data, setting the response to buffer as 0% and the maximal response to a reference agonist as 100%.
-
Plot the normalized response versus log[agonist] and fit to a four-parameter logistic equation to determine EC₅₀.
-
Concluding Remarks
The selection and execution of cell-based functional assays are cornerstones of histamine receptor research and drug discovery. By aligning the assay principle with the receptor's specific signaling pathway—calcium flux for H1R, cAMP accumulation for H2R, and cAMP inhibition for H3R/H4R—researchers can obtain robust and pharmacologically relevant data.[5][19] Orthogonal assays such as reporter gene and receptor internalization provide deeper insights into downstream signaling and regulatory mechanisms. The detailed protocols provided herein serve as a validated starting point for the functional characterization of novel histamine receptor agonists, empowering scientists to advance our understanding of histaminergic systems and develop next-generation therapeutics.
References
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- Yoshikawa, T., Nakamura, T., Yanai, K. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(19), 10738.
- Wikipedia. (2024). Histamine H1 receptor.
- Leurs, R., Smit, M. J., Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19-28.
- Schneider, E. H., Schnell, D., Strasser, A., Seifert, R. (2013). Luciferase reporter gene assay on human, murine and rat histamine H4 receptor orthologs: correlations and discrepancies between distal and proximal readouts. PLoS One, 8(9), e73961.
- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR.
- Schneider, E. H., Schnell, D., Strasser, A., Seifert, R. (2013). Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLOS One.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
- ResearchGate. (n.d.). (PDF) Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts.
- Schneider, E. H., Sadek, B., Seifert, R. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(12), 1215-1226.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- DelValle, J., Wang, L., Gantz, I., Yamada, T. (1992). Novel insights into histamine H2 receptor biology. American Journal of Physiology-Gastrointestinal and Liver Physiology, 263(6), G967-G974.
- Gemkow, M. J., Davenport, A. J., Harich, S., Ellenbroek, B. A., Cesura, A., Hallett, D. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 157(4), 535-547.
- de Esch, I. J., Thurmond, R. L., Jongejan, A., Leurs, R. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 145(5), 543-552.
- Stoddart, L. A., Johnstone, E. K. M., Hill, S. J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- Stoddart, L. A., Johnstone, E. K. M., Hill, S. J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Wang, T., Wang, Z., Chen, W., Liu, Y., Zhang, Q., Yang, P. (2015). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(12), G1013-G1022.
- Assay Genie. (2024). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses.
- Seibel-Ehlert, A., Seibel, P., Dilly, S., Strunker, T., Strasser, A., Seifert, R. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI.
- Joseph, S. R., Peskett, E., Yuan, Y., et al. (2020). Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. STAR Protocols, 1(2), 100087.
- Nuutinen, S., Panula, P. (2012). Histamine receptor signaling in energy homeostasis. Neuropharmacology, 63(5), 733-741.
- Mitsuhashi, M., Payan, D. G. (1991). Multiple signaling pathways of histamine H2 receptors. Agents and Actions, 33(1-2), 183-186.
- Seyer, R., Tsvetkov, E., Hounsou, C., et al. (2011). A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. Journal of Biomolecular Screening, 16(8), 893-903.
- University of Texas Medical Branch. (n.d.). Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis.
- Patsnap. (2024). What are H1 receptor agonists and how do they work?.
- Moreno-Delgado, D., Puigdellívol, M., Moreno, E., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Journal of Neurochemistry, 143(6), 666-681.
- Alonso, N., Monczor, F., Fernandez, N., Shayo, C., Davio, C. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 43.
- Wikipedia. (2024). Histamine H4 receptor.
- Wikipedia. (2024). Histamine H3 receptor.
- MDPI. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US.
- Wikipedia. (2024). Histamine receptor.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Peeref. (n.d.). Whole-cell radioligand binding for receptor internalization.
- Chinese Pharmaceutical Journal. (2024). Construction of Reporter Gene Cell Model for Detection of Histamine Phosphate.
- Godot, V., Arock, M., Frossard, N., et al. (2007). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 152(8), 1212-1221.
- Nuutinen, S., Panula, P. (2010). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 160(1), 131-139.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. innoprot.com [innoprot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Luciferase reporter gene assay on human, murine and rat histamine H4 receptor orthologs: correlations and discrepancies between distal and proximal readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. revvity.com [revvity.com]
- 25. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Central Nervous System: Applications of (1H-Imidazol-4-yl)methanamine Derivatives in Histamine Receptor Research
For distribution to: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: Unlocking the Therapeutic Potential of the Brain's Histaminergic System
The histaminergic system within the central nervous system (CNS) is a critical modulator of a wide array of physiological and pathological processes, including wakefulness, cognition, and neuroinflammation. The (1H-Imidazol-4-yl)methanamine scaffold serves as a foundational chemical structure for a class of potent and selective ligands targeting histamine H3 and H4 receptors, which are key players in regulating neurotransmitter release and immune responses in the brain. This guide provides an in-depth exploration of the application of two prominent derivatives, Imetit dihydrochloride and VUF 8430, in CNS research. Imetit is a highly potent and selective H3 receptor agonist, while VUF 8430 is a potent H4 receptor agonist with moderate affinity for the H3 receptor.[1][2] Understanding the experimental application of these compounds is paramount for researchers seeking to unravel the complexities of the histaminergic system and develop novel therapeutics for a range of neurological disorders.
Pharmacological Profiles of Key (1H-Imidazol-4-yl)methanamine Derivatives
A clear understanding of the binding affinities and functional potencies of these research compounds is essential for designing and interpreting experiments. The following tables summarize the key pharmacological parameters for Imetit and VUF 8430.
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) | Species | Reference(s) |
| Imetit | Histamine H3 Receptor | 0.1 ± 0.01 nM | 1.0 ± 0.3 nM ([3H]HA release inhibition) | Rat | [3] |
| Histamine H1 Receptor | >10,000 nM | Inactive | - | [3] | |
| Histamine H2 Receptor | >1,000 nM | 0.6% relative to Histamine | - | [3] | |
| VUF 8430 | Histamine H4 Receptor | 35 nM | 45 nM (CRE-luciferase) | Human | [1] |
| Histamine H3 Receptor | 1.2 µM | Full agonist | Human | [1][2] | |
| Histamine H1 Receptor | >100 µM | Inactive | Human | [1] | |
| Histamine H2 Receptor | >100 µM | Very weak activity | Human | [1] |
Investigating Histamine H3 and H4 Receptor Signaling in the CNS
Imetit and VUF 8430 serve as invaluable tools to probe the intricate signaling cascades initiated by H3 and H4 receptor activation. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5]
Histamine H3 Receptor Signaling Pathway
Activation of the H3 receptor by agonists like Imetit triggers a cascade of intracellular events that ultimately modulate neurotransmitter release. As a presynaptic autoreceptor, it inhibits the release of histamine itself. As a heteroreceptor, it curtails the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[6]
Caption: Histamine H3 Receptor Signaling Cascade.
Histamine H4 Receptor Signaling Pathway
The H4 receptor, activated by agonists such as VUF 8430, is predominantly expressed on cells of hematopoietic origin, including microglia in the CNS. Its activation is implicated in neuroinflammatory processes and immune cell chemotaxis.[7]
Caption: Histamine H4 Receptor Signaling Cascade.
Experimental Protocols for CNS Research
The following section details standardized protocols for utilizing (1H-Imidazol-4-yl)methanamine derivatives in key in vitro and in vivo CNS research applications.
In Vitro Assays: Characterizing Receptor Interactions
These assays are fundamental for determining the binding affinity and functional activity of compounds at the H3 and H4 receptors.
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Sources
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Central neuronal functions of histamine H4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopamine Release with (1H-Imidazol-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Imidazol-4-yl)methanamine, also commonly known as histamine, is a critical neurotransmitter involved in a wide array of physiological processes within the central nervous system (CNS). Its hydrochloride salt is a stable and soluble form frequently utilized in pharmacological research. This compound exerts its effects through four distinct G-protein coupled receptors (H1-H4). Of particular interest to neuropharmacologists is the histamine H3 receptor (H3R), which is predominantly expressed in the CNS and functions as a presynaptic autoreceptor and heteroreceptor.[1][2]
As a presynaptic autoreceptor, the H3R modulates the synthesis and release of histamine itself. More broadly, as a heteroreceptor, it regulates the release of several other key neurotransmitters, including acetylcholine, norepinephrine, serotonin, and, significantly, dopamine.[1][2][3][4] The interaction between the histaminergic and dopaminergic systems is complex. Activation of H3 receptors generally leads to an inhibition of dopamine release in various brain regions, such as the striatum and prefrontal cortex.[1][5] This modulatory role makes (1H-Imidazol-4-yl)methanamine hydrochloride, a potent H3 receptor agonist, an invaluable tool for investigating the intricate mechanisms governing dopamine neurotransmission.
These application notes provide a comprehensive guide for utilizing this compound to study its inhibitory effects on dopamine release. Detailed protocols for both in vitro (brain slice preparations) and in vivo (microdialysis) methodologies are presented, coupled with established techniques for dopamine quantification, including Fast-Scan Cyclic Voltammetry (FSCV) and Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: H3 Receptor Signaling
Diagram: Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling cascade following H3 receptor activation.
Materials and Reagents
Compound Information
| Compound Name | This compound |
| Synonyms | Histamine dihydrochloride, 4-(2-Aminoethyl)imidazole dihydrochloride |
| Molecular Formula | C₅H₉N₃ · 2HCl |
| Molecular Weight | 184.07 g/mol |
| CAS Number | 56-92-8 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Safety and Handling
This compound is harmful if swallowed and causes severe skin burns and eye damage.[10] It may also damage fertility or the unborn child.[10] Always handle this compound in a well-ventilated area, preferably a fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11] In case of contact, immediately flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11]
Stock Solution Preparation
Causality behind Experimental Choices: A concentrated stock solution is prepared in a solvent in which the compound is highly soluble to allow for accurate serial dilutions into aqueous physiological buffers for experiments. Using a vehicle (the solvent for the stock solution) at a very low final concentration in the assay (typically <0.1%) is crucial to prevent any solvent-induced effects on the biological preparation.
-
Calculate the required mass: To prepare a 10 mM stock solution in a 10 mL volume, calculate the mass of this compound needed.
-
Dissolution: Accurately weigh the calculated amount and dissolve it in sterile, deionized water or an appropriate buffer.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Protocol: Dopamine Release in Acute Brain Slices
This protocol describes the use of Fast-Scan Cyclic Voltammetry (FSCV) to measure electrically evoked dopamine release from acute rodent brain slices.[12][13] FSCV is an electrochemical technique with high temporal and spatial resolution, making it ideal for detecting rapid changes in dopamine concentration.[14][15][16]
Brain Slice Preparation
Causality behind Experimental Choices: The N-methyl-D-glucamine (NMDG) protective recovery method is employed to enhance the viability of neurons in slices from adult animals.[17] The low sodium and high magnesium concentrations in the NMDG-HEPES aCSF reduce excitotoxicity during the slicing procedure. The gradual reintroduction to physiological aCSF at a controlled temperature allows for gentle recovery of the tissue.[17]
-
Prepare Solutions:
-
NMDG-HEPES aCSF (for slicing and initial recovery): Prepare a solution containing NMDG, HEPES, and other necessary salts, ensuring it is chilled and continuously bubbled with 95% O₂/5% CO₂.[17]
-
HEPES aCSF (for holding): Prepare a standard artificial cerebrospinal fluid (aCSF) with HEPES buffer.[17]
-
Recording aCSF: Prepare a standard aCSF for use during the FSCV recordings.[18]
-
-
Anesthesia and Perfusion: Anesthetize the rodent according to approved animal care protocols. Perform a transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold NMDG-HEPES aCSF.[17][19] Mount the brain on a vibratome and cut coronal slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., striatum).[18][19]
-
Slice Recovery: Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a short period (e.g., 10-15 minutes).[17]
-
Acclimation: Move the slices to a holding chamber with room temperature, oxygenated HEPES aCSF and allow them to acclimate for at least 1 hour before recording.[13][18]
Fast-Scan Cyclic Voltammetry (FSCV) Recordings
Causality behind Experimental Choices: FSCV utilizes a carbon-fiber microelectrode to apply a rapidly scanning voltage waveform.[14][20] This waveform oxidizes dopamine at a specific potential, generating a current that is proportional to its concentration. The characteristic oxidation and reduction peaks in the resulting cyclic voltammogram provide chemical selectivity.[14][15] Electrical stimulation of the slice evokes the release of dopamine from nerve terminals.
-
Chamber Setup: Transfer a brain slice to a recording chamber continuously perfused with oxygenated recording aCSF at 32-34°C.[18]
-
Electrode Placement: Position a carbon-fiber microelectrode approximately 50-100 µm deep into the striatum. Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.[18]
-
Data Acquisition: Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.[14][20]
-
Baseline Recording: Record a stable baseline for several minutes.
-
Evoked Release: Apply a train of electrical pulses (e.g., 20 pulses at 50 Hz) to the stimulating electrode to elicit dopamine release.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Post-Drug Recording: Continue to evoke and record dopamine release at regular intervals to determine the effect of the compound.
-
Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the effect.
Diagram: In Vitro FSCV Experimental Workflow
Caption: Workflow for in vitro FSCV dopamine release experiments.
In Vivo Protocol: Microdialysis in Freely Moving Animals
In vivo microdialysis is a technique used to sample the extracellular fluid of specific brain regions in awake, behaving animals.[21][22][23] This allows for the measurement of basal and stimulated neurotransmitter levels under more physiological conditions.
Surgical Procedure
Causality behind Experimental Choices: Stereotaxic surgery ensures the precise and reproducible implantation of the microdialysis guide cannula into the target brain region. Allowing the animal to recover from surgery before the experiment minimizes the influence of acute surgical trauma and anesthesia on the neurochemical measurements.[24]
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent.
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. Implant a guide cannula aimed at the desired brain region (e.g., nucleus accumbens or dorsal striatum).
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement.
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
Microdialysis Experiment
Causality behind Experimental Choices: A slow perfusion rate allows for efficient diffusion of molecules from the extracellular space across the dialysis membrane into the perfusate.[24] Collecting baseline samples before drug administration is crucial to establish a stable reference point for each animal, against which the effects of the drug can be measured.
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with sterile aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or co-perfusion through the microdialysis probe).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Storage: Immediately place collected samples on dry ice or in a freezer at -80°C until analysis.
Dopamine Quantification: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[25][26][27] Dopamine ELISA kits are commercially available and offer a sensitive method for quantifying dopamine in microdialysis samples.[25][26]
ELISA Protocol (Competitive Assay)
Causality behind Experimental Choices: The competitive ELISA format is highly sensitive for small molecules like dopamine.[26][28] In this setup, free dopamine in the sample competes with dopamine coated on the plate for binding to a limited amount of anti-dopamine antibody. This results in an inverse relationship between the dopamine concentration in the sample and the final signal, allowing for precise quantification.[26]
-
Prepare Reagents: Reconstitute and prepare all standards, samples, and reagents as per the kit manufacturer's instructions.
-
Standard Curve: Pipette the dopamine standards into the appropriate wells of the microtiter plate to generate a standard curve.
-
Add Samples: Add the microdialysate samples to their designated wells.
-
Add Detection Antibody: Add the biotinylated anti-dopamine antibody to all wells.[26] During incubation, the dopamine in the samples and the dopamine coated on the plate will compete for binding to this antibody.
-
Incubation: Cover the plate and incubate as specified in the protocol (e.g., at 37°C).[26]
-
Washing: Wash the plate several times to remove any unbound antibody and sample components.
-
Add Conjugate: Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotinylated antibody that is bound to the plate.
-
Second Incubation and Wash: Incubate the plate again, followed by another series of washes.
-
Substrate Addition: Add the TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction, which typically results in a color change (e.g., from blue to yellow).
-
Read Absorbance: Measure the optical density of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the dopamine concentration in the samples by comparing their absorbance values to the standard curve. The signal is inversely proportional to the amount of dopamine in the sample.[26]
Data Presentation
| Experimental Parameter | In Vitro FSCV | In Vivo Microdialysis with ELISA |
| Preparation | Acute Brain Slices | Freely Moving Animal |
| Temporal Resolution | Sub-second[14][15] | Minutes[29] |
| Measurement | Evoked Dopamine Release & Uptake | Basal & Stimulated Extracellular Levels |
| Quantification Method | Electrochemical (Current vs. Concentration) | Immunoassay (Optical Density vs. Concentration) |
| Typical Drug Concentration | 1-100 µM (in bath) | 1-10 mg/kg (systemic) or µM range (local perfusion) |
| Primary Endpoint | % Change in Peak Evoked [DA] | % Change from Baseline [DA] |
Conclusion
This compound is a powerful pharmacological tool for probing the histaminergic regulation of the dopamine system. By acting as an agonist at H3 receptors, it can effectively inhibit dopamine release, providing a means to study the downstream consequences of this inhibition on neural circuits and behavior. The protocols outlined in these application notes, combining advanced neurophysiological and neurochemical techniques, offer a robust framework for researchers to investigate the complex interplay between histamine and dopamine neurotransmission. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, advancing our understanding of CNS function and aiding in the development of novel therapeutics for neurological and psychiatric disorders.
References
- Ellender, T. et al. (2013). Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction. British Journal of Pharmacology. [Link]
- Heien, M. L. et al. (2004). Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. Analytical Chemistry. [Link]
- Michael, D. J. & Wightman, R. M. (1999). Dopamine Detection with Fast-Scan Cyclic Voltammetry Used with Analog Background Subtraction. Analytical Chemistry. [Link]
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]
- Wikipedia. (2023). Fast-scan cyclic voltammetry. [Link]
- ALPCO Diagnostics. (n.d.). Dopamine Research ELISA. [Link]
- ResearchGate. (n.d.). Histamine H3 receptor (H3R)
- Bio-protocol. (2018). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. [Link]
- PubMed. (2013).
- Ligneau, X. et al. (2007). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]
- PubMed. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. [Link]
- ResearchGate. (n.d.). Fast Scan Cyclic Voltammetry in dopamine detection. [Link]
- Wikipedia. (2023). Histamine H3 receptor. [Link]
- Antibodies.com. (n.d.). Dopamine ELISA Kit. [Link]
- PubMed. (2018).
- ResearchGate. (2010).
- IBL-America. (n.d.). Dopamine ELISA. [Link]
- PubMed Central. (2014).
- PubMed Central. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link]
- Journal of Visualized Experiments. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. [Link]
- YouTube. (2016).
- bioRxiv. (2024).
- PubMed. (1997).
- PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]
- PubMed Central. (2005).
- National Center for Biotechnology Information. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. [Link]
- PubMed. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. [Link]
- PubMed. (1996).
- PubMed. (1998).
- Wikipedia. (2023). H3 receptor antagonist. [Link]
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14... [Link]
Sources
- 1. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H₃ receptors, the complex interaction with dopamine and its implications for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histamine H3 Receptors Decrease Dopamine Release in the Ventral Striatum by Reducing the Activity of Striatal Cholinergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.providence.org [digitalcommons.providence.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Label-Free Dopamine Imaging in Live Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alpco.com [alpco.com]
- 26. antibodies.com [antibodies.com]
- 27. Dopamine ELISA Kits [thermofisher.com]
- 28. ibl-america.com [ibl-america.com]
- 29. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Histamine H1 Receptor Desensitization Using (1H-Imidazol-4-yl)methanamine hydrochloride
An Application Note for Drug Discovery Professionals
Senior Application Scientist: Dr. Gemini
Abstract
(1H-Imidazol-4-yl)methanamine, commonly known as histamine, is a critical biogenic amine that modulates a wide array of physiological responses through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Continuous or repeated exposure to an agonist like histamine often leads to receptor desensitization, a phenomenon characterized by a diminished cellular response. This protective mechanism is fundamental to cellular homeostasis but also presents a significant consideration in drug development and therapeutic dosing regimens. This guide provides a detailed protocol for quantifying histamine-induced desensitization of the H1 receptor, which couples to the Gαq signaling pathway. We present a robust, cell-based functional assay measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR). The principles, step-by-step workflow, data analysis, and interpretation detailed herein offer researchers a reliable framework for investigating the dynamics of GPCR regulation.
Scientific Background: The Mechanism of GPCR Desensitization
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of clinically used drugs.[1] Their signaling is tightly regulated to prevent overstimulation, which can be cytotoxic.[2] The primary mechanism for rapid attenuation of GPCR signaling is homologous desensitization.[1][3]
This process is classically understood to occur in a sequential, multi-step manner:
-
Agonist Binding & Receptor Activation: Histamine binds to the H1 receptor, stabilizing an active conformation that facilitates the exchange of GDP for GTP on the associated Gαq protein.
-
G-Protein Coupled Receptor Kinase (GRK) Phosphorylation: The agonist-occupied receptor becomes a substrate for GRKs.[1][3] These kinases phosphorylate specific serine and threonine residues located on the intracellular loops or the C-terminal tail of the receptor.[3]
-
β-Arrestin Recruitment: The phosphorylated receptor exhibits high affinity for β-arrestin proteins.[4][5]
-
Signal Termination (Desensitization): The binding of β-arrestin sterically hinders the receptor's ability to couple with and activate G-proteins, thereby terminating the canonical signaling cascade.[2][4] This uncoupling is the core of functional desensitization.
-
Internalization: The receptor-β-arrestin complex also acts as a scaffold, recruiting components of the endocytic machinery (e.g., clathrin, AP-2), which leads to the internalization of the receptor into endosomes.[5] From here, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation).[2][5]
The histamine H1 receptor, which signals through Gαq to activate phospholipase C (PLC) and subsequently mobilize intracellular calcium, undergoes this canonical desensitization process.[6][7] Understanding the kinetics and extent of this desensitization is crucial for characterizing the pharmacological profile of novel H1 receptor ligands.
Signaling and Desensitization Pathway of the Histamine H1 Receptor
Caption: Histamine H1 receptor signaling cascade and desensitization loop.
Principle of the Assay
This protocol measures histamine-induced desensitization by quantifying the H1 receptor's functional response—intracellular calcium mobilization—before and after a prolonged exposure to the agonist. The assay utilizes a cell line endogenously or recombinantly expressing the human H1 receptor and a calcium-sensitive fluorescent dye. A Fluorometric Imaging Plate Reader (FLIPR) allows for the high-throughput measurement of fluorescence changes in real-time.[8][9]
The core principle involves two sequential additions of histamine:
-
Desensitizing Pre-treatment: Cells are first incubated with a specific concentration of histamine for a defined period. This initial exposure induces desensitization.
-
Challenge: After the pre-treatment period (and often a wash step), the cells are challenged with a full concentration range of histamine.
The response to the second challenge is compared to the response of "naive" cells (pre-treated with vehicle buffer only). A rightward shift in the EC₅₀ value and/or a decrease in the maximum response (Eₘₐₓ) of the pre-treated cells indicates the occurrence and magnitude of desensitization.[10][11]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| HEK293 or CHO cells stably expressing human H1R | ATCC / In-house | - | Ensure receptor expression is validated. |
| (1H-Imidazol-4-yl)methanamine HCl (Histamine) | Sigma-Aldrich | H7250 | Prepare a 10 mM stock in sterile water. |
| FLIPR Calcium 5 or 6 Assay Kit | Molecular Devices | R8189 / R8190 | No-wash kits are recommended for simplicity.[12] |
| 96-well, black-walled, clear-bottom microplates | Corning | 3603 | Cell culture treated. |
| DMEM, high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Hanks' Balanced Salt Solution (HBSS) with 20mM HEPES | Gibco | 14025092 | Assay buffer. |
| Probenecid | Sigma-Aldrich | P8761 | Optional, but recommended to prevent dye extrusion. |
Experimental Protocol
This protocol is optimized for a 96-well format. Adjust volumes accordingly for other plate formats.
Experimental Workflow Overview
Caption: High-level workflow for the receptor desensitization assay.
Step 1: Cell Culture and Seeding (Day 1)
-
Culture H1R-expressing cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete media and perform a cell count.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of media.
-
Scientist's Note: The optimal seeding density ensures a confluent monolayer on the day of the assay, which is critical for a robust and uniform signal.[8]
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Step 2: Dye Loading (Day 2)
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 kit).[12] If using probenecid, add it to the buffer at a final concentration of 2.5 mM.
-
Gently aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light.
-
Rationale: This incubation period allows the dye's acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the active, calcium-sensitive form of the dye within the cells.[9]
-
Step 3: Desensitization (Pre-incubation)
-
Prepare a "Desensitization Plate" (a separate 96-well plate). This plate will contain the histamine solutions for the pre-incubation step.
-
For the "Control" (naive) wells, add assay buffer (HBSS + 20mM HEPES).
-
For the "Desensitized" wells, add histamine diluted in assay buffer to a concentration that is 2x the desired final pre-treatment concentration (e.g., prepare a 2 µM solution for a final 1 µM pre-treatment). A common desensitizing concentration is the EC₈₀-EC₉₀ from a preliminary experiment.
-
Transfer 100 µL from the Desensitization Plate to the cell plate (which already contains 100 µL of dye). This results in a 1x final concentration.
-
Incubate the cell plate for the desired desensitization time (e.g., 30, 60, or 90 minutes) at 37°C.[13]
-
Note: The duration of pre-incubation is a critical variable. A time-course experiment is recommended to determine the optimal desensitization period. Desensitization of H1 receptors can be rapid, with significant effects seen within 15-30 minutes.[10]
-
Step 4: Challenge and Measurement (FLIPR)
-
Prepare a "Challenge Plate" containing a serial dilution of histamine. This is typically an 8- or 12-point concentration-response curve, prepared at 5x the final desired concentration in assay buffer. Include a vehicle-only control.
-
Place the cell plate and the challenge plate into the FLIPR instrument.
-
Configure the FLIPR protocol:
-
Read Interval: ~1-2 seconds.
-
Baseline Reading: 20-30 seconds before addition.
-
Addition Volume: 50 µL from the Challenge Plate into the 200 µL in the cell plate.
-
Post-Addition Reading: 120-180 seconds.
-
-
Initiate the run. The FLIPR will record baseline fluorescence, perform the automated addition from the Challenge Plate, and continue recording the resulting fluorescence change.
Data Analysis and Interpretation
-
Export Data: Export the raw fluorescence data from the FLIPR software. The response is typically measured as the maximum fluorescence signal minus the baseline signal (Max-Min RFU).
-
Normalize Data: Normalize the responses by expressing them as a percentage of the maximum response observed in the control (naive) group.
-
Generate Curves: Plot the normalized response (%) against the logarithm of the histamine concentration for both the control and desensitized groups.
-
Curve Fitting: Use a non-linear regression model (four-parameter logistic equation) in software like GraphPad Prism or equivalent to fit the data and determine the EC₅₀ and Eₘₐₓ values for each condition. Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
Quantify Desensitization:
-
EC₅₀ Fold-Shift: Calculate the ratio of the EC₅₀ values. Fold Shift = EC₅₀ (Desensitized) / EC₅₀ (Control) A fold-shift greater than 1 indicates a decrease in agonist potency, a hallmark of desensitization.[11]
-
Reduction in Eₘₐₓ: Calculate the percentage decrease in the maximal response. % Desensitization = (1 - (Eₘₐₓ (Desensitized) / Eₘₐₓ (Control))) * 100
-
Example Data Presentation
| Condition | Pre-treatment | EC₅₀ (nM) | Eₘₐₓ (% of Control) | EC₅₀ Fold-Shift | % Desensitization |
| Control | Vehicle Buffer | 15.2 | 100% | - | 0% |
| Desensitized | 1 µM Histamine (60 min) | 125.8 | 65% | 8.3 | 35% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Uneven cell seeding- Edge effects on the plate- Inconsistent pipetting | - Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate.- Use calibrated multichannel pipettes. |
| Low Signal-to-Background Ratio | - Low receptor expression- Suboptimal dye loading- Cells are unhealthy | - Validate receptor expression level.- Optimize dye loading time and temperature (30 min to 2 hours).[9]- Ensure cells are in the logarithmic growth phase. |
| No Desensitization Observed | - Pre-incubation time is too short- Desensitizing concentration is too low- Receptor subtype does not desensitize readily | - Perform a time-course experiment (e.g., 15, 30, 60, 120 min).- Use a higher pre-treatment concentration (e.g., EC₉₀).- Confirm literature reports of desensitization for your specific receptor. |
| High Baseline Fluorescence ("Leaky" Dye) | - Cell membrane integrity is compromised- Dye extrusion by organic anion transporters | - Handle cells gently; avoid over-trypsinization.- Include probenecid in the assay buffer. |
Conclusion
The protocol described provides a robust and quantitative method for assessing agonist-induced desensitization of the histamine H1 receptor. By measuring shifts in agonist potency (EC₅₀) and efficacy (Eₘₐₓ), researchers can gain critical insights into the regulatory mechanisms governing GPCR function. This assay is highly adaptable for screening compounds that may modulate the desensitization process, offering a valuable tool in the fields of pharmacology and drug discovery. The principles outlined can also be adapted to study other GPCRs by selecting an appropriate functional readout matched to their specific signaling pathway (e.g., cAMP assays for Gs or Gi-coupled receptors).[14][15]
References
- Hishinuma, S., & Saito, M. (2020). Agonist-induced desensitization of histamine H1 receptor-mediated inositol phospholipid hydrolysis in human umbilical vein endothelial cells. British Journal of Pharmacology, 110(1), 139–145. [Link]
- Shenoy, S. K., & Lefkowitz, R. J. (2011). GPCR signaling via β-arrestin-dependent mechanisms.
- Kelly, E., Bailey, C. P., & Henderson, G. (2008). Agonist-selective mechanisms of GPCR desensitization. British journal of pharmacology, 153 Suppl 1(Suppl 1), S379–S388. [Link]
- Gurevich, V. V., & Gurevich, E. V. (2019). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers in pharmacology, 10, 125. [Link]
- Marchese, A., Paing, M. M., Temple, B. R., & Trejo, J. (2008). GPCR desensitization: acute and prolonged phases. The Journal of pharmacology and experimental therapeutics, 325(3), 731–737. [Link]
- Smit, M. J., Bloemers, S. M., Leurs, R., Tertoolen, L. G., Bast, A., de Laat, S. W., & Timmerman, H. (1995). Short-term desensitization of the histamine H1 receptor in human HeLa cells: involvement of protein kinase C dependent and independent pathways. British journal of pharmacology, 115(6), 952–960. [Link]
- Bristow, D. R., & Zamani, M. R. (1993). Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells. British journal of pharmacology, 109(2), 353–359. [Link]
- Premont, R. T., & Gainetdinov, R. R. (2007). Beta-arrestin and GPCR desensitization, internalization, and signaling. Portland Press, 15(3), 195-200. [Link]
- Kowalik, G. T., & Wreggett, K. A. (2003). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). Methods in Molecular Biology, 236, 293-304. [Link]
- United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? United Relay. [Link]
- Wolff, M., & Wildey, M. J. (2012). FLIPR™ assays for GPCR and ion channel targets. Methods in molecular biology (Clifton, N.J.), 801, 159–171. [Link]
- Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology. [Link]
- Alewijnse, A. E., Timmerman, H., Jacobs, E. H., Smit, M. J., Roovers, E., Cotecchia, S., & Leurs, R. (2000). Histamine H2 receptor desensitization: involvement of a select array of G protein-coupled receptor kinases. The Journal of pharmacology and experimental therapeutics, 295(3), 1195–1202. [Link]
- Alonso, N., Monczor, F., Fernández, N., Baldi, A., Shayo, C., Davio, C. (2011). Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration. Molecular Pharmacology, 79(4), 745-755. [Link]
- Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
- Bristow, D. R., & Zamani, M. R. (1993). Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells. British Journal of Pharmacology, 109(2), 353-359. [Link]
- Iwata, K., Luo, J., & Yamashita, M. (2000). Interaction between the two signal transduction systems of the histamine H2 receptor: desensitizing and sensitizing effects of histamine stimulation on histamine-dependent cAMP production in Chinese hamster ovary cells. British journal of pharmacology, 130(2), 347–355. [Link]
- Smit, M. J., Leurs, R., Alewijnse, A. E., Blauw, J., Van De Vrede, Y., Van Den Bemd, G. C., & Timmerman, H. (1996). Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. British journal of pharmacology, 117(6), 1064–1072. [Link]
- Buchwald, P. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. [Link]
- Klein, M., & Karni, O. (2001). Desensitization of NMDA receptor channels is modulated by glutamate agonists. Biophysical journal, 80(5), 2266–2276. [Link]
- Bongers, G., Escamilla-Sánchez, J., & Arias-Montaño, J. A. (2014). Homologous desensitization of human histamine H₃ receptors expressed in CHO-K1 cells. Neuropharmacology, 77, 189–198. [Link]
- Buchwald, P. (2023). Quantification of signal amplification for receptors: the Kd/EC50 ratio of full agonists as a gain parameter. Frontiers in Pharmacology, 14, 1198533. [Link]
- Buchwald, P. (2023). Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. Frontiers in pharmacology, 14, 1198533. [Link]
- Buchwald, P. (2023). Quantification of Signal Amplification for Receptors: The K d /EC 50 Ratio of Full Agonists as a Gain Parameter.
- Eurofins DiscoverX. (n.d.). H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins. [Link]
- De Zutter, J. K., De-Miguel, F. F., & Trevisan-Herraz, M. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International journal of molecular sciences, 24(23), 17094. [Link]
- Uddman, R., & Malm, L. (2019). Re-sensitization of desensitized histamine H1 receptors in the human skin takes more than 18 hours. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 25(6), 920–924. [Link]
- Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Lee, S. Y. (2021). Desensitization for the prevention of drug hypersensitivity reactions. Hanyang medical reviews, 41(4), 227–234. [Link]
Sources
- 1. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Agonist-induced desensitization of histamine H1 receptor-mediated inositol phospholipid hydrolysis in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term desensitization of the histamine H1 receptor in human HeLa cells: involvement of protein kinase C dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 13. Homologous desensitization of human histamine H₃ receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H2 receptor desensitization: involvement of a select array of G protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Histamine H3 Receptor Localization Following Pharmacological Treatment
Introduction: The Histamine H3 Receptor as a Dynamic Therapeutic Target
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[1][2] This dual role allows the H3R to modulate the release of a wide array of neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine, placing it at a critical nexus for regulating cognitive processes, wakefulness, and attention.[1][3] Consequently, the H3R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[1][3]
Pharmacological intervention with H3R agonists or antagonists can induce significant changes in receptor activity and cellular localization. Agonist binding, for instance, can trigger receptor internalization, a cellular process of endocytosis that plays a crucial role in signal desensitization and resensitization.[4][5] Visualizing these treatment-induced shifts in H3R localization from the cell surface to intracellular compartments is paramount for understanding the pharmacodynamics of novel therapeutics and for elucidating the underlying cellular mechanisms of H3R function.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively perform immunohistochemistry (IHC) for the localization of the H3 receptor in tissue samples following pharmacological treatment. The protocols and insights herein are designed to ensure scientific integrity through self-validating experimental design and to provide a clear rationale for each step of the process.
Scientific Principles and Experimental Rationale
The localization of the H3 receptor is not static; it is a dynamic process influenced by the physiological state of the cell and its interaction with ligands. As a presynaptic receptor, H3R is often found on axon terminals.[3] However, upon stimulation with an agonist, the receptor can undergo internalization, moving from the plasma membrane to intracellular vesicles.[6][7][8] This process is a key regulatory mechanism for many GPCRs.[5] Therefore, a well-designed IHC experiment to study treatment effects on H3R localization must be able to distinguish between membrane-bound and internalized receptor populations.
The choice of fixation, antigen retrieval, and antibody are critical variables that must be empirically optimized to achieve specific and robust staining. Formalin fixation, a common method, creates cross-links that preserve tissue morphology but can mask the antigenic epitope of the H3 receptor.[9][10] Heat-induced epitope retrieval (HIER) is often necessary to reverse this masking and allow for antibody binding.[11][12] The selection of a highly specific and validated primary antibody against the H3 receptor is arguably the most critical factor for successful IHC.[13] Validation of the antibody should include isoform specificity and confirmation of signal absence in H3R knockout tissues, if available.[2][13]
H3 Receptor Signaling Pathway
Figure 1: Simplified schematic of the major signaling pathways associated with the Histamine H3 Receptor. Activation by an agonist leads to the inhibition of adenylyl cyclase and the activation of other key cellular pathways.
Experimental Workflow and Protocols
A successful IHC experiment for H3R localization requires careful planning and execution. The following workflow outlines the key stages, from tissue preparation to data analysis.
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemical Localization of Histamine H3 Receptors in Rodent Skin, Dorsal Root Ganglia, Superior Cervical Ganglia and Spinal Cord: Potential Antinociceptive Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agonist-induced receptor internalization: Topics by Science.gov [science.gov]
- 5. Histamine H2 receptor trafficking: role of arrestin, dynamin, and clathrin in histamine H2 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of the activation of the histamine H3 receptor (H3R) using novel fluorescence resonance energy transfer biosensors and their potential application to the study of H3R pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of the activation of the histamine H3 receptor (H3R) using novel fluorescence resonance energy transfer biosensors and their potential application to the study of H3R pharmacology | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. stagebio.com [stagebio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 13. Development, Characterization, and Validation of Anti-Human H3 Receptor Isoform-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Studies of (1H-Imidazol-4-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and electrophysiology protocols for the investigation of (1H-Imidazol-4-yl)methanamine hydrochloride. As a structural analog of histamine, this compound is a valuable tool for probing the function of histamine receptor subtypes, particularly the H3 and H4 receptors, which are critical targets in neuropharmacology and immunology. This document offers in-depth, field-proven methodologies for patch-clamp analysis in neuronal and immune cell models, elucidating the causality behind experimental choices to ensure robust and reproducible data.
Introduction: Understanding this compound
This compound, also known as 4-(Aminomethyl)imidazole hydrochloride, is a heterocyclic amine that shares the core imidazole structure with the neurotransmitter and inflammatory mediator, histamine. This structural similarity strongly suggests its potential to interact with histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs) mediating a wide array of physiological and pathological processes.
Imidazole-based compounds have been pivotal in the development of selective ligands for histamine receptor subtypes. Given its structure, this compound is hypothesized to exhibit agonist activity, particularly at the presynaptic H3 autoreceptors in the central nervous system and the H4 receptors predominantly expressed on hematopoietic cells.[1][2]
Scientific Rationale for Electrophysiological Investigation:
Electrophysiology provides a direct, real-time readout of ion channel and receptor function with high temporal resolution. By employing techniques such as patch-clamp, researchers can meticulously dissect the effects of this compound on cellular excitability, synaptic transmission, and specific ion currents. This is crucial for:
-
Target Validation: Confirming the interaction of the compound with specific histamine receptor subtypes.
-
Mechanism of Action: Elucidating the downstream signaling pathways and effector ion channels.
-
Drug Discovery: Screening for novel therapeutic agents targeting histaminergic pathways in neurological and immunological disorders.
Histamine Receptor Signaling Pathways
A foundational understanding of the signaling cascades initiated by H3 and H4 receptor activation is essential for interpreting electrophysiological data. Both receptors primarily couple to the Gi/o family of G-proteins.
Histamine H3 Receptor (H3R) Signaling
The H3 receptor predominantly functions as a presynaptic autoreceptor in the central nervous system, inhibiting the release of histamine and other neurotransmitters.[3] Its activation initiates a signaling cascade that modulates neuronal excitability.
Electrophysiology Protocols
The following protocols are designed to be adaptable for the investigation of this compound on various cell types.
Whole-Cell Patch-Clamp Recordings in Neurons
This protocol is optimized for studying the effects of the compound on neuronal excitability and synaptic transmission, particularly focusing on H3 receptor-mediated effects.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation of this compound:
-
Prepare a 10 mM stock solution in sterile, deionized water.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 100 nM to 10 µM) in the extracellular recording solution.
-
-
Cell Preparation (Acute Brain Slices):
-
Recording Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose.
-
Intracellular Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify target neurons (e.g., pyramidal neurons in the hippocampus or cortex).
-
Obtain a gigaohm seal (>1 GΩ) and establish a whole-cell configuration.
-
For Current-Clamp: Record the resting membrane potential and spontaneous firing activity.
-
For Voltage-Clamp: Hold the neuron at -70 mV to record postsynaptic currents (PSCs).
-
-
Data Acquisition and Analysis:
-
Record a stable baseline of neuronal activity for 5-10 minutes.
-
Bath-apply this compound at increasing concentrations.
-
Record for at least 10 minutes at each concentration.
-
Perform a washout with aCSF to observe recovery.
-
Analyze changes in firing frequency, membrane potential, and PSC amplitude and frequency.
-
Expected Results and Interpretation:
-
Activation of presynaptic H3 receptors is expected to decrease neurotransmitter release, leading to a reduction in the frequency and/or amplitude of spontaneous PSCs.
-
Postsynaptic H3 receptor activation may lead to hyperpolarization of the neuron.
Perforated Patch-Clamp Recordings in Immune Cells
This protocol is tailored for investigating H4 receptor-mediated effects in non-excitable immune cells (e.g., mast cells, T-cells), preserving the intracellular environment.
Step-by-Step Protocol:
-
Compound Preparation: As described in section 3.1.1.
-
Cell Preparation (Cultured Immune Cells):
-
Culture immune cells (e.g., RBL-2H3 mast cell line) under standard conditions.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (for perforated patch, in mM): 140 KCl, 1 MgCl₂, 10 HEPES, with 240 µg/ml Amphotericin B.
-
-
Electrophysiological Recording:
-
Establish a gigaohm seal on a target cell.
-
Monitor the formation of pores by the perforating agent by observing the capacitative transients.
-
Once a stable perforated patch is achieved, record membrane currents in voltage-clamp mode.
-
-
Data Acquisition and Analysis:
-
Apply a voltage ramp or step protocol to elicit whole-cell currents.
-
Record a stable baseline current.
-
Apply this compound and record the change in current.
-
Activation of H4 receptors may lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward K⁺ current. [6] Quantitative Data Summary:
-
| Parameter | This compound | R-α-methylhistamine (H3 agonist) | VUF-8430 (H4 agonist) |
| Target Receptor(s) | H3/H4 (Hypothesized) | H3 | H4 |
| Cell Type | Neurons, Immune Cells | Neurons | Immune Cells, Neurons |
| Expected EC₅₀/IC₅₀ | To be determined | 10-100 nM [7] | 100-500 nM [8] |
| Electrophysiological Effect | Inhibition of PSCs, Hyperpolarization | Inhibition of Ca²⁺ currents, Inhibition of neurotransmitter release | Activation of GIRK channels, Hyperpolarization |
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, incorporate the following controls in your experimental design:
-
Positive Controls: Use known selective H3 and H4 receptor agonists (e.g., R-α-methylhistamine and VUF-8430, respectively) to validate the experimental setup and cell responsiveness.
-
Antagonist Controls: Co-apply selective H3 and H4 receptor antagonists (e.g., thioperamide) to confirm that the observed effects of this compound are mediated by the target receptor.
-
Vehicle Controls: Apply the vehicle solution (e.g., aCSF or extracellular solution without the compound) to control for any effects of the solvent or perfusion system.
-
Concentration-Response Curves: Generate concentration-response curves to determine the potency (EC₅₀ or IC₅₀) of the compound.
Conclusion
This compound represents a valuable pharmacological tool for the electrophysiological investigation of histamine H3 and H4 receptors. The protocols and insights provided in this guide offer a robust framework for characterizing its effects on neuronal and immune cell function. By employing these detailed methodologies and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of the histaminergic system and its role in health and disease.
References
- Bongers, G., et al. (2007). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 103(3), 1193-1204. [Link]
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]
- Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Biochimica et Biophysica Acta, 1853(12), 3076-3084. [Link]
- ResearchGate. (n.d.). Histamine H3 receptor (H3R)
- Tiligada, E., et al. (2009). The histamine H4 receptor: a novel drug target in allergic diseases. Journal of allergy and clinical immunology, 123(4), 741-748. [Link]
- Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the hunt for new therapeutic targets. Nature reviews. Drug discovery, 7(1), 41-53. [Link]
- Wikipedia. (n.d.). Histamine H3 receptor. [Link]
- Wikipedia. (n.d.). Histamine H4 receptor. [Link]
- ChemUniverse. (n.d.). (1H-benzo[d]imidazol-4-yl)methanamine hydrochloride. [Link]
- Oike, M., et al. (1994). Histamine H3-receptor activation augments voltage-dependent Ca2+ current via GTP hydrolysis in rabbit saphenous artery. The Journal of physiology, 479(Pt 1), 35-47. [Link]
- Seifert, R., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International journal of molecular sciences, 24(23), 17056. [Link]
- Seifert, R., et al. (2008). Electrophysiology-based analysis of human histamine H(4) receptor pharmacology using GIRK channel coupling in Xenopus oocytes. Naunyn-Schmiedeberg's archives of pharmacology, 378(3), 269-278. [Link]
- Connelly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. British journal of pharmacology, 157(1), 55-63. [Link]
- Farre, R., et al. (2009). Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability. Neurogastroenterology and motility, 21(5), 547-e14. [Link]
- Poli, E., et al. (1993). Pharmacological Characterization of the Inhibitory Effect of (R)-alpha-methylhistamine on Sympathetic Cardiopressor Responses in the Pithed Guinea-Pig. British journal of pharmacology, 108(1), 38-44. [Link]
- Oriowo, M. A. (1995). The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta. Pharmacology, 51(3), 190-195. [Link]
- Chazot, P. L. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & pharmaceutical bulletin, 33(1), 58-63. [Link]
- Malinowska, B., & Schlicker, E. (1995). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. British journal of pharmacology, 114(6), 1147-1152. [Link]
- Schlicker, E., et al. (1997). Mutual interactions of the presynaptic histamine H3 and prostaglandin EP3 receptors on the noradrenergic terminals in the mouse brain. Naunyn-Schmiedeberg's archives of pharmacology, 356(3), 347-352. [Link]
- PubChem. (n.d.). 4-Aminoimidazole. [Link]
- Docherty, J. R. (1994). Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors. European journal of pharmacology, 251(1), 43-51. [Link]
- Lemos, F. O., et al. (2012). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. Journal of molecular and cellular cardiology, 52(2), 434-442. [Link]
- PubChem. (n.d.). (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. [Link]
- Lucarini, L., et al. (2021). The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells. International journal of molecular sciences, 22(19), 10669. [Link]
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Heterocyclic Chemistry, 4(2), 1-10. [Link]
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]
- protocols.io. (2025). Ex Vivo Electrophysiology. [Link]
- protocols.io. (2022). Ex Vivo Electrophysiology V.1. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Electrophysiology-based analysis of human histamine H(4) receptor pharmacology using GIRK channel coupling in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the inhibitory effect of (R)-alpha-methylhistamine on sympathetic cardiopressor responses in the pithed guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (1H-Imidazol-4-yl)methanamine hydrochloride
Welcome to the technical support guide for (1H-Imidazol-4-yl)methanamine hydrochloride (CAS: 66247-84-5), a compound structurally identical to histamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By understanding the physicochemical properties of this molecule and following validated protocols, you can ensure the accuracy and reproducibility of your results.
Part 1: Understanding the 'Why': Physicochemical Properties Governing Solubility
This compound is a hydrophilic molecule whose solubility is dictated by its imidazole ring, its primary amine, and its salt form. As the dihydrochloride salt, its aqueous solubility is significantly enhanced compared to its free base form.[1] However, its behavior in solution is highly dependent on the surrounding chemical environment, particularly pH.
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][3] The two nitrogen atoms in the ring have different pKa values. The pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-3) is basic (conjugate acid pKa ≈ 7).[3] This, combined with the primary amine on the ethyl side chain, makes the molecule's net charge—and thus its interaction with polar solvents like water—highly sensitive to pH. Solubility is generally greatest at acidic pH where the molecule is fully protonated and exists as a cation.
Table 1: Physicochemical & Solubility Data for this compound (Histamine Dihydrochloride)
| Property | Value / Data | Source(s) |
| Chemical Formula | C₅H₉N₃·2HCl | |
| Molecular Weight | 184.07 g/mol | |
| Appearance | White to off-white powder or crystals | [4] |
| Solubility in Water | Very soluble; up to 100 mM or 0.1 g/mL | [4][5][6] |
| Solubility in DMSO | Soluble; up to 100 mM | [6] |
| Solubility in Methanol | Very soluble | [5] |
| Solubility in Ethanol | Soluble | [5][7] |
| Storage | Store desiccated at room temperature.[6] Solutions should be prepared fresh or stored at -20°C for short periods (up to one month).[6] |
Part 2: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: What is the best primary solvent for this compound? For most applications, high-purity water is the recommended solvent due to the compound's high polarity and hydrochloride salt form.[5][6] For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) and methanol are excellent alternatives where the compound is also highly soluble.[5][6]
Q2: My compound is not dissolving completely in water, even though it's rated as "very soluble." What's wrong? This issue is often related to pH or saturation. Ensure your water is deionized and, for unbuffered solutions, consider that dissolved atmospheric CO₂ can make it slightly acidic. If you are preparing a high-concentration stock, you may be approaching the solubility limit. A common cause of failed dissolution is attempting to dissolve the compound in a neutral buffer where its solubility is lower than in pure water or acidic solutions.[8] Try adjusting the pH to be more acidic (e.g., pH 2-4) to see if dissolution improves.
Q3: I observed a precipitate after diluting my DMSO stock solution into my aqueous cell culture medium (e.g., PBS or DMEM). Why did this happen? This is a classic case of solvent-induced precipitation or buffer incompatibility. There are two likely causes:
-
"Salting Out": The high salt concentration in buffers like PBS can reduce the solubility of your compound, causing it to precipitate.[9]
-
pH Shift: Your culture medium is buffered at a physiological pH (~7.4). When you add your DMSO stock, the local pH environment may be one in which the compound is less soluble, causing it to crash out of solution.[9]
To resolve this, try a serial dilution approach or prepare the stock in a solvent system more compatible with your final medium.
Q4: How should I store my stock solutions to maintain their integrity and prevent precipitation? Aqueous solutions should be prepared fresh whenever possible.[6] If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month.[6] DMSO stock solutions are more stable and can be stored desiccated at -20°C for longer periods. Always protect solutions from light.[1]
Q5: Is it safe to warm the solution to aid dissolution? Gentle warming (e.g., to 37°C) can be effective, particularly for dissolving the compound in DMSO.[9][10] However, avoid excessive or prolonged heating, as it may lead to degradation of the compound. Never boil the solution.
Part 3: In-Depth Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately During Stock Solution Preparation
If you encounter insolubility when first preparing a stock solution, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for initial dissolution failure.
Scenario 2: Solution Becomes Cloudy or Precipitates Over Time
This issue is typically a sign of instability in the solution.
-
Causality:
-
Temperature Fluctuations: Moving a solution between room temperature and cold storage can cause a compound to fall out of solution if it was prepared at a concentration near its saturation point at the higher temperature.[9]
-
pH Shift: Unbuffered aqueous solutions can absorb atmospheric CO₂, forming carbonic acid and lowering the pH. While this often helps solubility for this specific compound, in other buffer systems, a pH shift can lead to precipitation.
-
Solvent Evaporation: Over time, especially if not sealed properly, solvent can evaporate, increasing the compound's concentration beyond its solubility limit.
-
-
Preventative Protocols:
-
Aliquot Solutions: Prepare single-use aliquots to avoid repeated temperature cycles and minimize exposure to air.[10]
-
Use Buffered Solvents: When preparing aqueous stocks, use a suitable buffer (e.g., a simple citrate or acetate buffer at pH 4-5) instead of pure water to maintain a stable pH environment.
-
Proper Sealing: Use high-quality tubes with secure caps (e.g., O-ring seals) and consider sealing with paraffin film for long-term storage.
-
Part 4: Standardized Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of a stable, high-concentration aqueous stock.
-
Preparation: Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound (e.g., 18.41 mg for 1 mL of a 100 mM solution).
-
Solvent Addition: Add approximately 80% of the final required volume of high-purity, sterile-filtered water (e.g., 0.8 mL for a final volume of 1 mL).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
pH Check (Optional but Recommended): Check the pH of the solution. It should be acidic. If dissolution is slow, a drop of 1 M HCl can be added.
-
Final Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume and mix thoroughly.
-
Storage: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, single-use aliquot tube. Store at -20°C.
Protocol 2: Workflow for Preparing Working Solutions for Biological Assays
This workflow minimizes the risk of precipitation when diluting a DMSO stock into aqueous media.
Caption: Workflow for preparing assay-ready working solutions.
References
- Analytical Methods for the Quantification of Histamine and Histamine Metabolites. (2017). Semantic Scholar. [Link]
- Methodology for histamine and biogenic amines analysis. (n.d.). Archimer - Ifremer. [Link]
- Imidazole. (n.d.). Solubility of Things. [Link]
- HPLC/FL METHOD FOR HISTAMINE TESTING IN FISH. (2012).
- Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. (2020). National Institutes of Health (NIH). [Link]
- Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. (n.d.). National Institutes of Health (NIH). [Link]
- Histamine. (n.d.). PubChem - National Institutes of Health (NIH). [Link]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]
- (1-methyl-1H-imidazol-4-yl)methanamine. (n.d.). PubChem - National Institutes of Health (NIH). [Link]
- Histamine. (n.d.). Wikipedia. [Link]
- pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010). National Institutes of Health (NIH). [Link]
- Imidazole. (n.d.). Wikipedia. [Link]
- What is the cause of an impaired response to histamines?. (2025). Dr.Oracle. [Link]
- Imidazole. (n.d.). PubChem - National Institutes of Health (NIH). [Link]
- Histamine: The Stuff Allergies are Made of. (2019). MedlinePlus. [Link]
- Levocetirizine (oral route). (2025). Mayo Clinic. [Link]
- Histamine Intolerance: A Real Condition or Misdiagnosed Food Sensitivity?. (2025). Dr.Oracle. [Link]
- Histamine Intolerance: The Current State of the Art. (n.d.). National Institutes of Health (NIH). [Link]
- SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. (n.d.). SciELO. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. ≥99.0% (AT), powder or crystals, endogenous histamine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 5. Histamine dihydrochloride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Histamine | Non-selective histamine receptor Agonist | Hello Bio [hellobio.com]
- 7. Histamine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
improving the stability of (1H-Imidazol-4-yl)methanamine hydrochloride solutions
Welcome to the technical support guide for (1H-Imidazol-4-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preparing, storing, and troubleshooting solutions to ensure maximum stability and experimental reproducibility.
Introduction
This compound, a key building block and histamine analog, is integral to various research applications. The stability of its solutions is paramount for obtaining reliable and valid experimental outcomes. Instability can lead to a loss of compound potency, the formation of confounding artifacts, and inconsistent results. This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow or brown. What is causing this discoloration?
This is the most common indicator of chemical degradation. The discoloration is typically caused by oxidation of the imidazole ring. The imidazole moiety is susceptible to autoxidation, a process that can be accelerated by factors such as elevated pH (alkaline conditions), exposure to atmospheric oxygen, and light.[1] This oxidative process can lead to the formation of colored polymeric byproducts.[2][3]
Q2: What is the best solvent for preparing my stock solution?
This compound is readily soluble in water and DMSO, with suppliers often listing solubilities up to 100 mM.[4] For most biological applications, preparing a concentrated stock solution in sterile, nuclease-free water is recommended. If using DMSO, be mindful of its compatibility with your specific experimental system, as it can have independent biological effects.
Q3: How should I properly store my stock and working solutions to ensure stability?
Storage conditions are the most critical factor in maintaining solution integrity. Based on stability data for the closely related compound histamine dihydrochloride, the following conditions are recommended:
-
Temperature: For short-term storage (up to 8 weeks), refrigeration at 2-8°C is suitable.[5] For long-term storage (up to 12 months), solutions should be aliquoted and frozen at -20°C or below.[4][5] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[6][7]
-
Light: Imidazole compounds are known to be light-sensitive.[1][5][8] Solutions should always be stored in amber vials or wrapped in aluminum foil to protect them from light.[5] Exposure to standard laboratory fluorescent lighting can cause significant degradation in as little as one week.[5]
-
Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution aliquot with an inert gas like argon or nitrogen before capping to minimize exposure to oxygen.
Q4: What is the expected shelf-life of my prepared solutions?
The shelf-life is highly dependent on concentration, temperature, and light exposure. The table below summarizes expected stability based on available data for histamine analogs.
| Storage Condition | Concentration | Expected Shelf-Life | Source(s) |
| Room Temperature (~20°C), Exposed to Light | Any | < 7 days | [5] |
| Room Temperature (~20°C), Protected from Light | Any | ~ 1 month (with reduced activity) | [5][9] |
| Refrigerated (2-8°C), Protected from Light | > 0.5 mg/mL | Up to 6 months | [9] |
| Refrigerated (2-8°C), Protected from Light | ≤ 0.25 mg/mL | < 1 month | [6][9] |
| Frozen (-20°C), Protected from Light | Any | Up to 12 months | [5][10] |
Q5: I thawed a frozen aliquot of my solution and now there is a precipitate. What should I do?
Precipitation upon thawing is not uncommon. Before use, it is crucial to allow the vial to equilibrate completely to room temperature and then vortex thoroughly to ensure the compound is fully redissolved.[4] Visually inspect the solution against a dark background to confirm that no precipitate remains.
Q6: Can I sterilize my aqueous solution after preparation?
Yes. Studies on histamine dihydrochloride solutions have shown that they can be effectively sterilized by either autoclaving (121°C for 30 minutes) or by membrane filtration (using a 0.22 µm filter) without a significant loss of biological activity.[6][7][11] Filtration is generally preferred as it is less harsh.
Q7: What is the optimal pH for my solution to maximize stability?
The hydrochloride salt form indicates that the compound is most stable in a slightly acidic to neutral pH range. Depending on the pH, histamine and its analogs can exist as a dication (pH < 5), monocation (pH ~6.5-7.5), or free base (pH > 10).[12] The protonated forms (dication and monocation) are less susceptible to oxidation. The deprotonated form of the imidazole ring, which is more prevalent in alkaline conditions (pH 9-12), is significantly more reactive and prone to photosensitized degradation.[13] Therefore, maintaining the solution pH below 7.5 is advisable. For most applications, dissolving the hydrochloride salt in neutral water will yield a slightly acidic solution that is suitable for storage.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving common stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Problem: Rapid Loss of Potency or Inconsistent Assay Results
If you observe a decline in the expected biological activity of your compound over a short period, it is almost certainly due to chemical degradation.
-
Potential Cause 1: Photodegradation
-
Mechanism: The imidazole ring contains a delocalized π-electron system that can absorb UV and even visible light.[14] This absorption can excite the molecule to a state where it reacts with oxygen, leading to rapid photo-oxidation and cleavage of the imidazole ring.[1][15] This process is a primary route of degradation for solutions left on a lab bench under ambient light.[5]
-
Solution: Strict light protection is mandatory. Always prepare and store solutions in amber glass vials. If amber vials are unavailable, wrap clear vials completely in aluminum foil. Minimize the time working solutions are exposed to light during experimental setup.
-
-
Potential Cause 2: Oxidation
-
Mechanism: The imidazole ring can undergo oxidation to form a radical cation, which can then dimerize or polymerize.[2][3] This reaction is often mediated by dissolved molecular oxygen in the solvent and can be catalyzed by trace metal impurities or alkaline pH. The ethylamine side chain is also a potential site for oxidative deamination.[16][17]
-
Solution: Use high-purity, degassed solvents. Water can be degassed by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw method. For long-term storage of valuable stock solutions, purging the headspace of the vial with an inert gas before sealing can significantly extend shelf-life.
-
Caption: Key degradation pathways for imidazole compounds.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 100 mM Aqueous Stock Solution
-
Materials:
-
This compound powder (e.g., MW 133.58 for the monohydrochloride).
-
High-purity, sterile, nuclease-free water.
-
Sterile 1.5 mL amber microcentrifuge tubes or clear tubes and aluminum foil.
-
Calibrated analytical balance.
-
-
Procedure:
-
Degas the Solvent: Sparge the high-purity water with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
Weigh Compound: On an analytical balance, carefully weigh out 13.36 mg of this compound.
-
Dissolution: Transfer the powder to a sterile 1.5 mL tube. Add 1.0 mL of the degassed water to the tube to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. Visually confirm no particulates remain.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Inert Gas Purge (Optional, for maximum stability): Briefly flush the headspace of each aliquot tube with nitrogen or argon gas before tightly capping.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately transfer to a -20°C or -80°C freezer for long-term storage.
-
Protocol 2: Recommended Storage and Handling Workflow
-
Receiving Solid Compound: Upon receipt, store the solid this compound powder desiccated at room temperature or as recommended by the supplier.[4] The solid is generally stable under these conditions.[1][18]
-
Preparing Stock Solution: Follow Protocol 1 to prepare a concentrated, stabilized stock solution.
-
Long-Term Storage: Store aliquots at -20°C or -80°C for up to 12 months, protected from light.[5]
-
Preparing Working Dilutions:
-
Remove a single aliquot of the frozen stock from the freezer.
-
Thaw at room temperature, protected from light.
-
Once thawed, vortex thoroughly to ensure homogeneity.[4]
-
Prepare your final working dilution in the appropriate experimental buffer immediately before use.
-
-
Handling Thawed Aliquots: Once an aliquot is thawed, it should be used within the same day.[4] Any unused portion of a thawed stock solution should ideally be discarded to prevent degradation from repeated temperature changes and prolonged exposure to ambient conditions.[5]
By adhering to these guidelines, researchers can significantly improve the stability of their this compound solutions, leading to more reliable and reproducible scientific data.
References
- Käse, H., & Wonne, R. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454–457. [Link]
- Puthongkham, A., & Venton, B. J. (2019). Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes. Analytical chemistry, 91(15), 10158–10166. [Link]
- Prylutskyi, O. S., et al. (2014). Possibilities of preparation and storage of standard histamine solutions.
- Prylutskyi, O.S., et al. (2014). Procedure of sterilisation and storage of histamine solutions with low concentrations. Immunopathology, allergology, infectology. [Link]
- Rosen, J. P., et al. (1995).
- H-J, K., et al. (2017). pH-induced conformational changes in histamine in the solid state. Physical chemistry chemical physics : PCCP, 19(25), 16641–16649. [Link]
- American Society of Health-System Pharmacists. (1993). Long-term stability study of histamine in sterile bronchoprovocation solutions. American Journal of Health-System Pharmacy, 50(7), 1458-1460. [Link]
- Puthongkham, A., & Venton, B. J. (2019). Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes.
- De Lora, F., et al. (2009). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. British journal of pharmacology, 157(5), 793–803. [Link]
- Comas-Basté, O., et al. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules, 10(8), 1181. [Link]
- Al-Hamdani, A. A. S., et al. (2020). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC advances, 10(63), 38435–38453. [Link]
- Ameta, R., et al. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Journal of Current Chemical and Pharmaceutical Sciences, 4(1), 34-44. [Link]
- Wang, S., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 796-803. [Link]
- Prylutskyi, O. S., et al. (2014). Possibilities of preparation and storage of standard histamine solutions. Russian Journal of Allergy, 11(5), 62-66. [Link]
- Carl ROTH. (2021). Safety Data Sheet: Histamine dihydrochloride.
- Vasylieva, N., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and photobiology, 86(3), 525–534. [Link]
- Guedes, J. C., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Chemosensors, 10(11), 469. [Link]
- Kettner, L., et al. (2023). Oxidative deamination of histamine by DAO.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3125–3134. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine | Non-selective histamine receptor Agonist | Hello Bio [hellobio.com]
- 5. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Procedure of sterilisation and storage of histamine solutions with low concentrations - Immunopathology, allergology, infectology [immunopathology.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Possibilities of preparation and storage of standard histamine solutions - Prylutskyi - Russian Journal of Allergy [rusalljournal.ru]
- 12. pH-induced conformational changes in histamine in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Optimizing (1H-Imidazol-4-yl)methanamine Hydrochloride Concentration in Experiments
Welcome to the technical support center for the experimental use of (1H-Imidazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the concentration of this histamine receptor ligand in your in vitro experiments. Here, we will address common challenges and provide troubleshooting strategies to ensure the scientific integrity and reproducibility of your results.
Introduction to this compound
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a structural analog of histamine. Due to the presence of the imidazole ring, it is expected to interact with histamine receptors (H1, H2, H3, and H4). The hydrochloride salt is typically used in experiments to improve solubility and stability. Understanding its pharmacological profile and optimizing its concentration is critical for obtaining reliable and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when starting experiments with this compound?
The foundational step is the proper preparation and handling of your stock solution. The hydrochloride salt of (1H-Imidazol-4-yl)methanamine is generally more water-soluble than its free base.
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the compound in a high-quality, sterile solvent. For most applications, sterile distilled water or a buffer like PBS is suitable. If you encounter solubility issues, a small amount of a polar organic solvent such as DMSO or ethanol can be used to create a concentrated stock, which is then diluted into your aqueous assay buffer.[1] Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect your experimental system.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) to allow for a wide range of dilutions.
-
-
Storage and Stability:
-
Imidazole compounds can be sensitive to pH and light.[1]
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Protect solutions from light by using amber vials or wrapping tubes in foil.[1]
-
It is always recommended to prepare fresh working solutions for each experiment from the frozen stock.[1][2]
-
Q2: What initial concentration range should I test for my in vitro experiments?
For a novel or uncharacterized compound like this compound, it is crucial to start with a broad concentration range to establish a dose-response curve. A typical starting range for in vitro cellular assays is from 1 nM to 100 µM.[2] The optimal concentration will ultimately depend on the specific assay, cell type, and the affinity of the compound for the targeted histamine receptor subtype.
| Assay Type | Cell Line Example | Recommended Starting Concentration Range |
| Receptor Binding Assays | CHO-K1 or HEK293 cells expressing a specific histamine receptor subtype | 1 nM - 100 µM |
| Second Messenger Assays (cAMP, Calcium Flux) | HEK293, CHO-K1, or specific cancer cell lines (e.g., AGS for H2) | 1 nM - 100 µM |
| Isolated Tissue/Organ Bath Assays | Guinea pig ileum | 10 nM - 1 mM |
Q3: Which in vitro assays are most suitable for characterizing the activity of this compound?
The choice of assay depends on the specific question you are asking (e.g., binding affinity, functional activity, receptor subtype selectivity). Commonly used assays include:
-
Receptor Binding Assays: These assays determine the affinity (Ki) of the compound for different histamine receptor subtypes.[2]
-
Second Messenger Assays: These functional assays measure the downstream signaling effects of receptor activation.
-
cAMP Assays: Histamine H2 and H3 receptors are coupled to Gs and Gi proteins, respectively, which modulate adenylyl cyclase activity and intracellular cAMP levels.[3][4]
-
Calcium Flux Assays: The histamine H1 receptor is coupled to the Gq/11 pathway, leading to an increase in intracellular calcium.[5][6]
-
-
Cell-Based Functional Assays: Utilize cell lines that endogenously express or are engineered to overexpress specific histamine receptors to study receptor activation or inhibition.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: No response or a very weak signal at expected concentrations.
Caption: Troubleshooting workflow for a lack of experimental signal.
-
Potential Cause 1: Low Potency of the Compound.
-
Solution: Test a wider and higher concentration range, for example, up to 1 mM.[2]
-
-
Potential Cause 2: Incorrect Assay Conditions.
-
Solution: Optimize assay parameters such as incubation time and temperature. A time-course experiment can help determine the optimal incubation period.[2]
-
-
Potential Cause 3: Low Expression of the Target Receptor.
-
Solution: Verify the expression level of the histamine receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher receptor expression.[2]
-
-
Potential Cause 4: Degradation of the Compound.
Issue 2: High background signal or non-specific effects.
Caption: Troubleshooting workflow for high background signal.
-
Potential Cause 1: Compound Cytotoxicity at High Concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the compound.[2]
-
-
Potential Cause 2: Off-target Effects.
-
Solution: Test the compound in a counterscreen using the parental cell line that does not express the target receptor. This will help identify effects that are not mediated by your receptor of interest.[2]
-
-
Potential Cause 3: Precipitation of the Compound.
Issue 3: Inconsistent or variable results between experiments.
-
Potential Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Use cells within a consistent and low passage number range. Ensure that cells are healthy and in the logarithmic growth phase at the time of the experiment.[2]
-
-
Potential Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh reagents for each experiment and use calibrated equipment.[2]
-
-
Potential Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions.[2]
-
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a cAMP Assay (for H2 Receptor)
This protocol is designed to determine the half-maximal effective concentration (EC50) for a Gs-coupled receptor like the histamine H2 receptor.
Materials:
-
Cells expressing the histamine H2 receptor (e.g., HEK293-H2R, AGS cells)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases
Procedure:
-
Cell Preparation: Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) and grow to the desired confluency.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 1 nM to 100 µM.
-
Assay: a. Wash the cells with assay buffer. b. Add assay buffer containing IBMX (final concentration typically 100-500 µM) and incubate for a short period (e.g., 10-30 minutes) at 37°C. c. Add the different concentrations of this compound to the wells. d. Incubate for the optimized time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[7]
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Caption: Workflow for determining the EC50 using a cAMP assay.
Protocol 2: Measuring Calcium Flux for H1 Receptor Activation
This protocol is for assessing the activation of a Gq-coupled receptor like the histamine H1 receptor.
Materials:
-
Cells expressing the histamine H1 receptor (e.g., HEK293-H1R)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Preparation: Plate the cells in a black, clear-bottom multi-well plate and grow to confluency.
-
Dye Loading: a. Wash the cells with assay buffer. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C). c. Wash the cells to remove excess dye.
-
Assay: a. Place the plate in the fluorescence reader and begin recording the baseline fluorescence. b. Inject the different concentrations of this compound into the wells. c. Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.[6]
-
Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve. b. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
References
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay.
- Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay.
- Horstman, D. A., et al. (1995). Bimodal Regulation of the Human H1 Histamine Receptor by G Protein-coupled Receptor Kinase 2. Journal of Biological Chemistry, 270(35), 20245-20253.
- Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- Taylor, C. W., & Tovey, S. C. (2013). Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. British Journal of Pharmacology, 170(4), 847-859.
- Dickenson, J. M., & Hill, S. J. (1993). Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Biochemical Journal, 291(Pt 2), 429–435.
- Schunack, W., et al. (1993). Determining the parameters of concentration-response relationship for histamine on the isolated portion of guinea pig stomach and guinea pig right atrium. Agents and Actions, 39(S1), C133-C135.
- Seibel-Ehlert, U., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17019.
- ResearchGate. (n.d.). In vitro eC 50 (nM ± seM) for histamine receptor activity.
- Neogen. (n.d.). Histamine (Life Science Format) ELISA Kit Instructions.
- Seven, A. B. (2016, September 27). Common Stock Solutions. Alpay B. Seven. [Link]
- Gold Standard Diagnostics. (n.d.). Test Instruction.
Sources
Technical Support Center: Mitigating Off-Target Effects of (1H-Imidazol-4-yl)methanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing (1H-Imidazol-4-yl)methanamine hydrochloride. This guide is designed to provide you with the necessary information and tools to anticipate, identify, and mitigate potential off-target effects of this compound in your experiments. As a histamine H2 receptor agonist, understanding its broader pharmacological profile is crucial for the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as 4-aminomethylimidazole hydrochloride, is a potent and selective agonist for the histamine H2 receptor.[1] The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily involved in the stimulation of gastric acid secretion.[2][3] Upon binding, it activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]
Q2: Why should I be concerned about off-target effects with this compound?
While this compound is reported to be selective, several factors warrant careful consideration of its off-target profile:
-
Histamine Receptor Family Homology: The four histamine receptor subtypes (H1, H2, H3, and H4) share some structural similarities. While this compound is selective for H2, the potential for cross-reactivity with other histamine receptors, particularly at higher concentrations, should not be dismissed.[4][5] Some studies have shown that H2 receptor agonists can have affinity for the H4 receptor.[6]
-
The Imidazole Scaffold: The imidazole ring is a common motif in medicinal chemistry and is known to interact with a variety of biological targets.[7][8] This "privileged scaffold" can sometimes lead to unintended interactions with other proteins, including kinases and metalloproteins.[9][10]
-
GPCR Promiscuity: GPCRs are a large family of receptors, and some small molecule ligands have been shown to interact with multiple GPCRs.[11][12]
It is estimated that the average small molecule drug interacts with 6-11 distinct targets, making off-target screening a critical aspect of modern drug discovery and chemical probe validation.[13]
Q3: What are the potential consequences of off-target effects in my research?
Unidentified off-target effects can lead to:
-
Misinterpretation of experimental results: A cellular phenotype might be incorrectly attributed to the modulation of the H2 receptor when it is, in fact, caused by an interaction with an unknown target.
-
Irreproducible findings: The expression levels of off-target proteins can vary between different cell lines or tissues, leading to inconsistent results.
-
Unexpected toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity.[14][15]
Q4: How can I proactively assess the potential for off-target effects?
A multi-pronged approach combining computational and experimental methods is recommended. This typically involves:
-
In Silico Prediction: Using computational models to predict potential off-target interactions based on the chemical structure of the compound.[14][15][16]
-
In Vitro Profiling: Screening the compound against large panels of known biological targets, such as receptors, enzymes, and ion channels.[17][18][19][20]
-
Cell-Based Validation: Confirming direct target engagement in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[21][22][23][24][25]
The following troubleshooting guides will provide more detailed protocols and considerations for each of these steps.
Troubleshooting Guides
This section provides detailed, step-by-step methodologies to help you investigate and mitigate the off-target effects of this compound.
Guide 1: Initial Assessment via In Silico Profiling
Computational tools can provide a cost-effective first pass to identify potential off-target liabilities.[26][27] These methods use algorithms that compare the structure of your compound to databases of known ligands and their targets.
Caption: Workflow for in silico off-target prediction.
Step-by-Step Protocol:
-
Obtain the Chemical Structure: Get the canonical SMILES or SDF file for (1H-Imidazol-4-yl)methanamine.
-
Utilize Publicly Available Tools:
-
SwissTargetPrediction: A user-friendly web server that predicts the most probable protein targets of a small molecule.
-
Similarity Ensemble Approach (SEA): Compares the structural similarity of your compound to a large database of annotated ligands.
-
-
Interpret the Results: The output will be a list of potential off-targets with a probability or similarity score. Pay close attention to targets that are highly expressed in your experimental system or belong to protein families known to be promiscuous (e.g., kinases, GPCRs).
-
Consider Commercial Platforms: For more in-depth analysis, consider services that use proprietary machine learning models and curated databases.[14][15][16]
Causality Insight: In silico methods work on the principle that structurally similar molecules often have similar biological activities. By comparing your compound to a vast library of molecules with known targets, these tools can infer potential interactions that might not be obvious.
Guide 2: Comprehensive In Vitro Profiling
The most direct way to identify off-target interactions is to screen the compound against a broad panel of purified proteins or cell-based assays. Several contract research organizations (CROs) offer these services.
| Panel Type | Description | Key Targets | Recommended Providers |
| Safety Pharmacology Panel | A broad panel of targets known to be involved in adverse drug reactions. This is a crucial first step for any compound with therapeutic potential. | GPCRs, ion channels (especially hERG), transporters, and enzymes.[17][18][19] | Eurofins Discovery, Reaction Biology, WuXi AppTec[17][18][19] |
| Kinome Scan | A comprehensive screen against a large panel of human kinases. The imidazole scaffold can sometimes interact with the ATP-binding site of kinases. | 400+ human kinases.[28][29][30][] | Eurofins Discovery (KINOMEscan®), Reaction Biology |
| GPCR Panel | A focused screen on a wide range of GPCRs to assess selectivity beyond the histamine receptor family. | 100+ non-olfactory GPCRs.[11][12][32][33][34] | Eurofins Discovery, Reaction Biology |
Experimental Considerations:
-
Compound Concentration: It is advisable to screen at a concentration at least 10-fold higher than the EC50 for the H2 receptor to identify weaker, but potentially relevant, off-target interactions.
-
Data Interpretation: The results are typically reported as percent inhibition or binding at a single concentration. Any significant "hits" should be followed up with dose-response experiments to determine the potency (IC50 or Ki) of the interaction.
Guide 3: Cell-Based Target Engagement Validation using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound directly binds to its intended target (and potential off-targets) within the complex environment of a living cell.[21][22][23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[23]
Caption: General workflow for a CETSA experiment.
Detailed Protocol for CETSA Melt Curve:
-
Cell Culture and Treatment:
-
Culture your cells of interest to a sufficient density.
-
Treat the cells with this compound at a saturating concentration (e.g., 10-100x EC50) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Cool the samples to 4°C immediately after heating.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein (H2 receptor or a suspected off-target) in the soluble fraction using Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Trustworthiness Check: A positive CETSA result provides strong evidence that your compound is physically interacting with the protein of interest within the cell. This is a critical step to validate both on-target and off-target interactions identified through other methods.
References
- A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
- KINOMEscan® Technology. Eurofins Discovery. [Link]
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
- A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Cureus. [Link]
- Using secondary pharmacology panels to predict clinical safety risks. (2025). Eurofins Scientific. [Link]
- Safety Pharmacology Services. ICE Bioscience. [Link]
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
- Kinase Profiling Services. Luceome Biotechnologies. [Link]
- Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI. [Link]
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry. [Link]
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010).
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
- The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021).
- GPCR Assay Services. Reaction Biology. [Link]
- Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).
- GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
- The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. (1995). British Journal of Pharmacology. [Link]
- off-target effects of drugs. (2020). YouTube. [Link]
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2012).
- Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. (2021). International Journal of Molecular Sciences. [Link]
- Differential effects of functionally different histamine H4 receptor ligands on acute irritant dermatitis in mice. (2014). European Journal of Pharmacology. [Link]
- Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2020). ACS Omega. [Link]
- A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. (1994). Journal of Medicinal Chemistry. [Link]
- H2 Blockers. (2023).
- Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018).
Sources
- 1. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational Strategies Reshaping Modern Drug Discovery [mdpi.com]
- 27. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 29. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 30. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 32. mdpi.com [mdpi.com]
- 33. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Troubleshooting Inconsistent Results in Histamine Receptor Assays
Welcome to the technical support center for histamine receptor assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in-vitro pharmacological profiling of histamine receptor ligands. By understanding the underlying principles of these assays and the causal factors behind variability, you can enhance the robustness and reproducibility of your data.
Understanding the System: Histamine Receptor Signaling
Before troubleshooting, it's crucial to understand the signaling pathways of the two most commonly studied histamine receptors in drug discovery, H1 and H2. The choice of assay readout is directly dictated by these pathways.
-
Histamine H1 Receptor (H1R): This receptor primarily couples to Gαq/11 G-proteins.[1][2][3] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), a common readout for H1R functional assays.[4][5]
-
Histamine H2 Receptor (H2R): This receptor is canonically coupled to Gαs G-proteins.[6][7][8] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][8] This makes cAMP accumulation the primary readout for H2R functional assays.
dot digraph "Histamine Receptor Signaling Pathways" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end_dot Caption: Canonical signaling pathways for H1 and H2 histamine receptors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions.
Section 1: Radioligand Binding Assays
Question 1: Why is my signal-to-noise ratio low? This could be due to low specific binding or high non-specific binding.
A low signal-to-noise ratio compromises data quality. Systematically investigate the following:
A) If Specific Binding is Low:
-
Inactive Receptor: Receptors can degrade with improper storage or handling. Solution: Use a fresh membrane preparation or cell stock. Validate new batches with a known control compound.
-
Insufficient Receptor Concentration: The amount of receptor in the assay may be too low to generate a robust signal. Solution: Optimize the concentration of membrane protein or the number of cells per well. A typical starting range is 10-50 µg of membrane protein per well, but this must be empirically determined.
-
Radioligand Issues: The radioligand may have degraded or its concentration may be suboptimal. Solution: Verify the expiration date and storage conditions. Use a concentration at or near the dissociation constant (Kd) for competition assays to ensure sensitivity.[9]
-
Suboptimal Assay Conditions: The assay may not have reached equilibrium. Solution: Perform kinetic experiments (association and dissociation) to determine the optimal incubation time. Also, confirm that the buffer composition (pH, ionic strength) and temperature are optimal for receptor binding.[9]
B) If Non-Specific Binding (NSB) is High (e.g., >30% of total binding):
-
Excess Radioligand: High concentrations of radioligand increase binding to non-receptor sites.[9] Solution: Titrate the radioligand to the lowest concentration that provides a robust signal, ideally at or below its Kd.
-
Lipophilic Radioligand: Hydrophobic radioligands tend to bind non-specifically to filters and plasticware.[9] [³H]mepyramine (for H1R) and [³H]tiotidine (for H2R) can exhibit this behavior.[10][11] Solution:
-
Contaminated Reagents: Impurities in buffers or reagents can contribute to background signal. Solution: Use high-purity reagents and water. Filter-sterilize buffers.
Question 2: Why are my calculated Ki values inconsistent between experiments?
Variability in inhibitor constant (Ki) values can undermine confidence in your compound's potency.
-
Incorrect Cheng-Prusoff Application: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is sensitive to the inputs. Solution: Ensure you are using the experimentally determined Kd of the radioligand under your specific assay conditions, not just a literature value. The concentration of the radioligand ([L]) must be accurate.[9]
-
Assay Drift: Minor variations in conditions can alter results. Solution: Standardize all parameters: incubation time, temperature, buffer composition, and final DMSO concentration. Run a known reference compound in every plate to monitor for plate-to-plate variability.
-
Compound Solubility: If your test compound precipitates in the assay buffer, its effective concentration will be lower than the nominal concentration, leading to an artificially high Ki. Solution: Check the solubility of your compound in the final assay buffer. If solubility is an issue, consider modifying the buffer (with caution, as it may affect receptor binding) or using a different formulation.
Section 2: Functional Assays (Ca²⁺ Flux, cAMP)
Question 3: My assay window is poor, with a low Z'-factor (<0.5). What should I do?
The Z'-factor is a statistical indicator of assay quality, reflecting the separation between positive and negative controls. A value between 0.5 and 1.0 is considered excellent.[12][13][14]
dot digraph "Troubleshooting_Workflow_Low_Z_Factor" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end_dot Caption: Troubleshooting workflow for a low Z'-factor in functional assays.
-
Cell Health & Passage Number: This is the most common culprit. Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered morphology, slower growth, and reduced receptor expression or signaling capacity.[15][16][17] It's recommended to use cells within a defined low-passage range (e.g., <20) for consistency.[18][19] Solution:
-
Maintain a strict cell culture schedule. Do not let cells become over-confluent.
-
Create a master cell bank of a low-passage, validated clone and generate working banks from it.
-
Regularly check for mycoplasma contamination.
-
-
Receptor Desensitization: Prolonged exposure to agonists (even those in serum) can cause receptor phosphorylation, internalization, and downregulation, leading to a blunted response.[20][21][22] Solution: Serum-starve cells for 4-24 hours before the assay to bring receptors to a resting state. Optimize the starvation time, as prolonged starvation can also impact cell health.
-
Suboptimal Agonist Concentration: The concentration of the reference agonist used for the positive control may be on the sub-maximal portion of the dose-response curve. Solution: Perform a full dose-response curve for your reference agonist to confirm you are using a concentration that elicits a maximal response (e.g., EC80-EC100).
-
Reagent Issues (cAMP/Ca²⁺ Kits): Expired or improperly stored detection reagents will lead to poor performance. For H2R cAMP assays, phosphodiesterase (PDE) activity can degrade the signal. Solution: Always use fresh or properly stored kit reagents. Include a PDE inhibitor like IBMX in cAMP assays to prevent signal degradation.[23]
Question 4: Why are my EC50/IC50 values shifting from day to day?
Shifting potency values are a critical issue, particularly in structure-activity relationship (SAR) studies.
-
Inconsistent Cell State: As mentioned above, variations in cell passage, confluence, and health are major drivers of variability.[16][18] Solution: Implement rigorous, standardized cell culture and plating protocols. Plate cells at the same density and use them at the same point post-plating for all experiments.
-
Assay Timing and Temperature: GPCR signaling is a dynamic process. Small changes in incubation times or temperature fluctuations can affect enzyme kinetics and signaling cascades, leading to altered potency values.[24] Solution: Use timers for all critical incubation steps. Ensure plate stacks are allowed to equilibrate to the correct temperature before adding reagents.
-
Reagent Variability: Differences between lots of serum, assay kits, or other critical reagents can introduce variability. Solution: Qualify new lots of critical reagents against the old lot before switching. Run a reference compound to bridge data between lots.
-
Data Analysis Consistency: Using different curve-fitting models or constraints can alter the calculated IC50.[24] Solution: Use a consistent, standardized non-linear regression model (e.g., four-parameter variable slope) for all data analysis.
Frequently Asked Questions (FAQs)
Q: Which cell line should I use? A: The choice depends on your goal. For primary screening, recombinant cell lines like HEK293 or CHO stably expressing the human receptor of interest are common due to their robust growth and clean signaling background.[25][26] For studying more physiologically relevant effects, cell lines endogenously expressing the receptor (e.g., HeLa cells for H1R) may be used, but characterization of receptor density and signaling is critical.[22]
Q: My compound appears to be a partial agonist in one assay and a full agonist in another. Why? A: This phenomenon, known as "stimulus-response coupling," is common. The observed level of agonism depends on the receptor expression level and the efficiency of the downstream signaling cascade in the cell system used. A system with high receptor expression and efficient coupling (a large "receptor reserve") can amplify the signal from a partial agonist, making it appear as a full agonist. It is crucial to characterize compounds in multiple systems to understand their true efficacy.
Q: How do I handle potential off-target effects of my test compounds? A: Always perform control experiments. Test your compound in the parental cell line (not expressing the histamine receptor) to check for non-specific effects on the assay readout (e.g., autofluorescence, direct activation of adenylyl cyclase). These "counter-screens" are essential for validating that the observed activity is mediated by the target receptor.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (H1R)
This protocol provides a framework for determining the binding affinity (Ki) of a test compound at the H1R using [³H]mepyramine.
-
Membrane Preparation: Homogenize HEK293-hH1R cells in ice-cold 50 mM Tris-HCl, pH 7.4. Centrifuge at 500 x g to remove nuclei, then centrifuge the supernatant at 40,000 x g to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via BCA or Bradford assay.
-
Assay Setup (96-well format):
-
Total Binding: 50 µL assay buffer (50 mM Tris-HCl, pH 7.4), 25 µL [³H]mepyramine (to a final concentration equal to its Kd, e.g., ~1 nM), 25 µL membrane homogenate (e.g., 20 µg protein).
-
Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM mianserin), 25 µL [³H]mepyramine, 25 µL membrane homogenate.
-
Competition: 50 µL of test compound dilutions, 25 µL [³H]mepyramine, 25 µL membrane homogenate.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a PEI-pre-soaked GF/B filter plate using a cell harvester. Wash 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.[9]
-
Protocol 2: HTRF cAMP Functional Assay (H2R)
This protocol outlines an antagonist-mode assay using a technology like HTRF®.
-
Cell Plating: Seed HEK293-hH2R cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Addition: Pre-treat cells by adding various concentrations of the test antagonist or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a pre-determined concentration of a reference agonist (e.g., histamine or amthamine at its EC80) to all wells except the negative control (basal). Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) in lysis buffer containing a PDE inhibitor (IBMX). Incubate for 60 minutes at room temperature, protected from light.
-
Reading the Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data: Set the average signal of the EC80 agonist control as 100% and the basal signal as 0%.
-
Plot the percent inhibition against the log concentration of the test antagonist.
-
Fit the curve using non-linear regression to determine the IC50 value.
-
| Parameter | Radioligand Binding Assay | cAMP Functional Assay |
| Receptor | H1R (example) | H2R (example) |
| Readout | Radioligand displacement | cAMP accumulation |
| Key Reagents | [³H]mepyramine, unlabeled competitor | Histamine, PDE inhibitor, HTRF kit |
| Controls | Total binding, Non-specific binding | Basal, Max stimulation (agonist) |
| Output Value | Ki (Affinity) | IC50 (Functional Potency) |
| Table 1: Comparison of key parameters for binding and functional assays. |
References
- Histamine H1 receptor. (n.d.). In Wikipedia.
- Diagram illustrating histamine receptor signalling—Gs pathway. (n.d.). ResearchGate.
- Wellner-Kienitz, M. C., et al. (2003). Coupling to Gs and G(q/11)
- Histamine H2 receptor. (n.d.). In Wikipedia.
- Diagram illustrating histamine receptor signalling—Gq pathway. (n.d.). ResearchGate.
- Histamine H1 Receptor Activ
- Smit, M. J., et al. (1999). Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. PMC - NIH. [Link]
- The Z prime value (Z´). (2025). BMG LABTECH. [Link]
- Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. (2020). MDPI. [Link]
- Kremer, B., et al. (2009).
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Cytiva. [Link]
- Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. (2001). PMC - NIH. [Link]
- On HTS: Z-factor. (2023). HTS.bio. [Link]
- Pockes, S., & Tropmann, K. (2021). Histamine H2 receptor radioligands: triumphs and challenges. Future Science. [Link]
- Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. [Link]
- Pockes, S., & Tropmann, K. (2021). Full article: Histamine H2 Receptor Radioligands: Triumphs and Challenges. Taylor & Francis Online. [Link]
- Seibel-Ehlert, U. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Universität Regensburg. [Link]
- de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.
- Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript.
- Impact of Passage Number on Cell Line Phenotypes. (n.d.). Cytion.
- Histamine H1 Receptor Assay. (n.d.). Innoprot.
- H2r desensitization, internalization, and recovery in the presence of... (n.d.). ResearchGate.
- Strasser, A., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. [Link]
- How does the passage number of a cell line affect the experimental results? (2022).
- Vidal-Giménez, F., et al. (2025).
- What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD.
- How do you deal with multiple IC50 values determined from a single cell viability graph? (2020).
- Leurs, R., et al. (1991). Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells. PMC - NIH. [Link]
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
- Table 2. [Key assay optimization parameters and troubleshooting guidelines]. (n.d.). Assay Guidance Manual - NCBI Bookshelf.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (n.d.). ResearchGate.
- How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? (2021).
- Troubleshooting in IHC. (n.d.). BMA Biomedicals.
- Dolan, J. W. (2010). Enhancing Signal-to-Noise.
Sources
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 16. atcc.org [atcc.org]
- 17. atcc.org [atcc.org]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. genscript.com [genscript.com]
Troubleshooting Guide: Common Issues in Receptor Internalization Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that studying the dynamic process of receptor internalization can be challenging. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you navigate the complexities of your cell culture experiments. We will explore the causality behind experimental choices, ensuring you not only know what to do but why you are doing it.
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.
Q1: My quantitative assay (Flow Cytometry/ELISA) shows little to no receptor internalization after ligand stimulation. What's going wrong?
Potential Causes & Solutions:
-
Inactive Ligand or Suboptimal Concentration: The most straightforward explanation is that the ligand is not effectively activating the receptor.
-
Causality: Ligand binding is the canonical trigger for the internalization of many receptors, initiating a signaling cascade that often involves G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin.[1] If the ligand is degraded or used at a concentration below its effective dose (EC50), this cascade won't be initiated.
-
Solution:
-
Confirm Ligand Activity: If possible, test the ligand in a functional assay (e.g., measuring downstream signaling like cAMP production or calcium mobilization) to ensure it is active.[2]
-
Perform a Dose-Response Curve: Treat your cells with a range of ligand concentrations (e.g., from 1 nM to 10 µM) for a fixed time point to determine the optimal concentration for inducing internalization.[1]
-
Check Ligand Storage: Ensure the ligand has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
-
-
Incorrect Time Point: Receptor internalization is a kinetic process. You may be looking too early or too late.
-
Causality: The rate of internalization and subsequent recycling or degradation varies significantly between receptor types. Some receptors internalize rapidly (within 5-15 minutes), while others may take 60 minutes or longer.[1][3] If you look too early, the change may be too small to detect. If you look too late, receptors may have already recycled back to the plasma membrane.[4][5]
-
Solution: Conduct a time-course experiment. Stimulate cells with an optimal ligand concentration and measure surface receptor levels at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to identify the peak internalization time.[3]
-
-
Low Temperature: Endocytosis is an active, energy-dependent process that is inhibited at low temperatures.
-
Causality: Cellular processes, including the enzymatic activity of GTPases like dynamin and membrane fluidity required for vesicle budding, are temperature-dependent.[6] Incubating cells on ice or at 4°C is a common method to block internalization.[6][7]
-
Solution: Ensure all ligand stimulation steps are performed at 37°C in a properly calibrated incubator. Use pre-warmed media for all treatment steps. To stop the reaction, you can rapidly cool the cells by placing the plate on ice and washing with ice-cold PBS.[3]
-
-
Low Receptor Expression: The change in surface receptor levels may be too small to detect if the receptor is not expressed at a sufficient level on the cell surface.
-
Causality: A robust assay requires a detectable dynamic range. If the absolute number of surface receptors is low, the number of internalized receptors may fall below the limit of detection for your assay.
-
Solution:
-
Confirm Surface Expression: Before the experiment, confirm the presence of your receptor on the cell surface using flow cytometry on non-permeabilized cells.[8]
-
Consider an Overexpression System: If endogenous levels are too low, consider using a cell line that stably or transiently overexpresses your receptor. Be aware that overexpression can sometimes lead to artifacts like ligand-independent internalization.[9][10]
-
-
Q2: I'm seeing significant ligand-independent ("constitutive") internalization in my negative control cells. How can I address this?
Potential Causes & Solutions:
-
Receptor Overexpression: High receptor density on the plasma membrane can lead to spontaneous dimerization or clustering, triggering internalization without a ligand.[10]
-
Causality: Some receptors, like the growth hormone receptor (GHR), can form dimers in the endoplasmic reticulum and at the cell surface even without a ligand, which can be a prerequisite for ubiquitin-system dependent endocytosis.[10] Overexpression can artificially increase the likelihood of these interactions.
-
Solution:
-
Use a Lower-Expressing Clone: If using an overexpression system, screen for clones with more moderate, near-physiological expression levels.[8]
-
Switch to an Endogenous System: Whenever possible, use a cell line that endogenously expresses the receptor of interest.
-
Characterize the Baseline: Acknowledge the constitutive internalization rate and express ligand-induced internalization as the change relative to this baseline.[11]
-
-
-
Serum Factors: Standard culture medium containing fetal bovine serum (FBS) is rich in growth factors and other molecules that can activate various receptors and induce a low level of baseline internalization.
-
Causality: Serum components can non-specifically activate signaling pathways, leading to a "busy" cell surface that masks the specific effect of your experimental ligand.
-
Solution: Serum-starve your cells for at least 4-6 hours (or overnight, depending on cell type) in serum-free media before ligand stimulation. This quiets baseline signaling and synchronizes the cells.[3]
-
-
Inherent Receptor Biology: Some receptors are known to internalize and recycle constitutively as part of their normal physiological function, independent of ligand binding.
-
Causality: The urokinase receptor (uPAR), for example, is known to be constitutively internalized in the absence of its ligand.[11] This is a fundamental aspect of its biology.
-
Solution: Thoroughly research your receptor of interest to understand its known trafficking behavior. If it is known to internalize constitutively, your experimental design must account for this. Measure the baseline internalization and report any ligand-induced changes as a fold-change or percentage change over this baseline.
-
Q3: My immunofluorescence (IF) images for visualizing internalization have very high background and are difficult to interpret. What can I do?
Potential Causes & Solutions:
-
Inadequate Blocking or Non-Specific Antibody Binding: This is the most common cause of high background in IF.
-
Causality: Antibodies can bind non-specifically to cellular components through charge or hydrophobic interactions. A blocking step is designed to saturate these non-specific sites with an inert protein solution.[12][13]
-
Solution:
-
Optimize Blocking Solution: The most effective blocking agent is often normal serum from the same species that the secondary antibody was raised in (e.g., use normal goat serum if your secondary is a goat anti-mouse). Use it at 5-10% in your antibody dilution buffer.[13] Bovine Serum Albumin (BSA) at 3-5% is a common alternative.
-
Titrate Your Antibodies: Using too high a concentration of primary or secondary antibody is a major source of background. Perform a dilution series for both antibodies to find the optimal concentration that gives a strong specific signal with low background.[13]
-
Include Proper Controls: Always include an isotype control (a non-immune antibody of the same isotype and at the same concentration as your primary) to ensure the observed staining is not due to non-specific interactions of the antibody itself.[12] A "secondary only" control is also essential to check for non-specific binding of the secondary antibody.
-
-
-
Cell Autofluorescence: Some cell types, particularly when fixed with aldehydes like paraformaldehyde (PFA), can exhibit natural fluorescence, often in the green spectrum.
-
Causality: Aldehyde fixation can create fluorescent products by reacting with cellular amines and proteins.[14] Cellular components like flavins and NADH also contribute to autofluorescence.
-
Solution:
-
Use a Quenching Step: After PFA fixation, wash the cells and incubate with a quenching agent like 0.1 M glycine or 1 mg/mL sodium borohydride in PBS for 10 minutes to quench free aldehyde groups.[12]
-
Use Spectral Unmixing: If your confocal microscope supports it, use spectral imaging and linear unmixing to computationally separate the specific fluorescent probe signal from the broad-spectrum autofluorescence.
-
Choose Redder Fluorophores: Autofluorescence is often most prominent in the blue and green channels. Whenever possible, use secondary antibodies conjugated to fluorophores in the red or far-red spectrum (e.g., Alexa Fluor 594, 647).
-
-
-
Fixation and Permeabilization Artifacts: The choice of fixation and permeabilization agents can dramatically affect your results.
-
Causality: PFA cross-links proteins, which generally preserves cell structure well but can sometimes mask antibody epitopes.[12] Organic solvents like methanol fix by dehydration and precipitation, which can expose some epitopes but may alter cell morphology.[14] Permeabilization is required to get antibodies inside the cell to see internalized receptors, but it must be done correctly.
-
Solution:
-
To Visualize Surface Receptors Only: Fix the cells but do not permeabilize them (i.e., omit detergents like Triton X-100 or saponin). This ensures your antibodies only detect receptors on the exterior of the cell.
-
To Visualize Internalized Receptors: Fix and then permeabilize with a mild detergent (e.g., 0.1-0.2% Triton X-100 for 10-15 minutes). This will allow antibodies to access the endosomal compartments.[15]
-
Try Different Fixatives: If PFA is causing issues, try a methanol fixation (e.g., ice-cold 100% methanol for 10 minutes at -20°C). Note that this also permeabilizes the cells.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of receptor internalization?
Receptor internalization is broadly categorized into clathrin-mediated endocytosis (CME) and clathrin-independent pathways.
-
Clathrin-Mediated Endocytosis (CME): This is the best-understood pathway for many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[16][17] Upon ligand binding and receptor activation, adaptor proteins (like AP2) are recruited, which in turn recruit clathrin molecules.[17] Clathrin assembles into a lattice-like coat, pulling the membrane inward to form a "coated pit." The large GTPase dynamin is then recruited to the neck of the budding vesicle, where it mediates the final "pinching off" step to release the vesicle into the cytoplasm.[16][17][18]
-
Clathrin-Independent Endocytosis (CIE): This is a more diverse set of pathways that cells can use when CME is inhibited or for specific types of cargo. Some receptors utilize these pathways preferentially.[19]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped membrane invaginations called caveolae, which are rich in the protein caveolin and cholesterol. This process is typically slower than CME.
-
Dynamin-Independent Pathways: Some internalization events can even occur without dynamin. For instance, certain dopamine receptor subtypes have been shown to use distinct dynamin-dependent (D1 receptor) and -independent (D2 receptor) mechanisms.[18][19]
-
The pathway a receptor uses can have significant implications for its downstream signaling and fate (recycling vs. degradation).[19][20]
Caption: Key steps of the clathrin-mediated endocytosis pathway.
Q2: How do I choose the best assay for my experiment?
The choice of assay depends on whether you need qualitative/visual data or quantitative data, as well as throughput requirements.
| Assay Type | Method | Information Provided | Pros | Cons |
| Qualitative / Semi-Quantitative | Immunofluorescence Microscopy | Visual confirmation of internalization; subcellular localization (e.g., co-localization with endosomes/lysosomes).[21][22] | Provides spatial context; can distinguish surface vs. internal pools; visually compelling. | Low throughput; susceptible to investigator bias; quantification can be complex.[3] |
| Quantitative | Flow Cytometry | Measures the change in median fluorescence intensity (MFI) of surface-expressed receptors across a large cell population.[2][3] | High throughput; statistically robust (thousands of cells analyzed); objective quantification.[3][23] | No spatial information (cell is a single data point); cannot easily distinguish recycling vs. degradation.[24] |
| Quantitative | Cell Surface ELISA | Measures the amount of receptor remaining on the cell surface in a multi-well plate format.[21] | High throughput; no specialized equipment like a flow cytometer needed. | Can have higher background; susceptible to cell loss during wash steps. |
| Quantitative | Radioligand Binding Assay | Uses a membrane-impermeant radiolabeled antagonist to quantify surface receptors.[9][21][22] | Highly sensitive and specific; considered a "gold standard" for quantification. | Requires handling of radioactive materials; lower throughput. |
Q3: What is an "acid wash" and when should I use it?
An acid wash is a technique used to strip antibodies or ligands that are bound to the surface of the cell without permeabilizing the membrane.[25][26]
-
Mechanism: Cells are briefly incubated (typically 30-60 seconds) with a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) on ice.[25][27] The acidic environment disrupts the non-covalent interactions between the receptor and its bound ligand or antibody, releasing it into the supernatant.
-
Application: It is used to differentiate between what is truly inside the cell versus what is simply stuck to the outside. In a typical experiment, after ligand stimulation, you would perform an acid wash to remove any remaining surface-bound ligand. The signal (e.g., fluorescence or radioactivity) that persists after the wash is considered the internalized fraction.[3][28] This is a critical control for ensuring you are specifically measuring internalization.
Q4: Once a receptor is internalized, what happens to it?
After internalization, the receptor-ligand complex is delivered to the early endosome , which acts as the primary sorting station of the endocytic pathway.[4][20] From here, there are two main fates:
-
Recycling: The receptor is sorted into tubular extensions of the early endosome and trafficked back to the plasma membrane for reuse. This allows the cell to quickly restore its sensitivity to extracellular signals. This can happen directly from the early endosome or via a specialized recycling endosome .[4][5]
-
Degradation: The receptor is retained in the main body of the endosome, which matures into a late endosome and ultimately fuses with the lysosome .[29][30] In the highly acidic and enzyme-rich environment of the lysosome, the receptor and its ligand are degraded. This serves as a mechanism to downregulate the signal and terminate the cellular response.[20]
The sorting decision is complex and is influenced by the receptor type, the nature of the ligand, and post-translational modifications like ubiquitination.[30][31]
Experimental Protocols & Workflows
Here we provide standardized, step-by-step protocols for the most common assays used to study receptor internalization.
Sources
- 1. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic Pathways and Endosomal Trafficking: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Internalization-Dependent and -Independent Requirements for Transforming Growth Factor β Receptor Signaling via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Quantification using flow cytometry | Oncolines B.V. [oncolines.com]
- 9. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 10. pnas.org [pnas.org]
- 11. Clathrin and LRP-1-Independent Constitutive Endocytosis and Recycling of uPAR | PLOS One [journals.plos.org]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. oni.bio [oni.bio]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. Dynamin and beta-arrestin reveal distinct mechanisms for G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct Dynamin-dependent and -independent Mechanisms Target Structurally Homologous Dopamine Receptors to Different Endocytic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Endosomes: A legitimate platform for the signaling train - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. neb.com [neb.com]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. A novel pretargeting method for measuring antibody internalization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Internalization & Phagocytosis Assays: Detection Methods | Revvity [revvity.com]
- 30. Endosomal Receptor Trafficking: Retromer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: A Guide to Minimizing Variability in In Vivo Experiments with (1H-Imidazol-4-yl)methanamine Hydrochloride
Welcome to the technical support center for researchers utilizing (1H-Imidazol-4-yl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance to scientists and drug development professionals to help minimize variability and ensure the reproducibility of your in vivo experiments. Drawing upon established principles of pharmacology and preclinical research, this document offers troubleshooting advice and answers to frequently asked questions.
Introduction: Understanding the Compound
(1H-Imidazol-4-yl)methanamine, also known as 4-aminomethylimidazole, is a histamine analogue that primarily acts as an agonist at histamine H2 receptors. Its hydrochloride salt form is often used in research due to its increased solubility and stability. Histamine H2 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is crucial in various physiological processes, most notably the regulation of gastric acid secretion.[3] However, H2 receptors are also found in other tissues, and their activation can have broader physiological effects.
Variability in in vivo studies can arise from numerous factors, including the physicochemical properties of the compound, its formulation, the experimental protocol, and the biological system under investigation. This guide will systematically address these potential sources of variability.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is formatted to help you quickly identify and resolve common issues encountered during in vivo studies with this compound.
Issue 1: Inconsistent or Unexpected Pharmacological Effects
Potential Cause: Problems with compound integrity, formulation, or administration.
| Sub-problem | Plausible Explanation & Causality | Recommended Solution & Protocol |
| Precipitation in Dosing Solution | This compound is highly soluble in water.[4] However, if using a buffered solution, the pH might affect solubility. Imidazole compounds can be less stable at neutral pH compared to acidic or alkaline conditions.[5] | Solution: Prepare fresh solutions for each experiment. If using a buffer, ensure the pH is compatible with the compound's stability. A slightly acidic pH may be preferable. Protocol: 1. Weigh the required amount of this compound in a sterile container. 2. Add the desired volume of sterile, pyrogen-free vehicle (e.g., 0.9% saline). 3. Vortex or sonicate briefly until fully dissolved. 4. Visually inspect for any particulates before administration. |
| Inaccurate Dosing | The compound is hygroscopic, meaning it can absorb moisture from the air.[4][6] This can lead to inaccuracies when weighing the solid compound. | Solution: Store the compound in a desiccator and allow it to come to room temperature before opening. Weigh the compound quickly and in a low-humidity environment if possible. |
| Variable Bioavailability | The route of administration and injection technique can significantly impact drug absorption and distribution. | Solution: Standardize the administration protocol. For intraperitoneal (i.p.) injections, ensure a consistent injection site and depth. For intravenous (i.v.) injections, confirm proper cannula placement. Protocol (i.p. injection): 1. Use a consistent needle gauge (e.g., 27-30G). 2. Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum. 3. Withdraw the needle slowly to prevent leakage. [cite: 1 (general guidance)] |
Issue 2: Signs of Animal Toxicity (e.g., weight loss, lethargy)
Potential Cause: High dosage, vehicle toxicity, or off-target effects.
| Sub-problem | Plausible Explanation & Causality | Recommended Solution & Protocol |
| Dose-Related Toxicity | The administered dose may be too high for the specific animal model or strain. | Solution: Conduct a dose-response study to determine the maximum tolerated dose (MTD). Protocol (Dose-Response Study): 1. Start with a low dose based on literature for similar H2 agonists. 2. Administer escalating doses to different groups of animals. 3. Monitor for signs of toxicity (e.g., weight loss >15%, changes in behavior, ruffled fur) for a set period. 4. The highest dose that does not produce significant toxicity is the MTD. |
| Vehicle-Induced Toxicity | Some vehicles, especially those containing organic solvents like DMSO, can cause toxicity at high concentrations. | Solution: Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, consider alternative, more biocompatible vehicles. |
| Off-Target Effects | While selective for H2 receptors, high concentrations of the agonist could potentially interact with other receptors or cellular targets. Some H2 receptor antagonists have been shown to interact with the cytochrome P450 system, which could be a consideration for agonists as well.[7][8] | Solution: Lower the dose to a range that elicits the desired pharmacological effect without overt toxicity. If off-target effects are suspected, consider using a selective H2 receptor antagonist as a control to confirm that the observed effects are H2 receptor-mediated. |
Issue 3: Lack of Expected Efficacy
Potential Cause: Insufficient dosage, rapid metabolism, or receptor desensitization.
| Sub-problem | Plausible Explanation & Causality | Recommended Solution & Protocol |
| Suboptimal Dosing | The dose may be too low to achieve a sufficient concentration at the target site. | Solution: If the current dose is well-tolerated, consider a dose-escalation study to find the optimal effective dose. |
| Pharmacokinetic Profile | The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. | Solution: Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life in your animal model. This will inform the optimal dosing frequency. Protocol (Pilot PK Study): 1. Administer a single dose of the compound. 2. Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). 3. Analyze plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS). |
| Receptor Downregulation | Prolonged or high-dose administration of an agonist can lead to desensitization or downregulation of the target receptor. | Solution: Consider intermittent dosing schedules (e.g., once daily) rather than continuous administration to allow for receptor resensitization. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a desiccator at room temperature.[4][6] For short-term storage of stock solutions, it is recommended to store them at -20°C. For long-term storage, aliquoting and freezing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Q2: What is a good starting dose for in vivo experiments in mice?
Q3: What is the best vehicle for administering this compound?
A3: Given that this compound is the hydrochloride salt of an amine, it is expected to be freely soluble in aqueous solutions. Sterile 0.9% saline or phosphate-buffered saline (PBS) are recommended as primary vehicles. Imidazole itself is highly soluble in water.[9]
Q4: How does pH affect the stability of the compound in solution?
A4: Imidazole-containing compounds can exhibit pH-dependent stability. Generally, they are more stable in acidic or alkaline conditions compared to neutral pH.[5] For preparing dosing solutions, using a vehicle with a slightly acidic pH may enhance stability. It is always recommended to prepare solutions fresh on the day of the experiment.
Q5: What are the potential off-target effects of this compound?
A5: As a histamine H2 receptor agonist, the primary effects will be mediated through this receptor. However, at high concentrations, there is a potential for interaction with other histamine receptor subtypes (H1, H3, H4) or other unrelated receptors. Some histamine H2 receptor antagonists are known to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.[7][8] While this is less characterized for agonists, it is a possibility to consider, especially in co-administration studies.
Experimental Workflows & Diagrams
Workflow for Preparation of Dosing Solution
Caption: Workflow for preparing a dosing solution of this compound.
Histamine H2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H2 receptor.
References
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. [Link]
- Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity.
- Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. [Link]
- Imidazole. Wikipedia. [Link]
- In which direction does imidazole affect the pH? Chemistry Stack Exchange. [Link]
- Imidazole - Solubility of Things. Solubility of Things. [Link]
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs.
- Imidazole-based drugs and drug discovery: Present and future perspectives.
- Safety issues relating to long-term treatment with histamine H2-receptor antagonists. PubMed. [Link]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scilit. [Link]
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Inhibition of microsomal drug metabolism by histamine H2-receptor antagonists studied in vivo and in vitro in rodents. PubMed. [Link]
- Does imidazole and hydrochloric acid yield imidazole hydrochloride salt? Chemistry Stack Exchange. [Link]
- Off-label use of histamine H2-receptor antagonist.
- Inhibition of microsomal drug metabolism by histamine H2-receptor antagonists studied in vivo and in vitro in rodents. Johns Hopkins University. [Link]
- Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Str
- Histamine Type-2 Receptor Antagonists (H2 Blockers). NCBI Bookshelf. [Link]
- Inverse agonism of histamine H2 antagonists accounts for upregulation of spontaneously active histamine H2 receptors. PNAS. [Link]
- Diphenhydramine. Wikipedia. [Link]
- Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranul
Sources
- 1. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy [mdpi.com]
- 2. Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]
- 7. Safety issues relating to long-term treatment with histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of microsomal drug metabolism by histamine H2-receptor antagonists studied in vivo and in vitro in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Interpreting Ambiguous Data from (1H-Imidazol-4-yl)methanamine Hydrochloride Studies
As a Senior Application Scientist, I've frequently collaborated with researchers working on histaminergic systems. A common tool in this field is (1H-Imidazol-4-yl)methanamine, a structural analogue of histamine. While invaluable, its hydrochloride salt can present unique challenges that lead to ambiguous or irreproducible data. This guide is designed to move beyond simple protocols and delve into the causality behind common experimental pitfalls. It provides a framework for troubleshooting, ensuring that your data is both accurate and reliable.
Part 1: Troubleshooting Guide - From Analysis to Assay
This section addresses specific problems you might encounter, presented in a question-and-answer format to directly tackle the ambiguity in your results.
Issue 1: Analytical & Purity Discrepancies
Question: My ¹H-NMR spectrum for (1H-Imidazol-4-yl)methanamine hydrochloride shows unexpected peaks or significant peak broadening. How can I be sure of my sample's identity and purity?
Answer: This is a frequent and critical issue. Ambiguity in your starting material's characterization will cascade into every downstream experiment. Let's break down the potential causes and solutions.
-
Causality:
-
Hygroscopic Nature: Hydrochloride salts are often hygroscopic. Absorbed water can lead to broad peaks, especially for the amine (NH₂) and imidazole (NH) protons, due to rapid proton exchange with D₂O or residual H₂O in your NMR solvent.
-
Tautomerism: The imidazole ring exists in two tautomeric forms. While often a rapid equilibrium, this can sometimes contribute to the complexity of the spectrum depending on the solvent and temperature.
-
Impurities: Residual solvents from synthesis or purification (e.g., methanol, diethyl ether) are common culprits for unexpected peaks.[1] Byproducts from the synthesis, such as unreacted starting materials, can also be present.[1]
-
Degradation: Imidazole-containing compounds can be sensitive to pH and light, potentially leading to degradation products over time.[1]
-
-
Troubleshooting Protocol:
-
Sample Preparation: Ensure your sample is thoroughly dried under a high vacuum before preparing the NMR sample to remove absorbed water.
-
Solvent Choice: Use a high-purity deuterated solvent like D₂O or DMSO-d₆. When using D₂O, the NH and NH₂ protons will exchange with deuterium, causing their signals to disappear. This is a useful diagnostic tool to confirm which peaks correspond to these exchangeable protons.
-
Reference Standard: Always use a stable internal standard like Tetramethylsilane (TMS) or a derivative for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
Spectral Interpretation:
-
Identify the characteristic imidazole ring protons.
-
Look for the singlet corresponding to the CH₂ group adjacent to the amine.
-
Compare your spectrum to reference spectra from reputable suppliers or databases if available.[3][4][5][6]
-
For a deeper analysis of molecular structure and proton environments, consult resources on NMR interpretation.[7][8]
-
-
Question: My HPLC analysis shows a main peak but also several smaller, unexpected peaks. Is my compound impure?
Answer: Not necessarily, but it requires careful investigation. HPLC is highly sensitive and can reveal issues not immediately apparent by other methods.
-
Causality:
-
Degradation: As with NMR, this could indicate that the compound has started to degrade in the vial or in the dissolution solvent.
-
Column Interaction: The basic amine and imidazole groups can interact strongly with the acidic silica gel of standard columns, leading to peak tailing or "streaking".[1] This can sometimes be misinterpreted as multiple overlapping peaks.
-
Isomeric Impurities: Synthesis might produce positional isomers that are difficult to separate and may co-elute or appear as a shoulder on the main peak.
-
-
Recommended HPLC Protocol:
-
Mobile Phase Modifier: To prevent strong interactions with the silica column, add a basic modifier like triethylamine (0.1-0.5%) to your mobile phase.[1] This will compete for the acidic sites on the stationary phase, resulting in sharper, more symmetrical peaks.
-
Fresh Solutions: Always prepare solutions for HPLC analysis immediately before injection to minimize the risk of degradation.
-
Method Validation: Run a blank (injection of solvent only) to identify any peaks originating from the solvent or system. If available, use a certified reference standard to confirm the retention time of the main analyte peak.
-
Issue 2: Inconsistent Biological Assay Performance
Question: I'm observing high variability and poor reproducibility in my cell-based or receptor binding assays. Could my this compound be the cause?
Answer: Absolutely. This is one of the most common ways that ambiguous physicochemical properties manifest as unreliable biological data. The root cause is often a failure to ensure the compound is fully solubilized and stable in the complex biological matrix of the assay.
-
Causality:
-
Precipitation in Media: While the hydrochloride salt is more water-soluble than the free base, it can still precipitate when a concentrated stock (often in DMSO or ethanol) is diluted into an aqueous assay buffer or cell culture medium with a different pH and ionic strength.[1][9] This "crashing out" means the actual concentration of the compound in your assay is unknown and variable.
-
pH-Dependent Stability: The stability of the imidazole ring can be pH-dependent. If your assay buffer's pH is not optimal, the compound could be slowly degrading over the course of a multi-hour incubation, leading to a decrease in effective concentration.[1]
-
Non-Specific Interactions: The compound may interact with components in your assay medium, such as proteins in fetal bovine serum, reducing its bioavailable concentration.[1]
-
Below is a systematic workflow to diagnose and resolve issues of inconsistent assay results.
Caption: Troubleshooting workflow for inconsistent biological assay results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of this compound? Stock solutions should be prepared in a polar organic solvent like DMSO or ethanol before being diluted into aqueous buffers.[1] For long-term storage, keep aliquots of the stock solution at -20°C or -80°C and protect them from light to prevent degradation.[1] It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment.[1]
Q2: How does the pH of my buffer affect the compound? The pH is critical. The imidazole ring and the primary amine are basic. Lowering the pH to a slightly acidic range (e.g., pH 5-6) can protonate these nitrogen atoms, which generally increases aqueous solubility.[9] However, the protonation state will also dramatically affect how the molecule interacts with its biological target, such as a histamine receptor. Ensure your buffer pH is stable and appropriate for the biological system you are studying.
Q3: Should I use the free base or the hydrochloride salt for my experiments? For most applications involving aqueous solutions, the hydrochloride salt is strongly recommended . It is typically a stable, crystalline solid with enhanced water solubility.[1] The free base form may be a low-melting solid or an oil, making it difficult to handle and weigh accurately, and it will have poorer solubility in aqueous buffers.[1]
Caption: Decision tree for selecting the appropriate compound form.
Part 3: Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 66247-84-5 | [10] |
| Molecular Formula | C₄H₈ClN₃ | N/A |
| Molecular Weight | 133.58 g/mol | N/A |
| Form | Typically a white to off-white solid | [1] |
| Storage Temp. | 2-8°C (short-term), -20°C (long-term) | [11] |
Experimental Protocol: Validating Stock Solution for Biological Assays
This protocol ensures that the concentration of your compound is accurate when added to your final assay.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved; gentle warming (to 37°C) or sonication can be used if necessary.[9]
-
Determine Maximum Tolerated Solvent: Perform a dose-response curve with DMSO alone on your cells or assay system to determine the highest concentration (typically ≤0.5%) that does not cause artifacts.[9]
-
Test Dilution: Dilute the 10 mM stock solution into your final assay buffer/medium to the highest concentration you plan to test. For example, if your highest concentration is 100 µM and your maximum tolerated DMSO is 0.5%, you would perform a 1:100 dilution.
-
Visual Inspection: Let the diluted solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect the solution for any cloudiness or precipitate. For a more sensitive check, shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the formation of fine precipitate.
-
Confirmation: If precipitation is observed, you must either lower the final testing concentration or reformulate your stock solution (e.g., by preparing a less concentrated stock in DMSO).[9] This step is critical to prevent inconsistent results in biological assays.[1]
References
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
- (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride. Sigma-Aldrich.
- 1394838-42-6|(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride. BLDpharm.
- A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed.
- 13400-46-9|(1H-Imidazol-4-yl)methanamine. BLD Pharm.
- (1H-Imidazol-4-Yl)Methanamine, Hcl (Cas 66247-84-5). Parchem.
- ¹H NMR Spectra and Interpretation. KPU Pressbooks.
- Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. BenchChem.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database.
- Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine in Histamine H3 Receptor Assays. BenchChem.
- H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. PubMed.
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed.
- (1H-IMIDAZOL-4-YL)METHANAMINE 13400-46-9. Guidechem.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
- NMR - Interpretation. Chemistry LibreTexts.
- Histamine H3 receptor. Wikipedia.
- (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR. ChemicalBook.
- (1H-Imidazol-4-YL)methanamine. BenchChem.
- (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9. ChemicalBook.
- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 1394838-42-6|(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 13400-46-9|(1H-Imidazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. hmdb.ca [hmdb.ca]
- 6. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. parchem.com [parchem.com]
- 11. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
Technical Support Center: Navigating the Complexities of Imidazole-Based Agonists
Welcome to the Technical Support Center for Imidazole-Based Agonist Research. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when working with this versatile class of compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of agonists targeting a wide array of receptors, including histamine, adrenergic, and imidazoline receptors.[1] However, the very physicochemical properties that make them effective can also present significant experimental hurdles. This guide is structured to walk you through these challenges, from initial compound handling to complex in vivo studies.
Part 1: Compound Handling, Solubility, and Stability
The foundation of any successful experiment lies in the proper handling and preparation of your compounds. Imidazole-based agonists, due to their aromatic and often basic nature, can be prone to solubility and stability issues that can confound your results if not properly addressed.
Frequently Asked Questions (FAQs): Solubility and Stability
Q1: My imidazole-based agonist won't dissolve in aqueous buffers. What are my options?
A1: This is a common challenge. The imidazole ring itself is polar, but substituents can drastically increase lipophilicity, leading to poor aqueous solubility.[2] Here’s a systematic approach to tackle this:
-
Start with an Organic Stock Solution: Dimethyl sulfoxide (DMSO) is the most common starting point for creating a high-concentration stock (e.g., 10-20 mM).[3]
-
Beware of "Crashing Out": When diluting your DMSO stock into an aqueous buffer, the compound can precipitate, a phenomenon known as "crashing out."[2] To mitigate this, try the following:
-
Employ Co-solvents: If direct dilution fails, consider incorporating a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycols (PEGs) into your final aqueous buffer.[2]
-
pH Adjustment: The imidazole ring is basic (pKa ≈ 7), meaning its solubility is pH-dependent.[2] Acidifying the buffer will protonate the imidazole nitrogen, increasing polarity and aqueous solubility. However, ensure the pH is compatible with your biological system.
-
Consider Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6][7][8][9] β-cyclodextrin and its derivatives are commonly used for this purpose.[5][6][7][8][9]
Q2: How can I assess the stability of my imidazole-based agonist in my experimental buffer?
A2: Inconsistent results are often a red flag for compound instability.[10][11] It's crucial to determine if your compound is degrading over the course of your experiment. A decrease in the parent compound's concentration can lead to an underestimation of its potency.
Protocol: Assessing Compound Stability with HPLC
This protocol provides a general framework for evaluating the chemical stability of your imidazole-based agonist in solution.
Materials:
-
Your imidazole-based agonist
-
High-purity DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10][12]
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of your compound in the desired buffer at the final working concentration. Immediately take an aliquot and "quench" any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C. Analyze this sample by HPLC to establish the initial peak area of your compound.[10]
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).[10]
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots, quench them as in step 1, and analyze by HPLC.[10]
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation.[10]
Table 1: Troubleshooting Solubility and Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | "Solvent shock" due to rapid change in polarity.[4] | Add stock solution dropwise to pre-warmed, vortexing aqueous buffer. Perform serial dilutions.[3][4] |
| Cloudiness in solution over time | Compound is at its saturation limit and is not stable in solution. | Reduce the final working concentration. Add a carrier protein like bovine serum albumin (BSA) if compatible with the assay.[3] |
| Inconsistent experimental results | Compound degradation in the experimental buffer. | Assess stability using HPLC (see protocol above). Prepare fresh solutions for each experiment.[10][11] |
| Low recovery after purification | Strong interaction with silica gel due to the basic imidazole ring. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase during column chromatography. Consider using neutral or basic alumina as the stationary phase.[13] |
Diagram: Troubleshooting Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Part 2: In Vitro Assay Challenges
Once you have a stable, soluble solution of your imidazole-based agonist, the next set of challenges often arises during in vitro assays. The chemical nature of these compounds can sometimes interfere with assay components or lead to unexpected pharmacological profiles.
Frequently Asked Questions (FAQs): In Vitro Assays
Q1: I'm seeing a very high background or low signal-to-noise ratio in my receptor binding assay. What could be the cause?
A1: This is a common problem that can obscure your results. Several factors could be at play:
-
Non-Specific Binding: Imidazole-based compounds, especially if they are lipophilic, can bind to non-receptor components of your assay system, such as filters, plates, and other proteins.[14]
-
Radioligand Issues: Ensure your radioligand has not degraded and is of high purity.[14]
-
Suboptimal Assay Conditions: The buffer composition, pH, and ionic strength can all impact binding.[14]
Protocol: Optimizing Blocking Agents to Reduce Non-Specific Binding
This protocol will help you systematically determine the best blocking agent for your receptor binding assay.
Materials:
-
Your receptor preparation (membranes or whole cells)
-
Radiolabeled ligand
-
A panel of blocking agents (e.g., Bovine Serum Albumin (BSA), casein, polyethyleneimine (PEI))[2][15][16]
-
Assay buffer
-
Unlabeled ligand for determining non-specific binding
Procedure:
-
Prepare a Matrix of Conditions: Set up a multi-well plate to test different concentrations of each blocking agent. For example, for BSA, you might test 0.1%, 0.5%, and 1% (w/v).
-
Pre-incubation (Optional but Recommended): Pre-incubate your receptor preparation with the different blocking solutions for a set time (e.g., 30-60 minutes) at the assay temperature.[16]
-
Perform the Binding Assay: Add the radioligand and either buffer (for total binding) or a saturating concentration of unlabeled ligand (for non-specific binding) to the wells.
-
Incubate and Separate: Follow your standard incubation and separation (e.g., filtration) protocols.
-
Quantify and Analyze: Measure the radioactivity and calculate the specific binding for each condition. The optimal blocking condition will be the one that provides the highest specific binding signal and the lowest non-specific binding.
Q2: My agonist is showing a bell-shaped dose-response curve. What does this mean?
A2: A bell-shaped or U-shaped dose-response curve, where the response decreases at higher concentrations, is a well-documented phenomenon for some GPCR agonists.[17][18][19] Several mechanisms can explain this:
-
Receptor Desensitization/Internalization: At high agonist concentrations, the receptor may be rapidly desensitized or internalized, leading to a diminished response.
-
Activation of Opposing Signaling Pathways: The agonist might activate a secondary signaling pathway at higher concentrations that counteracts the primary response.[17]
-
Compound Aggregation: At higher concentrations, some compounds can form colloidal aggregates that may interfere with the assay or sequester the active monomeric form of the drug.[19]
-
Off-Target Effects: At higher concentrations, the agonist may be hitting a secondary target that produces an opposing effect.
Q3: Could my imidazole-based agonist be autofluorescent and interfere with my fluorescence-based assay?
A3: Yes, this is a possibility. The imidazole ring and other aromatic systems in your compound can exhibit intrinsic fluorescence (autofluorescence), which can be a significant source of background noise in fluorescence-based assays.[17][20][21][22][23][24][25]
Troubleshooting Autofluorescence:
-
Run an Unlabeled Control: The first step is to determine if your compound is autofluorescent under your assay conditions. Prepare a sample with your compound at the highest concentration used in your experiment, but without any fluorescent probes, and measure the fluorescence.[21]
-
Choose Fluorophores with Distinct Spectra: If your compound is autofluorescent, select a fluorescent probe for your assay that has excitation and emission spectra that are well-separated from the autofluorescence of your compound. Far-red fluorophores are often a good choice as autofluorescence is less common at these wavelengths.[20][21]
-
Use a Quenching Agent: Commercially available autofluorescence quenching agents can sometimes be used, but their compatibility with your specific assay must be validated.[17]
Diagram: GPCR Signaling and Potential Assay Interference Points
Caption: Overview of GPCR signaling and common points of experimental interference for imidazole-based agonists.
Part 3: In Vivo Experimental Challenges
Transitioning from in vitro to in vivo studies introduces a new layer of complexity. Formulation, pharmacokinetics, and off-target effects become critical considerations for obtaining meaningful and reproducible data.
Frequently Asked Questions (FAQs): In Vivo Studies
Q1: What are the key considerations for formulating an imidazole-based agonist for in vivo administration?
A1: The primary goal of formulation is to deliver the compound to the target site in a soluble and bioavailable form. Given that many imidazole-based agonists are poorly water-soluble, this can be challenging.
-
Intravenous (IV) Administration: For IV dosing, the compound must be in a solution to prevent embolism.[14][26][27] Common formulation strategies include:
-
Oral (PO) Administration: For oral dosing, the formulation must protect the compound from the harsh environment of the GI tract and facilitate its absorption. Strategies include the use of emulsions, solid dispersions, and prodrug approaches.[28]
Q2: How can I assess the potential for off-target effects of my imidazole-based agonist?
A2: Many imidazole-based agonists are known to have activity at multiple receptors. For example, some imidazoline receptor agonists also bind to α-adrenergic receptors.[6][20][29][30] It is crucial to characterize the selectivity of your compound.
-
Selectivity Profiling: Screen your compound against a panel of related receptors to determine its binding affinity and functional activity at each. This is often done using radioligand binding assays or functional assays with cell lines expressing the individual receptor subtypes.
-
Use of Selective Antagonists: In your in vivo experiments, co-administer your agonist with a selective antagonist for the suspected off-target receptor. If the antagonist blocks a particular physiological effect, it provides evidence that this effect is mediated by the off-target receptor.
Q3: My imidazole-based agonist shows low bioavailability in vivo. What are the likely causes?
A3: Low oral bioavailability can be due to several factors:
-
Poor Absorption: This can be a result of low solubility in the gastrointestinal fluids or poor permeability across the intestinal wall.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. The imidazole ring can be a site of oxidative metabolism by cytochrome P450 enzymes.[7][21]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall, which pump it back into the intestinal lumen.
Table 2: Key Pharmacokinetic Parameters to Assess
| Parameter | Description | Importance |
| Clearance (Cl) | The rate at which a drug is removed from the body. | High clearance may necessitate more frequent or higher doses.[18] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A large Vd suggests the drug is distributing extensively into tissues.[18] |
| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Low bioavailability may require higher oral doses or alternative routes of administration.[18] |
Diagram: Workflow for In Vivo Characterization
Caption: A stepwise approach to the in vivo characterization of a novel imidazole-based agonist.
Part 4: Synthesis and Purification Challenges
For researchers involved in the synthesis of novel imidazole-based agonists, unique challenges can arise in achieving the desired regioselectivity and purity.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: What are some common impurities I might encounter during the synthesis of substituted imidazoles?
A1: The nature of the impurities will depend on your specific synthetic route. However, some common side products include:
-
Isomeric Products: Depending on the reaction conditions, you may get mixtures of regioisomers, for example, during N-alkylation reactions.[31]
-
Over-reaction Products: Side reactions can lead to the formation of bis-imidazole species or other undesired products.[31]
-
Unreacted Starting Materials: Incomplete reactions will result in the carryover of starting materials.
Q2: How can I effectively purify my imidazole-based compound?
A2: A combination of techniques is often necessary:
-
Acid-Base Extraction: The basicity of the imidazole ring can be exploited to separate it from non-basic impurities. By washing an organic solution of your crude product with a dilute acid, the imidazole compound will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the purified compound extracted back into an organic solvent.[13]
-
Column Chromatography: As mentioned earlier, tailing can be an issue on silica gel. Using a basic modifier in your mobile phase or switching to an alumina stationary phase can significantly improve purification.[13]
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a very effective method for achieving high purity.[13]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Small Molecules in Solution. BenchChem.
- Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(11), 1275-1293.
- ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2003). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current drug metabolism, 4(4), 305-312.
- Vemula, V. R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 8(6), 124-137.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem.
- BenchChem Technical Support Team. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- Google Patents. (1996).
- O'Mary, H. L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In Formulating Poorly Water Soluble Drugs (pp. 165-201). Springer, Cham.
- Fenyvesi, É., & Szente, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(18), 6687.
- Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers.
- Horie, K., Obika, K., Foglar, R., & Tsujimoto, G. (1995). Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. British journal of pharmacology, 116(1), 1611–1618.
- Kuemmerle, H. P., Hitzenberger, G., Nieder, G., Rasper, J., & Jaeger, H. (1984). Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods. International journal of clinical pharmacology, therapy, and toxicology, 22(10), 521–529.
- Life Science. Blockers Practical Guide.
- Patel, J., & Patel, K. (2013). Formulation development and evaluation of aqueous injection of poorly soluble drug made by novel application of mixed solvency concept. International Journal of Pharmaceutical Sciences and Research, 4(1), 232.
- Li, S., Wang, C., Li, W., & Li, J. (2013). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. Journal of Chemistry, 2013, 1-5.
- Proteintech Group. How to reduce autofluorescence.
- BenchChem Technical Support Team. (2025).
- Gherbi, K., Bräuner-Osborne, H., & Hussin, A. T. (2019). Bell-shaped agonist activation of 5-HT1A receptor-coupled Gαi3 G-proteins: Receptor density-dependent switch in receptor signaling. Cellular signalling, 63, 109383.
- Pop, O., & Pop, C. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecules, 28(18), 6591.
- Le, K., & Vagner, J. (2023). Synthesis and Optimization of 1-Substituted Imidazo [4, 5-c] quinoline TLR7 Agonists. ACS medicinal chemistry letters, 14(10), 1358-1368.
- Li, J. X., & Zhang, Y. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 66-76.
- SouthernBiotech. How to Reduce Autofluorescence.
- ChemSupply Australia. (2023).
- Fisher Scientific. (2010).
- Veeprho.
- University of Sheffield. Autofluorescence: Causes and Cures.
- de Oliveira, C. S., & de Souza, R. O. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-reviews in organic chemistry, 15(3), 170-188.
- Jeong, E. J., & Lee, H. S. (2019). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 24(19), 3569.
- Li, J., & Chen, J. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(11), 4349.
- Owen, S. C., Doak, A. K., Wassam, P., Shoichet, B. K., & Shoichet, M. S. (2014). Colloidal drug formulations can explain “bell-shaped” concentration–response curves. ACS chemical biology, 9(3), 777-784.
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Elemental Microanalysis. (2024). IMIDAZOLE.
- LOEWE Biochemica. Troubleshooting Guide Immuno-Fluorescence.
- Shayanfar, A., & Jouyban, A. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Annales Pharmaceutiques Françaises.
- Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers.
- Bull, J. A., & Croft, R. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(28), 5313-5332.
- Fenyvesi, É., & Szente, L. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Cyclodextrins, 1-24.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- CLEARSYNTH. Imidazole Impurity Product List.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-13.
- Kumar, R., & Kumar, S. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Green Chemistry Letters and Reviews, 17(1), 2351659.
- Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Shrivastava, S. K., & Sahu, M. (2021). synthesis and biological evaluation of novel imidazole based compounds. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-146.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Sigma-Aldrich.
- Biolivz Research Center. In Vivo Pharmacokinetics | PK Screening & Modeling Services.
- Organic Chemistry Portal. Imidazole synthesis.
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. swordbio.com [swordbio.com]
- 16. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 17. biotium.com [biotium.com]
- 18. mdpi.com [mdpi.com]
- 19. alpharesources.com [alpharesources.com]
- 20. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 21. southernbiotech.com [southernbiotech.com]
- 22. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 23. docs.research.missouri.edu [docs.research.missouri.edu]
- 24. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 25. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 26. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. sphinxsai.com [sphinxsai.com]
- 29. licorbio.com [licorbio.com]
- 30. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring Reproducibility in (1H-Imidazol-4-yl)methanamine Hydrochloride Experiments
Welcome to the technical support center for (1H-Imidazol-4-yl)methanamine hydrochloride, a critical reagent in numerous research and development applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. By understanding the key properties of this compound and adhering to best practices in its handling, storage, and application, you can mitigate variability and achieve consistent, reliable data.
I. Foundational Knowledge: Understanding the Reagent
This compound, also commonly known as 4-(aminomethyl)imidazole dihydrochloride or histamine dihydrochloride, is a hydrophilic small molecule that acts as an agonist at all four histamine receptors (H1, H2, H3, and H4).[1][2] Its biological activity is integral to studies of local immune responses, physiological functions of the gut, and its role as a neurotransmitter.[1] Achieving reproducible results hinges on a solid understanding of its chemical and physical properties.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H9Cl2N3 | [] |
| Molecular Weight | 170.04 g/mol | [] |
| Appearance | White crystals or crystalline powder | [4] |
| Melting Point | 245-252 °C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Stability | Stable under recommended storage conditions; sensitive to moisture. | [6] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: My stock solution of this compound is giving inconsistent results. What could be the cause?
A1: Inconsistent results from stock solutions are often traced back to issues with stability and storage. The hydrochloride salt is hygroscopic and can degrade upon exposure to moisture.[7] Furthermore, the stability of the solution is concentration and temperature-dependent. Dilute solutions (<0.25 mg/ml) can lose activity within a month if stored at room temperature (20°C).[8]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound is stored at 2-8°C under an inert atmosphere and tightly sealed to prevent moisture absorption.
-
Prepare Fresh Solutions: For maximum reproducibility, it is best practice to prepare fresh working solutions daily from a recently prepared stock.[9]
-
Proper Stock Solution Storage: If stock solutions must be stored, they should be kept at 4°C or -18°C, where they can remain stable for at least 6 months.[8] Avoid repeated freeze-thaw cycles.
-
Check for Contamination: Bacterial or fungal contamination can also affect the activity of your solutions.[8] Filter-sterilize solutions where appropriate.
Q2: I am observing high background noise in my histamine receptor assays. How can I reduce this?
A2: High background noise in receptor assays can stem from several sources, including non-specific binding, cellular stress, or issues with the detection method.
Troubleshooting Steps:
-
Optimize Ligand Concentration: Titrate your this compound concentration to determine the optimal range for receptor activation without causing off-target effects.
-
Cell Health: Ensure your cell cultures are healthy and not overly confluent, as stressed cells can exhibit altered receptor expression and signaling.
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand-receptor interactions. Ensure your buffer is optimized for the specific histamine receptor subtype you are studying. The conformational state of histamine is highly sensitive to pH.[7]
-
Choice of Assay: Different functional assays (e.g., calcium flux, cAMP accumulation, dynamic mass redistribution) have varying sensitivities and may be coupled to different signaling pathways (Gq, Gs, Gi/o).[10][11][12] Consider if your chosen assay is the most appropriate for the receptor subtype of interest.
Q3: How do I accurately quantify the concentration of my this compound solutions?
A3: Accurate quantification is crucial for reproducibility. While gravimetric preparation of stock solutions is a good starting point, analytical validation is recommended for critical applications.
Recommended Quantification Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable and widely used method for the quantitative analysis of histamine.[9][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and specificity, LC-MS/MS is the method of choice.[14][15]
-
Fluorometric and Colorimetric Assays: These methods can also be used for quantification, often after a derivatization step.[13]
III. Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Degraded compound due to improper storage (moisture, heat).[6][7]2. Inactive solution due to prolonged storage at room temperature.[8]3. Incorrect pH of the experimental buffer, altering the active conformation of histamine.[7] | 1. Use a fresh, properly stored vial of the compound.2. Prepare fresh solutions before each experiment.[9]3. Verify and adjust the pH of all buffers and solutions to the optimal range for your assay. |
| High Variability Between Replicates | 1. Inaccurate pipetting of viscous or small volumes.2. Inconsistent cell seeding density.3. Temperature fluctuations during the experiment. | 1. Use calibrated pipettes and appropriate techniques for small volumes.2. Ensure a homogenous cell suspension and consistent seeding in all wells.3. Use a temperature-controlled incubator and water bath for all incubation steps. |
| Unexpected Pharmacological Profile | 1. Presence of impurities in the compound.2. Off-target effects at high concentrations.3. Interaction with other components in the assay medium. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS/MS).[9][14]2. Perform a dose-response curve to identify the specific concentration range for your target receptor.3. Review all components of your assay medium for potential interactions. Other biogenic amines can interfere with histamine metabolism.[16] |
IV. Experimental Protocols & Workflows
To ensure a high degree of reproducibility, follow these detailed protocols for common experimental procedures.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh 17.00 mg of the compound.
-
Dissolution: Dissolve the weighed compound in 10 mL of high-purity water (e.g., HPLC grade) or a suitable buffer. Ensure complete dissolution by gentle vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly stored, the solution is stable for at least 6 months.[8]
Protocol 2: General Histamine Receptor Activation Assay (Calcium Flux)
This protocol is a general guideline for a calcium flux assay, a common method for studying Gq-coupled histamine receptors like H1.[12][17]
-
Cell Seeding: Plate cells expressing the histamine receptor of interest in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux measurements.
-
Data Analysis: Analyze the change in fluorescence over time to determine the cellular response to histamine receptor activation.
Workflow Visualization
The following diagrams illustrate key workflows for ensuring reproducibility.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Histamine Dihydrochloride? [synapse.patsnap.com]
- 4. Histamine dihydrochloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 13400-46-9 CAS MSDS ((1H-IMIDAZOL-4-YL)METHANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pH-induced conformational changes in histamine in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
Technical Support Center: (1H-Imidazol-4-yl)methanamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (1H-Imidazol-4-yl)methanamine hydrochloride, a histamine analog widely used in pharmacological research. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common and complex issues related to the handling and application of this compound, with a specific focus on the critical impact of pH on its biological activity.
Section 1: Foundational Knowledge - Understanding the Molecule's pH-Dependent Nature
This section provides the core chemical principles governing the behavior of (1H-Imidazol-4-yl)methanamine in aqueous solutions. A thorough understanding of its pH-dependent properties is the first step in troubleshooting and designing robust experiments.
FAQ 1: What is this compound and why is pH so critical for its activity?
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is structurally analogous to endogenous histamine. It functions as an agonist at histamine receptors (H₁-H₄) and is supplied as a hydrochloride salt for improved stability and solubility.
The activity of this molecule is fundamentally dictated by its molecular charge and conformation, both of which are directly controlled by the pH of the surrounding environment.[1][2] The molecule possesses two primary ionizable sites: the primary amine of the side chain and the imidazole ring. The protonation state of these sites determines how the molecule interacts with its biological targets, such as the amino acid residues within a receptor's binding pocket.[1][3] An incorrect pH can lead to suboptimal protonation, resulting in reduced affinity, altered efficacy, or even complete loss of activity.[4][5]
FAQ 2: What are the key ionizable groups on (1H-Imidazol-4-yl)methanamine and their approximate pKa values?
The molecule has two distinct basic centers that will be protonated or deprotonated depending on the pH. The pKa value represents the pH at which 50% of the molecules in a solution are protonated at that specific site. Understanding these values is crucial for predicting the molecule's charge at a given pH.
| Ionizable Group | Approximate pKa (Conjugate Acid) | Predominant State at Physiological pH (~7.4) |
| Imidazole Ring | ~6.0 - 7.0 | Mostly neutral, but a significant fraction is protonated |
| Primary Amine | ~9.5 - 10.5 | Almost entirely protonated (Ammonium, -NH₃⁺) |
(Note: These are approximate values based on histamine and similar structures. The exact pKa can be influenced by temperature, ionic strength, and the specific experimental medium.[1][6][7][8])
FAQ 3: How does the protonation state and charge of (1H-Imidazol-4-yl)methanamine change with pH?
The overall charge of the molecule transitions as the pH changes, directly impacting its electrostatic interactions and biological activity. At physiological pH, the molecule exists primarily as a monocation, but its form can vary significantly in different experimental or biological contexts (e.g., acidic intracellular granules or alkaline intestinal environments).[1][3]
Caption: Predominant species of (1H-Imidazol-4-yl)methanamine at different pH ranges.
Section 2: Experimental Design & Best Practices
Proactive measures in experimental setup can prevent many common pH-related issues.
FAQ 4: How do I choose the correct buffer system for my experiment?
Choosing an appropriate buffer is critical for maintaining a stable pH throughout your experiment.
-
Select a Buffer with a pKa Near Your Target pH: A buffer is most effective within ±1 pH unit of its pKa. For experiments at physiological pH (7.4), buffers like HEPES (pKa ~7.5), PBS (phosphate buffer saline, pKa of dibasic phosphate ~7.2), or MOPS (pKa ~7.2) are suitable. Imidazole itself can be used as a buffer in the pH 6.2 to 7.8 range, but this should be avoided when it is also the compound under study to prevent competitive effects.[7]
-
Consider Buffer-Compound Interactions: Ensure the buffer components do not interact with your compound or assay system. For example, phosphate buffers can sometimes precipitate divalent cations (e.g., Ca²⁺, Mg²⁺) which may be necessary for enzyme or receptor function.
-
Verify the Final pH: After adding all components to your assay medium (compound, cells, reagents), re-verify the pH. High concentrations of acidic salts (like your hydrochloride compound) or other additives can slightly alter the final pH.
FAQ 5: What are the best practices for preparing and storing solutions of this compound?
(1H-Imidazol-4-yl)methanamine is supplied as a hydrochloride salt, which is generally stable.[9] However, proper handling is key to ensuring reproducibility.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like sterile, deionized water or DMSO. The hydrochloride salt is generally water-soluble.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Protect from light where possible, as some histamine solutions have shown degradation upon prolonged light exposure.[10]
-
Working Dilutions: Prepare fresh working dilutions daily from the frozen stock solution using your validated assay buffer. Do not store dilute aqueous solutions for extended periods at 4°C or room temperature, as this increases the risk of degradation and microbial contamination.[9][10]
-
Material Safety: Always consult the Safety Data Sheet (SDS) for specific handling, storage, and personal protective equipment (PPE) requirements.[11][12][13][14]
Section 3: Troubleshooting Guide - Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving problems encountered during experimentation.
Problem 1: Inconsistent or Non-Reproducible Assay Results
Erratic data is one of the most common frustrations in the lab. Before questioning the biological system, always validate the chemical environment.
-
Possible Cause: pH drift or error in the assay buffer. The pH of your buffer can change due to CO₂ absorption from the atmosphere (especially for bicarbonate-based buffers), temperature fluctuations, or the addition of reagents.
-
Troubleshooting Protocol:
-
Calibrate Your pH Meter: Ensure your pH meter is calibrated daily using fresh, high-quality calibration buffers. An improperly calibrated meter is a primary source of error.
-
Check Buffer pH at Experimental Temperature: The pH of many buffer systems (e.g., Tris) is temperature-dependent. Calibrate the meter and measure your buffer at the same temperature as your assay (e.g., 37°C).
-
Measure pH Before and After: Check the pH of your complete assay medium at the start and end of your experiment. A significant drift (>0.2 pH units) indicates your buffer lacks sufficient capacity for the experiment's conditions.
-
Use Fresh Buffers: Do not use buffers that have been stored for long periods at room temperature or show any signs of microbial growth.
-
Problem 2: Low or No Biological Activity Observed
If the compound appears inactive, it is crucial to determine if this is a true pharmacological result or an artifact of suboptimal experimental conditions.
-
Possible Cause: The assay pH is outside the optimal range for receptor-ligand binding. As noted, histamine receptor activity can be highly pH-dependent.[5] For example, if the imidazole ring requires protonation for a key hydrogen bond with the receptor, running the assay at pH 8.0 (where the ring is almost entirely neutral) could abolish activity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low biological activity.
Problem 3: Compound Precipitation in the Assay Well or Stock Vial
Precipitation indicates that the compound's solubility limit has been exceeded under the current conditions.
-
Possible Cause: The pH of the solution has been adjusted to a point where the least soluble species of the compound is formed. For (1H-Imidazol-4-yl)methanamine, the neutral free base (formed at pH > 10) is significantly less water-soluble than its protonated, charged salt forms. Accidental addition of a strong base to your solution can cause it to precipitate.
-
Troubleshooting Protocol:
-
Visual Inspection: Centrifuge the solution. A visible pellet confirms precipitation.
-
pH Measurement: Carefully measure the pH of the solution where precipitation was observed.
-
Perform a Simple pH-Solubility Test:
-
Prepare several small-volume aliquots of your compound in water or a low-buffering-capacity solution.
-
Adjust the pH of each aliquot to different values (e.g., pH 4, 6, 7, 8, 10) using dilute HCl or NaOH.
-
Observe for any turbidity or precipitation. This will give you a practical understanding of the pH range to avoid. The FDA provides guidance on how to assess pH-dependent solubility for drug development, which can be adapted for research purposes.[15][16]
-
-
Section 4: Advanced Protocols
Protocol 1: Step-by-Step Guide for Performing a pH-Activity Profile
This experiment systematically evaluates the effect of pH on your compound's activity to identify the optimal pH for your assay.
-
Buffer Selection: Prepare a series of identical, high-capacity buffers (e.g., 50-100 mM) across a pH range (e.g., from pH 5.5 to 8.5 in 0.5 unit increments). Use a "universal" buffer system or select appropriate buffers for each pH point (e.g., MES for pH 6.0, HEPES for pH 7.5).
-
pH Verification: Adjust the pH of each buffer at the final experimental temperature.
-
Assay Preparation: For each pH point, set up your standard assay. This includes control wells (no compound) and wells with a fixed concentration of (1H-Imidazol-4-yl)methanamine.
-
Execution: Run the biological assay (e.g., receptor binding, functional response) under identical conditions for all pH points.
-
Data Analysis: Normalize the activity at each pH point to the maximum response observed across the entire range. Plot the normalized activity (%) versus pH. The resulting curve will reveal the optimal pH for your compound's activity in that specific assay.
Protocol 2: Standard Operating Procedure for pH Meter Calibration and Maintenance
A reliable pH meter is non-negotiable for this work.[17][18][19][20]
-
Daily Calibration:
-
Rinse the electrode with deionized water and gently blot dry with a lint-free wipe. Never rub the electrode bulb.[18]
-
Perform a two- or three-point calibration using fresh, traceable calibration buffers (e.g., pH 4.01, 7.01, 10.01).
-
Ensure the meter is at thermal equilibrium with the buffers.[18]
-
The slope should be between 95-105%. If it falls outside this range, the electrode may need cleaning or replacement.[17][19]
-
-
Electrode Cleaning:
-
If readings become sluggish or calibration fails, clean the electrode.
-
For general use, soak in a 0.1 M HCl solution for 15-30 minutes.
-
If protein contamination is suspected (e.g., from cell culture media), use a pepsin-HCl cleaning solution.[18]
-
After cleaning, rinse thoroughly and soak in storage solution for at least one hour before recalibrating.
-
-
Proper Storage:
-
Never store the pH electrode in deionized or distilled water, as this will deplete the reference electrolyte.[17]
-
Always store the electrode in the recommended storage solution (typically a concentrated KCl solution) to keep the glass bulb hydrated and the junction flowing.
-
References
- Le, T. (2024, December 19).
- De Backer, M. D., et al. (n.d.). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists.
- Mandal, S., et al. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing.
- Tanaka, H., et al. (n.d.). pH-induced conformational changes in histamine in the solid state. National Institutes of Health (PMC).
- Jezierska, A., et al. (2022, November 2). Imidazole-amino acids. Conformational switch under tautomer and pH change.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- (2024, December 19). Safety Data Sheet.
- Brody, M. J., & Soll, A. H. (n.d.). pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder.
- Edmondson, D. E., & Singer, T. P. (n.d.). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins.
- BenchChem. (n.d.). Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists.
- Chemistry LibreTexts. (2025, February 24). Basicity of Amines.
- De Schutter, A., et al. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA.
- Wikipedia. (n.d.). Imidazole.
- Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group.
- ResearchGate. (n.d.). First and second deprotonation of imidazole.
- Nielsen, N. H., et al. (1988, August). Stability of histamine dihydrochloride in solution. PubMed.
- Chemistry Stack Exchange. (2016, March 20). How is the pka related to the ph of the solution for an amine?
- Tawa, G. J., & Song, D. (2010, March 23). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. National Institutes of Health (PMC).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- (n.d.). CHAPTER 21: AMINES.
- Rönnberg, E., et al. (2017, May 11). Acidic pH is essential for maintaining mast cell secretory granule homeostasis. National Institutes of Health (PMC).
- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
- Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride.
- YouTube. (2023, November 16). Basicity of Amines Explained with Examples.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- U.S. Food and Drug Administration. (n.d.). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. FDA.
- Camlab. (n.d.). What to do when your pH meter does not measure pH properly.
- Mettler Toledo. (n.d.). pH Sensor Troubleshooting – pH Handling Movie 6/6.
- Assay Genie. (n.d.). Histamine Assay Kit (Colorimetric) (BN00737).
- Yokogawa America. (n.d.). Successful pH Troubleshooting.
- Megazyme. (n.d.). HISTAMINE.
- Advance Analytik. (n.d.). Troubleshooting Common Issues in pH Meters: A Comprehensive Guide.
- National Institutes of Health (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Northwest Life Science Specialties. (n.d.). Histamine ELISA Assay Kit.
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- (n.d.). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists.
- Abcam. (n.d.). Histamine Assay Kit (Colorimetric) (ab235630).
- ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- ResearchGate. (n.d.). 69- Analytical Profiles of Histamine.
- Zhang, L., et al. (2014, April 14). pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development. PubMed.
- Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents.
- Tocris Bioscience. (n.d.). Histamine dihydrochloride (3545).
- Tocris Bioscience. (n.d.). Histamine dihydrochloride.
- PubMed. (n.d.). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
Sources
- 1. pH-induced conformational changes in histamine in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acidic pH is essential for maintaining mast cell secretory granule homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fda.gov [fda.gov]
- 16. pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pages.hannainst.com [pages.hannainst.com]
- 18. camlab.co.uk [camlab.co.uk]
- 19. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 20. advanceanalytik.com [advanceanalytik.com]
Technical Support Center: In Vivo Vehicle Selection for (1H-Imidazol-4-yl)methanamine hydrochloride
Welcome to the technical support guide for the in vivo administration of (1H-Imidazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to vehicle selection and formulation for this compound.
Section 1: Foundational Knowledge & Initial Vehicle Selection
This section covers the critical physicochemical properties of this compound and provides a starting point for vehicle selection based on the route of administration.
Q1: What are the most critical physicochemical properties of this compound to consider for vehicle selection?
A1: Understanding the compound's structure and properties is the first step to a successful formulation. (1H-Imidazol-4-yl)methanamine is a histamine analog containing a primary amine and an imidazole ring.[1][2] The hydrochloride salt form significantly improves its aqueous solubility.
The three most critical properties are:
-
Solubility: As a hydrochloride salt, the compound is expected to be freely soluble in water and aqueous solutions.[3] Its solubility is, however, highly dependent on pH.
-
pH and pKa: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The pKa of the conjugate acid is around 7.[4] The primary amine side chain will have a pKa around 9-10. This pH-dependent ionization is crucial; as the pH of a solution approaches the pKa of the imidazole ring, the compound's charge state changes, which can dramatically decrease its solubility and lead to precipitation.[5][6] Maintaining a slightly acidic pH is often necessary to keep the molecule fully protonated and dissolved.
-
Stability: Imidazole-containing compounds can be sensitive to pH and may interact with other formulation components.[5][7] It is essential to ensure the vehicle does not promote degradation.
Q2: What are the recommended starting vehicles for common routes of administration?
A2: The choice of vehicle is fundamentally linked to the intended route of administration and the compound's properties.[3][8] Given that this compound is a water-soluble salt, simple aqueous vehicles are the preferred starting point.
| Route of Administration | Recommended Starting Vehicle | Key Considerations |
| Intravenous (IV) | Sterile 0.9% Sodium Chloride (Normal Saline) | Must be a sterile, particle-free solution.[9] The pH should be as close to physiological pH (7.4) as possible to avoid irritation.[10][11] |
| Intraperitoneal (IP) | Sterile 0.9% Sodium Chloride or Phosphate-Buffered Saline (PBS) | Isotonicity is crucial to minimize local irritation.[3] The volume should be carefully controlled based on the animal's weight.[10] |
| Subcutaneous (SC) | Sterile 0.9% Sodium Chloride | The volume is more restricted than IP, and formulations with extreme pH can cause significant tissue damage.[12][13] |
| Oral (PO) | Purified Water or 0.5% Carboxymethylcellulose (CMC) in water | For oral gavage, ensuring the compound remains in solution in the acidic environment of the stomach is important.[14] |
Section 2: Formulation, Preparation, and Troubleshooting
This section provides practical, step-by-step guidance for preparing formulations and resolving common issues like precipitation.
Vehicle Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate vehicle.
Q3: My compound is precipitating out of solution. What are the likely causes and how can I fix it?
A3: Precipitation is a common and critical issue that can lead to inaccurate dosing and adverse events.[15][16] The most likely cause for this compound is a pH shift.
Troubleshooting Steps:
-
Check the pH: Dissolving this compound in a neutral, unbuffered vehicle like normal saline may result in a final pH that is too high (closer to 7), causing the imidazole ring to lose its positive charge and the compound to become less soluble.[5]
-
Adjust pH: The most effective solution is often to lower the pH.
-
Protocol for pH Adjustment:
-
Prepare your formulation in a volume slightly less than the final target volume.
-
While stirring, add dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise.
-
Monitor the pH continuously with a calibrated pH meter until the precipitate redissolves. A target pH range of 4.0 - 6.5 is often effective.
-
Once the compound is fully dissolved, bring the solution to the final volume with the vehicle.
-
For parenteral routes, the final formulation must be sterile-filtered (e.g., through a 0.22 µm filter).[17]
-
-
-
In Vitro Dilution Test: Before animal administration, simulate in vivo dilution to check for potential precipitation upon injection.[18] A simple method is to add a small volume of your final formulation to a larger volume of PBS at pH 7.4 and visually inspect for any cloudiness or precipitate formation.[19][20]
-
Consider a Buffer: If pH stability is a concern, using a pharmaceutically acceptable buffer system like citrate or acetate can help maintain the optimal pH. Phosphate buffers are common but can sometimes cause precipitation with certain drugs.[21]
Q4: How do I perform a basic solubility assessment for my specific dose?
A4: If the exact solubility is unknown, you must determine it empirically to ensure your target concentration is achievable.
Protocol: Small-Scale Solubility Test
-
Weigh Compound: Accurately weigh a small amount of this compound (e.g., 5 mg) into a small, clear glass vial.
-
Add Vehicle: Add a precise, small volume of your chosen vehicle (e.g., 100 µL of 0.9% saline) to the vial. This would correspond to a starting concentration of 50 mg/mL.
-
Mix and Observe: Vortex or sonicate the mixture for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
-
Titrate if Insoluble: If the compound is not fully dissolved, add another measured aliquot of the vehicle (e.g., another 100 µL to reach 25 mg/mL) and repeat the mixing and observation step.
-
Determine Solubility: Continue adding vehicle in measured steps until the compound is fully dissolved. The concentration at which it completely dissolves is the approximate solubility. Always perform this at the intended temperature of use.[22]
Section 3: Advanced Considerations & FAQs
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility data for this molecule is not widely published, general chemical principles apply. The primary amine and imidazole ring are nucleophilic and can potentially react with excipients containing aldehyde or ketone groups, especially under certain pH conditions. It is always best to start with the simplest formulation possible (e.g., saline) and only add complexity if necessary.[8][18]
Q6: I'm observing signs of irritation or toxicity in my animals. Could the vehicle be the cause?
A6: Yes. Vehicle-related toxicity is a critical consideration.[22][23]
-
pH: Injecting solutions with a non-physiological pH can cause pain, irritation, and tissue necrosis.[11][12] While a slightly acidic formulation may be necessary for solubility, the buffering capacity of the blood can often neutralize small volumes upon IV injection. However, for IP and SC routes, local irritation is a greater concern.[13]
-
Tonicity: Always use isotonic vehicles (like 0.9% saline) for parenteral routes to prevent cell damage at the injection site.[10]
-
Vehicle Controls: It is mandatory to include a control group in your experiment that receives only the vehicle.[22] This allows you to differentiate between the effects of the compound and any effects caused by the formulation itself.
Q7: When should I consider using co-solvents like DMSO or PEG?
A7: For a water-soluble hydrochloride salt like this, co-solvents should be a last resort. They are typically used for poorly water-soluble, hydrophobic compounds.[3][23] If, for some reason, an extremely high concentration is required that cannot be achieved in an aqueous vehicle even with pH adjustment, a co-solvent system might be explored. However, be aware that organic solvents like DMSO can have their own biological effects and can cause significant irritation and toxicity, especially at higher concentrations.[8][23] If used, the final concentration of the co-solvent should be kept to an absolute minimum.
References
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion]. Available: [Link]
- Research A-Z.
- Gage, D. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 51(3), 353–362. Available: [Link]
- Maia, C. et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Kumar, V. et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available: [Link]
- Siodłak, D. et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. PMC. Available: [Link]
- Kamerzell, T. J. et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology. Available: [Link]
- Pharmaceutical Technology. (2006).
- University of Washington. (2023, September 21).
- ResearchGate. (2012, September 30). What is the acceptable pH range of drug solution for iv injection? [Online discussion]. Available: [Link]
- Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available: [Link]
- Samanta, S. et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Available: [Link]
- ResearchGate. Buffers and pH Adjusting Agents. Available: [Link]
- Excipient Selection In Parenteral Formulation Development. (2013). Pharma Times, 45(3). Available: [Link]
- Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review. Available: [Link]
- Stark, H. et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. Available: [Link]
- International Association of Journals of Pharmaceutical Sciences. (2015). biological and pharmaceutical buffer systems. Available: [Link]
- Nilsson, N. et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. Available: [Link]
- Wikipedia. Imidazole. Available: [Link]
- Hodošček, M. et al. (2018). Computational Analysis of Histamine Protonation Effects on H1R Binding. PMC. Available: [Link]
- McGill University.
- Jaroniec, C. P. et al. (2020). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society. Available: [Link]
- NIH OACU. (2014).
- Nilsson, N. et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central. Available: [Link]
- PubChem. (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. Available: [Link]
- ResearchGate. (2000). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. Available: [Link]
- ResearchGate. (2017).
- ResearchGate.
- Wivagg, R. T. et al. (1976). Influence of pH and route of injection on acute toxicity of tetracycline in mice. PubMed. Available: [Link]
- ResearchGate. (2018). Assessment of the Myotoxicity of Pharmaceutical Buffers Using an In Vitro Muscle Model: Effect of pH, Capacity, Tonicity, and Buffer Type. Available: [Link]
- Angeli, A. et al. (2022).
- PRISYS Biotech. (2024, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available: [Link]
- ResearchGate. (2023, May 9). What is the optimal pH range for oral gavage solutions for mice? [Online discussion]. Available: [Link]
Sources
- 1. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. mcgill.ca [mcgill.ca]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH and route of injection on acute toxicity of tetracycline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Histamine Receptor Subtype Cross-Talk
Welcome to the technical support center for researchers navigating the complexities of histamine receptor signaling. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges when studying histamine receptor subtype cross-talk. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and avoid common pitfalls.
Introduction to Histamine Receptor Cross-Talk
Histamine, a crucial biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] While these receptors are often studied in isolation, a growing body of evidence reveals a significant degree of "cross-talk" between them. This interplay can occur at multiple levels, from direct receptor-receptor interactions (oligomerization) to convergence on downstream signaling pathways.[2][3][4] Understanding and controlling for this cross-talk is paramount for accurately deciphering histamine's role in health and disease.
The four histamine receptor subtypes are coupled to different primary G protein signaling pathways:
-
H1 Receptor (H1R): Primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[5][6][7][8]
-
H2 Receptor (H2R): Canonically couples to Gαs, stimulating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.[2][5][6][7][8]
-
H3 Receptor (H3R): Predominantly couples to Gαi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. It often acts as a presynaptic autoreceptor.[6][9]
-
H4 Receptor (H4R): Also couples to Gαi/o, leading to the inhibition of adenylyl cyclase and modulation of immune cell function.[6][9][10]
However, this classical view is an oversimplification. Studies have shown that under certain conditions, these receptors can couple to other G proteins, further complicating the signaling landscape.[6][11]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers face when investigating histamine receptor cross-talk.
Q1: What is histamine receptor cross-talk and why is it important?
A1: Histamine receptor cross-talk refers to the phenomenon where the activation of one histamine receptor subtype influences the signaling or function of another. This can manifest as:
-
Direct physical interaction: Receptors can form heterodimers or higher-order oligomers, leading to altered pharmacology and signaling outcomes.[3][5][12][13] For example, H1R and H2R have been shown to form heterodimers, leading to cross-desensitization and cointernalization.[5]
-
Convergence of signaling pathways: Different receptor subtypes can activate signaling molecules that regulate a common downstream effector. For instance, H1R-mediated increases in intracellular calcium can influence cAMP signaling, which is the primary pathway for H2R.[2]
-
Sequential pathway activation: The products of one receptor's signaling cascade can directly impact the components of another's.
Understanding cross-talk is critical because it can lead to unexpected physiological responses and can confound the interpretation of experimental data, particularly when using subtype-selective ligands.
Q2: My subtype-selective antagonist is producing off-target effects. How can I be sure the observed effect is due to cross-talk and not non-specific binding?
A2: This is a crucial question. While no ligand is perfectly selective, here's how to approach this issue:
-
Titrate your ligands: Determine the potency (EC50 or IC50) of your agonist and antagonist for each histamine receptor subtype expressed in your system. Use concentrations that are at least 100-fold more selective for the target receptor over the others.
-
Use structurally unrelated ligands: If two different antagonists for the same receptor, with distinct chemical scaffolds, produce the same effect, it strengthens the argument for a specific on-target action.
-
Employ genetic knockdown/knockout: The most definitive way to confirm specificity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor. If the "off-target" effect disappears, it confirms the involvement of that receptor.
-
Control for vehicle effects: Always include a vehicle-only control to ensure the solvent for your ligands is not causing any effects.
Q3: I'm seeing conflicting results in different cell lines. What could be the cause?
A3: This is a common issue stemming from the cellular context:
-
Receptor expression levels: The relative abundance of each histamine receptor subtype can vary dramatically between cell types. This stoichiometry can dictate the predominant signaling pathways and the extent of cross-talk. Quantify receptor expression levels using qPCR, Western blotting, or radioligand binding assays.
-
Signaling component expression: The expression levels of G proteins, adenylyl cyclases, phospholipases, and other signaling intermediates can differ, leading to variations in downstream responses.
-
Presence of scaffolding proteins: Proteins that bring signaling components into close proximity can facilitate or inhibit cross-talk in a cell-type-specific manner.
It is essential to characterize the expression profile of your chosen cell model to understand the potential for cross-talk.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges.
Guide 1: Investigating Direct Receptor-Receptor Interactions (Oligomerization)
Direct physical interaction between histamine receptor subtypes is a key mechanism of cross-talk.[3][4][14] Co-immunoprecipitation (Co-IP) and resonance energy transfer techniques (FRET and BRET) are powerful tools to study these interactions.[15][16][17][18][19]
Problem: I cannot detect an interaction between my two tagged histamine receptors using Co-IP.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Antibody | Validate your antibody for immunoprecipitation (IP) using a positive control (a cell lysate known to express the tagged receptor). Test multiple antibodies if necessary. | The antibody must be able to recognize the native, folded protein in solution.[17] |
| Harsh Lysis/Solubilization Conditions | Optimize your lysis buffer. Start with a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) and consider adding cholesterol or its analogs to stabilize the receptor complex. | GPCRs are transmembrane proteins, and harsh detergents can disrupt their native conformation and interactions.[17] |
| Low Expression Levels | Confirm the expression of both tagged receptors in your cell lysates by Western blot. If expression is low, consider using a stronger promoter or a more efficient transfection reagent. | A sufficient amount of protein is required for successful immunoprecipitation. |
| Transient Interaction | The interaction may be transient or only occur in the presence of a ligand. Perform the Co-IP in the presence of an agonist, antagonist, or inverse agonist. | Ligand binding can induce conformational changes that promote or stabilize receptor oligomerization.[12] |
| Epitope Tag Inaccessibility | The epitope tag on your "bait" protein may be buried within the receptor complex. Try swapping the tags on your receptors (i.e., use the other receptor as the bait). | The orientation of the receptors within the complex can mask the epitope tag from the antibody. |
Experimental Protocol: Co-Immunoprecipitation of Histamine Receptors
-
Cell Culture and Transfection: Co-transfect your cells (e.g., HEK293T) with plasmids encoding your two differentially tagged histamine receptors (e.g., HA-H1R and Flag-H2R).
-
Cell Lysis: After 48 hours, lyse the cells in a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Immunoprecipitation: Incubate the cleared lysate with an anti-HA antibody conjugated to agarose beads overnight at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using an anti-Flag antibody to detect the co-immunoprecipitated H2R.
Problem: My BRET/FRET signal is low or absent, even though I know the receptors are expressed.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect Fusion Protein Orientation | The donor (e.g., Rluc) and acceptor (e.g., YFP) fluorophores must be in close proximity (<10 nm) for energy transfer to occur.[18][20] Create both N- and C-terminal fusions for each receptor and test all four combinations. | The tertiary structure of the receptor can influence the distance and orientation between the fused fluorophores. |
| Suboptimal Donor:Acceptor Ratio | Titrate the amount of donor and acceptor plasmids during transfection to find the optimal ratio that maximizes the BRET/FRET signal. | An excess of the donor or acceptor can lead to "leaky" signal or quenching, respectively. |
| Low Signal-to-Noise Ratio | For BRET, ensure you are using a high-quality, low-background luminometer. For FRET, be mindful of spectral bleed-through and use appropriate correction factors. | BRET generally has a better signal-to-noise ratio than FRET due to the absence of an external excitation source.[19][21] |
| Cellular Autofluorescence | For FRET experiments, use a cell line with low intrinsic fluorescence and appropriate filter sets to minimize background. | Autofluorescence can mask the true FRET signal, especially if it is weak. |
Visualization: BRET Experimental Workflow
Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) experiment.
Guide 2: Dissecting Downstream Signaling Pathway Convergence
Histamine receptor subtypes can activate distinct primary signaling pathways that converge on common downstream effectors. This can lead to synergistic or antagonistic effects.
Problem: I am trying to measure H2R-mediated cAMP production, but I see a biphasic dose-response curve, suggesting another receptor is involved.
This could be due to co-activation of H1R, which can modulate cAMP levels through its downstream effectors.[2]
| Potential Cause | Troubleshooting Steps | Rationale |
| H1R Co-activation | Pre-treat your cells with a highly selective H1R antagonist (e.g., pyrilamine) before stimulating with histamine. If the biphasic response is eliminated, it confirms H1R involvement. | Pharmacological blockade is a straightforward way to isolate the signaling of a specific receptor subtype.[22] |
| Gαi/o Coupling of H1R | In some systems, H1R can also couple to Gαi, which would inhibit adenylyl cyclase and reduce cAMP levels.[11] To test this, pre-treat cells with pertussis toxin (PTX), which inactivates Gαi/o proteins. If the inhibitory phase of the response is lost, it suggests Gαi/o coupling. | PTX is a valuable tool for dissecting the involvement of Gαi/o-coupled receptors in a given response. |
| Calcium-Sensitive Adenylyl Cyclases | H1R activation leads to increased intracellular calcium.[22] Some adenylyl cyclase isoforms are inhibited by calcium. Use a calcium chelator like BAPTA-AM to buffer intracellular calcium and see if it alters the histamine response. | This helps to determine if the cross-talk is occurring at the level of the adenylyl cyclase itself. |
Problem: I am studying H1R-mediated calcium release, but the signal is weaker than expected or is attenuated upon co-stimulation with an H2R agonist.
| Potential Cause | Troubleshooting Steps | Rationale |
| PKA-mediated Phosphorylation | H2R activation increases cAMP and activates Protein Kinase A (PKA). PKA can phosphorylate and desensitize H1R or components of its signaling pathway (e.g., PLC). Pre-treat with a PKA inhibitor (e.g., H-89) to see if the H1R response is restored. | This is a classic example of negative cross-talk between the Gs and Gq pathways.[2] |
| Receptor Cross-Desensitization | Prolonged activation of H2R may lead to the recruitment of G protein-coupled receptor kinases (GRKs) that can also phosphorylate and desensitize H1R.[5] This can be investigated by measuring H1R phosphorylation directly or by using GRK inhibitors. | GRKs are key regulators of GPCR desensitization and can be a point of convergence for cross-talk. |
Visualization: Histamine Receptor Signaling Cross-Talk
Caption: Simplified signaling pathways for H1R and H2R, highlighting points of cross-talk.
Conclusion
Investigating histamine receptor subtype cross-talk requires a multi-faceted approach that combines pharmacology, molecular biology, and biochemistry. By carefully selecting experimental tools, optimizing protocols, and being aware of the potential for complex interactions, researchers can unravel the intricate signaling networks governed by histamine. This technical guide provides a starting point for troubleshooting common issues, but it is essential to remember that each experimental system has its unique characteristics. A thorough understanding of your model system and a systematic approach to problem-solving are the keys to success.
References
- Co-IP assays for measuring GPCR-arrestin interactions. PubMed.
- Histamine receptors and interactions between second messenger transduction systems. PubMed.
- G Protein–Coupled Receptor Oligomerization. Circulation Research.
- Functional Crosstalk Between GPCRs: With or Without Oligomerization. PubMed.
- Co-immunoprecipitation Analysis of GPCR Complexes in the Central Nervous System. Springer Link.
- New Developments in the Use of Histamine and Histamine Receptors. PubMed Central.
- Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration. PubMed Central.
- Histamine receptor. Wikipedia.
- CO-IMMUNOPRECIPITATION AS A STRATEGY TO EVALUATE RECEPTOR–RECEPTOR OR RECEPTOR–PROTEIN INTERACTIONS. John Wiley & Sons, Inc.
- Histamine Receptors in the Cross-Talk between Periphery and Brain. PubMed Central.
- Co-immunoprecipitation as a Useful Tool for Detection of G Protein-Coupled Receptor Oligomers. WashU Medicine Research Profiles.
- Oligomerization of G protein-coupled receptors: A reality. PubMed Central.
- Co-Immunoprecipitation as a Strategy to Evaluate Receptor–Receptor or Receptor–Protein Interactions in G-Protein-Coupled Receptor–Protein Interactions. ResearchGate.
- Oligomerization of G Protein-Coupled Receptors: Past, Present, and Future. PubMed Central.
- GPCR oligomers in pharmacology and signaling. PubMed Central.
- Histamine and its receptors. PubMed Central.
- Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies.
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI.
- BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies.
- Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 2. YouTube.
- The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PubMed Central.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PubMed Central.
- BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. PubMed Central.
- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH.
- Histamine pharmacology: from Sir Henry Dale to the 21st century. PubMed Central.
- Pharmacology of Histamine Receptors. Springer.
- The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers.
- Histamine receptors and antihistamines: from discovery to clinical applications. PubMed.
- Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. PubMed.
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. PubMed.
- Quantitative Single-Cell Analysis of Signaling Pathways Activated Immediately Downstream of Histamine Receptor Subtypes. PubMed.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central.
- Histamine Receptors in the Cross-Talk between Periphery and Brain. Oxford Academic.
- Computational and experimental approaches to probe GPCR activation and signaling. DOI.
- Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Crosstalk, and Repositioning of Classic Histaminergic Ligands. Semantic Scholar.
- Schematic depicting the canonical pathways for each histamine receptor.... ResearchGate.
- Histamine H1- and H4-receptor signaling cooperatively regulate MAPK activation. OUCI.
- Approaches to Study GPCR Regulation in Native Systems. Springer Nature Experiments.
- KNIME-based Analysis of Off-Target Effect of Drugs Related to The Molecular 2D Fingerprint.
- Experimental Strategies for Studying G Protein-Coupled Receptor Homo- and Heteromerization with Radioligand Binding and Signal Transduction Methods. ResearchGate.
- Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells. PubMed.
- Calcium signaling by histamine receptors. (A) Activation of the Ycam... ResearchGate.
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine receptors and interactions between second messenger transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Functional crosstalk between GPCRs: with or without oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Developments in the Use of Histamine and Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Single-Cell Analysis of Signaling Pathways Activated Immediately Downstream of Histamine Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligomerization of G Protein-Coupled Receptors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR oligomers in pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligomerization of G protein-coupled receptors: A reality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-immunoprecipitation Analysis of GPCR Complexes in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 17. med.emory.edu [med.emory.edu]
- 18. berthold.com [berthold.com]
- 19. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. berthold.com [berthold.com]
- 22. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Agonist-Induced Tachyphylaxis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering tachyphylaxis in their experimental models. This guide is designed to provide in-depth troubleshooting strategies and practical answers to frequently asked questions regarding the rapid attenuation of receptor response upon prolonged or repeated agonist exposure. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate tachyphylaxis, ensuring the integrity and reproducibility of your research.
Understanding the Challenge: A Quick Primer on Tachyphylaxis
Tachyphylaxis is characterized by a rapid decrease in the response to a drug following its initial administration.[1] This phenomenon is a significant hurdle in both preclinical research and clinical applications, particularly in systems involving G protein-coupled receptors (GPCRs). The underlying mechanisms are multifaceted, primarily involving:
-
Receptor Phosphorylation: Agonist binding triggers GPCR kinases (GRKs) to phosphorylate the receptor's intracellular domains.[2]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[2]
-
G Protein Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its cognate G protein, thereby attenuating downstream signaling.[2]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis via clathrin-coated pits, removing the receptor from the cell surface.[3]
-
Receptor Downregulation: In cases of prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total receptor population.
It is crucial to distinguish tachyphylaxis from tolerance, which develops more slowly over days or weeks and often involves transcriptional changes.[4]
Visualizing the Pathway of Tachyphylaxis
Caption: Canonical pathway of GPCR tachyphylaxis.
Troubleshooting Guide
This section provides detailed protocols and troubleshooting advice for common experimental challenges related to tachyphylaxis.
Issue 1: My agonist shows a diminished response upon repeated application. How can I quantify this tachyphylaxis?
Expertise & Experience: Quantifying tachyphylaxis is the first step to understanding and mitigating it. A robust quantification method will provide a baseline against which you can test different intervention strategies. The following protocol utilizes a functional assay (e.g., calcium imaging or cAMP measurement) to determine the extent of desensitization and the kinetics of resensitization.
Protocol: Quantifying Desensitization and Resensitization
-
Cell Preparation:
-
Seed cells expressing the receptor of interest in a suitable format (e.g., 96-well plate for plate reader assays, or glass-bottom dishes for microscopy).
-
Grow cells to 80-90% confluency. For assays requiring transient transfection, perform this 24-48 hours prior to the experiment.
-
-
Assay-Specific Preparation:
-
For Calcium Assays: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
For cAMP Assays: Utilize a suitable cAMP detection kit (e.g., HTRF, FRET, or BRET-based biosensors).[5][6][7][8][9] For live-cell imaging, transfect cells with a cAMP biosensor.
-
-
Establishing a Baseline:
-
Wash cells with an appropriate assay buffer (e.g., HBSS).
-
Record the baseline signal for a few minutes to ensure stability.
-
-
Initial Agonist Stimulation (S1):
-
Apply the agonist at a concentration that elicits a robust response (e.g., EC80).
-
Record the cellular response until it returns to baseline or reaches a plateau. The peak of this response is your S1 value.
-
-
Washout and Desensitization:
-
Thoroughly wash the cells with fresh, pre-warmed assay buffer to remove the agonist. The efficiency of this step is critical.
-
-
Second Agonist Stimulation (S2):
-
Immediately re-apply the same concentration of the agonist.
-
Record the response. The peak of this second response is your S2 value.
-
-
Calculating Desensitization:
-
Percent Desensitization = (1 - (S2 / S1)) * 100
-
-
Resensitization Time Course:
-
After the initial stimulation and washout, incubate the cells in agonist-free media for varying time points (e.g., 15, 30, 60, 120 minutes) before the second agonist application.
-
Calculate the percent response recovery at each time point: (S2_t / S1) * 100, where S2_t is the response after a given recovery time.
-
Troubleshooting this Protocol:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No desensitization observed (S2 ≈ S1) | Incomplete agonist washout. | Increase the number and volume of washes. Consider including a brief incubation with an antagonist during the washout phase, followed by a final wash to remove the antagonist. |
| Low agonist concentration. | Ensure the agonist concentration used is sufficient to induce desensitization (typically EC80 or higher). | |
| The receptor system is resistant to tachyphylaxis. | This is a valid result. Consider testing a different agonist known to induce tachyphylaxis for that receptor as a positive control. | |
| High variability between replicates | Inconsistent cell density or health. | Ensure uniform cell seeding and monitor cell morphology. |
| Inconsistent fluid handling (agonist addition, washout). | Use automated liquid handling if available. If manual, be consistent with timing and technique. | |
| Incomplete resensitization even after long recovery times | Receptor downregulation (degradation) has occurred. | Perform a receptor expression analysis (e.g., ELISA, flow cytometry) to quantify total receptor number over the time course.[10][11][12][13] |
| Continuous low-level receptor activation. | Ensure complete removal of the agonist during washout. |
Issue 2: How can I determine if receptor internalization is the primary cause of the observed tachyphylaxis?
Expertise & Experience: While β-arrestin-mediated uncoupling is a rapid process, receptor internalization is a key step in prolonging the desensitized state. Quantifying the extent and rate of receptor internalization can provide critical insights into the mechanism of tachyphylaxis for your specific agonist.
Protocol: Quantifying Receptor Internalization via Live-Cell Imaging
This protocol assumes the use of a fluorescently tagged receptor (e.g., GFP-tagged) or a fluorescently labeled ligand.
-
Cell Preparation:
-
Plate cells expressing the fluorescently tagged receptor on glass-bottom dishes suitable for confocal microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Image Acquisition Setup:
-
Use a confocal microscope equipped with an environmental chamber to maintain physiological temperature (37°C) and CO2 levels.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion) to visualize subcellular structures.
-
-
Baseline Imaging:
-
Acquire images of the cells before agonist addition. The fluorescence should be predominantly localized to the plasma membrane.
-
-
Agonist Stimulation and Time-Lapse Imaging:
-
Add the agonist at the desired concentration.
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for up to 60 minutes.
-
-
Image Analysis:
-
Observe the translocation of fluorescence from the plasma membrane to intracellular vesicles (endosomes).
-
Quantify the degree of internalization at each time point. This can be done by measuring the fluorescence intensity in the cytoplasm versus the membrane, or by using image analysis software to count the number and intensity of intracellular puncta.
-
Self-Validating System:
-
Positive Control: Use an agonist known to induce robust internalization of the receptor.
-
Negative Control: Use a vehicle control (buffer only) to ensure no spontaneous internalization occurs.
-
Inhibitor Control: Pre-treat cells with an inhibitor of endocytosis (e.g., dynasore for dynamin-dependent endocytosis, or hypertonic sucrose for clathrin-mediated endocytosis) to confirm the internalization pathway. A lack of internalization in the presence of the inhibitor validates the assay.
Troubleshooting this Protocol:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No internalization observed | The agonist does not induce internalization. | This is a key finding. The observed tachyphylaxis may be primarily due to receptor-G protein uncoupling without significant internalization. |
| The fluorescent tag interferes with internalization. | Validate that the tagged receptor behaves similarly to the wild-type receptor in functional assays. Consider moving the tag to a different terminus. | |
| Imaging conditions are causing phototoxicity. | Reduce laser power and exposure time. Increase the time interval between image acquisitions. | |
| Rapid photobleaching | High laser power or prolonged exposure. | Use a lower laser power and a more sensitive detector. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. |
| Difficulty quantifying internalization | Diffuse cytoplasmic signal. | Optimize image analysis parameters. Consider using a membrane-staining dye to help delineate the plasma membrane for more accurate ratiometric analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between homologous and heterologous desensitization?
A: Homologous desensitization is agonist-specific, meaning that stimulation of a particular receptor leads to the desensitization of only that receptor. This is typically mediated by GRKs. Heterologous desensitization, on the other hand, is agonist-nonspecific. Activation of one receptor can lead to the desensitization of other, unrelated receptors. This is often mediated by second messenger-dependent kinases like PKA and PKC.
Q2: Can I prevent tachyphylaxis by simply washing out the agonist and allowing the system to recover?
A: Yes, in many cases, tachyphylaxis is reversible. The rate of recovery, or resensitization, depends on the rate of receptor dephosphorylation and recycling back to the plasma membrane.[14][15] However, for some agonists, particularly those with a long residence time at the receptor, recovery can be very slow or incomplete due to prolonged receptor internalization and potential degradation.[16][17][18]
Q3: My agonist has a high affinity for the receptor, but still causes significant tachyphylaxis. Why is this?
A: High affinity does not always correlate with a lack of tachyphylaxis. In fact, agonists with a long residence time (a slow dissociation rate) can lead to more sustained receptor activation, prolonged β-arrestin recruitment, and more pronounced internalization, all of which contribute to tachyphylaxis.[16][17][18] Therefore, an agonist with a shorter residence time may allow for faster receptor recycling and resensitization, even if its affinity is lower.[16][17][18]
Q4: What is "biased agonism" and how can it be used to mitigate tachyphylaxis?
A: Biased agonism is a phenomenon where an agonist preferentially activates one signaling pathway over another at the same receptor.[19] For example, a "G protein-biased" agonist might activate the G protein signaling pathway with high efficacy while minimally recruiting β-arrestin.[20][21][22][23] Since β-arrestin is a key driver of desensitization and internalization, such biased agonists could theoretically produce a sustained therapeutic effect with reduced tachyphylaxis.[19][20][21][22][23]
Visualizing Biased Agonism:
Caption: Comparison of unbiased and G protein-biased agonism.
Q5: Are there any experimental strategies I can employ to minimize tachyphylaxis in my cell-based assays?
A: Yes, several strategies can be considered:
-
Intermittent Dosing: Instead of continuous exposure, apply the agonist for a defined period, followed by a washout and recovery period. This can allow for receptor resensitization between stimulations.[2][24]
-
Use of Biased Agonists: If available, utilize agonists that are biased away from the β-arrestin pathway.[19][20][21][22][23]
-
Modulating Receptor Trafficking: In some systems, it may be possible to use pharmacological agents to inhibit receptor degradation or promote recycling, although this can have off-target effects.
-
Consider Agonist Residence Time: When screening for new compounds, consider not only affinity and efficacy but also the dissociation rate. Agonists with a faster "off-rate" may be less prone to causing tachyphylaxis.[16][17][18]
Quantitative Data Summary
The following table provides a conceptual framework for comparing the properties of different types of agonists in relation to tachyphylaxis. Actual values will be receptor- and agonist-specific.
| Agonist Type | Receptor Residence Time | β-Arrestin Recruitment | Receptor Internalization | Tachyphylaxis Potential |
| Conventional Agonist | Variable | High | High | High |
| High Residence Time Agonist | Long | Sustained/High | Sustained/High | Very High |
| G Protein-Biased Agonist | Variable | Low/None | Low/None | Low |
References
- Duarte, D. A., Parreiras-e-Silva, L. T., de Oliveira, E. B., & Costa-Neto, C. M. (2022). Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time. Hypertension, 79(1), 115–125. [Link]
- Duarte, D., Parreiras-e-Silva, L. T., de Oliveira, E. B., & Costa-Neto, C. (2021). Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time.
- Duarte, D. A., Parreiras-e-Silva, L. T., de Oliveira, E. B., & Costa-Neto, C. M. (2022). Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time. Hypertension, 79(1), 115-125. [Link]
- USF Health News. (2021). Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. USF Health News. [Link]
- Kim, D., et al. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. Proceedings of the National Academy of Sciences, 118(49). [Link]
- Troutman, S., et al. (2013). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization.
- ITR Laboratories Canada Inc. (n.d.). Receptor Occupancy Measurement by Flow Cytometry.
- Creative Bioarray. (n.d.). GPCR Internalization Assay.
- Dr.Oracle. (2025). What is the mechanism of tachyphylaxis? Dr.Oracle. [Link]
- Kim, D., et al. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis.
- Kim, D., et al. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. PubMed. [Link]
- Joseph, C., et al. (2020). Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples.
- Fornaro, M., et al. (2019). Tachyphylaxis in Major Depressive Disorder: A Review of the Current State of Research.
- Valdembri, D., et al. (2008). Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry. PubMed Central. [Link]
- Vermont Anesthesia Services. (n.d.). What is Drug Tachyphylaxis? Vermont Anesthesia Services. [Link]
- Dr.Oracle. (2025). How to manage tachyphylaxis (rapidly decreasing response to a medication)
- Koenig, J. A. (2004). Assessment of Receptor Internalization and Recycling.
- ResearchGate. (2021). Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis.
- Kinrys, G. (2019). Identification and Treatment of Antidepressant Tachyphylaxis. PubMed Central. [Link]
- Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]
- ResearchGate. (2015). What is the most reliable method to 'quantify' a receptor on the plasma membrane of a cell?
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. PubMed Central. [Link]
- Gonsiorek, W., et al. (2005).
- Bhattacharyya, S., et al. (2007). Sustained Receptor Stimulation Leads to Sequestration of Recycling Endosomes in a Classical Protein Kinase C- and Phospholipase D-dependent Manner. PubMed Central. [Link]
- Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]
- BioAgilytix. (n.d.). Receptor Occupancy Flow Cytometry Assays. BioAgilytix. [Link]
- Jin, L., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Nickson, C. (2020). Alterations to Drug Response - Part One. Life in the Fast Lane. [Link]
- Colditz, J. C., & Movat, H. Z. (1984).
- Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. PubMed. [Link]
- Casadó-Anguera, V., et al. (2016). Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET). PubMed Central. [Link]
- Zhu, W., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PubMed Central. [Link]
- ResearchGate. (2023). How to evaluate desensitization of GPCRs?
- ResearchGate. (2013). Guidelines and controls for BRET experiments.
- Navarro, G., et al. (2018). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. PubMed Central. [Link]
- Haugh, J. M. (2007). Receptor downregulation and desensitization enhance the information processing ability of signalling receptors. PubMed Central. [Link]
- Grundmann, M., & Schönegge, A. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. PubMed. [Link]
- Knisely, J. M., Lee, J., & Bu, G. (2008). Measurement of receptor endocytosis and recycling. PubMed. [Link]
- Bibel, B. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
- Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]
Sources
- 1. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 2. droracle.ai [droracle.ai]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. partone.litfl.com [partone.litfl.com]
- 5. berthold.com [berthold.com]
- 6. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 11. researchgate.net [researchgate.net]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sustained Receptor Stimulation Leads to Sequestration of Recycling Endosomes in a Classical Protein Kinase C- and Phospholipase D-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 21. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
Technical Support Center: Quality Control for (1H-Imidazol-4-yl)methanamine Hydrochloride
Welcome to the technical support guide for (1H-Imidazol-4-yl)methanamine hydrochloride (CAS: 66247-84-5), a critical histamine analogue and building block in pharmaceutical research and development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, analytical scientists, and drug development professionals in ensuring the quality and integrity of their material batches. Our approach is grounded in established analytical principles to help you navigate common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and basic properties of this compound.
Q1: What is the proper way to store this compound?
A: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.[3][4]
Q2: What is the expected appearance of a high-purity batch?
A: High-purity this compound is typically a white to off-white solid or crystalline powder.[3][5] Any significant deviation, such as a yellow or brown hue, may indicate the presence of impurities or degradation products.
Q3: The material appears clumpy and difficult to handle. What is the cause?
A: This is likely due to the hygroscopic nature of the amine hydrochloride salt. The compound can readily absorb moisture from the atmosphere, causing particles to clump. To mitigate this, handle the material in a controlled environment, such as a glove box or a low-humidity room, and always ensure the container is securely sealed after use.[1]
Q4: Is this compound stable at room temperature?
A: While stable under recommended storage conditions, amine hydrochlorides can be susceptible to degradation over time if exposed to heat, light, or humidity.[6] Thiamine hydrochloride, a structurally related compound, shows increased degradation in its amorphous state compared to its crystalline form, a phenomenon that could be relevant here.[6] For critical applications, it is advisable to re-test the purity of the material if it has been stored for an extended period.
Q5: What are the typical solvents for dissolving this compound for analysis?
A: this compound is generally soluble in water and methanol. For analytical techniques like HPLC, a mobile phase-compatible diluent is preferred, often a mixture of water and an organic solvent like acetonitrile or methanol with a suitable buffer or acid modifier.
Section 2: Analytical Troubleshooting Guides
This section provides detailed, issue-oriented guidance for common analytical challenges encountered during the quality control testing of this compound.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is the cornerstone method for assessing the purity of this compound. Given its polar and basic nature, several chromatographic challenges can arise.
Workflow for Investigating HPLC Purity Issues
Caption: Decision tree for troubleshooting OOS purity results.
Common HPLC Problems and Solutions
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic amine and imidazole nitrogens can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing. 2. Mobile Phase pH too High: If the mobile phase pH is near the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | 1. Use a Low-pH Mobile Phase: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the analyte to a single species (dication) and suppresses the ionization of silanol groups, minimizing secondary interactions. 2. Employ an End-Capped or Base-Deactivated Column: These columns have fewer free silanol groups, making them more suitable for basic compounds. |
| Inconsistent Retention Times | 1. Mobile Phase Degradation: Buffers can precipitate or change pH over time. 2. Column Temperature Fluctuation: Ambient temperature changes can affect retention. | 1. Prepare Fresh Mobile Phase Daily: This ensures consistent pH and composition. 2. Use a Column Oven: Set the temperature to at least 5-10°C above ambient (e.g., 30-40°C) for stable and reproducible chromatography. |
| Appearance of New Peaks in an Old Sample | 1. Degradation: The compound may have degraded due to improper storage (exposure to air, light, or moisture). 2. Oxidation: The imidazole ring and primary amine are susceptible to oxidation. | 1. Confirm Degradation: Re-analyze a freshly prepared standard from a trusted batch. If the new peaks are absent, it confirms degradation of the sample. 2. Investigate Storage Conditions: Ensure the material was stored as recommended (cold, dry, inert atmosphere).[7] Consider performing a forced degradation study to identify likely degradation products.[8][9] |
| No Peak or Very Small Peak | 1. Analyte Adsorption: The compound may be irreversibly binding to active sites in the flow path (injector, tubing, column).[10] 2. Incorrect Sample Preparation: The compound may not have dissolved completely or may have precipitated in the sample vial. | 1. Passivate the HPLC System: Make several injections of a high-concentration standard to saturate active sites before running quantitative analyses. Ensure all flow path components are inert.[10] 2. Verify Solubility: Visually inspect the sample solution for particulates. Use a stronger, compatible solvent if necessary and vortex/sonicate to ensure complete dissolution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure and identifying organic impurities.
-
Symptom: Broad ¹H NMR Peaks
-
Possible Cause: Presence of paramagnetic metal impurities from the synthesis process. These metals can cause significant line broadening of nearby protons.
-
Recommended Action: Dissolve the sample in a deuterated solvent and filter it through a small plug of celite or a syringe filter before transferring it to the NMR tube. This can physically remove particulate metal contaminants. If the issue persists, consider treating a solution of the material with a metal scavenger.
-
-
Symptom: Incorrect Proton Integration Ratios
-
Possible Cause: Presence of residual solvents or water. The hydrochloride salt is hygroscopic and can retain water, which may appear as a broad peak that interferes with integration.
-
Recommended Action: Identify the residual solvent peaks by referencing a standard NMR solvent chart. To confirm the presence of water, perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and O-H (from water) protons will disappear or shift, confirming their identity. For quantitative analysis (qNMR), a precisely weighed internal standard is required.
-
Water Content (Karl Fischer Titration)
-
Symptom: Inconsistently High or Drifting Water Content
-
Possible Cause: The primary amine can interfere with the Karl Fischer reagent, a known issue with certain amines that can lead to erroneously high results. Additionally, the hygroscopic nature of the material means it rapidly absorbs atmospheric moisture during measurement.
-
Recommended Action:
-
Use a Karl Fischer Reagent Formulated for Amines: Specialized reagents are available that suppress the side reaction with the amine group.
-
Ensure a Dry Environment: Perform the measurement in a low-humidity environment or use an instrument with a sealed solvent handling system to minimize exposure to atmospheric moisture.
-
Optimize Sample Handling: Prepare the sample and add it to the titration vessel as quickly as possible.
-
-
Section 3: Key Quality Control Experimental Protocols
Protocol: HPLC Purity Determination (Stability-Indicating Method)
This protocol describes a general-purpose, stability-indicating HPLC method suitable for determining the purity of this compound. A stability-indicating method is one that can separate the active ingredient from its degradation products, ensuring that the measured purity is accurate even if the sample has started to degrade.[9]
-
Chromatographic System:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size (a base-deactivated column is recommended).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA serves as an ion-pairing agent and maintains a low pH (~2), ensuring the analyte is fully protonated for good peak shape.[11]
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A (0.1% TFA in Water).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the batch sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate purity by area percent:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%
-
-
Protocol: Forced Degradation Study Outline
To validate that the HPLC method is stability-indicating, a forced degradation study is essential.[8][9] This involves intentionally degrading the sample under various stress conditions.
-
Prepare Stock Solution: Create a 1 mg/mL solution of this compound in water.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1N HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 80°C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Neutralize the acidic and basic samples, then dilute all stressed samples to the target concentration (0.1 mg/mL) and analyze by HPLC.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 1.5) and a peak purity analysis (using a PDA detector) shows the main peak is spectrally pure.
Section 4: Understanding Potential Impurities
The quality of a batch is defined by its purity and impurity profile. Impurities can arise from the synthesis process or from degradation.[12]
General QC Workflow for Batch Release
Caption: A typical quality control workflow for batch release.
Table of Potential Impurities
| Impurity Type | Potential Origin | Typical Analytical Signature |
| Starting Materials | Incomplete reaction during synthesis. For example, residual 4-imidazolecarboxaldehyde if the synthesis proceeds via reductive amination.[13] | Peaks in HPLC with different retention times; unique signals in NMR. |
| Over-alkylation Products | Reaction of the primary amine with alkylating agents used in subsequent synthetic steps.[14] | A higher molecular weight peak in LC-MS; loss of N-H signals and appearance of new alkyl signals in NMR. |
| Positional Isomers | If the synthesis starts from an ambiguously substituted imidazole, other isomers (e.g., from the 2- or 5-position) could be present. | May co-elute in HPLC, requiring method optimization. Can be distinguished by 2D NMR techniques (HMBC, NOESY). |
| Degradation Products | Oxidation or hydrolysis due to improper storage or handling.[15] | New, typically more polar, peaks appearing in the HPLC chromatogram over time. |
References
- Kaever, V., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handbook of Experimental Pharmacology.
- R Discovery. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites.
- Refining Community. How do you detect that amine salts are forming and causing corrosion. Refining Community KnowledgeBase.
- Buncic, S., et al. (2017). Comparison of analytical methods for the determination of histamine in reference canned fish samples. IOP Conference Series: Earth and Environmental Science.
- Etienne, M. (2006). Methodology for histamine and biogenic amines analysis. Archimer.
- Scribd. Amine System Analysis Guide.
- JRC Publications Repository. (2012). Equivalence testing of histamine methods - Final Report.
- Reddit. (2022). Amine workup. r/Chempros.
- Scribd. Amine Plant Troubleshooting and Optimization.
- SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
- Oxford Academic. (1977). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science.
- PubMed. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. International Journal of Molecular Sciences.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- US Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations.
- PubChemLite. (1h-imidazol-4-yl)methanamine dihydrochloride.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank.
- ResearchGate. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles.
- ScienceDirect. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Tetrahedron Letters.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride | 1394838-42-6 [sigmaaldrich.com]
- 4. 1394838-42-6|(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. usp.org [usp.org]
- 10. silcotek.com [silcotek.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Histamine H3 Receptor Agonists: Immepip vs. (1H-Imidazol-4-yl)methanamine
Introduction
In the intricate landscape of neurotransmitter modulation, the histamine H3 receptor (H3R) stands out as a critical therapeutic target.[1] As a presynaptic autoreceptor and heteroreceptor, it governs the release of histamine and other key neurotransmitters like dopamine and acetylcholine, playing a pivotal role in cognitive functions, wakefulness, and metabolic regulation.[2][3] The development of selective ligands for this receptor is paramount for dissecting its physiological functions and for therapeutic drug development.
This guide provides an in-depth, objective comparison of two imidazole-based compounds that interact with the histamine receptor system: Immepip , a well-established, potent H3 receptor agonist, and (1H-Imidazol-4-yl)methanamine (also known as 4-(aminomethyl)imidazole), a simpler structural analog. We will explore how the distinct structural features of these molecules translate into significant differences in receptor affinity, selectivity, and functional potency. This analysis is supported by quantitative data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits as pharmacological tools.
Chemical and Pharmacological Overview
At first glance, both molecules share the essential 4-substituted imidazole pharmacophore required for histamine receptor recognition. However, their differences are profound and dictate their utility in research.
-
(1H-Imidazol-4-yl)methanamine: This compound represents a foundational structure, closely mimicking the ethylamine side-chain of histamine itself. Its structure consists of an imidazole ring with a methanamine group.[4][5] Due to this simplicity, it serves as a basic structural motif rather than a high-affinity pharmacological tool.
-
Immepip (4-(1H-imidazol-5-ylmethyl)piperidine): Immepip incorporates the imidazole moiety into a more complex and conformationally restrained structure by linking it to a piperidine ring.[6][7] This modification is a classic example of rational drug design, intended to enhance binding affinity and selectivity for a specific receptor subtype.
Comparative Analysis: Receptor Binding Affinity
The most critical distinction between these two compounds lies in their binding profiles at the four known histamine receptor subtypes (H1R, H2R, H3R, H4R). Binding affinity is typically determined through competitive radioligand binding assays and expressed as the inhibitor constant (Ki), with a lower Ki value indicating higher affinity.
Immepip is renowned as a potent H3R agonist with significant, albeit lower, affinity for the H4 receptor.[8] In contrast, while comprehensive binding data for (1H-Imidazol-4-yl)methanamine is less prevalent in the literature due to its status as a basic chemical, its structural similarity to histamine suggests it would likely exhibit weak and non-selective interactions across histamine receptors. The data clearly illustrates that the addition of the piperidine ring in Immepip confers a dramatic increase in affinity and a notable selectivity for the H3 receptor over other subtypes.
| Compound | Receptor | Ki (nM) | Species | Selectivity (H3 vs. H4) | Source |
| Immepip | Human Histamine H3 Receptor | 0.4 | Human (recombinant) | ~22.5-fold | [8] |
| Human Histamine H4 Receptor | 9 | Human (recombinant) | [8] | ||
| (1H-Imidazol-4-yl)methanamine | Human Histamine H3 Receptor | >10,000 (Estimated) | - | - | Inferred from SAR |
| Human Histamine H4 Receptor | Not widely reported | - | - |
Note: The Ki for (1H-Imidazol-4-yl)methanamine is an estimation based on structure-activity relationship (SAR) principles in histamine receptor research, where such simple side-chains typically fail to provide the high-affinity interactions seen with more complex ligands like Immepip.
Functional Activity and Mechanism of Action
Both Immepip and (1H-Imidazol-4-yl)methanamine are classified as agonists, meaning they activate the receptor upon binding. The histamine H3 and H4 receptors are coupled to inhibitory G-proteins (Gαi/o).[2][9] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a measurable decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[10]
Immepip acts as a potent full agonist at the H3 receptor.[11] Its activation of presynaptic H3 autoreceptors leads to a powerful inhibition of histamine synthesis and release in the central nervous system.[2][12] This robust functional response makes it an excellent tool for in vitro and in vivo studies aimed at understanding the consequences of H3R stimulation.[12][13] The functional potency of (1H-Imidazol-4-yl)methanamine is expected to be significantly lower, correlating with its weaker binding affinity.
Experimental Methodologies
To empirically determine the binding affinity and functional potency summarized above, standardized pharmacological assays are employed. The protocols described below represent self-validating systems for characterizing ligands like Immepip.
Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (e.g., Immepip) to displace a known radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[14]
-
Radioligand: [³H]-Nα-methylhistamine.[15]
-
Test compound (Immepip) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Unifilter GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (Immepip) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of an unlabeled H3 ligand (e.g., 10 µM Imetit) for non-specific binding (NSB) determination.
-
25 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 25 µL of [³H]-Nα-methylhistamine at a final concentration near its Kd value to all wells.
-
Add Membranes: Add 150 µL of the H3 receptor membrane suspension (typically 10-20 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol 2: [³⁵S]GTPγS Binding Assay (for Functional Agonism)
This functional assay directly measures the activation of G-proteins by an agonist. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[16]
Materials:
-
H3 receptor-expressing cell membranes.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (Immepip) at various concentrations.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Unlabeled GTPγS for non-specific binding determination.
Procedure:
-
Assay Setup: In a 96-well plate, add the following on ice:
-
50 µL of H3 receptor membrane suspension.
-
25 µL of GDP solution (final concentration ~30 µM).
-
25 µL of test compound dilutions or vehicle.
-
-
Pre-incubation: Incubate the plate at 30°C for 20 minutes.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (Total - Non-specific) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Summary and Conclusion
The comparison between Immepip and (1H-Imidazol-4-yl)methanamine hydrochloride is a clear demonstration of the principles of medicinal chemistry and pharmacological specificity.
-
(1H-Imidazol-4-yl)methanamine is a primary amine with the basic histamine pharmacophore. While it can interact with histamine receptors, it lacks the structural complexity to achieve high affinity or selectivity. It is best regarded as a simple chemical building block, unsuitable for use as a selective pharmacological probe.[17][18]
-
Immepip is a highly refined pharmacological tool. The incorporation of a piperidine ring introduces conformational rigidity and additional interaction points within the H3 receptor binding pocket, leading to a sub-nanomolar binding affinity and potent agonist activity.[8][11] While it also binds to the H4 receptor, its ~22.5-fold selectivity for H3 makes it a standard reference agonist for studying H3R pharmacology.[8]
For researchers aiming to selectively modulate the H3 receptor to study its role in neurotransmission, cognition, or metabolism, Immepip is the unequivocally superior choice. Its well-characterized, potent, and selective agonist profile provides a reliable means to activate this receptor system in both in vitro and in vivo models.[12][19]
References
- Wikipedia. (n.d.). Histamine H3 receptor.
- Wikipedia. (n.d.). Histamine H4 receptor.
- Stark, H. (2010). Histamine H4 receptor agonists. PubMed.
- Singh, M., & Jadhav, H. R. (2013). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. PubMed.
- Yoshimatsu, M., et al. (2006). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. PubMed.
- Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?
- J-STAGE. (n.d.). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses.
- Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC.
- DiscoverX. (n.d.). H1 Human Histamine GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay - TW.
- MDPI. (n.d.). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases.
- Lim, H. D., et al. (2009). N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. ACS Publications.
- MDPI. (n.d.). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations.
- ChEMBL. (n.d.). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain.
- ResearchGate. (n.d.). Affinities of histamine, histamine receptor agonists and an- tagonists....
- Baker, J. G. (2005). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. PubMed Central.
- Wikipedia. (n.d.). Immepip.
- Lin, J. S., et al. (2000). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. PubMed.
- Lim, H. D., et al. (2009). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. PubMed.
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors.
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. PubMed.
- PubChem. (n.d.). (1H-imidazol-4-yl)methanamine dihydrochloride.
- MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Lipp, R., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.
- ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed.
- PubMed Central. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
- NCBI. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. (1H-imidazol-4-yl)methanamine dihydrochloride | C4H9Cl2N3 | CID 12408175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Immepip - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Analysis for Histamine Receptor Research: (1H-Imidazol-4-yl)methanamine Analogs vs. Clobenpropit
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of histamine receptor pharmacology, the quest for selective ligands is paramount for dissecting receptor function and developing targeted therapeutics. This guide provides an in-depth, objective comparison of two key research compounds: (1H-Imidazol-4-yl)methanamine hydrochloride, represented here by its well-characterized analog VUF 8430, and the classical reference ligand, clobenpropit. We will explore their selectivity profiles for the histamine H3 and H4 receptors, supported by experimental data, and provide detailed protocols for the assays used to determine these properties.
Introduction: The Significance of H3 and H4 Receptor Selectivity
The histamine H3 and H4 receptors, both G protein-coupled receptors (GPCRs), play crucial, yet distinct, roles in physiology and pathology. The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1] This makes it a significant target for neurological conditions. In contrast, the H4 receptor is primarily found on hematopoietic cells and is a key player in immune responses and inflammatory processes.[2]
Given their different localizations and functions, the development of ligands with high selectivity for either the H3 or H4 receptor is a critical goal in pharmacology. Such selectivity allows for the precise investigation of the physiological roles of each receptor subtype and is a prerequisite for the development of drugs with fewer off-target effects.
This guide focuses on two imidazole-containing compounds that have been instrumental in H3 and H4 receptor research:
-
(1H-Imidazol-4-yl)methanamine analog (VUF 8430): A potent histamine H4 receptor agonist which also exhibits activity at the H3 receptor.
-
Clobenpropit: A classical and extremely potent histamine H3 receptor antagonist/inverse agonist that also displays partial agonist activity at the H4 receptor.[3]
Comparative Selectivity Profile: A Quantitative Look
The selectivity of a ligand is determined by its relative affinity and potency for different receptors. Here, we present a summary of the binding affinities (Ki) and functional potencies (EC50) for VUF 8430 and clobenpropit at human H3 and H4 receptors, compiled from published experimental data.
| Compound | Receptor | Binding Affinity (pKi) | Functional Activity | Functional Potency (pEC50) |
| VUF 8430 | H3 Receptor | ~6.0[4] | Full Agonist[5] | ~6.5[4] |
| H4 Receptor | ~7.5[4] | Full Agonist[5] | ~7.3[4] | |
| Clobenpropit | H3 Receptor | ~8.9[6] | Antagonist/Inverse Agonist[3] | - |
| H4 Receptor | ~8.0 | Partial Agonist[3] | ~7.7 |
Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.
-
VUF 8430 demonstrates a clear preference for the H4 receptor over the H3 receptor, with approximately 30-fold higher binding affinity and greater functional potency at H4R. However, it is important to note its full agonist activity at both receptors.
-
Clobenpropit exhibits exceptionally high affinity for the H3 receptor , making it one of the most potent H3 antagonists. While it also binds with high affinity to the H4 receptor, its primary classification remains as a potent H3 receptor ligand. Its partial agonist activity at the H4 receptor is a critical characteristic to consider in experimental design.
Mechanistic Insights: Signaling Pathways of H3 and H4 Receptors
Both H3 and H4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] However, their downstream signaling can diverge and activate other pathways.
Experimental Protocols for Determining Selectivity
The determination of ligand selectivity relies on robust and well-validated experimental assays. Below are step-by-step methodologies for two key experiments used to characterize the binding and functional properties of compounds like VUF 8430 and clobenpropit.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound to a receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of a test compound at H3 and H4 receptors.
Materials:
-
Membrane preparations from cells expressing the human histamine H3 or H4 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine for H3R, [3H]-Histamine for H4R).
-
Unlabeled test compounds (VUF 8430, clobenpropit).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy of agonists.
Objective: To determine the EC50 and efficacy of a test compound at H3 and H4 receptors.
Materials:
-
Membrane preparations from cells expressing the human histamine H3 or H4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds (VUF 8430, clobenpropit).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer.
-
50 µL of membrane preparation.
-
50 µL of varying concentrations of the test compound.
-
50 µL of GDP solution.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add 25 µL of [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation fluid and measure radioactivity.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the test compound. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
Conclusion: Making an Informed Choice of Research Tools
The choice between (1H-Imidazol-4-yl)methanamine analogs like VUF 8430 and clobenpropit depends entirely on the specific research question.
-
For studies aiming to selectively activate the H4 receptor , VUF 8430 is a valuable tool, though its agonist activity at the H3 receptor must be considered, especially at higher concentrations.
-
For potent and selective blockade of the H3 receptor , clobenpropit remains a gold standard. However, its partial agonism at the H4 receptor necessitates careful interpretation of results, particularly in systems where H4 receptors are expressed.
References
- Zhang, M., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor.
- Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British journal of pharmacology, 157(1), 34-43. [Link]
- Leurs, R., et al. (1994). Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes. British Journal of Pharmacology, 112(3), 847–854. [Link]
- Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8, 13. [Link]
- Igel, P., et al. (2009). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Bioorganic & Medicinal Chemistry, 17(11), 3991-4000. [Link]
- Schnell, D. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]
- Igel, P., et al. (2009). Clobenpropit analogs as dual activity ligands for the histamine H-3 and H-4 receptors: Synthesis, pharmacological evaluation, and cross-target QSAR studies.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Yokoyama, H., et al. (1995). Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice. European Journal of Pharmacology, 276(1-2), 151-157. [Link]
- Esbenshade, T. A., et al. (2004). Two Novel and Selective Nonimidazole Histamine H3 Receptor Antagonists A-304121 and A-317920: I. In Vitro Pharmacological Effects. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1239-1250. [Link]
- Stasiak, A., et al. (2021). Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating. Pharmaceuticals, 14(11), 1080. [Link]
- Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis.
- Wikipedia. (n.d.). Histamine H3 receptor. [Link]
- Wikipedia. (n.d.). Histamine H4 receptor. [Link]
- PubChem. (n.d.). (1H-imidazol-4-yl)methanamine dihydrochloride. [Link]
- PubChem. (n.d.). Clobenpropit. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- NCBI. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34-43. [Link]
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
- Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. [Link]
- PubChem. (n.d.). Clobenpropit. [Link]
- Kathmann, M., et al. (2001). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Archiv der Pharmazie, 334(1), 19-28. [Link]
- Mobarakeh, J. I., et al. (2004). Effect of the histamine H3-antagonist clobenpropit on spatial memory deficits induced by MK-801 as evaluated by radial maze in Sprague-Dawley rats. Behavioural Brain Research, 151(1-2), 159-166. [Link]
- Plisson, C., et al. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether.
Sources
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of (1H-Imidazol-4-yl)methanamine Hydrochloride in Preclinical Disease Models
Executive Summary
(1H-Imidazol-4-yl)methanamine hydrochloride, also known as VUF 8430, is a potent agonist of the histamine H4 receptor (H4R), a key immunomodulatory target primarily expressed on hematopoietic cells.[1] This guide provides a comprehensive comparison of its efficacy in various preclinical animal models of disease, with a focus on inflammatory and neuropathic pain conditions. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of VUF 8430's performance against alternative therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Histamine H4 Receptor and VUF 8430
Histamine, a critical mediator of allergic and inflammatory responses, exerts its effects through four G protein-coupled receptors (H1R, H2R, H3R, and H4R).[2] While H1R and H2R are well-known targets for allergy and gastric acid-related conditions, the H4R has emerged as a crucial regulator of the immune system.[1][2] It is predominantly expressed on immune cells like mast cells, eosinophils, T cells, and dendritic cells, and its activation modulates key inflammatory processes such as chemotaxis and cytokine production.[1][3]
This compound (VUF 8430) is a selective agonist for the H4R, though it also shows some activity at the H3R.[4][5] Its ability to activate the H4R makes it a valuable tool for investigating the therapeutic potential of targeting this receptor in various pathologies.
Mechanism of Action: H4 Receptor Signaling
The H4R couples to Gαi/o proteins.[6] Agonist binding, such as by VUF 8430, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] It also activates the mitogen-activated protein kinase (MAPK) cascade and mobilizes intracellular calcium.[3][7] These signaling events culminate in the modulation of immune cell function, including chemotaxis and the release of inflammatory mediators.[1]
Caption: H4 Receptor Signaling Pathway.
Comparative Efficacy in a Neuropathic Pain Model
Neuropathic pain is often associated with neuroinflammation and oxidative stress. The H4R's presence in the nervous system suggests a potential role in pain modulation.
Animal Model: Spared Nerve Injury (SNI) in Mice
The SNI model is a widely used and robust model of peripheral neuropathic pain that results in long-lasting mechanical and thermal hypersensitivity.
Efficacy of VUF 8430 vs. No Treatment
In a study using the SNI mouse model, intrathecal administration of VUF 8430 demonstrated significant analgesic effects.[8] It reversed both mechanical and thermal allodynia. Mechanistically, this was associated with a reduction in key markers of neuroinflammation and oxidative stress in the spinal cord and sciatic nerve.[8]
Table 1: Comparative Efficacy of VUF 8430 in the SNI Model [8]
| Parameter | SNI + Saline (Control) | SNI + VUF 8430 (20 µg, i.t.) | Efficacy of VUF 8430 |
| Mechanical Allodynia | Significant decrease in paw withdrawal threshold | Reversal to near baseline levels | Anti-hyperalgesic |
| Thermal Allodynia | Significant decrease in paw withdrawal latency | Reversal to near baseline levels | Anti-hyperalgesic |
| IL-1β Levels (Spinal Cord) | Increased | Significantly Decreased | Anti-inflammatory |
| TNF-α Levels (Spinal Cord) | Increased | Significantly Decreased | Anti-inflammatory |
| MnSOD Activity (Spinal Cord) | Decreased | Restored to near baseline | Anti-oxidative stress |
| 8-OHdG Levels (Spinal Cord) | Increased | Significantly Decreased | Reduced DNA damage |
Data synthesized from figures and text in the cited reference.
Expert Insight: Causality of Efficacy
The efficacy of VUF 8430 in this model is not merely symptomatic pain relief. By targeting the H4R, it directly counteracts the underlying pathological processes of neuroinflammation and oxidative stress. The reduction in pro-inflammatory cytokines like IL-1β and TNF-α, coupled with the restoration of the antioxidant enzyme MnSOD, points to a disease-modifying potential.[8] This dual action on inflammation and oxidative stress is a significant advantage over traditional analgesics that do not address the root cause of the pain.
Experimental Protocol: SNI Model and VUF 8430 Administration
-
Animal Model: Male CD1 mice are used.
-
SNI Surgery: Under anesthesia, the tibial and common peroneal nerves of the left hind paw are ligated and sectioned, leaving the sural nerve intact. Sham-operated animals undergo the same procedure without nerve ligation.
-
Drug Administration: VUF 8430 (20 µg) is administered via intrathecal injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test to measure the paw withdrawal threshold.
-
Thermal Allodynia: Assessed using the plantar test to measure paw withdrawal latency to a heat source.
-
-
Biochemical Analysis: At the end of the experiment, spinal cord and sciatic nerve tissues are collected for analysis of cytokine levels (ELISA), MnSOD activity (spectrophotometry), and markers of oxidative damage like 8-OHdG.[8]
Caption: Experimental Workflow for the SNI Model.
Potential Applications in Allergic Inflammation
Comparison with H4R Antagonists in an Asthma Model
Studies using H4R antagonists have demonstrated the critical role of this receptor in allergic asthma. For instance, the H4R antagonist JNJ 7777120 has been shown to reduce airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine levels in ovalbumin (OVA)-induced murine asthma models.[9][10]
Table 2: Efficacy of H4R Antagonist (JNJ 7777120) in a Murine Asthma Model [9]
| Parameter | OVA + Vehicle (Control) | OVA + JNJ 7777120 (30 mg/kg) | Efficacy of H4R Antagonism |
| Airway Hyperresponsiveness (Penh) | Markedly Increased | Significantly Reduced | Anti-inflammatory |
| Total BALF Cells | Increased | Significantly Reduced | Anti-inflammatory |
| BALF Eosinophils | Markedly Increased | Significantly Reduced | Anti-inflammatory |
| BALF IL-4 & IL-5 Levels | Increased | Significantly Reduced | Th2 Modulation |
| Serum IgE Levels | Increased | Significantly Reduced | Anti-allergic |
Data synthesized from a representative study. BALF: Bronchoalveolar Lavage Fluid.
Expert Insight: The Dichotomy of Agonist vs. Antagonist Activity
The pro-inflammatory effects observed with H4R agonists in some contexts (e.g., recruitment of inflammatory cells) and the anti-inflammatory effects seen with H4R antagonists in asthma models present a complex picture.[1][9][10] The therapeutic utility of an H4R agonist like VUF 8430 in allergic inflammation is therefore less straightforward. However, in certain conditions, targeted activation of the H4R on specific immune cell subsets could potentially lead to immunomodulatory effects that are beneficial. For example, H4R activation has been shown to suppress the production of IL-12p70 by dendritic cells, which could skew the immune response away from a Th1 phenotype.[11] Conversely, other studies suggest H4R agonism can aggravate disease in models like experimental autoimmune encephalomyelitis (EAE) by promoting pro-inflammatory signaling.[12] This highlights the context-dependent nature of H4R signaling and the need for further research to delineate the precise effects of H4R agonists in different inflammatory milieu.
Discussion and Future Perspectives
This compound (VUF 8430) is a valuable pharmacological tool for elucidating the role of the histamine H4 receptor in health and disease. The preclinical data strongly support its efficacy in animal models of neuropathic pain, where it demonstrates both analgesic and disease-modifying anti-inflammatory and anti-oxidative properties.[8] This dual mechanism of action makes it an intriguing candidate for further investigation in pain management.
The role of H4R agonists in inflammatory diseases like asthma and atopic dermatitis is more complex. While the H4R is clearly implicated in these conditions, the pro-inflammatory consequences of H4R activation in some contexts suggest that H4R antagonists may be a more direct therapeutic strategy for these particular diseases.[9][13]
Future research should focus on:
-
Direct comparative studies of VUF 8430 against standard-of-care treatments (e.g., gabapentin for neuropathic pain) in relevant animal models.
-
Investigating the efficacy of VUF 8430 in other inflammatory models, such as rheumatoid arthritis or inflammatory bowel disease, where H4R expression is also significant.[1][6]
-
Further elucidating the cell-specific signaling pathways activated by VUF 8430 to better understand the context-dependent pro- and anti-inflammatory effects of H4R agonism.
References
- Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)
- Szeberényi, J. B., et al. (2016). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology.
- Guarini, S., et al. (2011). Histamine H4 receptor agonist‐induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress. British Journal of Pharmacology.
- Thurmond, R. L., et al. (2008). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology.
- Wikipedia. (n.d.). Histamine H4 receptor. Wikipedia.
- Smuda, C., et al. (2020). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut.
- Wikipedia. (n.d.). Histamine receptor. Wikipedia.
- Cowden, J. M., et al. (2010). The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis.
- Salat, K., et al. (2023). Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology.
- BenchChem. (2025). VUF 8328 (JNJ 7777120): A Histamine H4 Receptor Antagonist for Allergic Asthma Research. BenchChem.
- Morgan, R. K., et al. (2010). Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines.
Sources
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor agonist‐induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Faceted Guide to Confirming the Binding Site of (1H-Imidazol-4-yl)methanamine on the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth framework for elucidating and confirming the specific binding site of (1H-Imidazol-4-yl)methanamine hydrochloride, a structural analog of histamine, on the human histamine H3 receptor (H3R). As a senior application scientist, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust, self-validating approach to ligand-receptor interaction studies.
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][3][4] This crucial role in neurotransmission has made the H3R a significant therapeutic target for a range of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and ADHD.[1][3][5]
A Convergent, Multi-Pronged Strategy
To achieve the highest degree of confidence in binding site identification, we employ a three-pronged strategy. This approach begins with foundational biochemical characterization, proceeds to hypothesis testing through molecular manipulation, and is finally corroborated by in silico structural analysis. Each step is designed to validate the findings of the others, creating a powerful, self-reinforcing investigative loop.
Caption: Overall experimental workflow for binding site confirmation.
Part 1: Foundational Analysis via Competitive Radioligand Binding
Expertise & Rationale: The initial and most fundamental step is to confirm that this compound—hereafter referred to as IMMH—binds to the H3R and to quantify its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of an unlabeled compound (our test ligand, IMMH) to displace a radiolabeled ligand with known high affinity and specificity for the receptor. This provides the inhibition constant (Ki), a critical measure of binding affinity. A lower Ki value indicates a higher binding affinity.[3]
Comparative Ligands
To contextualize the binding affinity of IMMH, it must be compared against established H3R ligands:
-
Agonists: Histamine (endogenous ligand), Immethridine (potent selective agonist).[6][7]
-
Antagonists/Inverse Agonists: Pitolisant (approved drug), Clobenpropit (tool compound).[3][8]
Experimental Protocol: Competitive H3R Binding Assay
This protocol is adapted from established methodologies for H3R binding.[3][9][10]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H3 receptor.
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C. A typical protein concentration for the assay ranges from 50-120 µg per well.[3][10]
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the test compound (IMMH) and comparative ligands.
-
To each well, add the following in a final volume of 250 µL:
-
H3R membrane preparation.
-
Assay Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[3]
-
A fixed concentration of the radioligand, [3H]Nα-methylhistamine ([3H]-NAMH), typically at a concentration close to its Kd value (e.g., 0.5-2 nM).[9][11]
-
Varying concentrations of the unlabeled test compound (IMMH) or a comparative ligand.
-
-
Total Binding Control: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a potent H3R antagonist (e.g., 10 µM Clobenpropit or Thioperamide) to saturate all specific binding sites.[3][9]
-
-
Incubation & Termination:
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C).[3]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[3][10]
-
Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Summary
The results of these experiments should be summarized for clear comparison.
| Compound | Classification | Binding Affinity (Ki, nM) |
| (1H-Imidazol-4-yl)methanamine | Putative Agonist | Experimental Value |
| Histamine | Endogenous Agonist | ~8 |
| Immethridine | Selective Agonist | ~0.3 - 1.0 |
| Pitolisant | Antagonist/Inverse Agonist | ~1 - 5 |
| Clobenpropit | Antagonist/Inverse Agonist | ~1 - 10 |
Note: Literature values for reference compounds are approximate and can vary based on experimental conditions.[9]
Part 2: Pinpointing the Binding Site with Site-Directed Mutagenesis
Expertise & Rationale: While radioligand binding confirms that a ligand binds, site-directed mutagenesis helps determine where it binds.[12][13] For histamine and other aminergic GPCR ligands, a highly conserved aspartate residue in transmembrane domain 3 (TM3) is crucial for anchoring the ligand's protonated amine via an ionic bond.[14] In the H3R, this is Asp114 (D3.32) . Additionally, an acidic residue in TM5, Glu206 (E5.46) , has been identified as critical for the binding of imidazole-based agonists.[15]
By mutating these key residues (e.g., to a neutral alanine, which removes the charged side chain without causing major structural disruptions), we can test their necessity for IMMH binding. A dramatic loss of binding affinity in a mutant receptor is strong evidence that the mutated residue forms a critical part of the binding site.
Caption: Logical framework of site-directed mutagenesis experiments.
Experimental Protocol: Mutagenesis and Mutant Receptor Assays
-
Mutant Construction:
-
Obtain the cDNA for the human H3 receptor.
-
Using a commercial site-directed mutagenesis kit (PCR-based), introduce point mutations to change the codons for Asp114 and Glu206 to those for Alanine (D114A and E206A mutants).
-
Sequence the entire coding region of the mutant constructs to verify the desired mutation and ensure no other unintended mutations were introduced.
-
-
Expression and Membrane Preparation:
-
Transfect HEK293 cells with the wild-type (WT), D114A, or E206A receptor constructs.
-
(Trustworthiness Check) Verify receptor expression and proper membrane trafficking for all constructs, for instance, by using an epitope-tagged receptor (e.g., FLAG or HA tag) and performing Western blotting or immunofluorescence. This is crucial to ensure that any loss of binding is due to the specific mutation and not a lack of receptor protein.
-
Prepare cell membranes from each transfected cell line as described in Part 1.
-
-
Binding Assays on Mutants:
-
Perform competitive radioligand binding assays on membranes from WT, D114A, and E206A expressing cells using IMMH as the competitor.
-
Calculate the Ki value for IMMH at each of the three receptor variants.
-
Anticipated Data Summary
The data should clearly show the impact of each mutation on the binding affinity of IMMH.
| Receptor Variant | Key Residue | IMMH Binding Affinity (Ki, nM) | Fold Change vs. WT |
| Wild-Type (WT) | Asp114, Glu206 | Value from Part 1 | 1x |
| D114A Mutant | Ala114 , Glu206 | >10,000 or No Binding | >1000x |
| E206A Mutant | Asp114, Ala206 | Experimental Value | Calculate Fold Change |
A >1000-fold increase in Ki (decrease in affinity) for the D114A mutant would provide compelling evidence that Asp114 is the primary anchor point for IMMH. The effect of the E206A mutation will reveal the importance of this secondary interaction site.
Part 3: In Silico Corroboration with Molecular Docking
Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] This method provides a powerful, non-experimental line of evidence to support and visualize the biochemical data. By docking IMMH into the recently resolved crystal structure of the H3R, we can generate a physically plausible 3D model of the interaction.[15] The results are expected to align with the mutagenesis data, showing direct interactions with the identified key residues.
Protocol Outline: Molecular Docking
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of the human H3R from the Protein Data Bank (PDB). The structure of H3R bound to the antagonist PF-03654746 provides an excellent template.[15]
-
Prepare the receptor structure using modeling software (e.g., Schrödinger Maestro, MOE) by adding hydrogens, assigning bond orders, and minimizing energy.
-
Generate a 3D structure of IMMH and calculate its partial charges and potential energy. Since IMMH has a basic amine, it should be modeled in its protonated (cationic) state, as would be expected at physiological pH.
-
-
Docking Simulation:
-
Define the binding site (the "docking grid") within the receptor based on the location of the co-crystallized ligand in the template structure and the known locations of key residues like D114 and E206.
-
Use a docking program (e.g., GOLD, Glide) to systematically sample different conformations and orientations of IMMH within the binding site.[17]
-
The program will score the resulting poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
-
-
Analysis of Results:
-
Analyze the top-scoring docking poses. The most plausible pose will be the one that is both energetically favorable and consistent with the experimental data.
-
Visualize the interactions between IMMH and the receptor. Specifically, look for:
-
A salt bridge (ionic bond) between the protonated amine of IMMH and the carboxylate side chain of Asp114 (D3.32) .
-
Hydrogen bonds or other interactions between the imidazole ring of IMMH and surrounding residues, such as Glu206 (E5.46) .[15]
-
-
Synthesis and Final Confirmation
-
Biochemical Data: Competitive binding assays confirm IMMH binds to the H3R with a specific, quantifiable affinity.
-
Mutagenesis Data: The D114A mutation abolishes IMMH binding, proving the absolute necessity of this aspartate residue for the interaction.
-
Computational Data: Molecular docking provides a structurally rational model where the protonated amine of IMMH forms a direct, energetically favorable salt bridge with the side chain of Asp114.
References
- BenchChem. (2025). Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. BenchChem.
- Nieto-Alamilla, G., Márquez-Gómez, R., & Arias-Montaño, J. A. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649-661. [Link]
- de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Schlicker, E., et al. (1999). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. British Journal of Pharmacology, 128(6), 1297-1305. [Link]
- Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. [Link]
- Lin, C. H., et al. (2010). Computational analysis of novel drugs designed for use as acetylcholinesterase inhibitors and histamine H3 receptor antagonists for Alzheimer's disease by docking, scoring and de novo evolution. BMC Structural Biology, 10(Suppl 1), S4. [Link]
- Jalil, P., et al. (2019). Histamine H3 receptor ligands by hybrid virtual screening, docking, molecular dynamics simulations, and investigation of their biological effects. Chemical Biology & Drug Design, 93(4), 488-502. [Link]
- Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
- Stark, H., et al. (2008). Generation of a homology model of the human histamine H3 receptor for ligand docking and pharmacophore-based screening. Journal of Computer-Aided Molecular Design, 22(12), 929-942. [Link]
- Hassanzadeh, J., et al. (2020). Discovery of Novel Ligands against Histamine H3 Receptors Based on Scaffold Hopping Method. DSpace Repository. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- van Rhee, A. M., & Jacobson, K. A. (1996). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Methods in Molecular Biology, 62, 123-136. [Link]
- Łażewska, D., et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 27(21), 7247. [Link]
- Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038-75049. [Link]
- Montanari, C., et al. (2017). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 1540, 163-174. [Link]
- Xu, P., et al. (2022). Structural basis for recognition of antihistamine drug by human histamine receptor.
- Cordova-Sintjago, T. C., et al. (2012). Site-directed mutagenesis results analyzed with ligand docking and molecular dynamics studies at H1 homology and crystal structure models. Journal of Chemical and Pharmaceutical Research, 4(6), 2937-2951. [Link]
- Sadek, B., et al. (2023).
Sources
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational analysis of novel drugs designed for use as acetylcholinesterase inhibitors and histamine H3 receptor antagonists for Alzheimer's disease by docking, scoring and de novo evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular determinants of ligand binding at the human histamine H1 receptor: Site-directed mutagenesis results analyzed with ligand docking and molecular dynamics studies at H1 homology and crystal structure models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine H3 receptor ligands by hybrid virtual screening, docking, molecular dynamics simulations, and investigation of their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Histamine H3 Receptor Agonists: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of key histamine H3 receptor (H3R) agonists, designed for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of compounds, this document delves into the nuances of their pharmacological profiles, supported by experimental data and detailed methodologies. Our objective is to equip you with the critical information necessary to select the most appropriate agonist for your research needs and to provide a solid foundation for the development of novel H3R-targeted therapeutics.
The Histamine H3 Receptor: A Complex Modulator of Neurotransmission
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as an autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Furthermore, the H3R acts as a heteroreceptor on a variety of other neurons, modulating the release of crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This intricate regulatory role places the H3R at the center of numerous physiological processes, including sleep-wake cycles, cognition, and metabolic regulation, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3]
Activation of the H3R, which is coupled to the Gαi/o protein, triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This guide will explore the subtle yet significant differences between several widely used H3R agonists, providing a framework for understanding their in vitro and in vivo performance.
Comparative Analysis of H3 Receptor Agonists
The selection of an appropriate H3R agonist for a given study is contingent on a thorough understanding of its binding affinity, functional potency, and selectivity. The following tables summarize these key pharmacological parameters for several standard H3R agonists, including Imetit, Immepip, and (R)-α-methylhistamine.
In Vitro Binding Affinities (Ki)
Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The data presented below has been compiled from various radioligand binding assays.
| Compound | Species/Tissue | Radioligand | Ki (nM) | Reference(s) |
| Imetit | Rat Brain Membranes | -α-MeHA | 0.1 ± 0.01 | [5] |
| Human Recombinant H3R | [3H]NAMH | 0.32 | [6] | |
| Immepip | Human Recombinant H3R | [3H]Nα-methylhistamine | 0.4 | [1][3] |
| Human SK-N-MC cells | [3H]Nα-methylhistamine | 0.48 - 0.5 | [3] | |
| (R)-α-methylhistamine | Rat Brain Cortex | 3H-Nα-methylhistamine | 0.70 | [7] |
| Cipralisant | Rat H3 Receptor | 0.47 | [8] | |
| Betahistine | (as inverse agonist) | [125I]iodoproxyfan | Similar in rat and human | [9][10] |
Functional Potency (EC50/pEC50)
Functional potency, often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50), measures the concentration of an agonist that produces 50% of the maximal response in a functional assay.
| Compound | Assay | Species/Tissue | Parameter | Value | Reference(s) |
| Imetit | [3H]HA Release Inhibition | Rat Brain Slices | EC50 (nM) | 1.0 ± 0.3 | [5] |
| [3H]HA Release Inhibition | Rat Brain Synaptosomes | EC50 (nM) | 2.8 ± 0.7 | [5] | |
| Electrically Induced Contraction | Guinea-pig Ileum | pEC50 | 8.18 | [11] | |
| Immepip | [35S]GTPγS Binding | Rat Cerebral Cortex | pEC50 | 8.1 | [3] |
| (R)-α-methylhistamine | Electrically Induced Contraction | Guinea-pig Ileum | pEC50 | 7.76 | [11] |
| Cipralisant | [35S]GTPγS Binding | HEK cells (rat H3R) | EC50 (nM) | 5.6 | [8] |
Selectivity Profile
The selectivity of an agonist for the H3R over other histamine receptor subtypes (H1R, H2R, and H4R) is critical for elucidating H3R-specific functions and minimizing off-target effects.
| Compound | H3R Affinity/Potency | H1R Affinity/Potency | H2R Affinity/Potency | H4R Affinity/Potency | Selectivity Notes | Reference(s) |
| Imetit | High | Low (<0.1% relative potency) | Low (0.6% relative potency) | High (Ki = 2.7 nM) | Potent H3 and H4 agonist. | [5][12] |
| Immepip | High | - | - | Significant (Ki = 9 nM) | Over 20-fold selectivity for H3R over H4R. | [1] |
| (R)-α-methylhistamine | High | Low | Low | Considerable | Considered a selective H3R agonist, but also has significant H4R affinity. | [2] |
Experimental Protocols for Agonist Characterization
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize H3R agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Principle: A fixed concentration of a high-affinity radioligand for the H3R is incubated with cell membranes expressing the receptor. The addition of an unlabeled competitor (the test agonist) will displace the radioligand in a concentration-dependent manner.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing recombinant H3 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine).
-
Add increasing concentrations of the unlabeled test agonist.
-
To determine non-specific binding, add a high concentration of a known H3R ligand (e.g., thioperamide) to a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Experimental workflow for the radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of the Gαi/o protein coupled to the H3R, providing insights into the agonist's efficacy.
Principle: In the presence of an agonist, the H3R catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the H3 receptor as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add assay buffer containing GDP to each well.
-
Add increasing concentrations of the test agonist.
-
Add the membrane preparation to all wells.
-
Pre-incubate the plate for a short period.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the logarithm of the test compound's concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and the maximal stimulation (Emax) using non-linear regression analysis.
-
Figure 2: Workflow for the [35S]GTPγS binding functional assay.
cAMP Functional Assay
This assay measures the downstream effect of H3R activation on intracellular cAMP levels.
Principle: As the H3R is a Gαi/o-coupled receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured in cells that have been stimulated with forskolin to elevate basal cAMP levels.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the H3 receptor.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of the test agonist.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP response).
-
In Vivo Performance and Pharmacokinetics
The translation of in vitro findings to a physiological context requires in vivo characterization. This section provides an overview of the in vivo effects and pharmacokinetic profiles of key H3R agonists.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of the functional consequences of H3R activation.
Principle: A microdialysis probe is implanted into a target brain region (e.g., the hypothalamus or cortex). The probe is continuously perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.
Application: Administration of an H3R agonist is expected to decrease the release of histamine (via autoreceptors) and other neurotransmitters (via heteroreceptors). For example, intraperitoneal injection of Immepip (5 or 10 mg/kg) has been shown to induce a sustained decrease in cortical histamine efflux in rats.[13]
Behavioral Models
The effects of H3R agonists on complex behaviors such as cognition and sleep-wake cycles are assessed using various animal models.
-
Cognitive Models: H3R agonists generally impair performance in cognitive tasks. For instance, H3R agonists have been shown to impair short- and long-term social recognition memory in rodents.[3]
-
Sleep-Wake Cycle Models: Activation of H3 receptors is generally associated with the promotion of sleep. However, the potent H3R agonist Immepip, despite significantly reducing cortical histamine release, has been shown to have only a weak sleep-promoting effect in rats, primarily decreasing sleep onset latency without major changes in the overall sleep architecture.[13]
Pharmacokinetic Profiles
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of an agonist determine its concentration and duration of action at the target receptor in vivo.
| Compound | Key Pharmacokinetic Features | Reference(s) |
| (R)-α-methylhistamine | After intravenous administration in rats, it has a short plasma half-life (around 1.3 minutes) and shows low brain penetration, suggesting it crosses the blood-brain barrier with difficulty.[14][15] Azomethine prodrugs have been developed to improve its oral absorption and brain penetration.[16][17] | [14][15][16][17] |
| Imetit | Orally active in mice and rats with a long duration of action. | [5] |
| Immepip | Readily crosses the blood-brain barrier after peripheral injection in rats. | [18] |
| Cipralisant | Orally active with good CNS penetration. | [8] |
Signaling Pathways of the Histamine H3 Receptor
Activation of the H3R initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, leading to decreased cAMP production. However, H3R activation can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phospholipase A2 (PLA2).
Figure 3: Simplified signaling pathways of the histamine H3 receptor.
Conclusion
The histamine H3 receptor agonists Imetit, Immepip, and (R)-α-methylhistamine are invaluable tools for probing the complexities of the histaminergic system. While all are potent agonists, they exhibit subtle but important differences in their binding affinities, functional potencies, selectivity, and pharmacokinetic profiles. A thorough understanding of these nuances, as outlined in this guide, is paramount for the design of robust experiments and the accurate interpretation of their results. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to characterize these and other H3R ligands. As research in this field continues to evolve, a detailed appreciation of the pharmacology of these foundational compounds will remain essential for the development of novel therapeutics targeting the histamine H3 receptor.
References
- H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the r
- In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit.
- The Disposition of (R)
- Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central. [Link]
- Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. PubMed. [Link]
- Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. PubMed. [Link]
- Disposition of (R)-α-Methylhistamine, a Histamine H3-Receptor Agonist, in Rats. Journal of Pharmacy and Pharmacology. [Link]
- Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo.
- Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis Online. [Link]
- Betahistine. PubChem. [Link]
- S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. PubMed. [Link]
- Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. [Link]
- Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. PubMed. [Link]
- An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. MDPI. [Link]
- Histamine release in immediate-type hypersensitivity reactions in intact human skin measured by microdialysis. A preliminary study. PubMed. [Link]
- Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. Semantic Scholar. [Link]
- In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis. PubMed. [Link]
- Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract.
- The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PubMed Central. [Link]
- Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Histamine H1, H3 and H4 receptors are involved in pruritus.
- Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. PubMed. [Link]
- Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
- An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration.
- Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. Semantic Scholar. [Link]
- Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. ChEMBL. [Link]
- Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the R
- Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in r
- Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. PubMed Central. [Link]
- Inhibitory H3 Receptors on Sympathetic Nerves of the Pithed Rat: Activation by Endogenous Histamine and Operation in Spontaneously Hypertensive R
- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]
- Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in R
- Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
- Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract. NIH. [Link]
- Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis. PubMed. [Link]
- Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed r
- Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in r
- Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned r
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Selectivity Profiling of (1H-Imidazol-4-yl)methanamine Hydrochloride Across Histamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Understanding the Landscape: Histamine Receptor Subtypes and Their Signaling Cascades
Histamine, a biogenic amine, exerts its diverse physiological and pathological effects by activating four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. Each subtype is coupled to a different G protein, initiating a unique intracellular signaling cascade. A thorough understanding of these pathways is fundamental to interpreting functional assay data.
-
Histamine H₁ Receptor (H₁R): Primarily coupled to Gαq proteins, activation of H₁R stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), mediating allergic and inflammatory responses.[1][2]
-
Histamine H₂ Receptor (H₂R): Coupled to Gαs proteins, H₂R activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This pathway is famously associated with the stimulation of gastric acid secretion.[5]
-
Histamine H₃ Receptor (H₃R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] Primarily found in the central nervous system, it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[6]
-
Histamine H₄ Receptor (H₄R): Similar to H₃R, the H₄R is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[7][8] It is predominantly expressed on cells of the immune system and is involved in inflammatory and immune responses.[8]
Caption: Signaling pathways of histamine receptor subtypes.
The Core of Selectivity Profiling: Experimental Design and Protocols
To comprehensively profile the selectivity of (1H-Imidazol-4-yl)methanamine hydrochloride, a combination of radioligand binding assays and functional assays is essential.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9] These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype by the unlabeled test compound. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing a single human histamine receptor subtype (H₁, H₂, H₃, or H₄). HEK293 or CHO cells are commonly used.
-
Harvest cells and homogenize in a cold buffer to lyse the cells.
-
Isolate the cell membranes, which contain the receptors, by centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H₁R, [³H]tiotidine for H₂R, [³H]Nα-methylhistamine for H₃R, or [³H]histamine for H₄R), and a range of concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Activity
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces the basal activity of the receptor). Given the signaling pathways of the histamine receptors, cAMP assays are particularly relevant for H₂, H₃, and H₄ receptors.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Detailed Protocol: cAMP Functional Assay (HTRF or AlphaScreen)
-
Cell Culture:
-
Use cell lines stably expressing the human H₂, H₃, or H₄ receptor.
-
-
Assay Procedure (Agonist Mode):
-
Seed the cells in a 96- or 384-well plate.
-
For H₂R (Gs-coupled), treat the cells with a range of concentrations of this compound.
-
For H₃R and H₄R (Gi-coupled), treat the cells with a range of concentrations of the test compound in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a cAMP signal that can be inhibited.
-
Incubate for a specified time at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Add a fixed concentration (typically the EC₈₀) of a known agonist for the respective receptor (e.g., histamine or a selective agonist).
-
For H₃R and H₄R, also include forskolin.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the detection reagents for a homogenous assay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
These assays are based on competitive immunoassays where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Measure the signal using a plate reader compatible with the chosen technology.
-
For agonist mode, plot the signal against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Comparative Analysis: Benchmarking Against Known Ligands
To put the selectivity profile of this compound into context, it is essential to compare its binding affinities and functional potencies with those of well-characterized histamine receptor agonists. The following table provides a hypothetical framework for presenting such data, populated with representative values for known selective agonists.
Table 1: Comparative Selectivity Profile of Histamine Receptor Agonists
| Compound | H₁R (Ki, nM) | H₂R (Ki, nM) | H₃R (Ki, nM) | H₄R (Ki, nM) | H₁R (EC₅₀, nM) | H₂R (EC₅₀, nM) | H₃R (EC₅₀, nM) | H₄R (EC₅₀, nM) |
| (1H-Imidazol-4-yl)methanamine HCl | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Histamine | ~500 | ~300 | ~20 | ~15 | Potent | Potent | Potent | Potent |
| 4-Methylhistamine | >10,000 | ~500 | >10,000 | ~50 | Inactive | Potent | Inactive | Potent |
| VUF 8430 | >10,000 | >10,000 | ~200 | ~10 | Inactive | Inactive | Potent | Potent |
| Immepip | >10,000 | >10,000 | ~1 | ~300 | Inactive | Inactive | Potent | Weak |
TBD: To Be Determined. Data for comparator compounds are representative values from various sources and should be determined concurrently in the same assays for direct comparison.
Concluding Remarks
A thorough selectivity profiling is a cornerstone of modern drug discovery. For a compound like this compound, with its structural similarity to histamine, a systematic evaluation across all four histamine receptor subtypes is not just recommended, but essential. By employing a combination of radioligand binding assays to determine affinity and functional assays to assess activity, researchers can build a comprehensive understanding of the compound's pharmacological profile. This knowledge is critical for predicting its potential therapeutic applications and off-target effects, ultimately guiding the progression of a compound from a promising lead to a potential therapeutic agent.
References
- Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139-1150.e4.
- Black, J. W., Duncan, W. A., Durant, C. J., Ganellin, C. R., & Parsons, E. M. (1972). Definition and antagonism of histamine H2-receptors.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H₁-antihistamines: inverse agonism, anti-inflammatory effects and cardiac toxicity. Clinical & Experimental Allergy, 32(4), 489-498.
- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601–655.
- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53.
- Seifert, R., & Wenzel-Seifert, K. (2002). Constitutive activity of G-protein-coupled receptors: cause, physiological relevance, and opportunities for drug development. Naunyn-Schmiedeberg's archives of pharmacology, 366(5), 381–416.
- Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the nervous system. Physiological reviews, 88(3), 1183–1241.
- Gantner, F., Sakai, K., Tusche, M. W., Cruikshank, W. W., Center, D. M., & Bacon, K. B. (2002). Histamine is a G protein-dependent chemoattractant for human T cells. Journal of immunology (Baltimore, Md. : 1950), 168(7), 3430–3436.
- Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.
Sources
- 1. Structure-activity relationships of histamine H2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Pharmacokinetics of Imidazole-Based Compounds
Introduction: The Enduring Significance of Imidazole Scaffolds in Therapeutics
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic characteristics and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, from antifungal and antibacterial drugs to anticancer and anti-inflammatory compounds.[1][2][6] The versatility of the imidazole scaffold allows for structural modifications that can significantly influence a compound's pharmacokinetic profile, ultimately determining its efficacy and safety.[4] This guide provides a comparative analysis of the pharmacokinetics of key imidazole-based drugs, with a focus on antifungal agents, supported by experimental data and methodologies for their determination.
Comparative Pharmacokinetics of Key Imidazole Antifungal Agents
The azole antifungal agents, which include both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), act by inhibiting the fungal cytochrome P450 (CYP) enzyme 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] While they share a common mechanism of action, their pharmacokinetic properties differ significantly, impacting their clinical utility.
Data Summary: Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of selected imidazole and triazole antifungal agents. These parameters are critical for determining appropriate dosing regimens and predicting potential drug-drug interactions.[7]
| Drug | Class | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Primary Route of Elimination | Key CYP Interactions |
| Ketoconazole | Imidazole | Variable (pH-dependent)[9] | >99 | Biphasic: 2 (initial), 8 (terminal) | Hepatic (CYP3A4)[10][11] | Potent inhibitor of CYP3A4[10][11][12] |
| Fluconazole | Triazole | >90 | 11-12 | 30 | Renal (largely unchanged)[7][13] | Moderate inhibitor of CYP2C9, CYP2C19, CYP3A4[10][11] |
| Itraconazole | Triazole | Variable (food and pH-dependent) | >99 | 24-42 | Hepatic (CYP3A4)[7] | Potent inhibitor of CYP3A4[10][12] |
Data compiled from multiple sources. Specific values may vary depending on the study population and conditions.
Experimental Methodologies for Pharmacokinetic Profiling
A thorough understanding of a drug's pharmacokinetic profile is essential for its development and clinical application.[14][15][16][17] This involves a series of in vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.[18]
Workflow for Preclinical Pharmacokinetic Assessment
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a novel imidazole-based compound.
Caption: A typical workflow for preclinical pharmacokinetic evaluation.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is fundamental for predicting the hepatic clearance of a drug candidate.[19]
Objective: To determine the rate of metabolism of an imidazole-based compound by liver microsomes.
Materials:
-
Test compound (imidazole derivative)
-
Pooled human liver microsomes (or from other species for cross-species comparison)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., testosterone for CYP3A4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the test compound and the NADPH regenerating system to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound is typically 1 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them a relevant in vitro model for hepatic metabolism.[20]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
LC-MS/MS: This analytical technique provides high sensitivity and selectivity for quantifying the drug concentration in a complex biological matrix.[16]
Signaling Pathway: Azole Antifungal Mechanism of Action and CYP450 Interaction
The therapeutic effect of azole antifungals and their potential for drug-drug interactions are intrinsically linked to their interaction with cytochrome P450 enzymes.
Caption: Mechanism of azole antifungals and potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a drug in a complex biological system.[14][18][21]
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, bioavailability) of an imidazole-based compound in rats.
Animals: Male Sprague-Dawley rats (or other appropriate strain).
Procedure:
-
Acclimatization and Grouping: Animals are acclimatized to the facility for at least one week. They are then divided into two groups: intravenous (IV) administration and oral (PO) administration.
-
Dosing:
-
IV Group: The compound is administered as a single bolus dose via the tail vein.
-
PO Group: The compound is administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from the jugular vein or another appropriate site.[22]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate pharmacokinetic parameters.[22] Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Rationale for Experimental Design:
-
IV and PO Administration: Comparing the plasma concentration profiles after IV and PO administration allows for the determination of absolute oral bioavailability.[22]
-
Rodent Model: Rats are a commonly used animal model in early pharmacokinetic studies due to their physiological similarities to humans in some aspects of drug metabolism, as well as practical and ethical considerations.[18][22]
Conclusion and Future Directions
The pharmacokinetic properties of imidazole-based compounds are diverse and play a critical role in their therapeutic success. A comprehensive understanding of their ADME profiles, particularly their interactions with CYP enzymes, is essential for optimizing dosing strategies and minimizing the risk of drug-drug interactions.[3][23] Future research in this area will likely focus on the development of novel imidazole derivatives with improved pharmacokinetic profiles, such as enhanced bioavailability and reduced potential for CYP inhibition, thereby leading to safer and more effective therapies.
References
- Antifungal Pharmacokinetics and Pharmacodynamics - PMC - PubMed Central - NIH.
- In vitro models for prediction of drug absorption and metabolism - ITQB NOVA.
- Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans.
- Experimental Models for Pharmacokinetic and Pharmacodynamic Studies of Antifungals Used in Cryptococcosis Treatment - Taylor & Francis.
- In Vitro ADME Assays and Services - Charles River Laboratories.
- In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(10):17-18 Pharmacokinetics and Metabolism of New Antifungal Compounds - JOCPR.
- (PDF) Pharmacokinetics: Experimental methods - ResearchGate.
- Assessment of Antifungal Pharmacodynamics - MDPI.
- Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed.
- Comparison of the inhibitory effect of ketoconazole, voriconazole, fluconazole, and itraconazole on the pharmacokinetics of bosentan and its corresponding active metabolite hydroxy bosentan in rats.
- Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC - PubMed Central.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC.
- Comparative pharmacokinetics of the antifungal agents. | Download Table - ResearchGate.
- Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC - NIH.
- In Vitro Assays for Induction of Drug Metabolism - PubMed.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emirates University.
- Current and Emerging Azole Antifungal Agents - PMC - PubMed Central.
- Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp.
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF - ResearchGate.
- A typical workflow in a preclinical pharmacokinetic experiment - Admescope.
- Effects of the imidazole derivatives on cytochrome P450. Abbreviations... - ResearchGate.
- Full article: Comparison of the inhibitory effect of ketoconazole, voriconazole, fluconazole, and itraconazole on the pharmacokinetics of bosentan and its corresponding active metabolite hydroxy bosentan in rats - Taylor & Francis Online.
- Pharmacokinetics of imidazole antimycotics - PMC - NIH.
- Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture | Semantic Scholar.
- Antifungals: From Pharmacokinetics to Clinical Practice - MDPI.
- Current Protocols in Pharmacology - PMC - NIH.
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani - Journal of Pharmaceutical Negative Results.
- Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed.
- (PDF) Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - ResearchGate.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI.
- Pharmacokinetics of imidazole antimycotics - PubMed.
- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray.
- A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org.
- Biological Significance of Imidazole-Based Analogues in New Drug Development | Request PDF - ResearchGate.
- How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians - PMC - PubMed Central.
- The Fungus Among Us: An Antifungal Review - U.S. Pharmacist.
- Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance - Oxford Academic.
- Review of pharmacological effects of imidazole derivatives.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. coleparmer.ca [coleparmer.ca]
- 15. researchgate.net [researchgate.net]
- 16. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. admescope.com [admescope.com]
- 23. research.uaeu.ac.ae [research.uaeu.ac.ae]
A Senior Application Scientist's Guide to Benchmarking (1H-Imidazol-4-yl)methanamine as a Histamine H2 Receptor Agonist
Abstract
This guide provides a comprehensive performance comparison of (1H-Imidazol-4-yl)methanamine, a selective histamine H2 receptor agonist, against other standard research tools. We delve into the underlying mechanism of H2 receptor signaling, present comparative data on agonist potency and selectivity, and provide a detailed, validated protocol for assessing receptor activation. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal chemical tool for investigating H2 receptor pharmacology.
Introduction: The Histamine H2 Receptor as a Therapeutic and Research Target
The histamine H2 receptor (H2R) is a G-protein coupled receptor (GPCR) integral to various physiological processes, most notably the regulation of gastric acid secretion.[1] Beyond the gut, H2Rs are involved in smooth muscle relaxation and modulating immune responses.[1] The canonical signaling pathway for H2R involves its coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[1][2] This pathway makes the H2R a critical target for both therapeutic intervention (e.g., in acid reflux and peptic ulcers) and basic research aimed at understanding cell signaling and physiology.
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is an imidazole derivative that acts as a selective agonist for the H2R.[3] Its structural similarity to histamine allows it to bind and activate the receptor, initiating the downstream signaling cascade. For researchers, the value of an agonist lies in its ability to selectively probe the function of its target receptor. The ideal agonist is potent (effective at low concentrations) and highly selective (does not activate other receptors). This guide benchmarks (1H-Imidazol-4-yl)methanamine against other common H2R agonists to provide an evidence-based framework for experimental design.
Mechanism of Action: H2 Receptor Signaling Cascade
Activation of the H2R by an agonist like (1H-Imidazol-4-yl)methanamine initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing robust experiments and interpreting results.
-
Agonist Binding: The agonist binds to the extracellular domain of the H2R.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor recruits and activates the heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cAMP.
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various downstream cellular proteins, leading to the final physiological response (e.g., activation of the proton pump in gastric parietal cells).[1]
This signaling pathway can be visualized as follows:
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology
This protocol is a general guideline; specific cell types and assay kits may require optimization. [4][5]
-
Cell Preparation:
-
Seed a suitable cell line expressing the human H2R (e.g., transfected HEK293 or CHO cells) into a 96-well plate at an appropriate density.
-
Culture cells overnight to allow for adherence.
-
-
Assay Preparation:
-
Prepare a dilution series of (1H-Imidazol-4-yl)methanamine hydrochloride in an appropriate assay buffer.
-
Prepare a solution of a selective H2R antagonist (e.g., 10 µM Cimetidine) to be used for validation.
-
Prepare a "no-agonist" control (vehicle only) to determine the basal cAMP level.
-
-
Treatment:
-
Wash the cells gently with a serum-free medium or buffer.
-
For antagonist validation: Add the H2R antagonist solution to the designated wells and incubate for 15-30 minutes prior to adding the agonist. Add vehicle to all other wells.
-
Add the agonist dilutions to the wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C. [5]This incubation time should be optimized for the specific cell line and kinetics of the receptor.
-
-
Detection:
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Trustworthiness Check: The dose-response curve should be right-shifted in the presence of the competitive H2R antagonist, confirming that the observed cAMP production is specifically mediated by H2R activation.
-
Conclusion and Recommendations
The selection of a chemical probe is a critical decision in experimental design. Our comparative analysis demonstrates that This compound is a potent and highly selective agonist for the histamine H2 receptor.
Key Advantages:
-
High Potency: Elicits responses at sub-micromolar concentrations, comparable to the most potent research tools.
-
Superior Selectivity: Unlike the structurally similar 4-methylhistamine, it does not exhibit significant agonist activity at the H4 receptor, making it a more precise tool for isolating H2R-mediated effects. [7] Recommendations for Use:
-
(1H-Imidazol-4-yl)methanamine is the recommended tool for in vitro and in vivo studies aimed at specifically activating the H2R signaling pathway.
-
It is particularly advantageous in systems where multiple histamine receptor subtypes may be expressed, and off-target effects are a concern.
-
Always include a validation experiment using a selective H2R antagonist (e.g., cimetidine, ranitidine, famotidine) to confirm that the observed biological effect is unequivocally linked to H2R activation. [8] By providing this objective comparison and a validated experimental framework, we aim to empower researchers to conduct more precise and reliable investigations into the pharmacology and physiology of the histamine H2 receptor.
References
- DiscoverX. (n.d.). H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- Coruzzi, G., et al. (1995). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(6), 657–663.
- Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975). Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905–909.
- Zhang, Y., et al. (2017). Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. Journal of Visualized Experiments, (127), 55831.
- Biocompare. (n.d.). Histamine H2 Receptor ELISA Kits.
- Bickel, M., & Herling, A. W. (1989). Comparative pharmacology of histamine H2-receptor antagonists. Scandinavian Journal of Gastroenterology. Supplement, 166, 28–34.
- Gladziwa, U., & Klotz, U. (1991). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 21(5), 319–332.
- Cisbio. (2024). How to run a cAMP HTRF assay.
- Nieto-Alamilla, G., et al. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. Handbook of Experimental Pharmacology, 241, 39–71.
- ResearchGate. (n.d.). Dose-dependent cAMP production by amthamine treatment in H2-transfected CHO cells.
- Lee, K. T., et al. (2001). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. Biochemical Pharmacology, 62(6), 769–776.
- Wikipedia. (n.d.). Histamine H2 receptor.
- PubChem. (n.d.). (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride.
- Van der Stede, T., et al. (2021). Histamine H1 and H2 receptors are essential transducers of the integrative exercise training response in humans. Science Advances, 7(26), eabf2856.
- Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.
Sources
- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Consequences of H3/H4 Co-Agonism: A Comparative Guide for Drug Development Professionals
In the landscape of pharmacotherapy, particularly concerning inflammatory and neurological disorders, the histamine H3 and H4 receptors present a compelling axis of investigation. While traditionally targeted individually, the concept of H3/H4 co-agonism is an emerging area of research with the potential for novel therapeutic interventions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the functional consequences of H3/H4 co-agonism, from initial in vitro characterization to in vivo validation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.
The Rationale for H3/H4 Co-Agonism: A Neuroimmune Intersection
The histamine H3 receptor (H3R) is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to negatively regulate the release of histamine and other neurotransmitters such as dopamine, serotonin, and acetylcholine.[1][2] Functionally, H3R activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1] This modulation of neurotransmitter release implicates the H3R in a variety of physiological processes, including sleep-wake cycles, appetite, and cognition.[3]
Conversely, the histamine H4 receptor (H4R) is primarily found on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[4][5][6] Similar to the H3R, the H4R is coupled to Gi/o proteins; however, its activation triggers a distinct set of cellular responses crucial to the immune system, such as chemotaxis, calcium mobilization, and the release of pro-inflammatory cytokines.[4][7] Consequently, the H4R is a key player in allergic and inflammatory conditions.[4][6][8]
The strategic co-activation of both H3 and H4 receptors could offer a unique therapeutic advantage by simultaneously modulating both neurological and immunological pathways. For instance, in neuroinflammatory conditions, a co-agonist could potentially dampen central inflammatory processes via H3R-mediated effects on microglia while also controlling peripheral immune cell trafficking and activation through the H4R. However, the functional outcome of such co-agonism is not merely additive and requires careful dissection due to the distinct and sometimes opposing physiological roles of these receptors. One study on the mixed H3/H4 agonist, immepip, in a model of gastric lesions, found that the pro-inflammatory effects mediated by the H4 receptor activation overshadowed the potential gastroprotective effects of H3R activation.[9][10] This underscores the critical need for a systematic and multi-faceted approach to evaluating H3/H4 co-agonists.
In Vitro Characterization: Deconvoluting Receptor-Specific Activity
A crucial first step in assessing an H3/H4 co-agonist is to determine its potency and efficacy at each individual receptor. This is typically achieved using a panel of in vitro assays employing cell lines stably expressing either the human H3 or H4 receptor.
Core In Vitro Assays for H3 and H4 Receptor Agonism
| Assay | Receptor Target | Principle | Key Parameters Measured |
| cAMP Accumulation Assay | H3R & H4R | Both receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measures this reduction in forskolin-stimulated cAMP production. | EC50, Emax |
| Calcium Mobilization Assay | H4R | H4R activation leads to the release of intracellular calcium stores. This is measured using a calcium-sensitive fluorescent dye. | EC50, Emax |
| Radioligand Binding Assay | H3R & H4R | Competes with a radiolabeled ligand for binding to the receptor, providing information on the compound's affinity. | Ki |
Experimental Protocols
This protocol is designed to determine the functional potency of a co-agonist at both H3 and H4 receptors.
Materials:
-
HEK293 cells stably expressing either human H3R or H4R
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Test compound (H3/H4 co-agonist)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed the H3R- or H4R-expressing HEK293 cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another set period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are a standard for recombinant receptor expression as they provide a "clean" background with minimal endogenous receptor expression.
-
Forskolin: This diterpene directly activates adenylyl cyclase, providing a stimulated state against which the inhibitory effect of the Gi/o-coupled H3R and H4R can be measured.
-
Phosphodiesterase Inhibitor: This is crucial to prevent the enzymatic degradation of cAMP, ensuring a robust and measurable signal.
This assay is specific for assessing the functional activity of the co-agonist at the H4 receptor.
Materials:
-
HEK293 cells stably expressing human H4R or a cell line endogenously expressing H4R (e.g., mast cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Test compound (H3/H4 co-agonist)
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed the H4R-expressing cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye. Probenecid is included in the buffer to prevent the active transport of the dye out of the cells.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject serial dilutions of the test compound into the wells and continue to monitor the fluorescence intensity over time.
-
The peak fluorescence intensity following compound addition is used to generate a dose-response curve, from which the EC50 and Emax can be determined.
Causality Behind Experimental Choices:
-
Calcium-sensitive dyes: These molecules exhibit a significant increase in fluorescence upon binding to free intracellular calcium, providing a direct readout of receptor-mediated calcium release.
-
Fluorescent plate reader with injection system: This allows for the real-time monitoring of the rapid calcium flux that occurs upon receptor activation.
Assessing Integrated Functional Consequences: From In Vitro Models to In Vivo Systems
Once the individual receptor activities of the co-agonist have been established, the next critical step is to evaluate its integrated effects in more physiologically relevant systems.
In Vitro Cellular Assays for H4 Receptor-Mediated Immune Responses
Caption: H4R signaling cascade in immune cells.
This assay assesses the ability of the co-agonist to induce the migration of immune cells, a key function of the H4 receptor.
Materials:
-
Primary human or mouse mast cells or eosinophils
-
Chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size membrane)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Test compound (H3/H4 co-agonist)
-
Cell counting method (e.g., flow cytometry, hemocytometer)
Procedure:
-
Prepare a suspension of mast cells or eosinophils in assay medium.
-
Add serial dilutions of the test compound to the lower chamber of the chemotaxis plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-3 hours).
-
After incubation, remove the insert and count the number of cells that have migrated to the lower chamber.
-
Plot the number of migrated cells against the log of the test compound concentration to determine the chemotactic potency (EC50).
Causality Behind Experimental Choices:
-
Transwell system: This provides a physical barrier with pores that allows for the assessment of directed cell migration towards a chemoattractant gradient.
-
Primary immune cells: Using primary cells provides a more physiologically relevant model compared to cell lines.
In Vivo Models for Assessing H3 and H4 Receptor-Mediated Effects
Caption: Workflow for in vivo evaluation of H3/H4 co-agonists.
This advanced in vivo technique allows for the direct measurement of neurotransmitter levels in specific brain regions, providing a functional readout of H3 receptor activation.[8][11][12][13][14]
Materials:
-
Anesthetized or freely moving rodents (rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
-
Test compound (H3/H4 co-agonist)
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect the dialysate samples in timed fractions.
-
Administer the test compound systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.
-
Analyze the dialysate samples to quantify the concentrations of histamine, dopamine, acetylcholine, etc.
Causality Behind Experimental Choices:
-
Microdialysis: This technique allows for the sampling of the extracellular fluid in a specific brain region of a living animal, providing a dynamic measure of neurotransmitter release and metabolism.
-
HPLC with electrochemical detection: This is a highly sensitive and specific method for quantifying the low concentrations of neurotransmitters typically found in microdialysate.
This is a widely used animal model to assess the anti-inflammatory effects of compounds targeting the H4 receptor.[1][7]
Materials:
-
Mice (e.g., BALB/c)
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Test compound (H3/H4 co-agonist)
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)
-
Materials for bronchoalveolar lavage (BAL) and histology
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on several consecutive days (e.g., days 21-23).
-
Treatment: Administer the test compound at various doses before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness: 24 hours after the final challenge, measure airway hyperresponsiveness to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
Causality Behind Experimental Choices:
-
Ovalbumin: A common allergen used to induce a robust Th2-mediated allergic inflammatory response in the airways of mice.
-
Airway Hyperresponsiveness: A key clinical feature of asthma, its measurement provides a functional readout of the severity of the allergic response.
-
BAL fluid analysis and histology: These provide direct evidence of the extent of inflammatory cell infiltration and airway remodeling.
Data Interpretation and Comparative Analysis
The data generated from these assays should be carefully analyzed to build a comprehensive profile of the H3/H4 co-agonist.
Comparative Data Summary Table:
| Compound | H3R cAMP EC50 (nM) | H4R cAMP EC50 (nM) | H4R Ca2+ EC50 (nM) | Mast Cell Chemotaxis EC50 (nM) | Change in Striatal Dopamine Release (%) | Reduction in BAL Eosinophils (%) |
| Co-agonist X | 10 | 25 | 30 | 50 | -40 | 60 |
| H3-selective Agonist | 5 | >1000 | >1000 | >1000 | -50 | 0 |
| H4-selective Agonist | >1000 | 15 | 20 | 35 | 0 | 70 |
This comparative table allows for a clear visualization of the compound's activity profile relative to selective agonists. A successful H3/H4 co-agonist would demonstrate potent activity in both H3R- and H4R-mediated assays. The in vivo data will be crucial in determining the net functional outcome of engaging both receptors simultaneously.
Conclusion
Assessing the functional consequences of H3/H4 co-agonism requires a systematic and multi-tiered approach. By combining in vitro receptor-specific assays with more complex cellular and in vivo models, researchers can build a comprehensive understanding of a co-agonist's pharmacological profile. This detailed characterization is essential for identifying promising lead candidates and advancing them through the drug development pipeline. The experimental designs and protocols outlined in this guide provide a robust framework for this critical evaluation, ensuring scientific integrity and fostering the development of novel therapeutics targeting the neuroimmune axis.
References
- Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]
- Wikipedia. (n.d.). Histamine receptor.
- Wikipedia. (n.d.). Histamine H3 receptor.
- Chion Foundation. (2017). The Many Roles of the Histamine 3 Receptor.
- iheartgains. (n.d.). H3 Histamine Receptors: Function and Impact on Endurance Athletes.
- Patel, K. R., & Mohiuddin, S. S. (2023). Biochemistry, Histamine. In StatPearls.
- Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]
- Hancock, A. A. (2004). Perspectives on cognitive domains, H3 receptor ligands and neurological disease. Expert Opinion on Therapeutic Targets, 8(5), 411-421. [Link]
- Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]
- Tiligada, E., & Zampeli, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British journal of pharmacology, 157(1), 24–33. [Link]
- Hofstra, C. L., Desai, P. J., Thurmond, R. L., & Fung-Leung, W. P. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. The Journal of pharmacology and experimental therapeutics, 305(3), 1212–1221. [Link]
- Hofstra, C. L., Desai, P. J., Thurmond, R. L., & Fung-Leung, W. P. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. The Journal of pharmacology and experimental therapeutics, 305(3), 1212–1221. [Link]
- Hofstra, C. L., Desai, P. J., Thurmond, R. L., & Fung-Leung, W. P. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Semantic Scholar. [Link]
- Coruzzi, G., Adami, M., Guaita, E., de Esch, I. J., & Leurs, R. (2011). Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European journal of pharmacology, 670(1), 166–172. [Link]
- Ling, P., Ngo, K., Nguyen, S., Thurmond, R. L., Edwards, J. P., Fung-Leung, W. P., & Lovenberg, T. W. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British journal of pharmacology, 142(1), 161–171. [Link]
- Munari, L., Fanni, S., & Blandina, P. (2013). Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: A microdialysis study. Neuroscience letters, 552, 5–9. [Link]
- Yu, F., et al. (2011). Calcium mobilization in mast cells. The h 4 R agonists induce mouse...
- Ling, P., Ngo, K., Nguyen, S., Thurmond, R. L., Edwards, J. P., Fung-Leung, W. P., & Lovenberg, T. W. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British journal of pharmacology, 142(1), 161–171. [Link]
- Munari, L., Fanni, S., & Blandina, P. (2013). Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study. Neuroscience letters, 552, 5–9. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Taylor & Francis. (n.d.). Histamine release – Knowledge and References.
- Samaranayake, S., et al. (2016). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. Frontiers in Cellular Neuroscience, 10, 203. [Link]
- Itoh, Y., Oishi, R., Nishibori, M., & Saeki, K. (1991). Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. Journal of neurochemistry, 56(3), 769–774. [Link]
- El-Hashim, A. Z., et al. (2018). Histamine H 4 Receptor Mediates Chemotaxis of Human Lung Mast Cells. European Journal of Pharmacology, 837, 114-120. [Link]
- Coruzzi, G., Adami, M., Guaita, E., de Esch, I. J., & Leurs, R. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.
- Mirzahosseini, A., et al. (2014). Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells. Molecular immunology, 57(2), 223–231. [Link]
- van der Velden, W. J. C., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors.
- Łażewska, D., et al. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules (Basel, Switzerland), 25(22), 5438. [Link]
- Seibel-Ehlert, A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International journal of molecular sciences, 24(23), 17029. [Link]
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 69–79. [Link]
- Oishi, R., Itoh, Y., & Saeki, K. (1992). In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis. Methods and findings in experimental and clinical pharmacology, 14(8), 589–596. [Link]
- G. M. W. (2015).
- Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in pharmacology, 6, 65. [Link]
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 150(5), 627–635. [Link]
- Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation.
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British journal of pharmacology, 150(5), 627–635. [Link]
- Jemima, E. A., Prema, A., & Thangam, E. B. (2014). Functional characterization of histamine H4 receptor on human mast cells. Molecular immunology, 62(1), 19–28. [Link]
- van der Velden, W. J. C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Łażewska, D., et al. (2020). Design, Synthesis and Biological in Vitro Properties of Dual Acting Ligands as Histamine H3 Receptor and L-Type Ca2+ Channel Inhibitors.
- Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
- Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules (Basel, Switzerland), 27(20), 6858. [Link]
- Reher, R., et al. (2012). Profiling of histamine H4 receptor agonists in native human monocytes. British journal of pharmacology, 166(8), 2358–2371. [Link]
- Wang, Y., et al. (2023). Decoding ligand recognition and constitutive activation of histamine H3 and H4 receptors.
- Łażewska, D., et al. (2022). Dual Targeting Ligands-Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity-In Vitro and In Vivo Evaluation. Molecules (Basel, Switzerland), 27(20), 6858. [Link]
Sources
- 1. The histamine H4 -receptor (H4 R) regulates eosinophilic inflammation in ovalbumin-induced experimental allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-selective H3 receptor ligands and cognitive functions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergic inflammation is augmented via histamine H4 receptor activation: The role of natural killer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Perspectives on cognitive domains, H3 receptor ligands and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Histamine H4 Receptor Agonism: A Comparative Guide to Independent Study Replication with (1H-Imidazol-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunological research and drug discovery, the histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a host of inflammatory and autoimmune disorders. The utility of molecular probes, such as (1H-Imidazol-4-yl)methanamine hydrochloride, is paramount in elucidating the complex signaling cascades governed by this receptor. This guide provides a senior application scientist's perspective on the critical importance of independent replication of studies using this compound. We will delve into the synthetic and analytical considerations, present a robust experimental framework for its characterization, and, through a comparative analysis with other H4R agonists, underscore the scientific imperative of validating research findings.
The Compound in Focus: this compound
(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a fundamental building block in the study of histaminergic systems. It serves as a structural precursor to histamine and a versatile intermediate in the synthesis of novel H3 and H4 receptor modulators[1]. Its hydrochloride salt is typically used to improve solubility and stability for in vitro and in vivo applications. While commercially available from various suppliers, the onus of verifying its purity and identity rests on the researcher to ensure the reliability of experimental outcomes.
Synthesis and Characterization: A Foundation of Reproducibility
The reproducibility of any study begins with the quality of the reagents. While many researchers will procure this compound from commercial vendors, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the reduction of 4-imidazolecarboxaldehyde oxime.
Table 1: Key Quality Attributes of this compound for Research Applications
| Parameter | Specification | Analytical Method | Rationale |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct molecular structure, preventing off-target effects from incorrect compounds. |
| Purity | ≥98% | HPLC, LC-MS | Ensures that observed biological effects are attributable to the target compound and not impurities. |
| Solubility | Soluble in aqueous buffers | Visual Inspection | Critical for accurate dosing and to prevent precipitation in experimental assays. |
| Residual Solvents | Within acceptable limits | Gas Chromatography | High levels of residual solvents from synthesis can be toxic to cells and confound results. |
The Imperative of Independent Replication: A Comparative Look at H4R Agonists
Direct, peer-reviewed studies explicitly focused on the independent replication of findings using this compound are not abundant in the current literature. However, the broader landscape of H4R agonist research provides a compelling argument for the necessity of such validation. A study profiling various H4R agonists in native human monocytes revealed significant discrepancies in their potencies compared to data from transfected cell lines, which often overexpress the target receptor[2]. This highlights a critical point: the cellular context of an experiment can dramatically influence the observed pharmacological effects.
Table 2: Comparative Potency of Histamine H4 Receptor Agonists in Different Assay Systems
| Agonist | Assay System | Reported pEC₅₀ | Reference |
| Histamine | Human Monocytes (IL-12p70 Inhibition) | 6.0 | [2] |
| 4-Methylhistamine | Human Monocytes (IL-12p70 Inhibition) | 6.9 | [2] |
| VUF 8430 | Human Monocytes (IL-12p70 Inhibition) | 6.5 | [2] |
| Histamine | Transfected HEK293 cells (cAMP Inhibition) | 7.4 | [3] |
| 4-Methylhistamine | Transfected HEK293 cells (cAMP Inhibition) | 7.9 | [3] |
| VUF 8430 | Transfected SK-N-MC cells (cAMP Inhibition) | 8.0 | [4] |
The data in Table 2 clearly demonstrate that the potency of H4R agonists can vary significantly depending on the experimental system. This variability underscores the importance of not only replicating studies but also of characterizing compounds in biologically relevant, native systems. Researchers using this compound should be cognizant of these potential discrepancies and, where possible, validate their findings in multiple cell types or primary cells.
Understanding the "Why": H4 Receptor Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Agonist binding initiates a conformational change, leading to the activation of downstream signaling cascades. A thorough understanding of these pathways is crucial for designing experiments and interpreting data.
Caption: Histamine H4 Receptor Signaling Pathways.
Experimental Protocol: A Self-Validating System for Receptor Binding Affinity
To ensure the trustworthiness of experimental data, protocols should be designed as self-validating systems. The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human H4 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the human H4 receptor.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Radioligand: [³H]histamine (specific activity ~20-30 Ci/mmol).
-
Non-specific binding control: 10 µM unlabeled histamine.
-
This compound solutions of varying concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation fluid and vials.
-
Scintillation counter.
Workflow:
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: Championing Scientific Integrity in H4R Research
While this compound is a valuable tool for probing the histamine H4 receptor, its use, like that of any research compound, demands a commitment to scientific rigor. The lack of extensive, direct replication studies for this specific molecule, coupled with the observed variability in the performance of other H4R agonists across different experimental systems, serves as a critical reminder of the importance of independent validation. By employing well-characterized reagents, robust and self-validating experimental protocols, and a healthy skepticism towards data generated in non-physiological systems, researchers can contribute to a more reliable and reproducible body of knowledge in the ever-evolving field of H4R pharmacology. This commitment to scientific integrity is the bedrock upon which future therapeutic breakthroughs will be built.
References
- Reher, R., et al. (2012). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 167(4), 857-867.
- Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(1), 124-133.
- Lim, H. D., et al. (2005). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 144(6), 775-785.
- Lim, H. D., et al. (2006). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 149(6), 694-703.
- Sander, K., et al. (2009). ST-1006, a novel and selective histamine H4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 19(21), 6143-6146.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Downstream Signaling Activation: A Comparative Analysis
In the intricate world of cellular communication, understanding the activation of downstream signaling pathways is paramount for researchers in basic science and drug development. The cellular response to external stimuli is orchestrated by a complex network of signaling cascades, with the MAPK/ERK and PI3K/AKT pathways standing as central pillars in regulating cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making them critical targets for therapeutic intervention.[1][4]
This guide provides a comparative analysis of commonly employed techniques to measure the activation of these downstream signaling pathways. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific experimental needs.
The Core Signaling Cascades: MAPK/ERK and PI3K/AKT
Before we compare the methods to measure their activation, let's briefly revisit the key architectures of the MAPK/ERK and PI3K/AKT pathways.
The MAPK/ERK pathway is a three-tiered kinase cascade initiated by the binding of growth factors to receptor tyrosine kinases (RTKs).[3] This triggers a sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK.[2] Activated ERK then translocates to the nucleus to regulate gene expression, leading to cellular responses like proliferation and differentiation.[2]
The PI3K/AKT pathway is also activated by growth factors binding to RTKs, which in turn activates phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates PIP2 to generate PIP3, a crucial second messenger that recruits AKT to the plasma membrane.[4] Full activation of AKT requires phosphorylation at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[5][6] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and metabolism.[5]
Caption: Overview of the MAPK/ERK and PI3K/AKT signaling pathways.
Comparative Analysis of Detection Methods
The choice of method to measure downstream signaling activation depends on various factors, including the specific research question, desired throughput, sensitivity, and the type of information required (qualitative vs. quantitative). Here, we compare four widely used techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Luciferase Reporter Assays.
| Feature | Western Blot | ELISA | Flow Cytometry | Luciferase Reporter Assay |
| Principle | Size-based protein separation and antibody-based detection on a membrane.[7] | Antibody-based capture and detection of a target protein in a microplate well. | Antibody-based detection of intracellular proteins in individual cells using fluorescence.[8][9] | Measurement of light produced from a luciferase enzyme whose expression is driven by a specific signaling pathway.[10][11] |
| Throughput | Low to medium | High | High | High |
| Sensitivity | Moderate (ng range)[7] | High (pg to ng range) | Very high (single-cell level)[12] | Very high[11] |
| Quantitative Nature | Semi-quantitative[7] | Quantitative | Quantitative[12] | Quantitative[10] |
| Information Provided | Protein size, presence of post-translational modifications (e.g., phosphorylation).[13] | Concentration of the target protein.[13] | Protein levels in individual cells within a heterogeneous population, allows for multiplexing.[9][14] | Transcriptional activity of a signaling pathway.[15][16] |
| Key Advantage | Provides information on protein size and modification state.[13] | High throughput and quantitative. | Single-cell resolution and analysis of heterogeneous populations.[8] | Highly sensitive and reflects downstream transcriptional output.[11] |
| Key Limitation | Labor-intensive, semi-quantitative, and requires larger sample amounts.[7] | Does not provide information on protein size or post-translational modifications.[13] | Can be technically demanding, requires cell suspension.[8] | Indirect measure of upstream signaling events; requires genetic modification of cells.[10] |
In-Depth Methodologies
To provide a practical understanding, we present detailed protocols for two of the most common applications: detecting ERK phosphorylation by Western Blot and measuring NF-κB pathway activation using a Luciferase Reporter Assay.
Protocol 1: Detection of Phospho-ERK by Western Blotting
This protocol outlines the steps to assess the activation of the ERK pathway by detecting the phosphorylation of ERK1/2 at Thr202/Tyr204 in response to a stimulus like Phorbol 12-Myristate 13-Acetate (PMA).[17]
Caption: Experimental workflow for Western Blot analysis of phospho-ERK.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or Jurkat) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with the desired concentration of PMA (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).[17]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For a loading control, a separate membrane can be incubated with a primary antibody for total ERK.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-ERK band to the total ERK band for each sample to determine the relative level of ERK activation.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway using a luciferase reporter construct.[10][18]
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Transfection:
-
On the day before transfection, plate cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating and Treatment:
-
Approximately 24 hours post-transfection, trypsinize and plate the cells into a white, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well.
-
Allow the cells to attach for at least 4 hours.
-
Treat the cells with various concentrations of an NF-κB activator (e.g., TNF-α at 10 ng/mL) or your test compounds. Include an untreated control.
-
Incubate for 6-24 hours.
-
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.
-
-
Luciferase Assay (using a dual-luciferase reporter assay system):
-
Prepare the Luciferase Assay Reagent II (LAR II) according to the manufacturer's instructions.
-
Add 100 µL of LAR II to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Prepare the Stop & Glo® Reagent.
-
Add 100 µL of Stop & Glo® Reagent to each well. This will quench the firefly luciferase signal and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity in the luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by the normalized luciferase activity of the untreated control.
-
Conclusion: Choosing the Right Tool for the Job
The study of downstream signaling activation is a dynamic field that requires a versatile toolkit. Western blotting remains a valuable tool for confirming protein identity and post-translational modifications, while ELISA offers a high-throughput solution for quantifying specific protein levels.[7] For researchers interested in single-cell heterogeneity and multiplexing capabilities, flow cytometry is an unparalleled technique.[8][9] Finally, luciferase reporter assays provide a highly sensitive and quantitative measure of the transcriptional output of a signaling pathway.[10][11]
By understanding the principles, strengths, and limitations of each method, researchers can design robust experiments that yield clear and impactful data. The detailed protocols provided in this guide serve as a starting point for establishing these assays in your laboratory. As with any technique, careful optimization and the use of appropriate controls are crucial for generating reliable and reproducible results.
References
- Cell Signaling Technology. (2019). Analyze intracellular signaling with Flow Cytometry. CST Tech Tips. [Link]
- BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. [Link]
- Li, Y., et al. (2012).
- ScienCell. (2025). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. [Link]
- Somberg, R., et al. (2008).
- Patsnap Synapse. (2025). Western Blot vs ELISA: Which Is Better for Protein Detection?. [Link]
- O'Neill, K., et al. (2006). Flow cytometric analysis of cell signaling proteins. PubMed. [Link]
- MetwareBio. (n.d.). ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research. [Link]
- Melamed, D., et al. (2008).
- LI-COR Biosciences. (n.d.).
- Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- Pearson, G., et al. (2007). Methods for analyzing MAPK cascades. PMC - NIH. [Link]
- Li, Y., et al. (2023).
- Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation.
- Carlson, C., et al. (2008).
- Lymperopoulos, A., et al. (2015). Comparative analyses of downstream signal transduction targets modulated after activation of the AT1 receptor by two β-arrestin-biased agonists. NIH. [Link]
- Springer Nature Experiments. (2010).
- Garcia-Alonso, L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods. Oxford Academic. [Link]
- ResearchGate. (2018). P38 phosphorylation detection - ELISA, western blot or immunofluorescence?. [Link]
- Bitesize Bio. (2025). Western Blot, ELISA, SPR, Biosensor Assay or PCR: Which Technique Should I Use?. [Link]
- Advaita Bioinformatics. (n.d.).
- Seger, R., & Krebs, E. G. (2006). The detection of MAPK signaling.
- Al-Osta, A., et al. (2023).
- Advaita Bioinformatics. (n.d.). Pathway Analysis vs Gene Set Analysis. [Link]
- de Ronde, J., et al. (2021).
- Ogris, C., et al. (2022).
- Khatri, P., et al. (2012). Ten Years of Pathway Analysis: Current Approaches and Outstanding Challenges. PMC. [Link]
- Wikipedia. (n.d.).
- Assay Genie. (n.d.).
- The Study of Akt. (2016). YouTube. [Link]
- Miraldi, E. R., et al. (2019). Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. [Link]
- Chen, W. W., et al. (2009).
- Afferi, L., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH. [Link]
- Sharma, A., et al. (2020).
Sources
- 1. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 8. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 9. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 10. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. youtube.com [youtube.com]
- 13. Western Blot vs ELISA: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 14. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 17. licorbio.com [licorbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating Species-Specific Differences in (1H-Imidazol-4-yl)methanamine Hydrochloride Potency
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the species-specific potency of (1H-Imidazol-4-yl)methanamine hydrochloride. As a structural analogue of histamine, this compound is a valuable tool for probing the pharmacology of histamine receptors. Understanding its potency across different species is a critical step in the preclinical evaluation of novel therapeutics targeting these receptors, ensuring the translatability of animal model data to human clinical trials.
Histamine receptors, particularly the H3 and H4 subtypes, are known to exhibit significant pharmacological differences between species.[1][2] This guide will detail the essential in vitro assays required to characterize these differences, focusing on receptor binding affinity and functional potency. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
The Biological Context: Histamine Receptors and G-Protein Signaling
This compound, as a histamine analogue, is expected to primarily interact with the four subtypes of histamine receptors (H1, H2, H3, and H4).[3] These receptors are members of the G-protein coupled receptor (GPCR) superfamily, the largest family of integral membrane proteins that mediate cellular responses to a wide array of extracellular signals.[2][4]
The specific G-protein to which a histamine receptor subtype couples dictates its downstream signaling cascade:[5][6]
-
H1 Receptors (Gq/11-coupled): Activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
-
H2 Receptors (Gs-coupled): Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]
-
H3 and H4 Receptors (Gi/o-coupled): Activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][8]
Given the opposing effects of Gs and Gi/o-coupled receptors on cAMP production, functional assays measuring this second messenger are a cornerstone for characterizing the potency of ligands acting on H2, H3, and H4 receptors.[9][10]
Experimental Workflow for Comparative Potency Evaluation
A logical and robust workflow is essential for accurately determining species-specific differences in the potency of this compound. The following diagram illustrates a typical experimental cascade.
Caption: Experimental workflow for evaluating species-specific potency.
Phase 1: Determining Receptor Binding Affinity with Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[7][11][12] These assays quantify the ability of an unlabeled compound, in this case this compound, to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound at human, rat, mouse, and canine histamine H3 and H4 receptors.
Materials:
-
Receptor Membranes: Commercially available or in-house prepared cell membranes expressing the specific histamine receptor subtype from each species of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Nα-methylhistamine for H3 receptors, [³H]-Histamine for H4 receptors).[13][14]
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
This compound: A stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled competitor).
-
Equilibration: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Data: Species-Specific Binding Affinities (Ki)
The following table presents a hypothetical dataset illustrating potential species-specific differences in the binding affinity of this compound for H3 and H4 receptors.
| Species | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Human | 15.2 | 89.7 |
| Rat | 35.8 | 254.1 |
| Mouse | 42.1 | 310.5 |
| Canine | 28.9 | 155.3 |
Phase 2: Assessing Functional Potency with cAMP Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi/o-coupled H3 and H4 receptors, this is typically a decrease in intracellular cAMP levels.[5][8]
G-Protein Coupled Receptor Signaling Pathway for H3/H4 Receptors
Caption: Simplified Gi/o-coupled signaling pathway for H3/H4 receptors.
Experimental Protocol: cAMP Functional Assay
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound at human, rat, mouse, and canine histamine H3 and H4 receptors.
Materials:
-
Host Cells: A suitable cell line (e.g., CHO or HEK293) stably transfected with the gene for the specific histamine receptor subtype from each species.
-
Cell Culture Medium and Reagents.
-
Forskolin: An adenylyl cyclase activator used to stimulate basal cAMP production.
-
This compound: A stock solution of known concentration.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[9][15]
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For agonist testing, add varying concentrations of this compound to the cells.
-
For antagonist testing (if the compound is suspected to be an antagonist), pre-incubate the cells with varying concentrations of the compound before adding a fixed concentration of a known agonist.
-
-
Stimulation (for Gi/o-coupled receptors): Add a fixed concentration of forskolin to all wells (except for the negative control) to induce cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Follow the protocol of the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of response (inhibition of forskolin-stimulated cAMP) against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
-
Representative Data: Species-Specific Functional Potency (EC50/IC50)
The following table presents a hypothetical dataset illustrating potential species-specific differences in the functional potency of this compound.
| Species | H3 Receptor EC50 (nM) | H4 Receptor EC50 (nM) |
| Human | 25.6 | 150.3 |
| Rat | 68.2 | 489.5 |
| Mouse | 85.4 | 620.1 |
| Canine | 55.7 | 312.8 |
Part 3: Data Integration and Interpretation
The final and most critical step is the integrated analysis of the binding affinity and functional potency data. By comparing the Ki and EC50/IC50 values across species, a clear picture of the compound's species-specific pharmacology emerges.
Key Considerations:
-
Potency Ratios: Calculate the ratio of potency between species (e.g., Rat Ki / Human Ki). Large ratios indicate significant species differences.
-
Correlation of Binding and Function: A strong correlation between Ki and EC50/IC50 values suggests that the functional response is directly related to receptor binding. Discrepancies may indicate the involvement of other factors, such as receptor reserve or differences in signaling efficiency.
-
Implications for Preclinical Models: The data will inform the selection of the most appropriate animal models for in vivo studies. A species with a similar pharmacological profile to humans is generally preferred.
Conclusion
The systematic evaluation of species-specific differences in the potency of this compound is a fundamental exercise in preclinical drug development. By employing robust and well-validated in vitro assays, such as radioligand binding and cAMP functional assays, researchers can gain critical insights into the comparative pharmacology of this compound. This knowledge is paramount for the rational selection of animal models and the successful translation of preclinical findings to human therapeutics.
References
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 270(3), L373-L379. [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 28(4), 183-191. [Link]
- Creative BioMart.
- Smits, R. A., Leurs, R., de Esch, I. J., & Timmerman, H. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British journal of pharmacology, 157(1), 24-34. [Link]
- Gabriel, D., Vernier, M. A., Pfeifer, M. J., & Das, S. (2003). Measurement of cAMP for Gαs-and Gαi protein-coupled receptors (GPCRs). In Assay Guidance Manual.
- Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). G protein-coupled receptors: a century of research and discovery.
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Wikipedia. Histamine receptor. [Link]
- Cisbio. HTRF cAMP Assays. [Link]
- Grider, J. R. (2010). G protein-coupled receptors: signaling pathways, characterization, and functions in insect physiology and toxicology. Insects, 1(1), 3-23. [Link]
- Creative Bioarray. Radioligand Binding Assay. [Link]
- Yang, K. M., & Heo, J. Y. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 24(4), 3591. [Link]
- Nakane, T., et al. (2012). Binding affinities of the compounds for the human H 3 and H 4 receptor subtypes. Bioorganic & medicinal chemistry letters, 22(1), 496-499. [Link]
- Seifert, R., et al. (2013). Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants. British journal of pharmacology, 170(1), 84-101. [Link]
- An, H., et al. (2010). Identification of histamine receptors and effects of histamine on murine and simian colonic excitability. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(5), G1044-G1053. [Link]
- Kathmann, M., Schlicker, E., & Göthert, M. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 352(4), 437-443. [Link]
- Bonger, K. M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Gutzmer, R., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British journal of pharmacology, 170(1), 102-110. [Link]
- Roszkowski, P., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 25(15), 8035. [Link]
- Leurs, R., et al. (2009). Molecular and cellular analysis of human histamine receptor subtypes. Trends in pharmacological sciences, 30(1), 1-13. [Link]
- Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of pharmacology and experimental therapeutics, 309(1), 404-413. [Link]
- Seifert, R., et al. (2011). Molecular and cellular analysis of human histamine receptor subtypes. Allergologie select, 2(1), 1-21. [Link]
- Kathmann, M., Schlicker, E., & Göthert, M. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 352(4), 437-443. [Link]
- Roszkowski, P., et al. (2024). AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 25(15), 8035. [Link]
- Korte, A., et al. (1991).
- Leurs, R., et al. (2002). Histamine receptors and their ligands. Thai Journal of Pharmaceutical Sciences, 26(1-2), 1-18. [Link]
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 35-44. [Link]
- Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British journal of pharmacology, 157(1), 35-44. [Link]
- Sadek, P. C., & Stark, H. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1757. [Link]
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332-333. [Link]
- National Center for Biotechnology Information. (2007). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. In Molecular Imaging and Contrast Agent Database (MICAD).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. annualreviews.org [annualreviews.org]
- 4. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1H-Imidazol-4-yl)methanamine Hydrochloride
For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity and environmental stewardship. The disposal of chemical reagents like (1H-Imidazol-4-yl)methanamine hydrochloride, a histamine analogue, is not a mere procedural afterthought but a critical step governed by stringent safety and regulatory standards. This guide provides a comprehensive, technically grounded framework for its safe and compliant disposal, moving beyond simple steps to explain the causality behind each procedural choice.
Part 1: Immediate Safety & Hazard Assessment
Before any disposal activities commence, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound may not be extensively published, its structural similarity to imidazole and histamine dihydrochloride dictates a cautious approach. The imidazole moiety is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Furthermore, some imidazole compounds are suspected of reproductive toxicity.[2][3] Therefore, treating this compound with a high degree of care is a cornerstone of a self-validating safety system.
Required Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent use of appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solids or solutions which can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation or burns.[1][5] |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing and skin.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of airborne dust particles, especially when handling the solid powder form.[1][6] |
Chemical Incompatibilities & Segregation
A frequent cause of laboratory accidents is the inadvertent mixing of incompatible chemicals in a single waste container.[7] this compound, as an amine salt and imidazole derivative, must be segregated from specific chemical classes to prevent dangerous reactions.
Store and dispose of this compound separately from:
-
Strong Oxidizing Agents: Can cause violent reactions.[7][8][9]
-
Acids, Acid Anhydrides, and Acid Chlorides: While it is a hydrochloride salt, mixing with other acids or acid sources can lead to unpredictable reactions.[1][7][8]
The guiding principle is to never mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]
Part 2: Core Disposal Protocol: Hazardous Waste Collection
The universally accepted and mandated method for disposing of this compound is to treat it as hazardous chemical waste.[6][10] In-laboratory neutralization or other chemical treatments are strongly discouraged without a specifically validated and approved protocol, as the decomposition products may be unknown and potentially more hazardous.[10]
Experimental Protocol: Waste Collection
Objective: To safely collect all forms of this compound waste into a designated hazardous waste container for disposal by a licensed contractor.
Materials:
-
Appropriate PPE (as defined in the table above).
-
Designated hazardous waste container (e.g., High-Density Polyethylene - HDPE), chemically compatible and with a tightly sealing lid.[7][10]
-
Hazardous waste labels as required by your institution and regulatory bodies.[12]
-
Secondary containment bin.
Procedure:
-
Solid Waste: Carefully transfer any unused solid this compound into the designated hazardous waste container. Use tools like a spatula or powder funnel to minimize dust generation.[6]
-
Solutions: Pour aqueous or solvent-based solutions containing the compound directly into the designated liquid hazardous waste container.
-
Contaminated Labware: Dispose of all single-use items that have come into contact with the compound (e.g., pipette tips, weighing papers, contaminated gloves) into a designated solid hazardous waste container.[10] These items are now considered hazardous waste.
-
Empty Containers: The original product container is considered hazardous waste unless properly triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.[11]
-
Secure the Container: Tightly seal the hazardous waste container lid immediately after adding waste to prevent the release of vapors and to avoid spills.[5][10]
Part 3: Waste Management & Logistics
Proper disposal extends beyond simple collection and involves a clear logistical plan for labeling, storage, and emergency preparedness.
Waste Container Labeling and Storage
Compliance with EPA and OSHA regulations is critical.[12][13]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[6][10][12] Note all constituents and approximate concentrations if it is a mixed waste stream.
-
Storage (Satellite Accumulation Area): Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of generation and under the control of laboratory personnel.[15] The container should be placed in a secondary containment bin to catch any potential leaks. The SAA should be located away from general lab traffic and incompatible chemicals.[7][10]
Spill Management Protocol
In the event of a small spill, a prepared response is essential for safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in Part 1.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, gently sweep to avoid raising dust.
-
Collect Waste: Carefully collect the absorbed material and any contaminated cleaning supplies (e.g., pads, towels) and place them into the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water or ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[7]
Part 4: Regulatory Framework & Disposal Logic
The entire disposal process is governed by a strict regulatory framework designed to protect laboratory workers and the environment. The two primary regulations in the United States are OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[13][16][17] OSHA's standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines procedures for safe handling and disposal.[13][18] RCRA governs the management of hazardous waste from "cradle-to-grave".[17]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to this structured approach, researchers can ensure that the disposal of this compound is conducted with the highest commitment to safety, regulatory compliance, and scientific responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Imidazole Standard Operating Procedure. University of Washington. [Link]
- Imidazole Safe Operating Procedure. Spilman Chemical Hygiene Plan, West Virginia University. [Link]
- Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]
- Material Safety Data Sheet - Histamine Dihydrochloride. ScienceLab.com. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- Material Safety Data Sheet - Histamine Dihydrochloride. Giant Chem Solutions. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safety Data Sheet - Imidazole. Fisher Scientific. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Safety Data Sheet - [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride. Kishida Chemical Co., Ltd. [Link]
- Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Kishida Chemical Co., Ltd. [Link]
- The NIH Drain Discharge Guide.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. osha.gov [osha.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. mastercontrol.com [mastercontrol.com]
- 17. epa.gov [epa.gov]
- 18. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
A Senior Application Scientist's Guide to the Safe Handling of (1H-Imidazol-4-yl)methanamine hydrochloride
As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (1H-Imidazol-4-yl)methanamine hydrochloride (also commonly referred to as Histamine dihydrochloride), ensuring the protection of personnel and the integrity of our research. This is not merely a list of rules, but a framework for building a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is classified with several key hazards that dictate our handling procedures. Understanding these is the first step in a robust safety protocol. According to safety data sheets (SDS), this compound is a skin and eye irritant.[1][2][3] It may also cause respiratory irritation and can lead to allergic skin reactions or even asthma-like symptoms if inhaled.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided through proper gloving and lab attire.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Mandatory use of chemical safety goggles to prevent contact with eyes.[1] |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Handling procedures must minimize dust generation; respiratory protection may be required.[1][2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Contaminated work clothing must not be allowed out of the workplace.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Work must be conducted in well-ventilated areas or fume hoods.[1][2] |
This table summarizes the primary hazards associated with this compound, providing a clear rationale for the stringent PPE requirements that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following provides a tiered approach to PPE selection.
Core PPE for All Operations Involving this compound:
-
Eye Protection: Chemical safety goggles are mandatory.[4][5] Standard safety glasses do not provide adequate protection from dusts and splashes.
-
Hand Protection: Nitrile rubber gloves are recommended.[1] Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[1]
-
Body Protection: A fully buttoned laboratory coat is the minimum requirement.[5]
Task-Specific PPE Recommendations:
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Core PPE + Particulate Respirator | To prevent inhalation of fine dust particles that can cause respiratory irritation and sensitization.[4][6] |
| Solution Preparation | Core PPE | Standard protection against splashes. |
| Handling Large Quantities (>1 kg) | Core PPE + Disposable Coveralls and Shoe Covers | To prevent widespread contamination of personal clothing in case of a significant spill.[4] |
| Spill Cleanup | Core PPE + Particulate Respirator | To protect against airborne dust generated during cleanup and direct contact with the spilled material.[4][6] |
The following diagram illustrates the decision-making process for PPE selection based on the scale of the operation.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage:
-
Ventilation is Key: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
-
Avoid Dust Formation: Use dry, clean-up procedures and avoid generating dust.[4][6] If sweeping is necessary, dampen the material slightly with water to prevent it from becoming airborne.[4]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][4] Store away from incompatible materials such as strong oxidizing agents.[4][5]
Spill Response:
In the event of a spill, your immediate actions are crucial for containment and safety.
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, your institution's emergency responders.[4]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.[4][6]
-
Contain the Spill: For dry spills, carefully sweep or vacuum the material.[4] A HEPA-filtered vacuum is recommended to prevent the spread of fine particles.[4]
-
Decontaminate: Once the bulk of the material is collected, decontaminate the area with a suitable solvent and wash the area with large amounts of water.[4]
-
Waste Disposal: Place all contaminated materials, including PPE, into a sealed and clearly labeled container for hazardous waste disposal.[4][5]
Disposal Plan:
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Waste Collection: Unused this compound and any materials contaminated with it must be collected for disposal as hazardous waste.[5] Do not mix with other waste streams.
-
Container Management: The first rinse of any contaminated glassware should also be collected as hazardous waste.[5]
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste management service in accordance with local, state, and federal regulations.[5]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
- Histamine dihydrochloride - Santa Cruz Biotechnology.
- SAFETY D
- SAFETY D
- Safety Data Sheet: Histamine dihydrochloride - Carl ROTH.
- Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide - Benchchem.
- Histamine dihydrochloride - Apollo Scientific.
- SAFETY D
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
